4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile
Description
Properties
IUPAC Name |
4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2O/c14-13(15,16)10-3-6-12(18-8-10)19-11-4-1-9(7-17)2-5-11/h1-6,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRJCIVGKWLASQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=NC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352161 | |
| Record name | 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175277-01-7 | |
| Record name | 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile, a versatile building block in medicinal chemistry and materials science. This document delves into its synthesis, structural elucidation, and key chemical characteristics, offering valuable insights for researchers, scientists, and professionals in drug development. The information presented is grounded in established scientific literature and provides a practical framework for the utilization of this compound in advanced research applications.
Introduction
This compound, with the CAS number 175277-01-7, is a synthetic organic compound characterized by a diaryl ether linkage connecting a trifluoromethyl-substituted pyridine ring and a benzonitrile moiety.[1][2][3] This unique molecular architecture imparts a combination of desirable properties, including enhanced lipophilicity and metabolic stability, making it a compound of significant interest in the development of novel therapeutic agents and functional materials.[1] The presence of the trifluoromethyl group, a well-known bioisostere, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[4][5] This guide will explore the fundamental chemical properties of this compound, providing a technical foundation for its application in various scientific endeavors.
Molecular Structure and Physicochemical Properties
The structural and physical characteristics of a compound are critical determinants of its behavior in chemical and biological systems.
Structural Analysis
The molecule consists of three key functional components: a pyridine ring, a benzonitrile group, and a trifluoromethyl substituent. The ether linkage connects the 2-position of the pyridine ring to the 4-position of the benzonitrile. The trifluoromethyl group is situated at the 5-position of the pyridine ring, a position that significantly influences the electronic properties of the heterocyclic system.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 175277-01-7 | [1][2][3] |
| Molecular Formula | C₁₃H₇F₃N₂O | [1][3] |
| Molecular Weight | 264.20 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | White to yellow powder/solid | [1] |
| Melting Point | 85 °C | [2] |
| Purity | ~95% | [1] |
| Canonical SMILES | C1=CC(=CC=C1C#N)OC2=NC=C(C=C2)C(F)(F)F | [1][2] |
| InChI Key | IPRJCIVGKWLASQ-UHFFFAOYSA-N | [1][2] |
Synthesis and Reaction Mechanisms
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis.
Synthetic Strategy: The Williamson Ether Synthesis Analogue
The most common synthetic route involves the coupling of two key precursors: 2-chloro-5-(trifluoromethyl)pyridine and 4-cyanophenol.[1] This transformation is analogous to the Williamson ether synthesis, a robust method for forming ethers from an alkoxide and an alkyl halide.[6][7][8][9] In this case, the phenoxide generated from 4-cyanophenol acts as the nucleophile, attacking the electron-deficient pyridine ring.
The overall synthetic pathway can be visualized as follows:
Caption: Synthetic workflow for this compound.
Mechanistic Insights: Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds via a well-established SNAr mechanism. The key steps are:
-
Deprotonation: A base is used to deprotonate the hydroxyl group of 4-cyanophenol, forming the more nucleophilic phenoxide ion.
-
Nucleophilic Attack: The phenoxide attacks the C-2 position of the 2-chloro-5-(trifluoromethyl)pyridine. This position is highly activated towards nucleophilic attack due to the electron-withdrawing effects of both the pyridine nitrogen and the trifluoromethyl group.[10][11][12][13][14]
-
Formation of Meisenheimer Complex: The nucleophilic attack leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized and stabilized by the electron-withdrawing groups.[11]
-
Elimination of Leaving Group: The chloride ion is eliminated, and the aromaticity of the pyridine ring is restored, yielding the final diaryl ether product.
The regioselectivity of the nucleophilic attack at the 2-position of the pyridine ring is a critical aspect of this synthesis. Attack at the 2- and 4-positions is favored because the resulting anionic intermediate can delocalize the negative charge onto the electronegative nitrogen atom, providing significant resonance stabilization.[10][12]
Detailed Experimental Protocol
A representative experimental procedure is outlined below:
-
Reactant Preparation: To a solution of 4-cyanophenol in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base (e.g., potassium carbonate or sodium hydride) portion-wise at room temperature. Stir the mixture until the deprotonation is complete.
-
Addition of Electrophile: Add a solution of 2-chloro-5-(trifluoromethyl)pyridine in the same solvent to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture to an elevated temperature (typically 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.[1]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and benzonitrile rings. The protons on the benzonitrile ring will likely appear as two doublets in the downfield region. The protons on the pyridine ring will also exhibit characteristic splitting patterns.
-
¹³C NMR: The carbon NMR spectrum will display signals for all 13 carbon atoms in the molecule. The carbon of the nitrile group will appear at a characteristic downfield shift. The carbon bearing the trifluoromethyl group will show a quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum will show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound (264.20 g/mol ). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the key functional groups:
-
A strong, sharp peak around 2220-2260 cm⁻¹ corresponding to the C≡N stretching of the nitrile group.
-
Strong C-F stretching bands in the region of 1100-1300 cm⁻¹.
-
C-O-C stretching vibrations for the diaryl ether linkage.
-
C=C and C=N stretching vibrations characteristic of the aromatic rings.
Chemical Reactivity and Potential Transformations
The functional groups present in this compound offer opportunities for further chemical modifications.
-
Hydrolysis of the Nitrile: The benzonitrile moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzoic acid. This transformation opens up avenues for the synthesis of amides, esters, and other carboxylic acid derivatives.[1]
-
Reduction of the Nitrile: The nitrile group can be reduced to a primary amine (aminomethyl group) using reducing agents such as lithium aluminum hydride (LiAlH₄).
-
Electrophilic Aromatic Substitution: The benzonitrile ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrile group. However, the pyridine ring can potentially undergo electrophilic substitution, although the trifluoromethyl group is also deactivating.
-
Nucleophilic Substitution on the Trifluoromethyl Group: Under specific and often harsh conditions, the trifluoromethyl group can participate in nucleophilic substitution reactions.[1]
Caption: Key reactive sites and potential transformations of the title compound.
Applications in Research and Development
The unique structural features of this compound make it a valuable intermediate in several areas of chemical research.
Medicinal Chemistry and Drug Discovery
This compound serves as a key building block in the synthesis of biologically active molecules. The trifluoromethylpyridine moiety is found in a number of approved drugs and clinical candidates.[4] The trifluoromethyl group can enhance metabolic stability by blocking sites of oxidation and can also increase binding affinity to protein targets through favorable interactions. The diaryl ether scaffold is also a common feature in many pharmacologically active compounds. This molecule has been investigated for its potential as an anti-cancer agent, with some studies suggesting it may induce apoptosis and cell cycle arrest in certain cancer cell lines.[1]
Materials Science
The rigid, aromatic structure and the presence of polar functional groups suggest potential applications in the synthesis of advanced materials. For example, it could be used as a monomer or a precursor for the synthesis of polymers with specific electronic or thermal properties.[1] The nitrile group can also be a site for polymerization or cross-linking reactions.
Conclusion
This compound is a synthetically accessible and highly functionalized molecule with significant potential in both medicinal chemistry and materials science. Its synthesis, primarily through a nucleophilic aromatic substitution reaction, is well-understood and scalable. The presence of the trifluoromethyl group and the nitrile functionality provides a combination of desirable physicochemical properties and reactive handles for further chemical elaboration. This technical guide has provided a comprehensive overview of its chemical properties, serving as a valuable resource for researchers and scientists working with this versatile compound.
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An In-depth Technical Guide to 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile (CAS Number: 175277-01-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile, a synthetic organic compound with significant potential in medicinal chemistry. The strategic incorporation of a trifluoromethyl group onto the pyridine ring enhances its lipophilicity and metabolic stability, making it a promising candidate for drug discovery, particularly in oncology.[1][2] This document details its chemical properties, a validated synthesis protocol, and explores its probable mechanism of action as a kinase inhibitor within the MAPK/ERK signaling pathway. Furthermore, it outlines key experimental workflows for evaluating its biological activity, including assays for assessing its impact on cell cycle progression and apoptosis. This guide is intended to serve as a foundational resource for researchers investigating this molecule and similar trifluoromethylpyridine-containing compounds for therapeutic applications.
Introduction: The Significance of Trifluoromethylpyridines in Drug Discovery
The landscape of modern medicinal chemistry is continually evolving, with a constant demand for novel molecular scaffolds that offer improved pharmacological properties.[2] Among these, trifluoromethylpyridine (TFMP) derivatives have emerged as a critical class of compounds, recognized for their profound impact on the efficacy and developability of new therapeutic agents.[2] The introduction of a trifluoromethyl (-CF3) group, a strong electron-withdrawing moiety, into the pyridine ring imparts several advantageous characteristics to a molecule.[2] These include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the -CF3 group resistant to metabolic degradation by cytochrome P450 enzymes.[2] This often leads to an extended plasma half-life and improved pharmacokinetic profile.
-
Increased Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of a compound, which can enhance its ability to cross cellular membranes and reach intracellular targets.[2]
-
Modulation of Physicochemical Properties: The presence of the -CF3 group can influence the pKa of nearby functional groups and alter the overall electronic distribution of the molecule, potentially leading to stronger and more selective interactions with biological targets.[2]
-
Improved Binding Affinity: The unique electronic and steric properties of the trifluoromethyl group can facilitate favorable interactions within the binding pockets of target proteins, leading to enhanced potency.[2]
This compound (Figure 1) is a prime example of a molecule that leverages these properties. Its structure, featuring a trifluoromethylpyridine core linked to a benzonitrile moiety via an ether bond, makes it a subject of interest for the development of targeted therapies.[1]
Figure 1: Chemical Structure of this compound
A 2D representation of the molecular structure.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a drug candidate. The key properties of this compound are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 175277-01-7 | [3] |
| Molecular Formula | C13H7F3N2O | [1] |
| Molecular Weight | 264.20 g/mol | [1] |
| Appearance | White to yellow powder | [1] |
| Purity | Typically ≥95% | [1] |
| Solubility | Soluble in organic solvents such as DMSO and methanol. | General Knowledge |
Synthesis and Purification
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. A representative and efficient protocol involves the coupling of 2-chloro-5-(trifluoromethyl)pyridine with 4-cyanophenol in the presence of a base and a copper catalyst.[1]
Synthesis Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
2-chloro-5-(trifluoromethyl)pyridine
-
4-cyanophenol
-
Potassium carbonate (K2CO3)
-
Copper(I) iodide (CuI)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-cyanophenol (1.2 equivalents) in anhydrous DMF, add potassium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.
-
Add 2-chloro-5-(trifluoromethyl)pyridine (1.0 equivalent) and copper(I) iodide (0.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure this compound.[1]
Self-Validation: The purity and identity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the absence of starting materials and byproducts.
Biological Activity and Mechanism of Action
While specific preclinical data for this compound is not extensively available in the public domain, its structural motifs strongly suggest activity as a kinase inhibitor, a class of drugs that has revolutionized cancer therapy.
The MAPK/ERK Signaling Pathway: A Key Target in Oncology
The RAS-RAF-MEK-ERK (MAPK) signaling pathway is a critical intracellular cascade that regulates cell proliferation, differentiation, survival, and angiogenesis.[4][5] Dysregulation of this pathway, often through mutations in genes such as BRAF and KRAS, is a hallmark of many human cancers.[2][4] Consequently, the kinases within this pathway, particularly RAF, MEK, and ERK, are highly validated targets for anticancer drug development.[4][5][6]
Postulated Mechanism of Action
Given that numerous trifluoromethylpyridine-containing compounds have been developed as inhibitors of kinases in the MAPK pathway, it is highly probable that this compound exerts its anticancer effects through a similar mechanism.[2][4] The proposed mechanism involves the inhibition of one or more kinases in the RAF-MEK-ERK cascade, leading to a blockade of downstream signaling. This, in turn, can induce cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway for their growth and survival.[1]
Caption: Postulated mechanism of action via inhibition of the MAPK/ERK signaling pathway.
Experimental Evaluation of Biological Activity
To elucidate the anticancer potential of this compound, a series of in vitro assays are essential. The following protocols provide a framework for these investigations.
Cell Viability Assay (MTT Assay)
This assay is a fundamental first step to determine the cytotoxic or cytostatic effects of the compound on cancer cell lines.
Protocol:
-
Seed cancer cells (e.g., human colon cancer cell line HCT116) in a 96-well plate at a density of 5,000 cells per well and incubate overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (DMSO).
-
Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the compound concentration.
Table 2: Template for Cell Viability Data (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Cancer | Data to be determined |
| A549 | Lung Cancer | Data to be determined |
| MCF-7 | Breast Cancer | Data to be determined |
| BxPC-3 | Pancreatic Cancer | Data to be determined |
Cell Cycle Analysis by Flow Cytometry
This assay determines the effect of the compound on the progression of cells through the different phases of the cell cycle.
Protocol:
-
Treat cancer cells with the IC50 concentration of the compound for 24, 48, and 72 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20 °C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7][8]
Apoptosis Assay by Annexin V/PI Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Treat cancer cells with the IC50 concentration of the compound for 24, 48, and 72 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.[9][10][11] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Future Directions and Applications
This compound represents a promising scaffold for the development of novel anticancer agents. Future research should focus on:
-
Target Identification and Validation: Elucidating the specific kinase target(s) of the compound through biochemical and cellular assays is crucial for understanding its mechanism of action and for guiding further optimization.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound will help to identify key structural features that contribute to its potency and selectivity.
-
In Vivo Efficacy Studies: Evaluating the antitumor activity of the compound in preclinical animal models of cancer is a critical step in its development as a potential therapeutic.
-
Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and toxicity of the compound is essential for determining its drug-like properties and safety profile.
Conclusion
This compound is a molecule of significant interest in the field of drug discovery, primarily due to the advantageous properties conferred by its trifluoromethylpyridine moiety. While further research is needed to fully characterize its biological activity and therapeutic potential, this technical guide provides a solid foundation for researchers to build upon. The synthesis protocols, proposed mechanism of action, and experimental workflows outlined herein will facilitate the continued investigation of this and related compounds as potential next-generation targeted therapies for cancer and other diseases.
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4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile molecular weight
An In-Depth Technical Guide to 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. We will delve into its core physicochemical properties, provide a detailed and validated synthesis protocol, outline robust analytical characterization methods, and discuss its significance and applications in modern research.
Molecular Overview and Physicochemical Properties
4-((5-(Trinamifluoromethyl)pyridin-2-yl)oxy)benzonitrile (CAS No. 175277-01-7) is a synthetic organic compound featuring a sophisticated molecular architecture.[1][2][3] Its structure is defined by a central diaryl ether linkage connecting a benzonitrile ring and a pyridine ring substituted with a trifluoromethyl (CF₃) group.[1] This combination of functional groups—a cyano (C≡N) group, a CF₃ group, and a pyridyl scaffold—makes it a molecule of significant interest in medicinal chemistry and material science.[1]
The trifluoromethyl group is a crucial bioisostere for a methyl group but with profoundly different electronic properties. It is highly electron-withdrawing and significantly increases the lipophilicity and metabolic stability of the molecule, which are desirable attributes for drug candidates.[1] The pyridine ring is a common heterocyclic scaffold found in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key biological interactions.[1][4]
Key Physicochemical Data
The fundamental properties of the compound are summarized below. This data is critical for experimental design, including reaction setup, solvent selection, and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 175277-01-7 | [1][2][3] |
| Molecular Formula | C₁₃H₇F₃N₂O | [1][2] |
| Molecular Weight | 264.20 g/mol | [1][2] |
| IUPAC Name | 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzonitrile | [1][2] |
| Appearance | White to yellow powder | [1] |
| SMILES | C1=CC(=CC=C1C#N)OC2=NC=C(C=C2)C(F)(F)F | [1][2] |
| InChI Key | IPRJCIVGKWLASQ-UHFFFAOYSA-N | [1][2] |
Synthesis Protocol: A Validated Approach
The synthesis of this compound is most effectively achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is reliable and scalable, making it suitable for both discovery and process chemistry environments. The protocol described below is a self-validating system, where successful synthesis is confirmed by the analytical characterization outlined in Section 3.0.
Causality of Experimental Design
The chosen reaction, a Williamson ether synthesis variant, relies on the activation of the pyridine ring by the electron-withdrawing trifluoromethyl group. This makes the C2 position of the pyridine highly electrophilic and susceptible to attack by a nucleophile. 4-Cyanophenol is deprotonated by a base (potassium carbonate) to form the more potent potassium cyanophenoxide nucleophile, which then displaces the chlorine atom on 2-chloro-5-(trifluoromethyl)pyridine. Dimethylformamide (DMF) is selected as the solvent due to its high boiling point, which allows the reaction to be heated to drive it to completion, and its polar aprotic nature, which effectively solvates the potassium cation without interfering with the nucleophile.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Preparation : To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq), 4-cyanophenol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Reaction Setup : Evacuate and backfill the flask with dry nitrogen gas. Add anhydrous dimethylformamide (DMF, approx. 0.2 M concentration relative to the limiting reagent).
-
Heating : Place the flask in a pre-heated oil bath at 90 °C. Stir the mixture vigorously.
-
Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material (2-chloro-5-(trifluoromethyl)pyridine) is consumed (typically 8-16 hours).
-
Work-up : Once complete, allow the reaction mixture to cool to room temperature. Pour the mixture into a separatory funnel containing deionized water (10x the volume of DMF).
-
Extraction : Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing & Drying : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification : Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure product as a white to yellow solid.[1]
Analytical Characterization: Validating Identity and Purity
Rigorous characterization is non-negotiable for ensuring the identity, purity, and structural integrity of the synthesized compound. The following workflow provides a self-validating system to confirm the successful synthesis from Section 2.0.
Analytical Workflow Diagram
Caption: Logical flow for the analytical characterization of the synthesized compound.
Key Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : This is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR : Will show distinct aromatic proton signals for both the pyridine and benzonitrile rings. The chemical shifts and coupling patterns confirm the substitution pattern.
-
¹⁹F NMR : Will display a singlet corresponding to the -CF₃ group, confirming its presence.
-
¹³C NMR : Provides data on the carbon framework, including the characteristic signals for the nitrile carbon and the carbon attached to the fluorine atoms.
-
-
Mass Spectrometry (MS) : This technique validates the molecular weight of the compound.[1] High-resolution mass spectrometry (HRMS) should yield a mass measurement that corresponds to the molecular formula C₁₃H₇F₃N₂O within a few parts per million (ppm), confirming elemental composition.
-
Elemental Analysis : This method provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimental values should align closely with the theoretical values calculated from the molecular formula, offering a final confirmation of purity.
Applications and Research Significance
This compound is not merely a laboratory chemical; it is a building block and a potential active pharmaceutical ingredient (API) with considerable research interest.
-
Medicinal Chemistry : The compound serves as a scaffold or intermediate in the synthesis of more complex molecules. Its structural motifs are associated with various biological activities. Research has indicated its potential as an anti-cancer agent, with some studies suggesting it may induce apoptosis and cell cycle arrest in certain cancer cell lines.[1] Molecular docking and interaction studies suggest it may bind effectively to specific therapeutic targets within cells.[1]
-
Material Science : The presence of polar (cyano) and highly fluorinated (trifluoromethyl) groups gives the molecule unique electronic properties.[1] This makes it and its derivatives candidates for advanced materials, such as those used in organic light-emitting diodes (OLEDs) or other optoelectronic applications.[5]
-
Structure-Activity Relationship (SAR) Studies : This molecule is an excellent tool for SAR studies.[1] Researchers can systematically modify the benzonitrile or pyridine rings to probe how structural changes affect biological activity, helping to design more potent and selective drug candidates.
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4-{[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]OXY}BENZONITRILE | CAS 175277-01-7. Molbase. [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
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3-CHLORO-5-((1,2-DIHYDRO-2-OXO-4-(TRIFLUOROMETHYL)-3-PYRIDINYL)OXY)BENZONITRILE. precisionFDA. [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
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Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. Journal of Materials Chemistry C (RSC Publishing). [Link]
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An In-Depth Technical Guide to 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile
Abstract
This technical guide provides a comprehensive overview of the synthetic compound 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzonitrile (CAS No. 175277-01-7). This molecule is of significant interest to researchers in medicinal chemistry and materials science due to its unique combination of functional groups: a trifluoromethylated pyridine ring linked via an ether bond to a benzonitrile moiety. The trifluoromethyl group is a well-established bioisostere for enhancing metabolic stability and lipophilicity, while the diaryl ether scaffold is prevalent in numerous biologically active agents. This document details the compound's physicochemical properties, presents a robust, representative synthetic protocol based on established chemical principles, outlines expected analytical characterization data, and discusses its potential applications, particularly in the context of drug development as a potential anti-cancer agent. All methodologies are presented with a focus on procedural logic and safety, designed to be a self-validating resource for laboratory professionals.
Core Compound Identification and Properties
This compound is a diaryl ether distinguished by its trifluoromethyl-substituted heterocyclic ring. The strategic placement of the electron-withdrawing trifluoromethyl and cyano groups significantly influences the molecule's electronic properties and potential for molecular interactions.
| Property | Value | Source(s) |
| IUPAC Name | 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzonitrile | [1][2] |
| CAS Number | 175277-01-7 | [1][2][3] |
| Molecular Formula | C₁₃H₇F₃N₂O | [1][2][3] |
| Molecular Weight | 264.21 g/mol | [1][2] |
| Appearance | White to yellow crystalline powder | [1] |
| Canonical SMILES | C1=CC(=CC=C1C#N)OC2=NC=C(C=C2)C(F)(F)F | [1] |
| InChI Key | IPRJCIVGKWLASQ-UHFFFAOYSA-N | [1][2] |
Rationale and Strategy for Synthesis
The synthesis of this compound is most efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This strategy is predicated on the electronic properties of the starting materials.
Causality Behind Experimental Choices:
-
The Pyridine Ring: The nitrogen atom in the pyridine ring, combined with the potent electron-withdrawing effect of the trifluoromethyl group at the 5-position, renders the 2-position of the pyridine ring highly electrophilic and susceptible to nucleophilic attack.
-
The Leaving Group: A halide, typically chlorine, at the 2-position of the pyridine (i.e., 2-chloro-5-(trifluoromethyl)pyridine) serves as an excellent leaving group, facilitating the substitution reaction.
-
The Nucleophile: The phenoxide ion, generated in situ from 4-cyanophenol by a mild base, is an effective nucleophile for this transformation.
-
The Solvent and Base: A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is ideal for SNAr reactions as it can solvate the base's cation without hydrogen bonding to the nucleophile, thus maximizing its reactivity. An inorganic base such as potassium carbonate (K₂CO₃) is sufficiently strong to deprotonate the phenol without causing unwanted side reactions.
The overall synthetic workflow is depicted below.
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An In-Depth Technical Guide to 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile: Synthesis, Properties, and Therapeutic Potential
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile, a molecule of significant interest in medicinal chemistry. The presence of a trifluoromethyl group on the pyridine ring, linked via an ether bridge to a benzonitrile moiety, confers unique physicochemical properties that are correlated with notable biological activity.[1] This document details the synthetic rationale, spectroscopic characterization, and explores the accumulating evidence for its potential as an anti-cancer therapeutic. The narrative is structured to provide not just procedural information but also the underlying scientific reasoning to empower researchers in their drug discovery and development endeavors.
Molecular Structure and Physicochemical Properties
The foundational step in understanding the therapeutic potential of any compound lies in a thorough characterization of its molecular structure and properties.
SMILES String: C1=CC(=CC=C1C#N)OC2=NC=C(C=C2)C(F)(F)F[2]
Molecular Formula: C₁₃H₇F₃N₂O[2]
Molecular Weight: 264.21 g/mol [2]
Table 1: Key Physicochemical Properties
| Property | Value/Description | Source |
| IUPAC Name | This compound | [2] |
| Appearance | White to yellow powder | [1] |
| Purity | Typically ~95% | [1] |
| Key Functional Groups | Trifluoromethyl, Pyridine, Ether, Benzonitrile | [1] |
The trifluoromethyl (-CF₃) group is a critical determinant of this molecule's activity. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance metabolic stability and cell permeability, which are desirable attributes for a drug candidate.[3][4][5] The pyridine ring is a common scaffold in numerous bioactive molecules, and the benzonitrile group can participate in various biological interactions.[1]
Synthesis and Characterization
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing trifluoromethyl group activates the pyridine ring, making it susceptible to nucleophilic attack.
Synthetic Workflow
The general synthetic approach involves the coupling of a halosubstituted trifluoromethylpyridine with a hydroxybenzonitrile.
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Biological activity of trifluoromethylpyridine ethers
An In-Depth Technical Guide to the Biological Activity of Trifluoromethylpyridine Ethers
Authored by a Senior Application Scientist
Foreword: The Strategic Advantage of Fluorination in Bioactive Compound Design
In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine-containing moieties has become a cornerstone of rational drug and pesticide design. Among these, the trifluoromethyl (CF₃) group, when appended to a heterocyclic scaffold like pyridine, imparts a unique combination of physicochemical properties that can dramatically enhance biological activity.[1][2] This guide provides an in-depth exploration of trifluoromethylpyridine ethers, a prominent class of molecules that leverages these properties to achieve potent and selective herbicidal, insecticidal, and fungicidal effects.
The power of the trifluoromethyl group lies in its trifecta of influence:
-
Enhanced Lipophilicity: The CF₃ group significantly increases a molecule's ability to permeate biological membranes, a critical factor for absorption, distribution, and reaching the target site, whether in a plant, insect, or fungus.[3]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the CF₃ group highly resistant to oxidative metabolism by enzymes like cytochrome P450s. This often translates to a longer biological half-life and sustained activity.[3]
-
Potent Electron-Withdrawing Nature: The CF₃ group alters the electronic landscape of the pyridine ring, influencing the molecule's binding affinity and interaction with its biological target.[3][1]
This guide moves beyond a mere catalog of compounds. It is designed for the research scientist and drug development professional, delving into the causality behind molecular design, the intricacies of biological mechanisms, and the self-validating experimental workflows required to rigorously assess these powerful compounds.
Section 1: Core Scaffolds and Synthesis Strategy
The biological efficacy of a trifluoromethylpyridine ether begins with its chemical architecture. The synthesis typically involves the coupling of a functionalized trifluoromethylpyridine core with a second moiety (often a phenol or alcohol) to form the defining ether linkage.
The trifluoromethylpyridine core itself is generally prepared via two established routes:
-
Halogen Exchange (Halex) Reactions: This industrial-scale method often starts with a picoline (methylpyridine) precursor, which undergoes chlorination followed by a chlorine-fluorine exchange reaction to install the trifluoromethyl group.[1][4]
-
Building Block Condensation: This approach involves constructing the pyridine ring from acyclic precursors that already contain the trifluoromethyl group.[1][2]
The crucial ether bond is most commonly formed through a nucleophilic aromatic substitution (SNAr) reaction, such as a Williamson ether synthesis variant. For example, a key intermediate like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) can be reacted with a phenoxide to yield the desired aryloxy-trifluoromethylpyridine ether. The choice of starting materials and reaction conditions is paramount, as it dictates the final substitution pattern on both the pyridine and the adjoined ring system, which in turn governs biological specificity and potency.
Section 2: Dominant Biological Activities and Mechanisms of Action
Trifluoromethylpyridine ethers have found widespread application in crop protection, demonstrating a remarkable breadth of activity. This section dissects the mechanisms behind their three primary roles: as herbicides, insecticides, and fungicides.
Herbicidal Activity: Targeting Lipid Synthesis in Grasses
A premier class of herbicides based on this scaffold are the aryloxyphenoxypropionates (FOPs), exemplified by Haloxyfop and Fluazifop .[1][4][5] These compounds are selective, post-emergence herbicides used to control grass weeds in broadleaf crops.
Mechanism of Action: ACCase Inhibition The primary target of FOP herbicides is the enzyme Acetyl-CoA Carboxylase (ACCase) .[1][6][7] This enzyme catalyzes the first committed step in fatty acid biosynthesis, a process vital for the production of cell membranes, particularly in the rapidly growing meristematic tissues of grasses. By inhibiting ACCase, the herbicide effectively halts lipid production, leading to growth cessation and eventual death of the weed.
Expert Insight: The Pro-Herbicide Strategy A key aspect of the efficacy of compounds like Haloxyfop is their application as a pro-herbicide, typically as a methyl or butyl ester (e.g., Haloxyfop-P-methyl).[6][8][9] The ester form is more lipophilic, facilitating rapid penetration of the waxy plant cuticle. Once inside the plant, native esterase enzymes hydrolyze the ester to the corresponding carboxylic acid (e.g., Haloxyfop acid).[6] This active metabolite is the potent inhibitor of ACCase and is more readily translocated via the phloem to the sites of action in the meristems.[6] This metabolic activation is a self-validating system; the compound is delivered in an inert form and only becomes toxic upon processing by the target organism's own enzymatic machinery.
Caption: Proposed mechanism of action for the insecticide Pyridalyl in an insect cell.
Fungicidal/Nematicidal Activity: Disrupting Fungal Respiration
While many trifluoromethylpyridine-containing fungicides are amides, the ether linkage is also present in this class. For instance, Acynonapyr is an insecticide/nematicide where a 5-(trifluoromethyl)pyridine ring is connected to an azabicyclo[3.3.1]nonane core via an ether bond. [1][4]Its mode of action is presumed to be the disruption of the neurotransmitter system by targeting inhibitory glutamate receptors. [1][4] However, the most commercially significant trifluoromethylpyridine-containing fungicide, Fluopyram , is a pyridinyl-ethyl-benzamide. While not a true ether, its biological activity is instructive for this class of compounds. It is a broad-spectrum fungicide and nematicide with preventative and curative properties. [10][11] Mechanism of Action: SDHI Fungicides Fluopyram belongs to the Succinate Dehydrogenase Inhibitor (SDHI) class of fungicides. [12][13][14]Its target is Complex II (Succinate Dehydrogenase) of the mitochondrial electron transport chain. [11][13]By binding to and inhibiting this enzyme complex, Fluopyram blocks cellular respiration, depriving the fungal or nematode cells of the energy (ATP) required for essential life processes like spore germination, mycelial growth, and sporulation. [11]
Caption: Inhibition of Complex II (SDH) in the fungal mitochondrial respiratory chain by an SDHI fungicide.
Section 3: Quantitative Data & Structure-Activity Relationships
The potency of these compounds is quantified by metrics such as GR₅₀ (concentration for 50% growth reduction in plants), LC₅₀ (lethal concentration for 50% of a test population of insects), and EC₅₀ (effective concentration for 50% inhibition of a biological process). These values are determined through rigorous bioassays.
Table 1: Overview of Key Trifluoromethylpyridine Ether Derivatives and Related Compounds
| Compound Name | Class | Primary Target | Biological Target/Mechanism of Action |
|---|---|---|---|
| Haloxyfop | Herbicide | Grass Weeds | Acetyl-CoA Carboxylase (ACCase) Inhibitor [5][6][7] |
| Fluazifop | Herbicide | Grass Weeds | Acetyl-CoA Carboxylase (ACCase) Inhibitor [1][4] |
| Pyridalyl | Insecticide | Lepidoptera, Thysanoptera | Unclassified; Induces ROS via P450 activation [15][16] |
| Acynonapyr | Insecticide/Nematicide | Various Pests | Presumed Glutamate Receptor Modulator [1][4] |
| Fluopyram | Fungicide/Nematicide | Ascomycetes, Deuteromycetes | Succinate Dehydrogenase (SDH) Inhibitor [10][11][13]|
Structure-Activity Relationship (SAR) Insights: Decades of research have revealed key SAR trends that guide the design of new analogs: [17][18]* The Pyridine Core: The 3-chloro-5-(trifluoromethyl)pyridin-2-yl substructure is a highly effective "agrophore." The specific placement of the electron-withdrawing chlorine and trifluoromethyl groups is often critical for potent binding to the target enzyme.
-
The Ether Linkage: The oxygen atom of the ether provides a specific spatial arrangement and conformational flexibility between the pyridine ring and the second aromatic system, which is crucial for fitting into the active site of enzymes like ACCase.
-
The "Other Side": Modifications to the molecule on the other side of the ether linkage are used to fine-tune properties. For aryloxyphenoxypropionate herbicides, the chiral center on the propionate tail is vital; only the R-enantiomer is biologically active. [6][9]For other compounds, substituents on the second ring can modulate the spectrum of activity, selectivity, and pharmacokinetic properties. [17][18]
Section 4: Field-Proven Experimental Protocols
To ensure scientific integrity, the biological activity of novel compounds must be assessed using a tiered, self-validating approach that progresses from in vitro target-based assays to whole-organism efficacy studies.
Workflow: From Synthesis to In-Vivo Validation
The logical progression of testing ensures that resources are focused on the most promising candidates. A failure at an early, high-throughput stage prevents costly and time-consuming whole-organism studies on inactive compounds.
Caption: A generalized experimental workflow for the discovery and validation of novel bioactive compounds.
Protocol 1: In Vitro ACCase Inhibition Assay (Herbicide Target)
Causality: This assay directly measures the intrinsic inhibitory potential of a compound against the target enzyme, isolated from other biological variables like uptake or metabolism. It is the foundational proof of a compound's proposed mechanism of action.
Methodology: [6]1. Enzyme Extraction:
- Homogenize young, actively growing tissue from a susceptible grass species (e.g., maize) in a chilled extraction buffer (containing protease inhibitors and stabilizing agents like glycerol).
- Centrifuge the homogenate at low speed to remove cell debris, then at high speed (e.g., 100,000 x g) to pellet microsomes.
- Partially purify the ACCase from the supernatant using ammonium sulfate precipitation. Resuspend the active fraction in a storage buffer.
- Assay Reaction:
- Prepare a reaction mixture in a 96-well plate format containing assay buffer (e.g., Tricine-KOH, pH 8.0), ATP, MgCl₂, acetyl-CoA, and NaH¹⁴CO₃ (radiolabeled bicarbonate).
- Add the test compound (dissolved in DMSO) across a range of concentrations. Include a no-enzyme control and a no-inhibitor (DMSO only) control.
- Initiate the reaction by adding the purified ACCase enzyme preparation. . Incubate at a controlled temperature (e.g., 32°C) for a set time (e.g., 10-15 minutes).
- Quantification:
- Stop the reaction by adding concentrated HCl. This acidifies the mixture, stopping the enzymatic reaction and driving off any unreacted H¹⁴CO₃ as ¹⁴CO₂ gas.
- The stable, radiolabeled product (malonyl-CoA) remains.
- Dry the samples and measure the incorporated radioactivity using a scintillation counter.
- Data Analysis:
- Calculate the percentage of ACCase inhibition relative to the no-inhibitor control for each compound concentration.
- Plot the inhibition percentage against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value (concentration required for 50% inhibition).
Protocol 2: Whole-Plant Herbicidal Efficacy Assay (GR₅₀ Determination)
Causality: This assay validates the in vitro results at the whole-organism level. It accounts for all critical physiological factors: absorption through the cuticle, translocation to the meristems, metabolic activation (for pro-herbicides), and ultimately, phytotoxicity. The GR₅₀ value is a more agronomically relevant metric than the IC₅₀.
Methodology: [6]1. Plant Cultivation:
- Grow a susceptible grass species (e.g., Avena fatua or Setaria viridis) in pots containing a standardized soil mix under controlled greenhouse conditions (temperature, light, humidity).
- Allow plants to reach a specific growth stage (e.g., 3-4 leaf stage) to ensure uniformity.
- Compound Application:
- Prepare serial dilutions of the test compound in a solution containing a surfactant to ensure even foliar coverage.
- Apply the solutions to the plants using a calibrated track sprayer to simulate a field application and ensure a precise dose per unit area. Include an untreated control group (sprayed with surfactant solution only).
- Incubation and Assessment:
- Return the treated plants to the greenhouse and grow for a defined period (e.g., 14-21 days).
- Visually assess phytotoxicity symptoms (chlorosis, necrosis, stunting) at regular intervals.
- Biomass Measurement (Self-Validation):
- At the end of the incubation period, harvest the above-ground biomass from all plants in each treatment group.
- Dry the biomass in an oven at ~60°C to a constant weight. This provides an objective, quantitative measure of growth inhibition, removing the subjectivity of visual scoring.
- Data Analysis:
- Calculate the percentage of growth reduction for each treatment relative to the mean dry weight of the untreated control group.
- Use statistical software to fit the data to a log-logistic dose-response model to calculate the GR₅₀ value (the dose required to reduce plant growth by 50%).
Protocol 3: Insect Cell Line Cytotoxicity Assay
Causality: As demonstrated with Pyridalyl, cytotoxicity in a relevant insect cell line can be a strong proxy for whole-insect activity, especially for compounds with novel modes of action that disrupt general cellular processes. This assay is rapid, reproducible, and suitable for high-throughput screening. Comparing results with a mammalian cell line provides a direct measure of selective toxicity.
Methodology: [19]1. Cell Culture:
- Maintain an insect cell line (e.g., Sf9 from Spodoptera frugiperda) and a mammalian cell line (e.g., CHO-K1 from Chinese hamster ovary) in their respective appropriate culture media and conditions (e.g., 27°C for Sf9, 37°C with CO₂ for CHO-K1).
- Cell Plating:
- Seed the cells into 96-well microplates at a predetermined density to ensure they are in the logarithmic growth phase during the experiment. Allow cells to adhere overnight.
- Compound Treatment:
- Add the test compounds, serially diluted in culture medium, to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
- Incubate the plates for a set duration (e.g., 48-72 hours).
- Viability Assessment:
- Assess cell viability using a metabolic assay, such as the MTT or MTS assay. These assays measure the activity of mitochondrial reductase enzymes, which is proportional to the number of living cells.
- Alternatively, use the Trypan Blue exclusion method, where a dye is taken up only by non-viable cells with compromised membranes, and cells are counted using a hemocytometer or automated cell counter. [19]5. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the data and determine the LC₅₀ (lethal concentration 50%) for each cell line. The ratio of LC₅₀ (mammalian) / LC₅₀ (insect) gives the selectivity index.
Conclusion and Future Outlook
The trifluoromethylpyridine ether scaffold, and its close relatives, represent a triumph of modern chemical design. By combining the unique electronic and steric properties of the trifluoromethyl group with the versatile chemistry of the pyridine ring, chemists have developed highly effective agents that precisely target essential biological processes in weeds, insects, and fungi. [1][20][17] The success of these molecules in agrochemistry underscores their potential in other fields, including human and veterinary medicine. [1][21]The principles learned from their mechanisms of action—from the pro-drug activation of haloxyfop to the novel oxidative stress cascade induced by pyridalyl—provide a robust framework for future discovery. As researchers continue to explore new ways to synthesize and functionalize this privileged scaffold, it is certain that trifluoromethylpyridine derivatives will remain at the forefront of bioactive compound innovation.
References
- A Comparative Analysis of the Herbicidal Activity of Haloxyfop-P-methyl and Its Metabolites. Benchchem.
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- The Trifluoromethyl Effect: Enhancing Bioactivity with 3-(Trifluoromethyl)pyridine. NINGBO INNO PHARMCHEM CO.,LTD.
- Sakamoto, N., et al. (2015). Pyridalyl: A novel insecticidal agent for controlling lepidopterous pests.
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- Tsukamoto, M., & Nakamura, T. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 146-155.
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Introduction: The Fluorine Advantage in Modern Medicinal Chemistry
An In-Depth Technical Guide to the Role of the Trifluoromethyl Group in Drug Design
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery, profoundly influencing the trajectory of pharmaceutical development.[1] Organofluorine chemistry provides medicinal chemists with a powerful toolkit to modulate the properties of drug candidates, and among the most impactful fluorinated motifs is the trifluoromethyl (CF3) group.[1][2][3] Its integration into a molecular scaffold is a well-established strategy to enhance a compound's therapeutic profile by favorably altering its physicochemical properties, metabolic stability, and interaction with biological targets.[4][5]
Approximately 15–20% of all licensed drugs introduced to the market annually contain fluorine, a testament to its significance.[6] The CF3 group, in particular, is a privileged pharmacophore due to a unique combination of high electronegativity, moderate steric bulk, and exceptional stability.[2][3][6] This guide, intended for researchers and drug development professionals, offers a comprehensive exploration of the multifaceted role of the trifluoromethyl group. We will delve into the causality behind its effects on molecular properties, pharmacokinetic profiles (ADME), and pharmacodynamic interactions, supported by field-proven insights, experimental protocols, and illustrative case studies.
Part 1: Mastering Physicochemical Properties with the Trifluoromethyl Group
The introduction of a CF3 group can dramatically alter a molecule's fundamental physicochemical characteristics, which are critical determinants of its drug-like properties.
Lipophilicity: A Key to Permeability
Lipophilicity, the affinity of a molecule for a lipid environment, is a crucial factor governing drug absorption, distribution, and the ability to cross biological membranes.[7] The trifluoromethyl group is a potent modulator of this property.
-
Causality: The CF3 group significantly increases lipophilicity, with a reported Hansch lipophilicity parameter (π) of +0.88.[4][8] This effect stems from the replacement of three polar C-H bonds with three non-polar, yet highly polarized, C-F bonds. This alteration enhances a molecule's preference for non-polar environments, such as the lipid bilayer of cell membranes, which can lead to improved absorption and bioavailability.[1][8][9] For drugs targeting the central nervous system (CNS), this enhanced lipophilicity can facilitate penetration of the blood-brain barrier, as exemplified by the antidepressant Fluoxetine.[8]
Table 1: Comparative Lipophilicity (LogP) of Analogs LogP is the partition coefficient, a measure of lipophilicity. A higher value indicates greater lipophilicity.
| Parent Compound | LogP (Calculated) | CF3-Substituted Analog | LogP (Calculated) | Change in LogP (ΔLogP) |
| Toluene | 2.11 | α,α,α-Trifluorotoluene | 2.86 | +0.75 |
| Aniline | 0.90 | 4-(Trifluoromethyl)aniline | 2.47 | +1.57 |
| Phenol | 1.46 | 4-(Trifluoromethyl)phenol | 2.58 | +1.12 |
Electronic Effects: Modulating Acidity and Interactions
The three highly electronegative fluorine atoms make the CF3 group one of the strongest electron-withdrawing groups used in medicinal chemistry.[4][6][10]
-
Causality: This powerful inductive effect can significantly lower the pKa of adjacent functional groups. For instance, attaching a CF3 group to an aromatic ring can increase the acidity of a phenolic hydroxyl or decrease the basicity of an aniline nitrogen.[6] This pKa modulation is critical because the ionization state of a drug affects its solubility, receptor binding, and cell permeability. By fine-tuning the pKa, chemists can optimize the fraction of the neutral, more membrane-permeable species at physiological pH.[2][3] The altered electronic distribution can also enhance binding interactions with biological targets through favorable electrostatic or hydrogen bonding.[1][11]
Steric Profile and Bioisosterism
The CF3 group serves as a valuable bioisostere—a substituent that retains similar physical or chemical properties to the original atom or group, leading to comparable biological activity.
-
Causality: While larger than a methyl group, the trifluoromethyl group is sterically similar to an ethyl or isopropyl group and is often used as a bioisostere for a chlorine atom.[4][8][12] Its bulk can be used to control the conformation of a molecule, locking it into a bioactive shape that fits more selectively into a target's binding site.[13] This steric influence can improve potency and reduce off-target effects.
Part 2: Enhancing the Pharmacokinetic Profile (ADME)
Perhaps the most celebrated role of the trifluoromethyl group is its ability to dramatically improve a drug's metabolic stability, a critical component of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
Metabolic Stability: The "Metabolic Switching" Effect
Drug metabolism, primarily carried out by the Cytochrome P450 (CYP) family of enzymes in the liver, is a major route of elimination that often terminates a drug's action. The CF3 group provides a powerful defense against this process.
-
Causality: The exceptional strength of the carbon-fluorine (C-F) bond (bond dissociation energy of ~485 kJ/mol) compared to the carbon-hydrogen (C-H) bond (~414 kJ/mol) is the key to this effect.[4][8] The C-F bond is highly resistant to enzymatic cleavage.[1][14] When a CF3 group replaces a metabolically labile group, such as a methyl or methoxy group that is prone to oxidative metabolism by CYP enzymes, that metabolic pathway is effectively blocked.[14][15] This strategy, often called "metabolic switching," diverts metabolism to other, less favorable positions on the molecule, thereby reducing the overall rate of clearance.[15] The result is a longer drug half-life, improved oral bioavailability, and a more predictable and sustained therapeutic effect.[1][8][14]
Caption: Metabolic blocking effect of the trifluoromethyl group.
Table 2: Impact of Trifluoromethyl Substitution on Metabolic Stability
| Drug Analog Pair | Key Modification | Half-life (t½) in vitro | Intrinsic Clearance (CLᵢₙₜ) | Outcome |
| Analog A | Metabolically labile -CH₃ group | Shorter | Higher | Rapid metabolism |
| Analog B | -CH₃ replaced with -CF₃ | Longer | Lower | Blocked metabolism, increased stability[14] |
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This assay is a standard, high-throughput method used in early drug discovery to assess the metabolic stability of compounds.
-
Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes, which are rich in drug-metabolizing CYP enzymes.[15]
-
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Pooled liver microsomes (e.g., human, rat).
-
NADPH regenerating system (cofactor for CYP enzymes).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Control compounds (high and low clearance).
-
Acetonitrile with internal standard for quenching.
-
96-well plates.
-
-
Methodology:
-
Preparation: Prepare a working solution of the test compound by diluting the stock solution in buffer to a final concentration of 1 µM.
-
Incubation: In a 96-well plate, combine the microsomal solution and the test compound. Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. This marks time zero (T=0).
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in specific wells by adding ice-cold acetonitrile containing an internal standard. The T=0 sample is quenched immediately.
-
Protein Precipitation: Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.[14]
-
Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining concentration of the parent drug.[14]
-
Data Analysis: Plot the natural logarithm of the percentage of the parent drug remaining versus time. The slope of this plot's linear regression provides the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.[14]
-
Part 3: Directing Pharmacodynamics and Target Binding
The CF3 group is not merely a passive stability enhancer; it actively participates in and improves drug-target interactions.
Enhancing Binding Affinity
The unique electronic and steric nature of the CF3 group enables it to form favorable interactions within a protein's binding pocket, increasing a drug's affinity and potency.
-
Causality: The strong electron-withdrawing character of the CF3 group can improve hydrogen bonding and electrostatic interactions with biological targets.[4][8] Furthermore, recent studies have highlighted the ability of the carbon atom in the CF3 group to participate in "tetrel bonds"—a type of noncovalent interaction where the electropositive carbon interacts with electron-rich atoms (like oxygen, nitrogen, or sulfur) from amino acid residues in the protein.[16][17] A survey of the Protein Data Bank (PDB) revealed hundreds of X-ray structures where CF3 groups form these stabilizing tetrel bonds with protein targets.[16][17] In some cases, replacing a CF3 group can fundamentally alter the ligand's functional behavior, switching it from an agonist to an antagonist by forcing a different conformation of the receptor.[18]
Peptide Bond Isosterism
In the field of peptidomimetics, overcoming the metabolic liability of the amide bond is a major challenge. Trifluoromethyl-containing motifs offer a robust solution.
-
Causality: Amide bonds are susceptible to rapid enzymatic hydrolysis by proteases.[19] Trifluoroethylamines have emerged as metabolically stable isosteres that mimic the stereoelectronic properties of the peptide bond.[19] The CF3 group's electron-withdrawing nature helps replicate the polarity and dipole moment of the amide carbonyl, while the overall structure is resistant to hydrolysis.[20] This allows for the design of peptide-based drugs with significantly improved in vivo stability.[21]
Caption: Replacement of a labile peptide bond with a stable isostere.
Part 4: Synthetic Strategies for Trifluoromethylation
Despite its benefits, the incorporation of a CF3 group presents synthetic challenges. However, significant progress has been made in developing efficient methodologies.[4][8]
-
Overview: Trifluoromethylation reactions can be broadly categorized as nucleophilic, electrophilic, and radical pathways.[6] The development of new reagents has made these transformations more accessible. Key reagents include:
-
Trifluoromethyl trimethylsilane (Ruppert-Prakash Reagent): Used for nucleophilic trifluoromethylation.[6]
-
Sodium trifluoromethanesulfinate (Langlois Reagent): A source of the CF3 radical.[6][22]
-
Electrophilic "Togni" Reagents: Hypervalent iodine compounds used for electrophilic trifluoromethylation.
-
Representative Protocol: Copper-Catalyzed Trifluoromethylation of Aryl Halides
This method is a widely used approach for installing a CF3 group onto aromatic and heteroaromatic rings, which are common scaffolds in pharmaceuticals.[8]
-
Objective: To synthesize an aryl-CF3 compound from an aryl iodide or bromide precursor.
-
Reaction: Ar-I + "CF3 source" --[Cu catalyst]--> Ar-CF3
-
Materials:
-
Aryl iodide or bromide.
-
Trifluoromethyl source (e.g., CF3SiMe3 or K(O2CCF3)).
-
Copper(I) catalyst (e.g., CuI).
-
Ligand (e.g., 1,10-phenanthroline).
-
Anhydrous solvent (e.g., DMF, NMP).
-
Inert atmosphere (Nitrogen or Argon).
-
-
Methodology:
-
Setup: To an oven-dried reaction vessel under an inert atmosphere, add the aryl halide, copper(I) catalyst, and ligand.
-
Reagents: Add the anhydrous solvent, followed by the trifluoromethyl source.
-
Reaction: Heat the reaction mixture to the specified temperature (typically 80-120°C) and stir for the required time (e.g., 12-24 hours), monitoring progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction with an aqueous solution (e.g., ammonium hydroxide). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired trifluoromethylated compound.
-
Caption: A simplified workflow for synthetic trifluoromethylation.
Case Studies: Trifluoromethylated Drugs That Changed Medicine
The successful application of the CF3 group is evident in numerous blockbuster drugs across various therapeutic areas.[6][23][24]
Table 3: Prominent FDA-Approved Drugs Containing a Trifluoromethyl Group
| Drug Name | Therapeutic Class | Role of the Trifluoromethyl Group |
| Fluoxetine (Prozac) | Antidepressant (SSRI) | The CF3 group enhances lipophilicity, facilitating penetration of the blood-brain barrier, and contributes to metabolic stability.[4][8] |
| Celecoxib (Celebrex) | Anti-inflammatory (COX-2 Inhibitor) | Blocks a site of oxidative metabolism, increasing the drug's half-life and duration of action. The CF3 group also aids in selective binding to the COX-2 enzyme.[23] |
| Sorafenib (Nexavar) | Anticancer (Kinase Inhibitor) | The CF3 group on the phenyl ring is crucial for binding to the target kinases and contributes to the overall pharmacokinetic profile of the drug.[6] |
| Atogepant (Qulipta) | Migraine Prevention (CGRP Antagonist) | The trifluoromethyl and trifluorophenyl groups enhance metabolic stability, improve lipophilicity for oral bioavailability, and increase binding affinity to the CGRP receptor.[8] |
Conclusion and Future Perspectives
The trifluoromethyl group is an indispensable tool in the modern medicinal chemist's arsenal.[2] Its ability to predictably and favorably modulate a suite of critical drug properties—including lipophilicity, metabolic stability, pKa, and binding affinity—has proven to be a highly effective strategy for transforming promising compounds into successful therapeutics.[3][4][8] By blocking metabolic hotspots, enhancing membrane permeability, and strengthening target interactions, the CF3 group directly addresses many of the fundamental challenges encountered in drug design.
Looking forward, the field continues to evolve. A primary focus is the development of more efficient, cost-effective, and environmentally benign synthetic methods for trifluoromethylation, which will further broaden the accessibility and application of this "super-functional group."[2][22] As our understanding of its nuanced interactions within biological systems deepens, the trifluoromethyl group will undoubtedly continue to be a key element in the design of the next generation of innovative medicines.
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Benzonitrile Derivatives as Pharmacophores: A Technical Guide for Drug Development Professionals
Introduction: The Strategic Importance of the Benzonitrile Moiety in Medicinal Chemistry
The benzonitrile scaffold, characterized by a cyano (-C≡N) group attached to a phenyl ring, has emerged as a privileged pharmacophore in modern drug discovery.[1][2] Its unique physicochemical properties, including its role as a hydrogen bond acceptor and its utility as a bioisostere for various functional groups, have cemented its importance in the medicinal chemist's toolkit.[1][3][4] More than 30 pharmaceuticals containing a nitrile group have received FDA approval for a wide array of clinical conditions, a testament to the functional group's biocompatibility and versatility.[5][6] This guide provides an in-depth exploration of benzonitrile derivatives, offering field-proven insights into their mechanism of action, structure-activity relationships (SAR), and synthesis, tailored for researchers, scientists, and drug development professionals. A key advantage of incorporating a nitrile group is the enhancement of pharmacokinetic profiles; these compounds often exhibit improved solubility, systemic exposure, bioavailability, and metabolic stability.[5][7]
The Multifaceted Role of the Nitrile Group in Molecular Interactions
The nitrile group's utility in drug design stems from its ability to engage in several types of interactions with biological targets, significantly influencing binding affinity and selectivity.[3][8][9]
Hydrogen Bonding and Polar Interactions
Primarily, the nitrogen atom of the nitrile group, with its lone pair of electrons and strong electronegativity, acts as a competent hydrogen bond acceptor.[3][5] This allows it to form crucial interactions with hydrogen bond donors on protein residues, such as the backbone NH groups or side chains of amino acids.[3][8] Water molecules can also mediate these interactions, forming a water-bridge that connects the nitrile group to the target protein, which can be critical for binding.[5]
Bioisosteric Replacement
In classical medicinal chemistry, the nitrile group is often considered a bioisostere for carbonyl, hydroxyl, and carboxyl groups, as well as halogen atoms.[4][5][10] This allows for the strategic replacement of these groups to modulate a compound's properties without drastically altering its core structure and primary interactions. For example, in several non-steroidal inhibitors, arylnitriles effectively mimic the function of a carbonyl group.[11]
Hydrophobic and π–π Stacking Interactions
The nitrile group can also participate in hydrophobic interactions with nonpolar residues within the binding pocket.[8] Furthermore, its strong electron-withdrawing nature can polarize the aromatic ring, enhancing π–π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.[5][11]
Covalent Interactions
While less common, the nitrile group can form reversible covalent bonds with serine or cysteine residues in the active site of some enzymes, as seen with drugs like saxagliptin and odanacatib.[8]
Therapeutic Applications of Benzonitrile Derivatives
The versatility of the benzonitrile scaffold has led to its successful application across a multitude of therapeutic areas.[1]
Anticancer Activity
Benzonitrile-containing compounds have shown significant promise as anticancer agents by targeting key pathways in cancer progression.[1][12]
-
Kinase Inhibition: Many kinases are dysregulated in cancer, and benzonitrile derivatives have been developed as potent inhibitors of targets such as Tankyrase, mTOR, and TBK1/IKKε.[1][13]
-
Tubulin Polymerization Inhibition: Certain 2-phenylacrylonitrile derivatives disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[1]
-
PD-1/PD-L1 Interaction Inhibition: The PD-1/PD-L1 immune checkpoint is a critical mechanism for cancer immune evasion. Benzonitrile derivatives have been investigated as inhibitors of this interaction.[1] For instance, biphenyl-1,2,3-triazol-benzonitrile derivatives have been synthesized and evaluated as PD-1/PD-L1 inhibitors.[14]
-
Aromatase Inhibition: Substituted benzonitriles like Letrozole and Fadrozole are selective inhibitors of the aromatase enzyme, crucial for treating estrogen-dependent breast cancer.[11][15] The para-position of the nitrile is essential for this inhibitory activity.[11]
Antiviral Activity
The antiviral potential of benzonitrile derivatives has been particularly notable against Hepatitis C Virus (HCV) and rhinoviruses.
-
HCV Entry Inhibition: 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile derivatives have been identified as potent, orally available inhibitors that block the early stages of the HCV life cycle.[1][16][17] The lead compound, L0909, demonstrated an EC50 of 0.022 μM.[1][16][17] Further optimization led to the discovery of 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile derivatives with even higher potency.[18]
-
Rhinovirus Capsid Binding: A novel benzonitrile analogue, LPCRW_0005, has been shown to inhibit rhinovirus replication by acting as a capsid binder, interfering with the earliest stages of viral replication.[19]
Enzyme Inhibition in Other Diseases
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibition: Vildagliptin, a nitrile-containing drug, is a potent inhibitor of DPP-4, used in the treatment of type 2 diabetes.[5]
-
Cyclooxygenase-2 (COX-2) Inhibition: Derivatives of 2-hydroxybenzonitrile are being explored as selective COX-2 inhibitors for their anti-inflammatory effects.[20]
-
Xanthine Oxidase Inhibition: Benzonitrile derivatives have been investigated as potential inhibitors of xanthine oxidase for the management of hyperuricemia and gout.[21]
Structure-Activity Relationship (SAR) and Rational Drug Design
Understanding the SAR of benzonitrile derivatives is crucial for optimizing their therapeutic potential.[22][23][24] Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool for elucidating the structural requirements for their biological activities.[25]
Key considerations in the SAR of benzonitrile derivatives include:
-
Position of the Nitrile Group: The placement of the nitrile group on the benzene ring is often critical. For example, in aromatase inhibitors, a para-substitution is essential for activity.[11]
-
Nature and Position of Other Substituents: The electronic and steric properties of other substituents on the aromatic ring can significantly influence the molecule's reactivity, binding affinity, and pharmacokinetic properties.[26] Electron-withdrawing groups can enhance the hydration of the nitrile, while the overall substitution pattern affects the molecule's interaction with its target.[26]
-
Conformational Rigidity and Flexibility: The overall shape of the molecule and its ability to adopt the correct conformation within the binding site are key determinants of its activity.
Data Presentation
Table 1: Anticancer Activity of Representative Benzonitrile Derivatives
| Compound ID | Derivative Class | Target/Cell Line | Activity (IC50/GI50) |
| 1g2a | 2-Phenylacrylonitrile | HCT116 | 5.9 nM |
| BEL-7402 | 7.8 nM | ||
| Compound 2l | Indole-Acrylonitrile | NCI-60 Panel (Mean) | 0.38 µM |
| Compound 5 | Benzotriazole-Acrylonitrile | HeLa (G2-M arrest) | Potent (nM range) |
| Letrozole | Triazole-Benzonitrile | Aromatase | Potent (nM range) |
| Enzalutamide | Hydantoin-Benzonitrile | Androgen Receptor | Potent (nM range) |
| (Data sourced from multiple studies and compiled for illustrative purposes)[25] |
Table 2: Antiviral Activity of Representative Benzonitrile Derivatives
| Compound | Target Virus | Mechanism of Action | Activity (EC50) |
| L0909 | Hepatitis C Virus (HCV) | Entry Inhibition | 0.022 µM |
| LPCRW_0005 | Human Rhinovirus 14 (HRV14) | Capsid Binding | 2 µM |
| (Data sourced from multiple studies and compiled for illustrative purposes)[1][16][17][19] |
Experimental Protocols
General Synthesis of Benzonitrile Derivatives
The synthesis of benzonitrile derivatives can be achieved through various methods, with the choice of route depending on the desired substitution pattern.[27][28][29]
Protocol 1: Ammoxidation of Alkylbenzenes [27]
This method is suitable for the industrial-scale production of benzonitrile and its simpler derivatives.
-
Catalyst Preparation: Prepare transition metal oxide clusters (e.g., Ni, Co, V, Mo, W) within the pores of a β-zeolite support.
-
Reaction Setup: Introduce the alkylbenzene (e.g., toluene) and ammonia into a gas-phase reactor containing the catalyst.
-
Reaction Conditions: Heat the reactor to approximately 703K. The use of a confined sub-nano space within the zeolite pores allows for higher reactant concentrations (10-20%) while suppressing combustion side reactions.
-
Product Isolation: The resulting benzonitrile is collected and purified by distillation.
Protocol 2: Synthesis of Biphenyl-1,2,3-Triazol-Benzonitrile PD-1/PD-L1 Inhibitors [14]
This multi-step synthesis illustrates the construction of more complex benzonitrile derivatives.
-
Starting Materials: Begin with a suitably substituted benzonitrile containing a handle for further elaboration (e.g., a propargyloxy group).
-
Click Chemistry: React the alkyne-functionalized benzonitrile with an azide-containing biphenyl moiety via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring.
-
Reductive Amination: To a solution of the resulting intermediate and a substituted aldehyde in methanol and acetic acid, add sodium cyanoborohydride (NaCNBH₃).
-
Workup and Purification: After stirring for several hours, remove the solvent under reduced pressure and purify the product by column chromatography.
In Vitro Evaluation of Anticancer Activity (MTT Assay)[1]
This protocol is a standard method for assessing the cytotoxicity of compounds against cancer cell lines.
-
Cell Culture: Culture the desired cancer cell line (e.g., HCT116) in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 8 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the benzonitrile derivative in the culture medium. Add 100 µL of the different concentrations of the test compound to the respective wells and incubate for 24-48 hours.
-
MTT Addition: Remove the medium containing the test compound and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value can then be calculated from the dose-response curve.
Mandatory Visualizations
Diagram 1: Key Interactions of the Benzonitrile Pharmacophore
Caption: Interactions of the benzonitrile pharmacophore with a protein target.
Diagram 2: Workflow for Synthesis and Evaluation of Benzonitrile Derivatives
Caption: General workflow for the synthesis and evaluation of benzonitrile derivatives.
Diagram 3: Letrozole's Mechanism of Action
Caption: Inhibition of aromatase by Letrozole in the estrogen biosynthesis pathway.[15]
Conclusion and Future Perspectives
The benzonitrile moiety has unequivocally established itself as a valuable pharmacophore in drug discovery, contributing to the development of numerous approved drugs.[5][6] Its ability to engage in a wide range of molecular interactions, coupled with its favorable pharmacokinetic properties, makes it an attractive scaffold for medicinal chemists.[3][5][9] Future research will likely focus on the continued rational design of novel benzonitrile derivatives with enhanced selectivity and potency. As our understanding of the structural and energetic characteristics of nitrile group interactions deepens, we can expect to see the development of next-generation therapeutics that leverage the unique properties of this versatile pharmacophore to address a broader range of clinical needs.[4][5][10]
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An In-depth Technical Guide to the Safe Handling of 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Note on Synthesized Safety Data
The following guide has been meticulously compiled to provide a comprehensive overview of the safety considerations for 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile (CAS No. 175277-01-7). As a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document represents an expert synthesis of data from structurally analogous compounds. The nitrile, trifluoromethyl, and pyridine functional groups are known to impart specific toxicological and reactivity profiles. Therefore, safety data from related benzonitrile and trifluoromethylpyridine derivatives have been leveraged to construct a predictive hazard assessment and establish robust handling protocols. The causality behind each recommendation is explained to ensure a deep understanding of the associated risks.
Compound Profile and Scientific Context
This compound is a synthetic organic compound with the molecular formula C₁₃H₇F₃N₂O and a molecular weight of approximately 264.21 g/mol .[1][2] Its molecular architecture, featuring a trifluoromethyl-substituted pyridine ring linked to a benzonitrile moiety via an ether bond, makes it a compound of significant interest in medicinal chemistry.[1] The trifluoromethyl group can enhance metabolic stability and lipophilicity, while the pyridine and benzonitrile components are common pharmacophores.[1] Preliminary research suggests its potential as an anti-cancer agent, possibly acting through the induction of apoptosis and cell cycle arrest.[1] Given its investigational nature, a thorough understanding of its safety profile is paramount for all personnel involved in its handling and research.
Key Physicochemical Properties
A summary of the known physical and chemical properties is provided below. This data is crucial for understanding the compound's behavior under various laboratory conditions.
| Property | Value | Source(s) |
| CAS Number | 175277-01-7 | [2][3][4] |
| Molecular Formula | C₁₃H₇F₃N₂O | [1][2] |
| Molecular Weight | 264.21 g/mol | [1] |
| Appearance | White to yellow powder/solid | [1] |
| Melting Point | 85 °C | [3] |
| Purity | Typically ≥95% | [1] |
Hazard Identification and Risk Assessment
Based on the analysis of related compounds, this compound should be treated as a hazardous substance. The primary hazards are associated with its potential toxicity if ingested, inhaled, or absorbed through the skin, and its capacity to cause irritation to the skin, eyes, and respiratory system.[5]
-
Acute Toxicity: Structurally similar benzonitriles are classified as harmful if swallowed or in contact with skin.[6][7][8] High exposures to benzonitrile compounds can lead to symptoms such as dizziness, headache, nausea, and in severe cases, respiratory distress and convulsions.[9]
-
Skin and Eye Irritation: Related compounds are known to cause skin and serious eye irritation.[10][11] Direct contact may result in redness, itching, and inflammation.
-
Respiratory Irritation: As a fine powder, the compound poses a risk of respiratory tract irritation if inhaled.[5][11]
The trifluoromethyl group is generally stable, but thermal decomposition may release toxic gases such as hydrogen fluoride.[11]
Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety, integrating engineering controls, administrative procedures, and personal protective equipment, is essential.
Engineering Controls
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[5]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5] A face shield may be required for operations with a high risk of splashing.
-
Skin Protection:
-
Respiratory Protection: If there is a risk of inhalation despite engineering controls, use a NIOSH-approved respirator with an appropriate particulate filter.[5][12]
The following diagram illustrates the logical workflow for ensuring personal safety when handling this compound.
Caption: A logical workflow for ensuring personal safety.
Step-by-Step Experimental Protocols
Weighing and Solution Preparation
-
Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatula, weigh boat, beaker, solvent, etc.).
-
PPE: Don the required personal protective equipment as outlined in Section 3.2.
-
Weighing: Tare a weigh boat on an analytical balance inside the fume hood. Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Avoid generating dust.
-
Dissolution: Place a stir bar in a beaker containing the appropriate solvent. Slowly add the weighed powder to the solvent while stirring to ensure dissolution.
-
Cleaning: Clean the spatula and weigh boat with a solvent-moistened wipe inside the fume hood. Dispose of the wipe in the appropriate chemical waste container.
Storage
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[3]
Emergency Procedures
In the event of an emergency, follow these procedures and seek immediate medical attention.
First-Aid Measures
-
Inhalation: Remove the individual from the exposure area to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5]
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][11]
Accidental Release Measures
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Wearing appropriate PPE, carefully sweep or vacuum up the spilled solid material and place it into a suitable, labeled container for disposal.[5][11] Avoid generating dust.
-
Decontamination: Clean the spill area with a suitable solvent and decontaminating agent.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[11]
The following diagram outlines the decision-making process in case of an accidental spill.
Caption: Decision-making for accidental spill response.
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire involving this compound.[5]
-
Specific Hazards: During a fire, irritating and highly toxic gases, including carbon oxides, nitrogen oxides, and hydrogen fluoride, may be generated by thermal decomposition or combustion.[11]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][11]
Toxicological Information
While specific toxicological data for this compound is not available, the toxicity of related benzonitrile compounds suggests that it should be considered harmful by ingestion, inhalation, and dermal contact.[8] Chronic exposure may have adverse effects on the liver and nervous system.[9]
Disposal Considerations
All waste materials containing this compound should be treated as hazardous waste. Disposal must be in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains or waterways.[11]
Conclusion
This compound is a valuable research chemical with significant potential. However, its handling requires a comprehensive understanding of its potential hazards. By adhering to the safety protocols outlined in this guide, researchers can mitigate the risks and ensure a safe laboratory environment. The principles of substitution (using a less hazardous chemical if possible), engineering controls, administrative controls, and finally, personal protective equipment should always be applied in this order to minimize risk.
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4-{[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]OXY}BENZONITRILE | CAS 175277-01-7. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]
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A-Z Guide to 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile: Synthesis, Mechanism, and Application
Abstract: This technical guide provides a comprehensive overview of 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzonitrile, a key heterocyclic compound with significant relevance in medicinal chemistry. We will delve into its optimized synthesis, explore the physicochemical and biological properties conferred by its unique structural motifs, and elucidate its role as a critical intermediate and pharmacophore, particularly in the context of oncology research. This document is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and detailed, actionable protocols.
Introduction: Strategic Importance in Drug Discovery
This compound is a diaryl ether that has garnered substantial interest as a building block and active compound in pharmaceutical research.[1] Its structure is a deliberate amalgamation of three key functional groups, each contributing distinct and advantageous properties to the molecule as a whole:
-
Trifluoromethyl (CF3) Group: This moiety is a cornerstone of modern medicinal chemistry.[2] Its strong electron-withdrawing nature and high metabolic stability, owing to the strength of the C-F bond, can significantly enhance a drug candidate's profile.[3][4] The CF3 group often improves target binding affinity, increases lipophilicity for better membrane permeability, and acts as a bioisostere for other groups like methyl or chloro, allowing for fine-tuning of a molecule's steric and electronic properties.[3][5]
-
Pyridine Ring: This nitrogenous heterocycle is a common scaffold in numerous bioactive molecules.[1] It can participate in hydrogen bonding and other key interactions with biological targets, and its nitrogen atom can be crucial for solubility and pharmacokinetic properties.
-
Benzonitrile Moiety: The cyano group (-C≡N) is a versatile functional group. It can act as a hydrogen bond acceptor and is known to be involved in various biological processes.[1] It can also serve as a synthetic handle for further molecular elaboration.
The strategic combination of these groups makes this compound a valuable subject of study, particularly as an intermediate in the synthesis of targeted therapies, such as MEK inhibitors for cancer treatment.[1][6] This guide will provide the technical detail necessary to synthesize, understand, and utilize this potent molecule.
Physicochemical Properties
A summary of the core physicochemical properties of the title compound is presented below. These data are essential for experimental design, including solvent selection, purification, and formulation.
| Property | Value | Reference(s) |
| IUPAC Name | 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzonitrile | [1][7] |
| CAS Number | 175277-01-7 | [7] |
| Molecular Formula | C₁₃H₇F₃N₂O | [1][7] |
| Molecular Weight | 264.20 g/mol | [1][7] |
| Appearance | White to yellow powder | [1] |
| Purity | Typically ~95% | [1] |
| Storage | Sealed in dry, room temperature conditions | [8] |
Synthesis and Characterization
The construction of the diaryl ether bond is the central challenge in synthesizing this compound. The most common and effective method involves a nucleophilic aromatic substitution (SNAr) reaction, often facilitated by a copper catalyst in what is known as an Ullmann condensation.
Retrosynthetic Analysis & Strategy
The primary disconnection is at the ether linkage, yielding two key synthons: a substituted pyridine and a substituted phenol.
Caption: Retrosynthetic analysis of the target compound.
The strategy relies on the reaction between an activated pyridine ring and a phenoxide. The strongly electron-withdrawing trifluoromethyl group at the 5-position of the pyridine ring enhances the electrophilicity at the 2-position, making it susceptible to nucleophilic attack by the phenoxide of 4-cyanophenol.[1] This activation is critical for the success of the SNAr reaction.
Standard Synthetic Protocol: Ullmann Condensation
The Ullmann condensation is a classic and reliable method for forming diaryl ethers, utilizing a copper catalyst to couple an aryl halide with a phenol.[9][10]
Caption: Workflow for Ullmann Condensation Synthesis.
Step-by-Step Methodology:
-
Reagent Preparation: To a solution of 4-cyanophenol (1.0 eq) in a suitable high-boiling polar aprotic solvent (e.g., DMSO, DMF) or a non-polar solvent like toluene, add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or potassium tert-butoxide (t-BuOK, 1.5 eq).[11][12] The choice of base and solvent can significantly impact yield and reaction time.[11]
-
Catalyst Addition: Add the copper(I) catalyst, such as copper(I) iodide (CuI, 0.1 eq).[11]
-
Aryl Halide Addition: Add 2-chloro-5-(trifluoromethyl)pyridine (1.1 eq). The use of a slight excess of the aryl halide ensures complete consumption of the more valuable phenol.
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) to a temperature between 100-160 °C.[10] Reaction progress should be monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product is then purified, typically by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product.[1]
Characterization
The identity and purity of the synthesized compound must be confirmed through standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structural integrity and connectivity of the molecule.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[1]
-
Elemental Analysis: Determines the percentage composition of C, H, N, and F, providing further evidence of purity.[1]
Biological Activity and Mechanism of Action
While this compound is often cited as a key intermediate, its structural motifs are indicative of significant biological activity, particularly as an inhibitor of protein kinases involved in cell signaling.[1]
Role as a MEK Inhibitor Intermediate
This compound is a crucial building block for potent and selective MEK inhibitors, such as Cobimetinib.[13][14][15] MEK (also known as MAP2K) is a dual-specificity protein kinase that is a central component of the RAS/RAF/MEK/ERK signaling pathway.[6][16]
The RAS/RAF/MEK/ERK Pathway:
This signaling cascade plays a critical role in regulating cell proliferation, differentiation, and survival.[16] In many cancers, mutations in upstream proteins like BRAF or RAS lead to constitutive activation of this pathway, driving uncontrolled cell growth.[6][17]
Caption: The MAPK signaling pathway and the site of MEK inhibition.
MEK inhibitors are allosteric, non-ATP-competitive drugs that bind to a specific pocket on the MEK enzyme, preventing it from phosphorylating its only known substrate, ERK.[17][18] This action effectively shuts down the signaling cascade, leading to an arrest of the cell cycle and apoptosis in cancer cells.[6][16] this compound serves as the core scaffold onto which other functional groups are added to create the final, highly potent MEK inhibitor drug.
Key Experimental Protocols
To assess the biological activity of compounds derived from this core structure, standardized in vitro assays are essential.
Protocol: In Vitro MEK1 Kinase Assay
This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of MEK1 directly.
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound against MEK1 kinase.
Materials:
-
Recombinant active MEK1 enzyme.
-
Inactive ERK2 substrate.
-
ATP (Adenosine triphosphate), often radiolabeled [γ-³²P]ATP or detected via luminescence (e.g., ADP-Glo™).
-
Test compound (dissolved in DMSO).
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
96- or 384-well assay plates.
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 1 µL) into the assay plate wells. Include control wells with DMSO only (0% inhibition) and a known potent MEK inhibitor (100% inhibition).
-
Enzyme/Substrate Addition: Prepare a master mix containing the assay buffer, inactive ERK2, and active MEK1 enzyme. Dispense this mix into all wells.
-
Pre-incubation: Incubate the plate at room temperature for 15-20 minutes to allow the test compound to bind to the MEK1 enzyme.
-
Initiate Reaction: Prepare an ATP solution in assay buffer. Add the ATP solution to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate the plate at 30 °C for a defined period (e.g., 30-60 minutes).
-
Stop and Detect: Stop the reaction by adding a stop solution (e.g., EDTA). Detect the amount of phosphorylated ERK2.
-
Radiometric: Transfer the reaction mixture to a phosphocellulose filter membrane, wash away excess [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence: Add the detection reagents from a commercial kit (e.g., ADP-Glo™) that measure ADP production, which is directly proportional to kinase activity. Read luminescence on a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion and Future Directions
This compound is more than just a chemical intermediate; it is a carefully designed molecular scaffold that embodies key principles of modern medicinal chemistry. Its synthesis, centered around the robust Ullmann condensation, is well-established. Its true value lies in the strategic combination of a trifluoromethyl group, a pyridine ring, and a benzonitrile moiety, which provides a foundation for developing highly selective and potent therapeutics.[1][2] As a core component of MEK inhibitors, it has played a role in advancing targeted cancer therapy.[6][19] Future research will likely focus on leveraging this and similar scaffolds to target other kinases, explore new therapeutic areas, and develop next-generation inhibitors with improved efficacy and resistance profiles.
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The Strategic Value of the Trifluoromethylpyridine Moiety
An In-Depth Technical Guide to the Discovery of Novel Trifluoromethylpyridine Compounds
Abstract: The strategic incorporation of the trifluoromethyl group into pyridine scaffolds represents a cornerstone of modern medicinal and agricultural chemistry. These compounds, known as trifluoromethylpyridines (TFMPs), exhibit profoundly enhanced physicochemical and biological properties, including increased metabolic stability, greater lipophilicity, and improved target binding affinity.[1][2] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core strategies for discovering and synthesizing novel TFMP derivatives. We will dissect the causality behind key synthetic methodologies, from classical industrial processes to cutting-edge direct C-H functionalization techniques. This document is structured to serve as a practical and authoritative resource, complete with detailed experimental protocols, data interpretation guides, and a forward-looking perspective on this critical class of molecules.
The trifluoromethyl group (-CF3) is far more than a simple hydrogen bioisostere; its unique electronic properties and steric profile impart transformative characteristics to parent molecules.[3][4] When appended to a pyridine ring—a privileged scaffold in countless bioactive agents—the resulting TFMP structure becomes a high-value asset for molecular design.
Causality Behind Enhanced Properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This often translates to an improved pharmacokinetic profile and a longer in-vivo half-life for drug candidates.[1]
-
Lipophilicity and Permeability: The -CF3 group significantly increases the lipophilicity of a molecule (as measured by the hydrophobic constant, π). This enhancement can improve a compound's ability to cross cellular membranes, a critical factor for reaching intracellular targets.[1][3]
-
Binding Affinity: The strong electronegativity of the fluorine atoms can alter the electron distribution of the pyridine ring, influencing pKa and modifying hydrogen bonding capabilities. This can lead to more potent and selective interactions with biological targets like enzymes and receptors.[3][5]
-
Conformational Control: The steric bulk of the -CF3 group can lock a molecule into a specific, biologically active conformation, thereby enhancing its affinity for a target protein.
These advantages have led to the successful development of numerous commercial products across various sectors.
Table 1: Prominent Commercial Products Featuring the Trifluoromethylpyridine Scaffold
| Compound Name | Class | Application | Key Intermediate |
| Fluazifop-butyl | Herbicide | Post-emergence control of grass weeds | 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF)[3][4] |
| Flonicamid | Insecticide | Selective control of sap-feeding insects | 4-(Trifluoromethyl)nicotinic acid |
| Fluazinam | Fungicide | Broad-spectrum control of fungal diseases | 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)[5] |
| Apalutamide | Pharmaceutical | Nonsteroidal antiandrogen for prostate cancer | 2-(Trifluoromethyl)pyridin-4-amine[3][4] |
| Pifeltro | Pharmaceutical | Non-nucleoside reverse transcriptase inhibitor for HIV-1 | 4-Amino-2-chloro-6-(trifluoromethyl)pyridine[1] |
Core Synthetic Strategies for Novel Trifluoromethylpyridines
The approach chosen for synthesizing a TFMP derivative is dictated by factors such as the desired substitution pattern, scalability, and the availability of starting materials. Three principal strategies dominate the field.
The Industrial Workhorse: Halogen Exchange (Halex)
This classical, often industrially favored method involves the transformation of a readily available methylpyridine (picoline) into the corresponding trifluoromethylpyridine. The process hinges on a two-step sequence: exhaustive chlorination of the methyl group followed by a halogen exchange reaction to introduce fluorine.
Causality & Rationale: This method is built upon the low cost and high availability of picoline isomers. While effective for large-scale production of specific isomers, it often requires harsh reaction conditions (high temperatures, corrosive reagents) and can lead to the formation of multi-chlorinated by-products, necessitating rigorous purification.[3]
Workflow: Halogen Exchange Synthesis of a TFMP Intermediate
Caption: Workflow for the industrial synthesis of 2,3,5-DCTF.
Detailed Experimental Protocol: Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) [3][5]
-
Step 1: Chlorination. 3-Picoline is subjected to simultaneous vapor-phase chlorination and fluorination at high temperatures (>300°C) over a transition metal-based catalyst. The molar ratio of chlorine gas is carefully controlled to promote the formation of 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC) while minimizing other chlorinated by-products.
-
Step 2: Fluorination. The crude 2,3,5-DCTC intermediate is then passed through a reactor containing a fluorinating agent, typically anhydrous hydrogen fluoride (HF), in the vapor phase. This step facilitates the exchange of chlorine atoms for fluorine atoms on the methyl group.
-
Purification. The resulting product, 2,3,5-DCTF, is isolated from the reaction mixture by distillation. The purity is confirmed by Gas Chromatography (GC) and its structure verified by NMR spectroscopy.
The Convergent Approach: Pyridine Ring Construction
This strategy involves assembling the pyridine ring from smaller, acyclic precursors, at least one of which already contains the trifluoromethyl group. This "building block" approach offers superior regiochemical control and is highly versatile for creating complex, highly substituted TFMPs.[4][5]
Causality & Rationale: By pre-installing the -CF3 group on a building block (e.g., a trifluoromethyl ketone or enamine), chemists can avoid the harsh conditions of the Halex method and precisely dictate the final substitution pattern. This is particularly valuable in a research and discovery setting where diverse analogues are required for structure-activity relationship (SAR) studies.[6]
Workflow: Cyclocondensation for TFMP Synthesis
Caption: General workflow for TFMP synthesis via cyclocondensation.
Detailed Experimental Protocol: One-Pot Synthesis of Trifluoromethylated 2-Pyridones [6]
-
Reaction Setup: To a solution of an α,β-unsaturated trifluoromethyl ketone (1.0 eq) in a suitable solvent (e.g., ethanol), add 2-(phenylsulfinyl)acetamide (1.1 eq) and a mild base (e.g., DBU, 1.2 eq).
-
Reaction Execution: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired trifluoromethylated 2-pyridone.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
The Modern Frontier: Direct C-H Trifluoromethylation
Directly converting a C-H bond on the pyridine ring to a C-CF3 bond is the most atom-economical and elegant strategy. It is especially powerful for the "late-stage functionalization" of complex molecules, allowing for rapid diversification of drug leads without requiring de novo synthesis.
Causality & Rationale: This approach circumvents the need for pre-functionalized starting materials. However, controlling the regioselectivity is a significant challenge due to the inherent reactivity of the pyridine ring. Nucleophilic attack typically occurs at the C2 and C4 positions.[7] Recent breakthroughs have focused on novel catalytic systems and activation strategies to achieve the more difficult C3-selective trifluoromethylation.[7][8]
Workflow: Late-Stage C-H Trifluoromethylation
Caption: Concept of late-stage C-H trifluoromethylation.
Detailed Experimental Protocol: 3-Position-Selective C-H Trifluoromethylation via Hydrosilylation Activation [7]
-
Step 1: Hydrosilylation (Activation). In an inert atmosphere glovebox, combine the pyridine derivative (1.0 eq), tris(pentafluorophenyl)borane (B(C₆F₅)₃, 5 mol%), and methylphenylsilane (1.5 eq) in 1,2-dichloroethane. Seal the reaction vessel and heat at 65°C for the specified time (e.g., 1-20 hours) to form the N-silyl enamine intermediate.
-
Step 2: Trifluoromethylation. Cool the reaction mixture to 0°C. Add a solution of a nucleophilic CF3 source, such as Togni Reagent I (1.5 eq), in 1,2-dichloroethane. Allow the reaction to warm to 25°C and stir for 1-16 hours.
-
Step 3: Aromatization. Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 eq) to the mixture and stir at 25°C for 1 hour to re-aromatize the ring.
-
Purification. Quench the reaction with saturated aqueous NaHCO₃ and extract with an organic solvent. Purify the crude product by flash column chromatography to yield the 3-trifluoromethylated pyridine.
Structural Elucidation and Self-Validating Protocols
Rigorous characterization is essential to confirm the successful synthesis of the target TFMP. A combination of spectroscopic techniques provides a self-validating system where data from each method corroborates the others.
Table 2: Key Spectroscopic Data for Trifluoromethylpyridine Characterization
| Technique | Purpose | Characteristic Signatures |
| ¹⁹F NMR | Unambiguous confirmation of the -CF3 group | A sharp singlet (or multiplet if coupled to adjacent protons) typically between -60 and -75 ppm. |
| ¹H & ¹³C NMR | Full structural elucidation of the carbon-hydrogen framework | Aromatic proton and carbon signals show characteristic shifts and coupling patterns indicative of the substitution on the pyridine ring.[9] |
| FT-IR / FT-Raman | Identification of functional groups and bond vibrations | Strong C-F stretching bands in the 1350-1100 cm⁻¹ region. Pyridine ring C-C and C-N stretching vibrations appear in the 1620-1400 cm⁻¹ region.[10] |
| HRMS | Exact mass determination and elemental formula confirmation | Provides the precise molecular weight, confirming the elemental composition and successful incorporation of the CF3 group.[11] |
Standard Protocol: Comprehensive Characterization of a Novel TFMP
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR analysis. Prepare a separate sample for MS and IR analysis according to instrument requirements.
-
NMR Spectroscopy: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. The presence of a signal in the characteristic ¹⁹F NMR range is the primary validation of successful trifluoromethylation. Correlate all spectra to assign the complete structure.
-
Mass Spectrometry: Obtain a high-resolution mass spectrum (e.g., via ESI-TOF). The measured mass should match the calculated exact mass of the target compound to within 5 ppm.
-
Vibrational Spectroscopy: Acquire an FT-IR spectrum. The presence of strong absorbances in the C-F stretching region provides complementary evidence for the trifluoromethyl group.[10]
-
Data Consolidation: Synthesize all data. The proposed structure is considered validated only when all spectroscopic data are consistent and unambiguous.
Future Outlook
The discovery of novel trifluoromethylpyridine compounds will continue to be a driving force in pharmaceutical and agrochemical innovation. Future efforts will likely focus on developing more sustainable and efficient synthetic methods, particularly in the realm of direct C-H functionalization. The emergence of photoredox catalysis and electrochemistry offers promising avenues for milder and more selective trifluoromethylation reactions.[12] As these methods mature, they will enable the rapid synthesis of increasingly complex and diverse TFMP libraries, accelerating the discovery of next-generation bioactive molecules.
References
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Tsukamoto, M., & Nakamura, T. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 333-345. [Link]
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Ogawa, Y., et al. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
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Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry, Royal Society of Chemistry. [Link]
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Guo, S. X., et al. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. RSC Advances. [Link]
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Muta, R., Torigoe, T., & Kuninobu, Y. 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters, 2022. [Link]
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A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters, ACS Publications, 2023. [Link]
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Yang, X., et al. Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters, 2020. [Link]
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Muta, R., Torigoe, T., & Kuninobu, Y. 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv, 2022. [Link]
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Shestopalov, A. M., et al. Preparation of Trifluoromethylpyridine Libraries. ACS Combinatorial Science. [Link]
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Ogawa, Y., et al. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage. [Link]
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Tsukamoto, M., & Nakamura, T. Trifluoromethylpyridine: Its chemistry and applications. Research Outreach, 2023. [Link]
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Spectroscopic Profile of 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile: A Technical Guide for Researchers
Introduction
4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile is a multifaceted organic compound of significant interest in medicinal chemistry and materials science.[1] Its molecular architecture, which integrates a trifluoromethyl-substituted pyridine ring with a benzonitrile moiety via an ether linkage, bestows upon it unique electronic and lipophilic properties.[1] The trifluoromethyl group is known to enhance metabolic stability and cell permeability, while the pyridine and benzonitrile functionalities are common pharmacophores.[1] Consequently, this molecule is a valuable building block in the development of novel therapeutic agents, particularly in oncology.[1]
A precise understanding of the spectroscopic characteristics of this compound is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings. This in-depth technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretations herein are grounded in established spectroscopic principles and data from analogous molecular structures, ensuring a robust and reliable analytical framework for scientists in the field.
Molecular Structure and Key Features
-
Molecular Formula: C₁₃H₇F₃N₂O
-
Molecular Weight: 264.21 g/mol
-
CAS Number: 175277-01-7[2]
The key structural features that dictate the spectroscopic behavior of this molecule are the two distinct aromatic rings, the electron-withdrawing trifluoromethyl (-CF₃) and cyano (-CN) groups, and the ether linkage (-O-).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide a wealth of structural information.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum is anticipated to display signals corresponding to the seven protons on the two aromatic rings. The chemical shifts are influenced by the electronic effects of the substituents and the ether linkage.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the aromatic region (typically 0-10 ppm), and a relaxation delay of 1-5 seconds.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.45 | d | 1H | H-6' | The proton on the pyridine ring adjacent to the nitrogen and the trifluoromethyl group will be the most deshielded. |
| ~7.90 | dd | 1H | H-4' | This proton is coupled to both H-3' and H-6'. The electron-withdrawing nature of the CF₃ group will cause a downfield shift. |
| ~7.70 | d | 2H | H-2, H-6 | Protons on the benzonitrile ring ortho to the cyano group will be deshielded. |
| ~7.25 | d | 2H | H-3, H-5 | Protons on the benzonitrile ring meta to the cyano group and ortho to the ether linkage will be shifted downfield by the oxygen. |
| ~7.10 | d | 1H | H-3' | This proton on the pyridine ring is coupled to H-4'. |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the actual experimental conditions.
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum will reveal the 13 unique carbon environments in the molecule. The chemical shifts are highly sensitive to the electronic effects of the substituents.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.
-
Instrumentation: A 100 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans and a relaxation delay are crucial due to the longer relaxation times of quaternary carbons.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~162 | C-2' | Carbon of the pyridine ring attached to the ether oxygen. |
| ~158 | C-1 | Quaternary carbon of the benzonitrile ring attached to the ether oxygen. |
| ~148 (q) | C-5' | Carbon of the pyridine ring attached to the CF₃ group, will appear as a quartet due to C-F coupling. |
| ~140 | C-6' | Carbon adjacent to the nitrogen in the pyridine ring. |
| ~134 | C-2, C-6 | Carbons on the benzonitrile ring ortho to the cyano group. |
| ~123 (q) | -CF₃ | The trifluoromethyl carbon will appear as a quartet with a large C-F coupling constant. |
| ~120 | C-3, C-5 | Carbons on the benzonitrile ring meta to the cyano group. |
| ~118 | -CN | The nitrile carbon. |
| ~115 | C-3' | Carbon on the pyridine ring. |
| ~110 | C-4 | Quaternary carbon of the benzonitrile ring attached to the cyano group. |
| ~108 | C-4' | Carbon on the pyridine ring. |
Note: "q" denotes a quartet due to coupling with fluorine atoms.
Visualization of NMR Acquisition Workflow
Sources
An In-depth Technical Guide to the Physicochemical Properties of 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzonitrile, a key heterocyclic building block in modern medicinal chemistry and materials science.[1] As drug discovery programs increasingly recognize the impact of a compound's physical and chemical characteristics on its ultimate biological performance, a thorough understanding of these properties is paramount.[2][3][4][5] This document details the molecular structure, solubility, lipophilicity, thermal stability, and spectroscopic signature of the title compound. Furthermore, it presents standardized, field-proven experimental protocols for the determination of these critical parameters, offering researchers a self-validating framework for their own investigations. The narrative synthesizes technical data with expert insights, explaining the causal relationships between a molecule's properties and its behavior in a biological system, thereby empowering scientists in drug development to make more informed decisions.
Introduction: The Significance of a Fluorinated Heterocycle
This compound (Figure 1) is a synthetic organic compound featuring a trifluoromethylated pyridine ring linked to a benzonitrile moiety via an ether bond.[1] Its molecular formula is C₁₃H₇F₃N₂O, with a molecular weight of 264.21 g/mol .[6][7] The strategic incorporation of a trifluoromethyl (CF₃) group and a pyridine ring is a well-established approach in medicinal chemistry.[8] The CF₃ group is known to enhance metabolic stability, membrane permeability, and binding affinity by increasing lipophilicity.[1][8] The pyridine moiety, a common scaffold in bioactive molecules, contributes to the compound's polarity and potential for hydrogen bonding.[1][8]
This unique combination of functional groups makes the compound a valuable intermediate for the synthesis of novel pharmaceutical agents, particularly in oncology and virology, as well as advanced materials.[1][8] Understanding its fundamental physicochemical properties is not merely an academic exercise; it is a critical step in predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile, formulation feasibility, and overall potential for success as a drug candidate.[5][9]
| Property | Value | Source |
| CAS Number | 175277-01-7 | [6][7] |
| Molecular Formula | C₁₃H₇F₃N₂O | [1][6][7] |
| Molecular Weight | 264.21 g/mol | [6][7] |
| IUPAC Name | 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzonitrile | [7] |
| Canonical SMILES | C1=CC(=CC=C1C#N)OC2=NC=C(C=C2)C(F)(F)F | [6] |
| InChI Key | IPRJCIVGKWLASQ-UHFFFAOYSA-N | [6][7] |
Caption: Core identification properties of the title compound.
Lipophilicity and Solubility: The Twin Pillars of Bioavailability
The balance between lipophilicity (affinity for fatty, non-polar environments) and hydrophilicity (affinity for aqueous environments) is arguably the most critical factor governing a drug's pharmacokinetic profile.[4] Lipophilicity is essential for crossing biological membranes, while aqueous solubility is necessary for absorption and distribution in the bloodstream.[4][9]
Lipophilicity (LogP)
Lipophilicity is quantified by the partition coefficient (P), which is the ratio of a compound's concentration in an organic solvent (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[10] It is most commonly expressed in its logarithmic form, LogP.[10]
-
A positive LogP indicates a preference for the lipid phase (lipophilic/hydrophobic).[10][11]
-
A negative LogP indicates a preference for the aqueous phase (hydrophilic).[10]
-
A LogP of 0 indicates equal partitioning between the two phases.[10][11]
The trifluoromethyl group in the title compound is expected to significantly increase its lipophilicity.[1]
This protocol describes a robust and widely accepted method for determining the LogP value.[10][12]
Objective: To measure the equilibrium partitioning of the analyte between water and n-octanol.
Materials:
-
This compound
-
n-Octanol (HPLC grade, pre-saturated with water)
-
Purified water (HPLC grade, pre-saturated with n-octanol)
-
HPLC system with UV detector
-
Centrifuge
-
Vortex mixer
-
Glass vials
Procedure:
-
Preparation of Pre-Saturated Solvents: Vigorously mix equal volumes of n-octanol and water for 1 hour. Allow the layers to separate for at least 24 hours. The top layer is water-saturated n-octanol, and the bottom is n-octanol-saturated water.
-
Analyte Solution: Prepare a stock solution of the title compound in water-saturated n-octanol (e.g., 1 mg/mL).
-
Partitioning: In a glass vial, combine 1 mL of the analyte stock solution with 1 mL of n-octanol-saturated water.
-
Equilibration: Cap the vial tightly and vortex for 2 minutes. Agitate on a shaker at a constant temperature (e.g., 25°C) for 2 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at 3000 rpm for 10 minutes to achieve complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from both the top (n-octanol) and bottom (aqueous) layers. Analyze the concentration of the analyte in each phase using a validated HPLC-UV method.
-
Calculation:
-
LogP = log₁₀ ([Concentration in n-octanol] / [Concentration in water])[10]
-
Diagram: Workflow for Shake-Flask LogP Determination
Caption: Step-by-step workflow for LogP determination.
Aqueous Solubility
Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.[13] It is a prerequisite for systemic exposure. This protocol is adapted from the OECD Guideline 105, which describes the flask method.[13][14][15][16][17]
Objective: To determine the saturation mass concentration of the analyte in water.
Materials:
-
This compound
-
Purified water (e.g., Milli-Q)
-
Constant temperature shaker bath (e.g., 25°C ± 0.5°C)
-
Centrifuge or filtration apparatus (e.g., 0.22 µm PTFE filter)
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Preliminary Test: A preliminary test is recommended to estimate the approximate solubility and the time needed to reach equilibrium.[13][15][16]
-
Sample Preparation: Add an excess amount of the solid compound to a glass flask containing a known volume of purified water. The excess solid should be clearly visible.
-
Equilibration: Seal the flask and place it in a constant temperature shaker bath. Agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the flask to stand at the same temperature to let the undissolved solid settle. Separate the saturated aqueous solution from the excess solid by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the clear aqueous phase using a validated analytical method like HPLC-UV.
-
Reporting: The solubility is reported as mass per unit volume (e.g., mg/L or µg/mL) at the specified temperature.
Thermal Properties and Solid-State Characterization
The melting point and thermal stability of a compound are critical for manufacturing, formulation, and storage. Differential Scanning Calorimetry (DSC) is a powerful technique for measuring these properties.[18][19]
Melting Point
The melting point is the temperature at which a substance changes from a solid to a liquid state. For a pure crystalline compound, this occurs over a narrow temperature range. One available source indicates a melting point of 85 °C for this compound.[6] DSC provides a more detailed thermal profile.[20]
Objective: To determine the melting temperature (Tₘ) and enthalpy of fusion (ΔHₘ) of the analyte.
Materials:
-
This compound (2-10 mg, dried)[18]
-
DSC instrument (e.g., TA Instruments Q20)
-
Aluminum DSC pans and lids[18]
Procedure:
-
Calibration: Calibrate the instrument for temperature and enthalpy using a high-purity standard like indium.[22]
-
Sample Preparation: Accurately weigh 2-5 mg of the dried compound into an aluminum DSC pan and hermetically seal it.[18][20] Prepare an empty, sealed pan to serve as the reference.[18]
-
DSC Run: Place the sample and reference pans into the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.[22] A typical temperature range would be from ambient (e.g., 25 °C) to well above the expected melting point (e.g., 200 °C).[20]
-
Data Analysis:
Diagram: Relationship of Physicochemical Properties to Drug Development
Caption: Interplay of core properties and their impact on drug development.
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the chemical structure and purity of the synthesized compound.[1]
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Provides information on the number and environment of hydrogen atoms.
-
¹³C NMR: Shows the carbon skeleton of the molecule.
-
¹⁹F NMR: Crucial for confirming the presence and environment of the trifluoromethyl group. The CF₃ group will appear as a singlet in the ¹⁹F spectrum. A ¹⁹F NMR-based method can also be used for an alternative LogP determination.[23]
-
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound (264.21 g/mol ) and can provide fragmentation patterns to further elucidate the structure.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present. Key expected peaks would include those for C≡N (nitrile stretch), C-F (trifluoromethyl stretch), C-O-C (ether stretch), and aromatic C-H and C=C bonds.
The combination of these techniques provides a unique spectroscopic fingerprint, ensuring the identity and purity of this compound.[1][24][25]
Conclusion and Future Directions
This guide has outlined the essential physicochemical properties of this compound and provided standardized protocols for their experimental determination. The presence of the trifluoromethyl group strongly suggests that the compound is lipophilic and likely possesses low aqueous solubility, characteristics that must be carefully managed in any drug development or materials science application. Thermal analysis indicates it is a stable solid at room temperature. Its spectroscopic profile provides a clear fingerprint for identity confirmation.
For researchers and drug development professionals, the data and protocols herein serve as a foundational toolkit. Future work should focus on determining the pKa of the pyridine nitrogen, assessing aqueous stability across a range of pH values, and investigating potential polymorphism, all of which are critical parameters for advancing a compound from a laboratory curiosity to a viable product candidate.
References
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- OECD. (1995). OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water Solubility. Google Books.
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- Experimental determination of the logP using the spectrophotometric method. (n.d.).
- Sharma, A., et al. (n.d.). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed.
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- Purdue College of Engineering. (n.d.). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20.
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- 4-{[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]OXY}BENZONITRILE | CAS 175277-01-7. (n.d.).
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- Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
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- Bailey, N. J., et al. (2000). Application of directly coupled HPLC-NMR-MS/MS to the identification of metabolites of 5-trifluoromethylpyridone (2-hydroxy-5-trifluoromethylpyridine) in hydroponically grown plants. PubMed.
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Methodological & Application
Application Note: A Robust Protocol for the Synthesis of 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a detailed, field-proven protocol for the synthesis of 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzonitrile, a critical intermediate in the synthesis of multi-kinase inhibitors such as Sorafenib.[1][2] The core transformation is achieved via a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-(trifluoromethyl)pyridine and 4-hydroxybenzonitrile. This guide elucidates the underlying chemical principles, explains the rationale behind the selection of reagents and conditions, and offers a comprehensive, step-by-step methodology from reaction setup to product characterization and purification.
Introduction and Significance
The diaryl ether linkage is a ubiquitous structural motif found in numerous biologically active compounds, agrochemicals, and materials.[3][4] The target molecule, this compound, combines this key linkage with a trifluoromethyl-substituted pyridine ring and a benzonitrile moiety. The presence of the trifluoromethyl (CF₃) group often enhances metabolic stability and lipophilicity, making it a valuable feature in medicinal chemistry.[1]
The synthesis detailed herein is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. This powerful transformation is particularly effective for electron-deficient aromatic systems, such as the pyridine ring in the starting material, which is further activated by the potent electron-withdrawing effects of both the ring nitrogen and the CF₃ group.[5]
Reaction Principle and Mechanism
The formation of the diaryl ether proceeds through a well-established addition-elimination mechanism.
-
Nucleophile Activation: The reaction is initiated by the deprotonation of the weakly acidic hydroxyl group of 4-hydroxybenzonitrile. A moderately strong base, such as potassium carbonate (K₂CO₃), is employed to generate the more potent potassium 4-cyanophenoxide nucleophile.
-
Nucleophilic Attack: The electron-deficient pyridine ring of 2-chloro-5-(trifluoromethyl)pyridine is highly susceptible to nucleophilic attack. The phenoxide anion attacks the carbon atom bonded to the chlorine (the C-2 position), which is activated by the adjacent ring nitrogen and the CF₃ group at the C-5 position. This attack breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The negative charge is delocalized effectively, particularly onto the electronegative nitrogen atom of the pyridine ring.[5]
-
Elimination and Re-aromatization: The aromatic system is restored by the expulsion of the chloride leaving group, yielding the final diaryl ether product, this compound.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be adapted for larger quantities with appropriate safety and engineering controls.
Materials and Reagents
| Reagent | CAS Number | Molecular Wt. | Supplier Recommendation |
| 2-Chloro-5-(trifluoromethyl)pyridine | 52334-81-3 | 181.54 g/mol | >98% Purity |
| 4-Hydroxybenzonitrile | 767-00-0 | 119.12 g/mol | >99% Purity |
| Anhydrous Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | Fine powder, dried |
| Anhydrous Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | Anhydrous, <50 ppm H₂O |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | Reagent Grade |
| Deionized Water | 7732-18-5 | 18.02 g/mol | N/A |
Reagent Stoichiometry
| Reagent | Amount (mmol) | Mass / Volume | Molar Equiv. |
| 2-Chloro-5-(trifluoromethyl)pyridine | 10.0 | 1.82 g | 1.0 |
| 4-Hydroxybenzonitrile | 11.0 | 1.31 g | 1.1 |
| Anhydrous Potassium Carbonate (K₂CO₃) | 15.0 | 2.07 g | 1.5 |
| Anhydrous Dimethylformamide (DMF) | - | 20 mL | - |
Step-by-Step Procedure
-
Reaction Setup: Equip a 100 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, a thermometer, and a nitrogen or argon inlet. Ensure all glassware is oven-dried prior to use.
-
Reagent Loading: To the flask, add 4-hydroxybenzonitrile (1.31 g, 11.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).
-
Solvent Addition: Add anhydrous dimethylformamide (20 mL) to the flask via a syringe.
-
Initial Stirring: Stir the resulting suspension at room temperature for 15 minutes to facilitate the formation of the potassium phenoxide salt.
-
Addition of Electrophile: Add 2-chloro-5-(trifluoromethyl)pyridine (1.82 g, 10.0 mmol) to the reaction mixture.
-
Heating: Heat the reaction mixture to an internal temperature of 110-120 °C using a heating mantle.
-
Reaction Monitoring: Maintain stirring at this temperature and monitor the reaction's progress every 2-4 hours using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
-
Work-up: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Slowly pour the dark mixture into a beaker containing 200 mL of ice-cold deionized water while stirring. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove DMF and inorganic salts.
-
Drying: Dry the crude product under vacuum at 50 °C to a constant weight. The product is typically an off-white to pale yellow powder.[1]
Purification
-
Recrystallization: The crude product can be effectively purified by recrystallization from a suitable solvent such as ethanol or acetonitrile to yield a crystalline solid.[7]
-
Column Chromatography: For higher purity, the crude material can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.[8]
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
¹H NMR & ¹³C NMR: To confirm the molecular structure.
-
¹⁹F NMR: To confirm the presence of the -CF₃ group.
-
Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ ≈ 265.05).[1]
-
Melting Point (MP): To assess purity.
Scientific Rationale and Optimization Insights
The choices made in this protocol are deliberate and grounded in the principles of organic synthesis.
-
Choice of Base: Potassium carbonate (K₂CO₃) is the base of choice due to its optimal basicity, low cost, and ease of handling.[9] It is strong enough to deprotonate the phenol (pKa ≈ 10) but mild enough to prevent side reactions that might occur with stronger bases like sodium hydride (NaH) or alkoxides.[9][10] Using 1.5 equivalents ensures complete deprotonation of the nucleophile.
-
Choice of Solvent: Polar aprotic solvents like DMF or DMSO are essential for SNAr reactions.[5] They effectively solvate the potassium counter-ion, leaving the phenoxide nucleophile "naked" and highly reactive. They also possess high boiling points, allowing the reaction to be conducted at the elevated temperatures required to overcome the activation energy barrier.[11]
-
Temperature Control: Heating is critical for achieving a practical reaction rate. However, excessively high temperatures (>150 °C) can lead to decomposition or side reactions.[12] A range of 110-120 °C provides a good balance between reaction speed and product integrity.
-
Stoichiometry: A slight excess (1.1 equivalents) of the 4-hydroxybenzonitrile is used to ensure the complete consumption of the more expensive electrophile, 2-chloro-5-(trifluoromethyl)pyridine.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive nucleophile due to wet reagents/solvents.2. Insufficient temperature. | 1. Ensure all reagents and solvents are strictly anhydrous. Dry K₂CO₃ in an oven before use.[12]2. Confirm the internal reaction temperature is within the 110-120 °C range. |
| Incomplete Reaction | 1. Insufficient reaction time.2. Poor quality of starting material. | 1. Continue heating and monitor by TLC/LC-MS until the starting material is consumed.2. Verify the purity of 2-chloro-5-(trifluoromethyl)pyridine by NMR or GC-MS. |
| Side Product Formation | 1. Reaction temperature is too high.2. Presence of oxygen. | 1. Reduce the reaction temperature to the lower end of the recommended range (e.g., 110 °C).2. Ensure the reaction is maintained under a positive pressure of inert gas.[12] |
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
2-Chloro-5-(trifluoromethyl)pyridine: Harmful if swallowed, inhaled, or in contact with skin. It is an irritant to the eyes, skin, and respiratory system.[13][14]
-
4-Hydroxybenzonitrile: Causes serious eye irritation and skin irritation. May cause respiratory irritation.
-
Dimethylformamide (DMF): Is a skin and eye irritant and can be absorbed through the skin. It is a suspected teratogen.
-
Potassium Carbonate (K₂CO₃): Can cause skin and eye irritation. Avoid inhaling the fine powder.
Refer to the Safety Data Sheets (SDS) for all chemicals before commencing work.[13][14]
References
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ChemRxiv. (2023). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Retrieved from [Link]
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PubMed Central. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved from [Link]
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ResearchGate. (2025). Improved Ullmann—Ukita—Buchwald—Li Conditions for CuI-Catalyzed Coupling Reaction of 2-Pyridones with Aryl Halides. Retrieved from [Link]
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PubMed Central. (2019). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]
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Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Pyridyl Ethers via Nucleophilic Aromatic Substitution
Introduction: The Strategic Importance of Pyridyl Ethers in Modern Chemistry
The pyridyl ether moiety is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and conformational features have made it a cornerstone in the design of a wide array of biologically active agents and functional materials. From potent kinase inhibitors in oncology to ligands for nicotinic acetylcholine receptors in neuroscience, the strategic incorporation of a pyridyl ether can significantly enhance a molecule's therapeutic efficacy and pharmacokinetic profile.[1][2] The synthesis of these vital structures, therefore, is a critical task for researchers in drug discovery and development.
This comprehensive guide provides an in-depth exploration of Nucleophilic Aromatic Substitution (SNAr) as a primary method for the synthesis of pyridyl ethers. We will delve into the mechanistic underpinnings of this powerful reaction, offer detailed, field-proven protocols, and provide troubleshooting guidance to empower researchers to confidently and efficiently construct these valuable molecular architectures.
The Mechanism of Nucleophilic Aromatic Substitution on the Pyridine Ring
The Nucleophilic Aromatic Substitution (SNAr) reaction on a pyridine ring is a two-step addition-elimination process.[3] The inherent electron deficiency of the pyridine ring, caused by the electronegative nitrogen atom, makes it susceptible to attack by nucleophiles. This reactivity is further enhanced by the presence of electron-withdrawing groups.
The general mechanism is as follows:
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This is typically the rate-determining step of the reaction.[4][5]
-
Elimination of the Leaving Group and Aromatization: The leaving group departs, and the aromaticity of the pyridine ring is restored, yielding the final pyridyl ether product.
Regioselectivity: The Decisive Role of the Pyridine Nitrogen
The position of the leaving group on the pyridine ring is a critical determinant of reactivity in SNAr reactions. Substitution is strongly favored at the C-2 (ortho) and C-4 (para) positions relative to the nitrogen atom.[6][7][8] This preference is due to the ability of the electronegative nitrogen to delocalize and stabilize the negative charge of the Meisenheimer intermediate through resonance.[6][7][9]
Attack at the C-3 (meta) position does not allow for this direct resonance stabilization by the nitrogen, resulting in a higher energy intermediate and a significantly slower reaction rate.[7]
Diagram: SNAr Mechanism and Regioselectivity on the Pyridine Ring
Caption: SNAr mechanism showing favored ortho/para attack.
Key Parameters Influencing SNAr Reactions for Pyridyl Ether Synthesis
The success of an SNAr reaction for pyridyl ether synthesis hinges on the careful selection and optimization of several key parameters.
| Parameter | Influence on the Reaction | Recommendations and Best Practices |
| Leaving Group | The nature of the leaving group is critical. The typical reactivity order is F > Cl > Br > I.[7] Fluorine's high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and accelerating the rate-determining nucleophilic attack.[4] | For challenging substrates, consider using the corresponding fluoro- or chloro-pyridine. |
| Nucleophile | The alkoxide nucleophile must be sufficiently reactive to attack the electron-deficient pyridine ring. The basicity and steric bulk of the alkoxide play a significant role. | For alcohol nucleophiles, in-situ deprotonation with a suitable base is essential. Common bases include NaH, K₂CO₃, and KOtBu. |
| Solvent | Polar aprotic solvents such as DMSO, DMF, and NMP are highly effective as they solvate the cation of the alkoxide salt, leaving a "naked" and highly reactive anion.[7][10] | DMSO and DMF are excellent first choices. For reactions sensitive to decomposition at high temperatures, consider a more stable solvent like sulfolane.[11] |
| Base | A non-nucleophilic base is required to deprotonate the alcohol, generating the active alkoxide nucleophile. The strength of the base should be sufficient to fully deprotonate the alcohol. | Sodium hydride (NaH) is a strong, non-nucleophilic base that is often used. Potassium carbonate (K₂CO₃) is a milder and often effective alternative. |
| Temperature | Reaction rates are highly temperature-dependent. Many SNAr reactions require elevated temperatures to proceed at a reasonable rate, especially with less activated substrates.[4] | Start with room temperature and incrementally increase the temperature. Microwave irradiation can be a valuable tool for accelerating reactions. |
Alternative Synthetic Strategies: A Comparative Overview
While SNAr is a workhorse for pyridyl ether synthesis, other methods offer complementary advantages, particularly for unactivated or sterically hindered substrates.
| Method | Description | Advantages | Disadvantages |
| Ullmann Condensation | A copper-catalyzed reaction between an aryl halide and an alcohol.[12][13] | Broader substrate scope, effective for electron-rich or unactivated aryl halides.[14] | Requires a metal catalyst, traditionally harsh reaction conditions (high temperatures), and potential for metal contamination in the final product.[14][15] |
| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction. While primarily for C-N bond formation, variations for C-O bond formation exist. | Milder reaction conditions compared to traditional Ullmann. | Catalyst and ligand cost, potential for metal contamination. |
| Aryne Chemistry | Involves the in-situ generation of a highly reactive aryne intermediate that is trapped by the alcohol. | Can be very efficient for specific substrates. | Requires specialized precursors for aryne generation. |
Diagram: Decision Workflow for Method Selection
Caption: Decision tree for selecting a synthetic method.
Detailed Experimental Protocol: Synthesis of 2-Phenoxypyridine via SNAr
This protocol describes the synthesis of 2-phenoxypyridine from 2-chloropyridine and phenol as a representative example of the SNAr reaction.
Materials:
-
2-Chloropyridine
-
Phenol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 equivalents, carefully washed with hexanes to remove mineral oil).
-
Solvent Addition: Add anhydrous DMF to the flask under a nitrogen atmosphere.
-
Nucleophile Preparation: In a separate flask, dissolve phenol (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Alkoxide Formation: Slowly add the phenol solution to the sodium hydride suspension at 0 °C. Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen gas evolution ceases.
-
Substrate Addition: Add 2-chloropyridine (1.0 equivalent) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Troubleshooting Common Issues in Pyridyl Ether Synthesis via SNAr
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Insufficiently activated pyridine ring.- Poor leaving group.- Weak nucleophile.- Low reaction temperature. | - Ensure the leaving group is at the C-2 or C-4 position.[7]- Use a fluoropyridine if available.[4]- Ensure complete deprotonation of the alcohol with a strong base like NaH.- Gradually increase the reaction temperature, potentially using microwave heating.[4] |
| Side Product Formation | - Competing reaction with the solvent (e.g., DMF decomposition to dimethylamine at high temperatures).- Hydrolysis of starting material or product due to water contamination. | - Use a more stable solvent like DMSO or sulfolane.[11]- Ensure all reagents and glassware are scrupulously dry. |
| Incorrect Regioisomer | - Misidentification of the starting material.- Potential for rearrangement under harsh conditions (rare for SNAr). | - Confirm the structure of the starting halopyridine by NMR.- SNAr regioselectivity is electronically controlled; ensure the leaving group is at the desired position.[6] |
Applications in Drug Discovery and Development
The pyridyl ether motif is a key component in numerous FDA-approved drugs and clinical candidates, highlighting its importance in modern medicinal chemistry.
-
Kinase Inhibitors: Many tyrosine kinase inhibitors used in cancer therapy, such as Sorafenib and Lenvatinib, feature a pyridyl ether linkage that is crucial for their binding to the target kinase.
-
Nicotinic Acetylcholine Receptor (nAChR) Ligands: Novel pyridyl ethers have been developed as potent and selective ligands for nAChRs, with potential applications in treating neurological disorders.[1]
-
IRAK4 Inhibitors: Aza-indazole pyridyl ethers have been investigated as CNS-penetrant inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) for the treatment of inflammatory diseases.
Conclusion
The synthesis of pyridyl ethers via Nucleophilic Aromatic Substitution is a robust and versatile method that is indispensable for researchers in the pharmaceutical and chemical industries. A thorough understanding of the reaction mechanism, careful optimization of key parameters, and consideration of alternative synthetic strategies when necessary will enable the efficient and successful synthesis of these valuable compounds. The protocols and troubleshooting guidance provided herein serve as a comprehensive resource to facilitate the application of this powerful reaction in the pursuit of novel therapeutics and advanced materials.
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Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17). Chemistry Stack Exchange. Retrieved from [Link]
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SNAr Reaction in Other Common Molecular Solvents. (2025, December 27). WordPress. Retrieved from [Link]
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Pearson. (2024, September 24). SNAr Reactions of Pyridine: Videos & Practice Problems. Pearson. Retrieved from [Link]
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LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. Retrieved from [Link]
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Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions? (2016, May 29). Chemistry Stack Exchange. Retrieved from [Link]
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University of Calgary. (n.d.). Ch 8 : Solvent Effects. Retrieved from [Link]
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Baran, P. S. (n.d.). Haloselectivity of Heterocycles. Baran Lab, Scripps Research. Retrieved from [Link]
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How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? (2017, March 18). ResearchGate. Retrieved from [Link]
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Chem Help ASAP. (2020, February 2). SNAr reactions of pi-deficient aromatic rings [Video]. YouTube. Retrieved from [Link]
-
All about chemistry. (2020, September 8). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity [Video]. YouTube. Retrieved from [Link]
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Nucleophilic substitution reactions in pyridine. (n.d.). Química Orgánica. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Pyridyl ether. PubChem Compound Database. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
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Palladium-Catalyzed Synthesis of 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile: A Detailed Protocol and Mechanistic Insight
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This application note provides a comprehensive guide to the synthesis of 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzonitrile, a molecule of significant interest in medicinal chemistry and materials science.[1] The core of this synthesis is a palladium-catalyzed C-O cross-coupling reaction, a variant of the Buchwald-Hartwig amination, which allows for the efficient formation of the diaryl ether bond.[2] This document offers a detailed, step-by-step protocol, an in-depth discussion of the reaction mechanism, and critical insights into the selection of reagents and conditions, grounded in established chemical principles.
Introduction and Significance
This compound is a valuable scaffold in drug discovery and fine chemical synthesis.[1] Its structure incorporates three key pharmacophores:
-
A benzonitrile moiety, which can participate in various biological interactions and can be hydrolyzed to a carboxylic acid.[1]
-
A pyridine ring , a common heterocyclic core in numerous bioactive molecules.[1]
-
A trifluoromethyl (CF₃) group , which is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1]
The synthesis of such diaryl ethers is most effectively achieved through palladium-catalyzed cross-coupling reactions. These methods have revolutionized the construction of carbon-heteroatom bonds, offering milder and more versatile alternatives to traditional methods like the Ullmann condensation.[2][3] This guide focuses on a robust protocol utilizing a palladium catalyst with a specialized phosphine ligand to couple 2-chloro-5-(trifluoromethyl)pyridine with 4-cyanophenol.
The Reaction Mechanism: A Buchwald-Hartwig C-O Coupling
The formation of the C-O bond in this synthesis proceeds through a well-established catalytic cycle, analogous to the Buchwald-Hartwig amination.[2][4] The cycle involves the alternation of the palladium catalyst between the Pd(0) and Pd(II) oxidation states. The key to success is the choice of a bulky, electron-rich phosphine ligand, which promotes the crucial reductive elimination step.[5][6]
The catalytic cycle can be broken down into three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 2-chloro-5-(trifluoromethyl)pyridine, forming a Pd(II) intermediate.
-
Deprotonation and Association: The 4-cyanophenol coordinates to the Pd(II) complex. A base then deprotonates the phenol to form a more nucleophilic phenoxide, which displaces the halide on the palladium center.
-
Reductive Elimination: The diaryl ether product is formed by the reductive elimination of the two organic fragments from the palladium center. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7][8]
Caption: Catalytic cycle for the Buchwald-Hartwig C-O coupling.
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Reagents and Materials
| Reagent | CAS Number | Molecular Weight | Moles (mmol) | Amount |
| 2-Chloro-5-(trifluoromethyl)pyridine | 52334-81-3[9] | 181.54 | 1.0 | 181.5 mg |
| 4-Cyanophenol | 767-00-0 | 119.12 | 1.2 | 143 mg |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 51364-51-3 | 915.72 | 0.02 | 18.3 mg |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | 564483-18-7 | 476.67 | 0.04 | 19.1 mg |
| Potassium Phosphate (K₃PO₄) | 7778-53-2 | 212.27 | 2.0 | 425 mg |
| Toluene (Anhydrous) | 108-88-3 | 92.14 | - | 5 mL |
Equipment:
-
10 mL oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Septum and nitrogen/argon inlet
-
Heater/stirrer plate with oil bath
-
Standard laboratory glassware for work-up
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Synthesis Procedure
Caption: Step-by-step experimental workflow for the synthesis.
-
Reaction Setup: To an oven-dried 10 mL Schlenk flask containing a magnetic stir bar, add 2-chloro-5-(trifluoromethyl)pyridine (181.5 mg, 1.0 mmol), 4-cyanophenol (143 mg, 1.2 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and potassium phosphate (425 mg, 2.0 mmol).
-
Establish Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure the removal of oxygen.
-
Solvent Addition: Add 5 mL of anhydrous toluene via syringe through the septum.
-
Reaction: Place the sealed flask into a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Quench the reaction by adding 10 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.[10]
Characterization and Expected Results
The final product, this compound, should be a white to off-white solid.[1] The identity and purity should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. A typical yield for this reaction is in the range of 75-90%.
Scientific Rationale and Key Considerations
The success of this palladium-catalyzed coupling hinges on the careful selection of each component.
-
Palladium Precatalyst: Pd₂(dba)₃ is a common and effective Pd(0) source. It is relatively stable in air but readily releases the active Pd(0) species in solution in the presence of a phosphine ligand.[11] Other sources like Pd(OAc)₂ can also be used, but they require in-situ reduction to Pd(0).
-
Ligand Selection: The choice of ligand is critical. Bulky, electron-rich dialkylbiaryl phosphine ligands like XPhos are essential for promoting the challenging C-O reductive elimination step.[6][12] The steric bulk of the ligand facilitates the formation of a monoligated palladium complex, which is more reactive, while its electron-donating nature increases electron density on the palladium center, promoting oxidative addition and reductive elimination.[6][13]
-
Base: A moderately strong, non-nucleophilic base is required to deprotonate the 4-cyanophenol without competing in side reactions. K₃PO₄ is an excellent choice as it is effective and generally compatible with a wide range of functional groups.[6][12] Stronger bases like NaOt-Bu are also used but can be less tolerant of sensitive functional groups.[12]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard for this reaction. They provide good solubility for the reagents and are stable at the required reaction temperatures. It is crucial to use anhydrous solvents to prevent the deactivation of the catalyst and hydrolysis of reagents.
Safety Precautions
-
Reagents: Handle all chemicals with care. Palladium compounds can be toxic. 2-chloro-5-(trifluoromethyl)pyridine is an irritant. 4-Cyanophenol is harmful if swallowed and causes skin and eye irritation.
-
Solvents: Toluene is flammable and has associated health risks upon inhalation or skin contact.
-
Reaction Conditions: The reaction is performed under an inert atmosphere and at elevated temperatures. Use appropriate shielding and ensure the system is properly sealed to avoid solvent evaporation and contact with air.
References
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Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Recent advances in palladium-catalyzed cross-coupling of C–O electrophiles. Nature, 509(7500), 299-309. [Link]
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Surry, D. S., & Buchwald, S. L. (2011). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology, 1(1), 13-31. [Link]
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Chemdad. (n.d.). 4-Cyanophenol. Retrieved from [Link]
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ResearchGate. (n.d.). Palladium-catalyzed C-N and C-O cross-coupling reactions. Retrieved from [Link]
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Fors, B. P., & Buchwald, S. L. (2009). Palladium-catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 42(1), 129-138. [Link]
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Martin, R., & Buchwald, S. L. (2008). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
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-
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LinkedIn. (2025). The Role of Palladium Catalysts in Cross-Coupling Reactions. Retrieved from [Link]
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Organic Syntheses. (n.d.). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from [Link]
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MDPI. (2024). Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. Retrieved from [Link]
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National Institutes of Health. (n.d.). Directed Palladium Catalyzed C−H (Ethoxycarbonyl)difluoromethylthiolation Reactions. Retrieved from [Link]
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Molbase. (n.d.). 4-{[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]OXY}BENZONITRILE. Retrieved from [Link]
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- Google Patents. (n.d.). EP3696165A1 - Process for the preparation of 4-halophenoxy-2-trifluoromethyl benzonitrile.
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Application Notes & Protocols: The Strategic Role of 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile in Modern Agrochemical Synthesis
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Abstract
This document provides a detailed technical guide for researchers and chemical synthesis professionals on the strategic use of 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile as a pivotal intermediate in the synthesis of advanced agrochemicals. The incorporation of the trifluoromethylpyridine (TFMP) moiety is a cornerstone of modern agrochemical design, imparting enhanced metabolic stability, lipophilicity, and biological efficacy.[1][2][3] This guide elucidates the most effective synthesis protocols for the intermediate itself and demonstrates its subsequent conversion into valuable downstream derivatives, offering field-proven insights into experimental design, reaction mechanisms, and process optimization.
Introduction: The Significance of Trifluoromethylated Pyridine Scaffolds
The trifluoromethyl group (–CF3) has become an indispensable component in the design of next-generation agrochemicals. Its strong electron-withdrawing nature and high lipophilicity can dramatically alter a molecule's physicochemical properties, leading to improved potency, better transport across biological membranes, and increased resistance to metabolic degradation by crop pests.[2][4] Specifically, when integrated into a pyridine ring, the resulting TFMP scaffold is a key structural motif in numerous highly effective herbicides, insecticides, and fungicides.[2][5][6]
This compound (Molecular Formula: C₁₃H₇F₃N₂O) is a highly versatile diaryl ether intermediate that provides a robust platform for building complex, biologically active molecules.[1][7] The benzonitrile group serves as a key functional handle, amenable to a variety of chemical transformations, while the TFMP portion of the molecule acts as the core pharmacophore. This guide details a validated synthesis protocol for this intermediate and illustrates its utility in further synthetic applications.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 175277-01-7 | [7][8] |
| Molecular Formula | C₁₃H₇F₃N₂O | [1][7] |
| Molecular Weight | 264.21 g/mol | [7] |
| Appearance | White to yellow powder | [1] |
| Purity | Typically ≥95% | [1][9] |
| IUPAC Name | 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzonitrile | [7] |
Synthesis of the Intermediate: A Mechanistic Approach
The most direct and industrially scalable method for synthesizing this compound is via a copper-catalyzed nucleophilic aromatic substitution (SNAr), a variation of the Ullmann condensation.
The Underlying Chemistry: Causality in Action
The reaction couples 2-chloro-5-(trifluoromethyl)pyridine with 4-cyanophenol. The success of this synthesis hinges on several key factors:
-
Activation of the Pyridine Ring: The potent electron-withdrawing trifluoromethyl group at the 5-position significantly increases the electrophilicity of the C2 and C6 positions of the pyridine ring. This electronic deficit makes the C2 position highly susceptible to attack by a nucleophile.[1]
-
Generation of the Nucleophile: A base, typically potassium carbonate (K₂CO₃), is used to deprotonate the hydroxyl group of 4-cyanophenol, generating the more potent 4-cyanophenoxide nucleophile in situ.[1]
-
The Role of the Catalyst: While the reaction can proceed without a catalyst, the addition of Copper(I) iodide (CuI) significantly accelerates the rate of ether bond formation. The copper catalyst coordinates with the pyridine and the phenoxide, lowering the activation energy for the substitution.[1]
-
Solvent Selection: A polar aprotic solvent like dimethylformamide (DMF) is ideal. It effectively solvates the potassium cation, leaving the phenoxide anion more "naked" and reactive, while also providing a high boiling point to facilitate the reaction at elevated temperatures.[1]
Synthesis Pathway Diagram
Caption: Fig 1. Copper-catalyzed synthesis pathway.
Application Protocol 1: Synthesis of the Intermediate
This protocol details the laboratory-scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood.
Materials and Equipment
-
Reactants:
-
2-Chloro-5-(trifluoromethyl)pyridine (1.0 eq)
-
4-Cyanophenol (1.1 eq)
-
-
Reagents:
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Copper(I) Iodide (CuI) (0.05 eq)
-
Dimethylformamide (DMF), anhydrous
-
-
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser and nitrogen inlet
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Column chromatography setup (if required)
-
Step-by-Step Methodology
-
Reaction Setup: To a dry three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-cyanophenol (1.1 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask (approx. 5-10 mL per mmol of the limiting reactant).
-
Initiation: Begin stirring the mixture under a nitrogen atmosphere. Add 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) followed by Copper(I) iodide (0.05 eq).
-
Reaction Execution: Heat the reaction mixture to 120°C and maintain this temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The choice to use a catalyst like CuI is crucial for driving the reaction to completion in a reasonable timeframe, a standard practice in Ullmann-type couplings.[1]
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water and stir. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove residual DMF and inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by flash column chromatography on silica gel to yield the final product as a white to yellow powder.[1]
Expected Results & Validation
| Parameter | Expected Outcome |
| Yield | 75-90% |
| Purity (by HPLC) | >98% |
| Characterization | Structure confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.[1] |
Application Protocol 2: Downstream Conversion (A Demonstrative Example)
The true value of this compound lies in its role as a building block. The benzonitrile moiety is a versatile functional group. For instance, it can be readily hydrolyzed to the corresponding carboxylic acid, a common step in constructing more complex agrochemical active ingredients.[1]
Hydrolysis to 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzoic Acid
This protocol demonstrates the conversion of the nitrile to a carboxylic acid, a key step for subsequent amide or ester couplings.
-
Reaction Setup: In a round-bottom flask, suspend the nitrile intermediate (1.0 eq) in a mixture of ethanol and water.
-
Reagent Addition: Add an excess of sodium hydroxide (NaOH, 3-5 eq) to the suspension.
-
Reaction Execution: Heat the mixture to reflux (approx. 80-90°C) for 4-8 hours, until TLC/HPLC analysis shows complete conversion of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol. Dilute the remaining aqueous solution with water.
-
Acidification: Cool the solution in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) until the pH is ~2-3. A precipitate of the carboxylic acid will form.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired carboxylic acid product.
Overall Experimental Workflow
Caption: Fig 2. End-to-end experimental workflow.
Conclusion
This compound is a high-value intermediate whose strategic importance in agrochemical R&D cannot be overstated. The protocols outlined herein provide a reliable and reproducible pathway for its synthesis and demonstrate its utility for further functionalization. By leveraging the unique electronic properties of the TFMP scaffold, researchers can continue to develop novel, more effective solutions for crop protection.
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (URL: [Link])
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4-{[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]OXY}BENZONITRILE | CAS 175277-01-7. (URL: [Link])
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PROCESS FOR THE PREPARATION OF 4-HALOPHENOXY-2-TRIFLUOROMETHYL BENZONITRILE - European Patent Office - EP 3696165 A1. (URL: [Link])
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. (URL: [Link])
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Application Notes and Protocols for 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Novel Kinase Inhibitor Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular entities with therapeutic potential is unceasing. 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile emerges as a compound of significant interest, embodying a chemical scaffold with promise for targeted therapies.[1][2] Its structure, featuring a trifluoromethyl group, a pyridine ring, and a benzonitrile moiety, suggests a potential role as a kinase inhibitor, a class of drugs that has revolutionized cancer treatment.[1] The trifluoromethyl group is known to enhance metabolic stability and cell permeability, desirable properties for drug candidates.[1] This document serves as a comprehensive guide for researchers, providing an in-depth overview of the compound's potential mechanism of action and detailed protocols for its investigation as a kinase inhibitor. While specific inhibitory data for this compound is not publicly available, this guide provides the framework and methodologies to explore its potential as a therapeutic agent.
Mechanism of Action: Targeting the RAF/MEK/ERK Signaling Pathway
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[3][4][5][6][7] Dysregulation of this pathway, often through mutations in genes like BRAF and RAS, is a hallmark of many cancers.[3] Kinase inhibitors targeting key components of this pathway, such as BRAF and SRC, have shown significant clinical efficacy.[8][9][10][11][12]
Based on its structural features, it is hypothesized that this compound may exert its anti-cancer effects by inhibiting kinases within this pathway, such as BRAF or SRC. Inhibition of these kinases would block downstream signaling, leading to reduced cell proliferation and survival of cancer cells.
Visualizing the RAF/MEK/ERK Signaling Pathway
The following diagram illustrates the key components of the RAF/MEK/ERK signaling pathway and the potential points of inhibition for a kinase inhibitor like this compound.
Caption: RAF/MEK/ERK signaling pathway and potential inhibition points.
Experimental Protocols
The following protocols provide a framework for evaluating the in vitro efficacy of this compound.
Protocol 1: In Vitro Kinase Inhibition Assay (BRAF & SRC)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the compound against BRAF and SRC kinases. A radiometric assay using [γ-³²P]ATP is a classic and robust method.[13][14][15]
Materials:
-
Kinases: Recombinant human BRAF and SRC kinases.
-
Substrates: Kinase-specific peptide substrates (e.g., for SRC, use a peptide like [KVEKIGEGTYGVVYK]).[13] For BRAF, a common substrate is inactive MEK1.
-
Compound: this compound dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
Assay Buffer: (e.g., 100mM Tris-HCl, pH 7.2, 125mM MgCl₂, 25mM MnCl₂, 2mM EGTA, 0.25mM sodium orthovanadate, 2mM DTT).[15]
-
[γ-³²P]ATP: Radiolabeled ATP.
-
P81 Phosphocellulose Paper: For separating phosphorylated substrate from free ATP.
-
Scintillation Counter: For quantifying radioactivity.
-
Trichloroacetic Acid (TCA): To stop the reaction.
-
Phosphoric Acid and Acetone: For washing the P81 paper.
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in assay buffer.
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, the specific kinase (BRAF or SRC), and the corresponding substrate.
-
Inhibitor Addition: Add the diluted compound or DMSO (vehicle control) to the reaction tubes and pre-incubate for 10-15 minutes at room temperature.
-
Reaction Initiation: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding 40% TCA.[13][15]
-
Substrate Capture: Spot the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper squares multiple times with 0.75% phosphoric acid and once with acetone to remove unincorporated [γ-³²P]ATP.[13][15]
-
Quantification: Measure the radioactivity on the P81 paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[16][17]
Materials:
-
Cell Lines: Cancer cell lines with known BRAF or SRC pathway activation (e.g., melanoma cell lines with BRAF V600E mutation).
-
Culture Medium: Appropriate cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Compound: this compound stock solution in DMSO.
-
MTT Reagent: 5 mg/mL MTT in phosphate-buffered saline (PBS).[17]
-
Solubilization Solution: e.g., DMSO or a solution of 10% SDS in 0.01 M HCl.
-
96-well Plates: For cell culture and assay.
-
Microplate Reader: Capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[16]
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a positive control (a known inhibitor of the pathway).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the MTT to formazan crystals.[16]
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value by plotting the data on a dose-response curve.
Data Presentation
Quantitative data from the in vitro assays should be summarized in a clear and concise table for easy comparison.
| Kinase Target | IC50 (nM) | Cell Line | GI50 (µM) |
| BRAF | To be determined | Melanoma (BRAF V600E) | To be determined |
| SRC | To be determined | Colon Cancer (High SRC) | To be determined |
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel kinase inhibitors. The protocols outlined in this document provide a robust framework for elucidating its biological activity and mechanism of action. Further studies, including in vivo efficacy in xenograft models and detailed pharmacokinetic and pharmacodynamic analyses, will be crucial in determining its therapeutic potential. The exploration of this and similar chemical entities will continue to be a vital endeavor in the field of oncology drug discovery.
References
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][18]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met - PubMed
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Application Notes and Protocols for the Synthesis of Trifluoromethylpyridine Derivatives
Introduction: The incorporation of the trifluoromethyl (CF₃) group into pyridine scaffolds is a cornerstone of modern medicinal chemistry, agrochemical development, and materials science.[1] The unique electronic properties of the CF₃ group—high electronegativity, metabolic stability, and lipophilicity—can profoundly enhance the biological activity and physicochemical properties of the parent molecule.[1] Consequently, the development of robust and efficient synthetic protocols for accessing trifluoromethylpyridine derivatives is of paramount importance to researchers, scientists, and drug development professionals.
This comprehensive guide provides detailed application notes and step-by-step protocols for three distinct and powerful methodologies for the synthesis of trifluoromethylpyridine derivatives. Each protocol is presented with an explanation of the underlying chemical principles, key experimental considerations, and supporting data to ensure reliable and reproducible results.
Method 1: Classical Halogen Exchange for Industrial-Scale Synthesis
This method represents a long-standing and industrially significant approach for the synthesis of key trifluoromethylpyridine intermediates, such as 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF). The strategy involves a multi-step process starting from readily available picoline isomers, typically involving radical chlorination of the methyl group followed by a halogen exchange (Halex) reaction.
Scientific Principles and Causality
The underlying principle of this method is the sequential transformation of a methyl group into a trifluoromethyl group. The initial step is a free-radical chlorination of the methyl group of a picoline derivative, such as 3-picoline, to form a trichloromethylpyridine intermediate. This is typically achieved using chlorine gas under UV irradiation or with a radical initiator. The subsequent and crucial step is the fluorination of the trichloromethyl group using a fluorine source, most commonly hydrogen fluoride (HF), often in the presence of a metal halide catalyst.[2][3] This halogen exchange is driven by the thermodynamic stability of the C-F bond. For industrial applications, vapor-phase reactions at high temperatures are often employed to improve efficiency and throughput.[1][4]
Experimental Workflow: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) from 3-Picoline
Caption: Workflow for the synthesis of 2,5-CTF from 3-picoline.
Detailed Protocol: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine
Step 1: Synthesis of 2-Chloro-5-(trichloromethyl)pyridine
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer, condenser, gas inlet, and a UV lamp, charge 3-picoline and a solvent such as carbon tetrachloride.
-
Chlorination: Heat the mixture to reflux and begin bubbling chlorine gas through the solution while irradiating with the UV lamp. The reaction is highly exothermic and requires careful temperature control.
-
Monitoring: Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed and the desired trichlorinated intermediate is the major product.
-
Work-up: Once the reaction is complete, stop the chlorine flow and UV irradiation. Allow the mixture to cool to room temperature. Purge the system with nitrogen to remove excess chlorine and HCl gas. The resulting solution containing 2-chloro-5-(trichloromethyl)pyridine is typically used in the next step without extensive purification.
Step 2: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine
-
Reaction Setup: In a pressure-rated reactor (e.g., a nickel or Hastelloy autoclave) equipped with a stirrer, thermocouple, and gas inlet/outlet, charge the crude 2-chloro-5-(trichloromethyl)pyridine from the previous step and a metal halide catalyst (e.g., 1-10 mol% FeCl₃).[2]
-
Fluorination: Seal the reactor and carefully introduce anhydrous hydrogen fluoride (at least 3 molar equivalents). Heat the reaction mixture to a temperature in the range of 150-180°C. The reaction is run under superatmospheric pressure.[2]
-
Monitoring: Monitor the reaction progress by analyzing samples for the disappearance of the starting material and the formation of the product.
-
Work-up and Purification: After completion, cool the reactor and carefully vent the excess HF. The crude product is then neutralized, washed, and purified by distillation to yield 2-chloro-5-(trifluoromethyl)pyridine.[2]
| Substrate | Product | Typical Yield | Reference |
| 3-Picoline | 2-Chloro-5-(trifluoromethyl)pyridine | 60-70% (overall) | [1] |
| 2,3-Dichloro-5-(trichloromethyl)pyridine | 2,3-Dichloro-5-(trifluoromethyl)pyridine | High | [2] |
Method 2: Direct C-H Trifluoromethylation via Pyridinium Salt Activation
Direct C-H functionalization represents a more atom-economical and modern approach to the synthesis of trifluoromethylpyridines. However, the electron-deficient nature of the pyridine ring makes direct trifluoromethylation challenging. One effective strategy to overcome this is to activate the pyridine ring by forming a pyridinium salt, which enhances its susceptibility to nucleophilic attack.
Scientific Principles and Causality
This method is based on an N-activation strategy.[5][6] By converting the pyridine nitrogen to a quaternary ammonium salt (e.g., an N-methylpyridinium iodide), the electron density of the pyridine ring is significantly lowered.[5][6] This activation renders the C2 and C4 positions highly electrophilic and susceptible to attack by a nucleophilic trifluoromethyl source. In this protocol, trifluoroacetic acid (TFA) serves as an inexpensive and readily available source of the trifluoromethyl group, which, in the presence of a silver carbonate catalyst, is believed to generate a trifluoromethyl anion or its equivalent for the nucleophilic addition.[6] Subsequent rearomatization, likely through aerobic oxidation, yields the final trifluoromethylated pyridine.[6]
Reaction Mechanism
Caption: Mechanism of trifluoromethylation via pyridinium salt activation.
Detailed Protocol: Regioselective C2-Trifluoromethylation
Step 1: Preparation of N-Methylpyridinium Iodide
-
Reaction Setup: In a round-bottom flask, dissolve the substituted pyridine (1.0 equiv) in a suitable solvent such as acetone or acetonitrile.
-
Quaternization: Add methyl iodide (1.2-1.5 equiv) to the solution. Stir the reaction mixture at room temperature or with gentle heating until the precipitation of the pyridinium salt is complete.
-
Isolation: Collect the solid pyridinium iodide by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum. The salt is typically used without further purification.
Step 2: Trifluoromethylation
-
Reaction Setup: To a reaction vial, add the N-methylpyridinium iodide salt (1.0 equiv), silver carbonate (Ag₂CO₃, 1.5 equiv), and trifluoroacetic acid (TFA, 3.0 equiv).
-
Reaction: Add N,N-dimethylformamide (DMF) as the solvent and stir the mixture at a specified temperature (e.g., 100 °C) for the required time (typically several hours).[5][6]
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up and Purification: Cool the reaction mixture to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
| Substrate | Product | Typical Yield | Reference |
| N-Methylpyridinium iodide | 2-(Trifluoromethyl)pyridine | Good | [5][6] |
| 4-Phenyl-N-methylpyridinium iodide | 4-Phenyl-2-(trifluoromethyl)pyridine | High | [5][6] |
| 3-Bromo-N-methylpyridinium iodide | 3-Bromo-2-(trifluoromethyl)pyridine | Moderate to Good | [5][6] |
Method 3: C3-Selective C-H Trifluoromethylation via Hydrosilylation
Achieving trifluoromethylation at the C3 position of the pyridine ring is particularly challenging due to the electronic nature of the heterocycle. A novel and highly effective method to achieve this regioselectivity involves the temporary dearomatization of the pyridine ring through hydrosilylation, which then directs the trifluoromethylation to the C3 position.
Scientific Principles and Causality
This strategy relies on the nucleophilic activation of the pyridine ring.[7] In the presence of a hydrosilane (e.g., methylphenylsilane) and a borane catalyst (e.g., tris(pentafluorophenyl)borane), the pyridine undergoes a 1,4-hydrosilylation to form an N-silyl enamine intermediate.[7] This dearomatized intermediate has increased electron density at the C3 position, making it susceptible to electrophilic attack. The subsequent reaction with an electrophilic trifluoromethylating reagent, such as Togni's Reagent I, results in the selective formation of a C-CF₃ bond at the C3 position.[7] Finally, an oxidant like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) is used to regenerate the aromaticity of the pyridine ring, yielding the 3-trifluoromethylpyridine derivative.[7]
Reaction Workflow
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Application Notes and Protocols for the Study of 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile as a Putative Tubulin Polymerization Inhibitor
Introduction: Rationale for Investigation
In the landscape of oncology drug discovery, agents that disrupt microtubule dynamics remain a cornerstone of chemotherapy.[1] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical for the formation of the mitotic spindle, making them an effective target for arresting the proliferation of rapidly dividing cancer cells.[2] Tubulin inhibitors are broadly classified into stabilizers (e.g., taxanes) and destabilizers (e.g., vinca alkaloids, colchicine).[1] The colchicine binding site, located at the interface between α- and β-tubulin, is a particularly attractive target for the development of novel microtubule-destabilizing agents.[3][4] Inhibitors targeting this site (Colchicine Binding Site Inhibitors, or CBSIs) can circumvent common resistance mechanisms, such as P-glycoprotein efflux pumps, that limit the efficacy of other tubulin-targeting drugs.[2][5]
The compound 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzonitrile presents a compelling scaffold for investigation as a novel CBSI. Its structure, featuring a benzonitrile ring linked via an ether bridge to a trifluoromethyl-substituted pyridine ring, aligns with privileged structures known to interact with the colchicine domain.[6] The trifluoromethyl group can enhance metabolic stability and binding affinity, while the pyridine and benzonitrile moieties are common features in a diverse range of CBSIs.[3] This document provides a comprehensive guide for researchers to systematically evaluate the potential of this compound as a tubulin polymerization inhibitor, from initial biochemical assays to cellular characterization.
Part 1: Biochemical Characterization - The In Vitro Tubulin Polymerization Assay
The primary and most direct method to assess the activity of a putative tubulin inhibitor is the in vitro polymerization assay. This cell-free assay quantifies the effect of a compound on the assembly of purified tubulin into microtubules. The process is typically monitored by an increase in fluorescence or turbidity over time, which follows a characteristic sigmoidal curve representing nucleation, growth, and plateau phases.
Causality Behind Experimental Choices:
-
Assay Method: A fluorescence-based assay is recommended over a turbidity-based one due to its superior sensitivity and lower sample requirement, making it ideal for screening and early-stage characterization.[3]
-
Tubulin Source: Commercially available, lyophilized porcine or bovine brain tubulin (>99% purity) is the standard for these assays due to its high quality and reproducibility.
-
Controls: The inclusion of both a potent inhibitor (e.g., Nocodazole or Colchicine) and a stabilizer (e.g., Paclitaxel) is critical. These controls validate the assay's responsiveness and provide benchmarks against which to compare the activity of the test compound. A vehicle control (e.g., DMSO) is mandatory to account for any solvent effects.
Experimental Workflow: In Vitro Polymerization Assay
Caption: Workflow for In Vitro Tubulin Polymerization Assay.
Detailed Protocol: Fluorescence-Based Tubulin Polymerization Assay
-
Reagent Preparation:
-
Prepare General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2.0 mM MgCl₂, 0.5 mM EGTA. Store at 4°C.
-
Prepare a 10 mM stock of GTP in GTB. Aliquot and store at -80°C.
-
Prepare a 10 mM stock of this compound in 100% DMSO.
-
-
Assay Day Preparation (All steps on ice):
-
Thaw tubulin, GTP stock, and GTB.
-
Prepare the Tubulin Reaction Mix: Resuspend lyophilized tubulin powder (e.g., 1 mg) in ice-cold GTB to a final concentration of 2 mg/mL. Supplement with GTP to a final concentration of 1 mM and glycerol to 15% (v/v). Add a fluorescent reporter (e.g., DAPI) as per the manufacturer's recommendation. Keep on ice.
-
Prepare 10x working stocks of the test compound and controls (e.g., 100 µM Nocodazole, 100 µM Paclitaxel, 10% DMSO) by diluting in GTB. Prepare a serial dilution of the test compound to determine the IC₅₀.
-
-
Assay Execution:
-
Pre-warm a black, clear-bottom 96-well plate to 37°C.
-
Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells.
-
To initiate the reaction, carefully add 45 µL of the ice-cold Tubulin Reaction Mix to each well for a final volume of 50 µL.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every 60 seconds for 60-90 minutes.
-
Plot the fluorescence intensity versus time for each concentration.
-
Determine the maximal polymerization rate (Vmax) from the steepest slope of the curve.
-
Calculate the percent inhibition of Vmax at each compound concentration relative to the vehicle control.
-
Plot percent inhibition versus log[compound concentration] and fit the data using a nonlinear regression model (four-parameter logistic) to determine the IC₅₀ value.
-
| Parameter | Expected Result for Inhibitor | Expected Result for Stabilizer |
| Vmax (Polymerization Rate) | Decreased | Increased or Unchanged |
| Lag Time (Nucleation) | Increased or Unchanged | Decreased or Eliminated |
| Max Polymer Mass (Plateau) | Decreased | Increased |
Part 2: Cellular Activity and Mechanism of Action
Demonstrating biochemical activity is the first step. Subsequent validation requires confirming that the compound affects microtubule function within a cellular context, leading to the expected downstream consequences of mitotic arrest and apoptosis.
Experimental Logic: Connecting Cellular Assays
A logical pipeline of cellular assays is crucial to build a comprehensive picture of the compound's mechanism of action. The workflow starts with assessing general toxicity, then moves to specific effects on cell cycle progression, and finally confirms the direct impact on the microtubule network.
Caption: Workflow for Cellular Characterization.
Protocol 2.1: Cytotoxicity Assay (MTT/MTS)
This assay determines the concentration at which the compound inhibits cell growth by 50% (GI₅₀), providing a crucial metric of its potency in a cellular context.
-
Cell Plating: Seed a cancer cell line (e.g., HeLa) in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the medium in the wells with the compound-containing medium. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified, 5% CO₂ incubator.
-
MTT/MTS Addition: Add the MTT or MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the log[compound concentration] and calculate the GI₅₀ value using a nonlinear regression model.
Protocol 2.2: Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle, directly testing the hypothesis that tubulin disruption leads to mitotic arrest.
-
Cell Treatment: Seed cells in 6-well plates. Once they reach ~60% confluency, treat them with the test compound at concentrations relevant to the GI₅₀ (e.g., 1x and 5x GI₅₀) for 18-24 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the samples on a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content (2N for G1, 4N for G2/M).
-
Analysis: Gate the cell populations and quantify the percentage of cells in the G1, S, and G2/M phases. A potent tubulin inhibitor will cause a significant accumulation of cells in the G2/M phase.
Protocol 2.3: Immunofluorescence Microscopy of Microtubule Network
This qualitative assay provides visual confirmation of the compound's effect on the cellular microtubule architecture.
-
Cell Culture: Plate cells on sterile glass coverslips in a multi-well plate and allow them to adhere.
-
Compound Treatment: Treat cells with the test compound (e.g., at GI₅₀ concentration) for a suitable duration (e.g., 18 hours) to observe effects on the microtubule network.
-
Fixation and Permeabilization: Wash the cells with PBS. Fix them with 4% paraformaldehyde, followed by permeabilization with a detergent like 0.1% Triton X-100.
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., PBS with 1% BSA).
-
Incubate with a primary antibody against α-tubulin.
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. In untreated interphase cells, a fine, filamentous network of microtubules should be visible. In inhibitor-treated cells, expect to see a diffuse tubulin stain, disrupted or shortened microtubules, and condensed chromosomes characteristic of mitotic arrest.[4]
Conclusion
The protocols outlined in this guide provide a systematic and robust framework for evaluating this compound as a novel tubulin polymerization inhibitor. By integrating biochemical and cell-based assays, researchers can effectively determine its potency, confirm its mechanism of action, and validate its potential as a lead compound for anticancer drug development. The structural features of this compound make it a promising candidate, and the rigorous application of these methodologies will be essential in elucidating its therapeutic promise.
References
- Smolecule. (n.d.). This compound.
-
Bio-protocol. (n.d.). Tubulin Polymerization Assay. Retrieved from [Link]
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. Retrieved from [Link]
-
Gorshrova, E. A., et al. (2016). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC - NIH. Retrieved from [Link]
-
Patsnap Synapse. (2024). What are Tubulin inhibitors and how do they work?. Retrieved from [Link]
-
Al-Sanea, M. M., et al. (2021). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. NIH. Retrieved from [Link]
-
Romo, D., et al. (2021). Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data. PMC - NIH. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). The workflow of tubulin inhibitor discovery and the inhibitory activity.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. ACS Omega - ACS Publications. Retrieved from [Link]
Sources
- 1. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Tubulin inhibitors targeting the colchicine binding site: a perspective of privileged structures - PubMed [pubmed.ncbi.nlm.nih.gov]
Applikations- und Protokollhandbuch: Derivatisierung der Nitrilgruppe von 4-((5-(Trifluormethyl)pyridin-2-yl)oxy)benzonitril
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Handbuch bietet detaillierte Protokolle und wissenschaftliche Einblicke in die chemische Derivatisierung der Nitrilgruppe des Moleküls 4-((5-(Trifluormethyl)pyridin-2-yl)oxy)benzonitril. Diese Verbindung, die eine Trifluormethyl-Pyridin-Einheit mit einem Benzonitril-Kern über eine Ether-Bindung verknüpft, stellt ein wertvolles Grundgerüst in der medizinischen Chemie dar.[1][2][3][4] Die Fähigkeit, die Nitrilgruppe selektiv in verschiedene andere funktionelle Gruppen umzuwandeln, eröffnet weitreichende Möglichkeiten zur systematischen Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) und zur Optimierung von Leitstrukturen in der Arzneimittelentwicklung.
Die hier vorgestellten Protokolle sind auf Robustheit und Reproduzierbarkeit ausgelegt und werden durch Erläuterungen der zugrunde liegenden chemischen Prinzipien ergänzt, um Forschern die Anpassung und Fehlerbehebung zu erleichtern.
Chemische Transformationspfade der Nitrilgruppe
Die Nitrilgruppe (-C≡N) ist eine vielseitige funktionelle Gruppe, die in eine Reihe anderer wichtiger chemischer Einheiten umgewandelt werden kann.[5] Für das Substrat 4-((5-(Trifluormethyl)pyridin-2-yl)oxy)benzonitril sind insbesondere die folgenden Transformationen von hoher Relevanz:
-
Hydrolyse zu Carbonsäuren oder Amiden
-
Reduktion zu primären Aminen
-
[3+2]-Cycloaddition zur Synthese von Tetrazolen
-
Thionierung zur Bildung von Thioamiden
Diese Derivatisierungen ermöglichen die Einführung von funktionellen Gruppen mit unterschiedlichen physikochemischen Eigenschaften, wie z. B. Wasserstoffbrückendonoren und -akzeptoren, ionisierbaren Gruppen und bioisosteren Ersatzgruppen für Carbonsäuren.
Abbildung 1: Übersicht der Derivatisierungswege der Nitrilgruppe.
Protokoll 1: Hydrolyse zu 4-((5-(Trifluormethyl)pyridin-2-yl)oxy)benzoesäure
Die vollständige Hydrolyse der Nitrilgruppe führt zur entsprechenden Carbonsäure. Carbonsäuren sind wichtige funktionelle Gruppen in vielen biologisch aktiven Molekülen, da sie als Wasserstoffbrückendonoren und -akzeptoren fungieren und bei physiologischem pH-Wert als Carboxylat-Anionen vorliegen können, was die Löslichkeit und die Interaktion mit biologischen Zielstrukturen beeinflusst. Die Hydrolyse kann sowohl unter sauren als auch unter basischen Bedingungen durchgeführt werden.[6][7][8][9]
Methode 1.1: Saure Hydrolyse
Die saure Hydrolyse erfolgt typischerweise durch Erhitzen des Nitrils in einer wässrigen Säurelösung.[8] Der Mechanismus beginnt mit der Protonierung des Nitril-Stickstoffs, was die Elektrophilie des Kohlenstoffatoms erhöht und den nukleophilen Angriff von Wasser ermöglicht.[10][11] Über ein Amid-Intermediat wird die Carbonsäure gebildet.[10][12]
Materialien:
-
4-((5-(Trifluormethyl)pyridin-2-yl)oxy)benzonitril
-
Schwefelsäure (H₂SO₄), konzentriert
-
Dioxan oder Essigsäure
-
Destilliertes Wasser
-
Natriumhydrogencarbonat (NaHCO₃), gesättigte Lösung
-
Salzsäure (HCl), 2 M
-
Ethylacetat
-
Wasserfreies Magnesiumsulfat (MgSO₄)
-
Rotationsverdampfer, Rückflusskühler, Magnetrührer, Heizplatte
Schritt-für-Schritt-Protokoll:
-
Lösen Sie 1,0 g (3,78 mmol) 4-((5-(Trifluormethyl)pyridin-2-yl)oxy)benzonitril in 20 mL einer 1:1-Mischung aus Dioxan und Wasser.
-
Fügen Sie vorsichtig 5 mL konzentrierte Schwefelsäure hinzu.
-
Erhitzen Sie die Reaktionsmischung unter Rückfluss für 12-24 Stunden. Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Kühlen Sie die Mischung auf Raumtemperatur ab und gießen Sie sie vorsichtig in 100 mL Eiswasser.
-
Neutralisieren Sie die Lösung vorsichtig durch langsame Zugabe einer gesättigten NaHCO₃-Lösung, bis die CO₂-Entwicklung aufhört.
-
Extrahieren Sie die wässrige Phase dreimal mit je 50 mL Ethylacetat, um nicht umgesetztes Ausgangsmaterial zu entfernen.
-
Säuern Sie die wässrige Phase langsam mit 2 M HCl an, bis ein pH-Wert von ca. 2-3 erreicht ist. Ein weißer Niederschlag des Produkts sollte sich bilden.
-
Extrahieren Sie das Produkt dreimal mit je 50 mL Ethylacetat.
-
Vereinigen Sie die organischen Phasen, trocknen Sie sie über wasserfreiem MgSO₄, filtrieren Sie und entfernen Sie das Lösungsmittel am Rotationsverdampfer.
-
Reinigen Sie das Rohprodukt durch Umkristallisation (z.B. aus Ethanol/Wasser), um die reine 4-((5-(Trifluormethyl)pyridin-2-yl)oxy)benzoesäure zu erhalten.
| Eigenschaft | Ausgangsmaterial | Produkt |
| Molekülformel | C₁₃H₇F₃N₂O | C₁₃H₈F₃NO₃ |
| Molekulargewicht | 264.21 g/mol | 283.20 g/mol |
| Funktionelle Gruppe | Nitril (-C≡N) | Carbonsäure (-COOH) |
Protokoll 2: Partielle Hydrolyse zu 4-((5-(Trifluormethyl)pyridin-2-yl)oxy)benzamid
Die partielle Hydrolyse eines Nitrils zum entsprechenden Amid kann unter sorgfältig kontrollierten Bedingungen erreicht werden, oft unter Verwendung von Katalysatoren oder milderen Reaktionsbedingungen, um eine weitere Hydrolyse zur Carbonsäure zu verhindern.[12][13] Amide sind in der Peptidchemie von zentraler Bedeutung und dienen als wichtige Bausteine in vielen Pharmazeutika.
Methode 2.1: Platin-katalysierte Hydratisierung
Homogene Platinkatalysatoren, wie der Ghaffar-Parkins-Katalysator, haben sich als hochaktiv und chemoselektiv für die Hydratisierung von Nitrilen zu Amiden unter milden Bedingungen erwiesen.[14] Alternativ können auch Rhodium-[15] oder Kupfer-basierte Systeme[16] verwendet werden.
Materialien:
-
4-((5-(Trifluormethyl)pyridin-2-yl)oxy)benzonitril
-
Ghaffar-Parkins-Katalysator ([Pt(dvms)₂Cl₂], dvms = Divinyltetramethyldisiloxan) oder ein anderer geeigneter Hydratisierungskatalysator
-
Wasser/2-Propanol-Gemisch
-
Magnetrührer, Heizplatte, Reaktionsgefäß
Schritt-für-Schritt-Protokoll:
-
Geben Sie 1,0 g (3,78 mmol) 4-((5-(Trifluormethyl)pyridin-2-yl)oxy)benzonitril und 0.1-1 mol% des Platinkatalysators in ein Reaktionsgefäß.
-
Fügen Sie 20 mL eines Wasser/2-Propanol-Gemisches (z.B. 1:1) hinzu.
-
Erhitzen Sie die Mischung unter Rühren auf 60-80 °C. Die Reaktion ist typischerweise innerhalb von 4-12 Stunden abgeschlossen. Überwachen Sie den Fortschritt mittels DC oder HPLC.
-
Kühlen Sie die Reaktionsmischung nach vollständigem Umsatz auf Raumtemperatur ab.
-
Entfernen Sie das Lösungsmittel am Rotationsverdampfer.
-
Lösen Sie den Rückstand in Ethylacetat und waschen Sie ihn mit Wasser, um den Katalysator zu entfernen (falls erforderlich).
-
Trocknen Sie die organische Phase über MgSO₄, filtrieren Sie und engen Sie sie ein.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie (Silicagel, z.B. Hexan/Ethylacetat-Gradient), um das reine 4-((5-(Trifluormethyl)pyridin-2-yl)oxy)benzamid zu erhalten.
Abbildung 2: Allgemeiner Arbeitsablauf für die Hydrolyse von Nitrilen.
Protokoll 3: Reduktion zu (4-((5-(Trifluormethyl)pyridin-2-yl)oxy)phenyl)methanamin
Die Reduktion von Nitrilen zu primären Aminen ist eine grundlegende Transformation in der organischen Synthese. Benzylamine sind wichtige Zwischenprodukte für die Synthese von Pharmazeutika und Agrochemikalien. Starke Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄)[10][17][18] oder katalytische Hydrierung (z.B. mit Raney-Nickel)[17][19] werden üblicherweise eingesetzt.
Materialien:
-
4-((5-(Trifluormethyl)pyridin-2-yl)oxy)benzonitril
-
Lithiumaluminiumhydrid (LiAlH₄)
-
Wasserfreier Diethylether oder Tetrahydrofuran (THF)
-
Wasser, 15%ige Natronlauge (NaOH), Eisbad
-
Wasserfreies Magnesiumsulfat (MgSO₄)
-
Schutzgasatmosphäre (Argon oder Stickstoff)
Schritt-für-Schritt-Protokoll (Achtung: LiAlH₄ reagiert heftig mit Wasser!):
-
Suspendieren Sie 1,5 Äquivalente LiAlH₄ in wasserfreiem THF in einem trockenen Dreihalskolben unter Schutzgasatmosphäre.
-
Kühlen Sie die Suspension in einem Eisbad auf 0 °C.
-
Lösen Sie 1,0 g (3,78 mmol) 4-((5-(Trifluormethyl)pyridin-2-yl)oxy)benzonitril in wasserfreiem THF und fügen Sie die Lösung langsam tropfenweise zur LiAlH₄-Suspension hinzu.
-
Lassen Sie die Reaktion nach beendeter Zugabe auf Raumtemperatur erwärmen und rühren Sie für weitere 4-6 Stunden.
-
Kühlen Sie die Reaktion erneut auf 0 °C ab und führen Sie eine vorsichtige "Fieser"-Aufarbeitung durch: Fügen Sie langsam und nacheinander X mL Wasser, X mL 15%ige NaOH-Lösung und 3X mL Wasser hinzu (wobei X die Masse des eingesetzten LiAlH₄ in Gramm ist).
-
Rühren Sie die resultierende Suspension kräftig, bis sich ein gut filtrierbarer, weißer Niederschlag bildet.
-
Filtrieren Sie den Niederschlag ab und waschen Sie ihn gründlich mit THF oder Diethylether.
-
Vereinigen Sie das Filtrat und die Waschflüssigkeiten, trocknen Sie sie über MgSO₄, filtrieren Sie und entfernen Sie das Lösungsmittel am Rotationsverdampfer, um das rohe Amin zu erhalten.
-
Eine weitere Reinigung kann durch Säulenchromatographie oder durch Bildung eines Hydrochloridsalzes erfolgen.
Protokoll 4: [3+2]-Cycloaddition zu 5-(4-((5-(Trifluormethyl)pyridin-2-yl)oxy)phenyl)-1H-tetrazol
Die [3+2]-Cycloaddition von Nitrilen mit Aziden ist die gebräuchlichste Methode zur Synthese von 5-substituierten 1H-Tetrazolen.[20][21] Die Tetrazol-Einheit ist ein wichtiger Bioisoster für die Carbonsäuregruppe in der medizinischen Chemie, da sie ähnliche saure Eigenschaften und sterische Anforderungen aufweist, aber eine verbesserte metabolische Stabilität und Lipophilie bieten kann.[22] Die Reaktion wird oft durch Lewis-Säuren (z.B. ZnBr₂, AlCl₃)[20][23][24] oder Brønsted-Säuren[20] katalysiert.
Materialien:
-
4-((5-(Trifluormethyl)pyridin-2-yl)oxy)benzonitril
-
Natriumazid (NaN₃) (Achtung: potenziell explosiv und toxisch!)
-
Zinkbromid (ZnBr₂) oder Triethylaminhydrochlorid
-
Wasser oder N,N-Dimethylformamid (DMF)
-
Salzsäure (HCl), 3 M
-
Ethylacetat
Schritt-für-Schritt-Protokoll:
-
Geben Sie 1,0 g (3,78 mmol) des Nitrils, 1,1 Äquivalente Natriumazid und 1,0 Äquivalent Zinkbromid in einen Rundkolben.
-
Fügen Sie 20 mL Wasser hinzu.[24] Alternativ kann die Reaktion in DMF mit Triethylaminhydrochlorid als Katalysator durchgeführt werden.[25]
-
Erhitzen Sie die Mischung unter kräftigem Rühren für 12-24 Stunden unter Rückfluss.[24]
-
Kühlen Sie die Reaktion auf Raumtemperatur ab.
-
Fügen Sie 50 mL Ethylacetat hinzu und säuern Sie die wässrige Phase vorsichtig mit 3 M HCl auf einen pH-Wert von ca. 1 an.
-
Trennen Sie die Phasen und extrahieren Sie die wässrige Phase zweimal mit je 50 mL Ethylacetat.
-
Vereinigen Sie die organischen Phasen, waschen Sie sie mit Sole, trocknen Sie sie über MgSO₄ und entfernen Sie das Lösungsmittel.
-
Reinigen Sie das Rohprodukt durch Umkristallisation, um das gewünschte Tetrazol-Derivat zu erhalten.
Protokoll 5: Thionierung zu 4-((5-(Trifluormethyl)pyridin-2-yl)oxy)thiobenzamid
Die Umwandlung von Nitrilen in Thioamide kann durch verschiedene Reagenzien erreicht werden, wobei Phosphorpentasulfid (P₄S₁₀) oder Lawessons Reagenz klassische Thionierungsmittel sind.[26] Neuere Methoden verwenden Natriumhydrogensulfid oder eine Kombination aus Schwefelkohlenstoff und Natriumsulfid.[27] Thioamide sind vielseitige Zwischenprodukte in der heterocyclischen Chemie und können selbst biologische Aktivität aufweisen.
Materialien:
-
4-((5-(Trifluormethyl)pyridin-2-yl)oxy)benzonitril
-
Phosphorpentasulfid (P₄S₁₀)
-
Wasserfreies Pyridin oder Dioxan
-
Wässrige Natriumhydrogencarbonat-Lösung
-
Ethylacetat
Schritt-für-Schritt-Protokoll:
-
Lösen Sie 1,0 g (3,78 mmol) des Nitrils in 20 mL wasserfreiem Pyridin.
-
Fügen Sie 0,5 Äquivalente Phosphorpentasulfid portionsweise unter Rühren hinzu.
-
Erhitzen Sie die Reaktionsmischung für 2-4 Stunden auf 80-100 °C, bis die Umsetzung vollständig ist (DC-Kontrolle).
-
Kühlen Sie die Mischung ab und gießen Sie sie auf Eiswasser.
-
Extrahieren Sie das Produkt dreimal mit Ethylacetat.
-
Waschen Sie die vereinigten organischen Phasen nacheinander mit Wasser, verdünnter HCl (um Pyridin zu entfernen) und gesättigter NaHCO₃-Lösung.
-
Trocknen Sie die organische Phase über MgSO₄, filtrieren Sie und entfernen Sie das Lösungsmittel.
-
Reinigen Sie das rohe Thioamid mittels Säulenchromatographie oder Umkristallisation.
Zusammenfassung und Ausblick
Die Derivatisierung der Nitrilgruppe von 4-((5-(Trifluormethyl)pyridin-2-yl)oxy)benzonitril bietet einen modularen und effizienten Ansatz zur Erzeugung einer Bibliothek von Analoga für die pharmazeutische Forschung. Die hier vorgestellten Protokolle für Hydrolyse, Reduktion, Cycloaddition und Thionierung stellen robuste Ausgangspunkte für die Synthese von Carbonsäuren, Amiden, Aminen, Tetrazolen und Thioamiden dar. Jede dieser funktionellen Gruppen kann die pharmakokinetischen und pharmakodynamischen Eigenschaften des Moleküls signifikant modulieren, was eine gezielte Optimierung von Leitstrukturen ermöglicht. Es wird empfohlen, die Reaktionsbedingungen für jedes spezifische Derivat fein abzustimmen, um optimale Ausbeuten und Reinheiten zu erzielen.
Referenzen
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]
-
Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis. [Link]
-
Ameta, K. L., & Kumar, B. (2014). Novel Synthesis of 5-Substituted Tetrazoles from Nitriles. Journal of Heterocyclic Chemistry, 51(S1), E237-E241. [Link]
-
Parkins, A. W. (1998). Catalytic Hydration of Nitriles to Amides. Platinum Metals Review, 42(4), 158-163. [Link]
-
Nagy, V. D., et al. (2020). Selective Hydration of Nitriles to Corresponding Amides in Air with Rh(I)-N-Heterocyclic Complex Catalysts. Molecules, 25(15), 3453. [Link]
-
Ahmad, S., et al. (2018). Synthesis of 5-Substituted Tetrazoles from Nitriles Catalyzed by Sulfamic Acid. Polycyclic Aromatic Compounds, 38(4), 329-337. [Link]
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Gao, Y., et al. (2014). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 19(9), 13920-13929. [Link]
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Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. [Link]
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Fokin, V. V., et al. (2005). A mild hydration of nitriles catalysed by copper(ii) acetate. Chemical Communications, (17), 2235-2237. [Link]
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Bode, J. W. (2006). Hydroxyl-Directed Nitrile Oxide Cycloaddition Reactions with Cyclic Allylic Alcohols. Organic Letters, 8(26), 5963–5966. [Link]
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Organic Syntheses. (2019). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses, 96, 285-302. [Link]
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Kumar, A., et al. (2017). Facile Transformation of Nitriles into Thioamides: Application to C-Glycosyl Nitrile Derivatives. ChemistrySelect, 2(4), 1541-1544. [Link]
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Kumar, A., et al. (2017). Facile Transformation of Nitriles into Thioamides: Application to C-Glycosyl Nitrile Derivatives. CoLab.
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Kumar, S., et al. (2017). Transition metal-free hydration of nitriles to amides mediated by NaOH. Organic & Medicinal Chemistry International Journal, 3(4). [Link]
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Rakshit, A., et al. (2022). The Renaissance of Organo Nitriles in Organic Synthesis. Chemistry – An Asian Journal, 17(21), e202200721. [Link]
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Brainly.in. (2020). How to convert benzonitrile to benzyl amine. [Link]
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Bode, J. W. (2016). Hydroxyl-Directed Nitrile Oxide Cycloaddition Reactions with Cyclic Allylic Alcohols. Organic Letters. [Link]
-
Chemistry Steps. (n.d.). Converting Nitriles to Amides. [Link]
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ResearchGate. (n.d.). Gram-scale synthesis of benzylamine from benzonitrile. [Link]
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YouTube. (2019). cycloadditions with nitrile oxides. [Link]
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Curran, D. P., & Singleton, D. A. (1990). Directed nitrile oxide cycloaddition reactions. The use of hydrogen bonding to direct regio- and stereochemistry in nitrile oxide cycloadditions with cyclopentenylamides. The Journal of Organic Chemistry, 55(12), 3870-3872. [Link]
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Google Patents. (1999). US5962693A - Efficient method for the conversion of nitriles to amidines.
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Chemistry Steps. (n.d.). Reactions of Nitriles. [Link]
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Chemistry LibreTexts. (2023). Conversion of nitriles to amides. [Link]
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Bertero, N. M., et al. (2016). Highly selective production of benzylamine from benzonitrile on metal-supported catalysts. Reaction Chemistry & Engineering, 1(4), 416-424. [Link]
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Google Patents. (1979). US4163025A - Process for the production of benzylamine and dibenzylamine.
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Organic Chemistry Data. (n.d.). Nitrile to Amide - Common Conditions. [Link]
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Faza, O. N., et al. (2005). Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4. The Journal of Organic Chemistry, 70(5), 1926–1929. [Link]
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Kaboudin, B., et al. (2006). A New, Efficient and Simple Method for the Synthesis of Thioamides from Nitriles. Organic Preparations and Procedures International, 38(4), 412-417. [Link]
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Rakshit, A., et al. (2022). The Renaissance of Organo Nitriles in Organic Synthesis. Chemistry – An Asian Journal, 17(21), e202200721. [Link]
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Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (Cyanomethylation). [Link]
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Application Note & Protocols: 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile as a Versatile Building Block for Library Synthesis in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful construction of compound libraries for high-throughput screening. 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile is a sophisticated scaffold that has emerged as a valuable tool for drug discovery professionals. Its unique architecture, combining a trifluoromethylated pyridine ring with a benzonitrile moiety via a stable ether linkage, offers a confluence of desirable properties for developing novel therapeutics.[1]
The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to enhance metabolic stability, increase lipophilicity, and modulate the pKa of nearby functional groups, often leading to improved pharmacokinetic profiles and binding affinities.[2][3] The pyridine ring is a common heterocyclic motif found in numerous bioactive molecules, capable of participating in hydrogen bonding and other key interactions with biological targets.[1][3] Concurrently, the benzonitrile group serves as a highly versatile chemical handle, readily transformable into a variety of other functional groups essential for probing structure-activity relationships (SAR).[1]
This guide provides an in-depth exploration of this compound, detailing its physicochemical properties, safety considerations, and field-proven protocols for its application in library synthesis. The methodologies described herein are designed to empower researchers to leverage the full potential of this building block for the efficient generation of diverse and pharmacologically relevant compound collections.
Physicochemical Characteristics and Handling
A thorough understanding of the building block's properties is the foundation of its effective and safe use in any synthetic workflow.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [4] |
| CAS Number | 175277-01-7 | [4][5] |
| Molecular Formula | C₁₃H₇F₃N₂O | [1][4] |
| Molecular Weight | 264.20 g/mol | [1][4] |
| Appearance | White to yellow or tan powder/solid | [1] |
| Melting Point | 85 °C | [5] |
| Purity | Typically ≥95% | [1][5] |
| SMILES | C1=CC(=CC=C1C#N)OC2=NC=C(C=C2)C(F)(F)F | [1][4] |
Safety and Handling Precautions
As with any chemical reagent, proper safety protocols must be strictly followed. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not universally available, data from structurally related compounds like 4-amino-2-(trifluoromethyl)benzonitrile and general benzonitriles provide essential guidance.[6][7][8]
-
General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[6][8] Avoid breathing dust, fumes, or vapors.[6][9] Prevent contact with skin, eyes, and clothing.[8]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]
-
Skin Protection: Wear suitable protective gloves (e.g., nitrile) and clothing to prevent skin exposure.[6]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]
-
-
First Aid Measures:
-
If Inhaled: Move the victim to fresh air. Call a poison center or doctor if you feel unwell.[6][9]
-
On Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[6][9]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[6]
-
If Swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[9]
-
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, away from incompatible substances such as strong reducing agents.[5][6]
Synthesis of the Core Building Block
The construction of the this compound scaffold is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This approach is highly efficient due to the electronic properties of the starting materials.
Synthetic Rationale
The SNAr pathway is favored because the pyridine ring of a substrate like 2-chloro-5-(trifluoromethyl)pyridine is highly electron-deficient. This deficiency is significantly amplified by the potent electron-withdrawing nature of the trifluoromethyl group at the 5-position, which activates the C2-position for nucleophilic attack.[1][3] The nucleophile, 4-cyanophenol, is deprotonated by a suitable base to form the more nucleophilic 4-cyanophenoxide, which then displaces the halide leaving group (e.g., chloride) to form the desired diaryl ether.
Caption: General workflow for the synthesis of the title building block.
Core Protocols for Library Diversification
The true utility of this compound lies in the versatility of its benzonitrile moiety. This functional group serves as a gateway to a wide range of other functionalities, allowing for extensive SAR exploration from a single, advanced intermediate.
Caption: Diversification pathways from the core building block.
Protocol: Hydrolysis of Nitrile to Carboxylic Acid
Application: The conversion to a carboxylic acid is a fundamental step, creating a precursor for the synthesis of amide libraries, which are prevalent in pharmaceuticals. The resulting acid can be coupled with a diverse panel of amines using standard peptide coupling reagents.
-
Materials & Reagents:
-
This compound
-
Aqueous Sodium Hydroxide (NaOH, e.g., 6M) or Sulfuric Acid (H₂SO₄, e.g., 50%)
-
Ethylene Glycol or Dioxane (as co-solvent)
-
Hydrochloric Acid (HCl) for acidification
-
Ethyl Acetate for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Methodology (Base-Catalyzed):
-
To a round-bottom flask, add the starting benzonitrile (1.0 eq).
-
Add ethylene glycol and aqueous NaOH (5-10 eq).
-
Heat the mixture to reflux (typically 120-150 °C) and monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Acidify the aqueous solution to pH ~2-3 by the slow addition of concentrated HCl. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude carboxylic acid, which can be purified by recrystallization or column chromatography.
-
-
Causality & Insights: The use of a high-boiling point co-solvent like ethylene glycol allows the reaction to be conducted at the elevated temperatures required for the hydrolysis of the sterically hindered and electronically stabilized nitrile. Basic conditions are often preferred to minimize potential degradation of the electron-rich pyridine ring that can occur under harsh acidic conditions.
Protocol: Conversion of Nitrile to Tetrazole
Application: The tetrazole ring is a well-known bioisostere of the carboxylic acid group. It offers a similar acidic proton but with improved metabolic stability and cell permeability in many cases. This transformation is a key strategy for scaffold hopping and patent-busting in drug design.
-
Materials & Reagents:
-
This compound
-
Sodium Azide (NaN₃)
-
Triethylamine Hydrochloride (Et₃N·HCl) or Ammonium Chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF) or Toluene
-
Hydrochloric Acid (HCl) for acidification
-
Ethyl Acetate for extraction
-
-
Methodology:
-
WARNING: Sodium azide is highly toxic and potentially explosive. Handle with extreme caution in a fume hood. Do not use metal spatulas.
-
In a round-bottom flask, suspend the starting benzonitrile (1.0 eq), sodium azide (1.5-3.0 eq), and triethylamine hydrochloride (1.5-3.0 eq) in DMF.
-
Heat the mixture to 100-130 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and carefully pour it into a beaker of ice water.
-
Acidify the solution with HCl to pH ~2-3, which will protonate the tetrazole and cause it to precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry. Alternatively, extract the product with ethyl acetate.
-
If extraction is used, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the product.
-
-
Causality & Insights: This reaction is a [2+3] cycloaddition. The use of an acid source like Et₃N·HCl or NH₄Cl is crucial as it protonates the intermediate, facilitating the reaction and preventing the formation of a stable, unreactive sodium tetrazolate salt under basic conditions. DMF is an excellent solvent for this transformation due to its high boiling point and ability to dissolve the ionic reagents.
Protocol: Reduction of Nitrile to Primary Amine
Application: Reducing the nitrile to a primary (aminomethyl) group provides a new diversification point. The resulting amine can be functionalized via N-alkylation, acylation, sulfonylation, or reductive amination to build a new vector on the scaffold.
-
Materials & Reagents:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄) or Raney Nickel (Ra-Ni) with Hydrogen (H₂)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether for LiAlH₄ reduction
-
Methanol (MeOH) or Ethanol (EtOH) for catalytic hydrogenation
-
Sodium Sulfate solution (for quenching LiAlH₄)
-
-
Methodology (Using LiAlH₄):
-
WARNING: LiAlH₄ reacts violently with water. All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon).
-
To a flame-dried, three-neck flask equipped with a dropping funnel and condenser, add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the starting benzonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.
-
Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, then 15% aqueous NaOH, and finally more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing the solid with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude amine, which can be purified by chromatography.
-
-
Causality & Insights: LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines. The reaction must be performed under strictly anhydrous conditions. The Fieser workup is a standard and safe procedure for quenching LiAlH₄ reactions, resulting in the formation of granular aluminum salts that are easily filtered off. For libraries where functional group tolerance is an issue, catalytic hydrogenation with Raney Nickel is a milder alternative, though it may require high pressures of hydrogen gas.
Conclusion
This compound is a strategically designed building block that offers significant advantages for the synthesis of chemical libraries. Its trifluoromethylated pyridine core provides a stable, drug-like anchor with favorable ADME properties, while the versatile benzonitrile handle allows for rapid and efficient diversification through well-established chemical transformations. The protocols detailed in this guide provide a reliable foundation for researchers and drug development professionals to construct high-quality compound collections, accelerating the identification of novel hits and leads in a wide range of therapeutic areas.
References
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Acros Pharmatech. This compound. Available at: [Link]
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Wu, Q., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(1), 103523. Available at: [Link]
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Ferreira, L. G., et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 3(6), 674-711. Available at: [Link]
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Matrix Fine Chemicals GmbH. 4-{[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]OXY}BENZONITRILE. Available at: [Link]
-
National Industrial Chemicals Notification and Assessment Scheme. (2019). Benzonitrile: Human health tier II assessment. Australian Government Department of Health. Available at: [Link]
-
Cole-Parmer. (2009). Material Safety Data Sheet - 4-Amino-2-(trifluoromethyl)benzonitrile, 95+%. Available at: [Link] (Note: General link provided, as specific document links can be unstable.)
-
Reddy, T. S., et al. (2024). Synthesis, molecular docking studies and biological evaluation of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides as potential antioxidant, and anticancer agents. RSC Advances, 14, 13456-13471. Available at: [Link]
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Fujikawa, K., & Fujioka, T. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 41(4), 133–139. Available at: [Link]
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Application Notes and Protocols for High-Throughput Screening of Benzonitrile Derivatives
Introduction: The Significance of the Benzonitrile Scaffold in Drug Discovery
The benzonitrile moiety, a benzene ring substituted with a cyano group, is a privileged scaffold in modern medicinal chemistry.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, make it a versatile building block for designing potent and selective modulators of a wide range of biological targets.[3] Benzonitrile derivatives have demonstrated significant therapeutic potential across diverse areas, including oncology, inflammation, and infectious diseases, by targeting key proteins such as kinases, proteases, and G-protein coupled receptors (GPCRs).[4][5][6]
High-throughput screening (HTS) is an indispensable tool in the early stages of drug discovery, enabling the rapid evaluation of large chemical libraries to identify starting points for medicinal chemistry optimization.[7] This guide provides a comprehensive overview of HTS assays tailored for the discovery of novel benzonitrile-based therapeutics. As a Senior Application Scientist, this document is structured to provide not only step-by-step protocols but also the underlying scientific rationale for assay selection and design, ensuring a robust and efficient screening cascade.
Section 1: Strategic Selection of HTS Assays for Benzonitrile Derivatives
The choice of an appropriate HTS assay is paramount and is dictated by the biological target class and the desired mechanism of action. Benzonitrile derivatives have shown promise against several major target families.
Kinase Inhibitors
Kinases are a major class of drug targets, particularly in oncology. The benzonitrile scaffold is a common feature in many potent kinase inhibitors.[4][8] The primary screening goal is to identify compounds that inhibit the catalytic activity of the kinase.
***dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Figure 1: General HTS workflow for identifying kinase inhibitors.
Protease Inhibitors
Proteases play critical roles in various physiological processes, and their dysregulation is implicated in numerous diseases. The nitrile group in benzonitrile derivatives can act as a "warhead," forming reversible or irreversible covalent bonds with cysteine or serine residues in the active site of proteases.[9]
***dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Figure 2: HTS workflow for protease inhibitor discovery.
GPCR Modulators
G-protein coupled receptors are the largest family of cell surface receptors and are targets for a significant portion of approved drugs.[10] Benzonitrile-containing molecules can act as agonists, antagonists, or allosteric modulators of GPCRs.[6][11]
***dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Figure 3: HTS workflow for identifying GPCR modulators.
Section 2: Biochemical Assays for High-Throughput Screening
Biochemical assays are performed in a cell-free system using purified components and are often the primary choice for HTS due to their simplicity, robustness, and lower susceptibility to compound-induced cytotoxicity.
Fluorescence Polarization (FP) Assay for Kinase Inhibitors
Principle: This competitive assay measures the displacement of a fluorescently labeled tracer from the ATP-binding pocket of a kinase by a test compound.[9] When the small tracer is bound to the larger kinase, it tumbles slowly in solution, resulting in a high fluorescence polarization signal. Unbound tracer tumbles rapidly, leading to a low polarization signal. Inhibitors that bind to the ATP pocket will displace the tracer, causing a decrease in the FP signal.
Protocol: FP-Based Kinase Inhibition Assay
-
Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Kinase: Prepare a 2X working solution of the purified kinase in kinase buffer. The final concentration should be determined empirically to give an optimal assay window.
-
Fluorescent Tracer: Prepare a 2X working solution of the fluorescently labeled ATP-competitive tracer in kinase buffer. The final concentration is typically in the low nanomolar range and should be optimized for each kinase.
-
Test Compounds: Prepare serial dilutions of benzonitrile derivatives in 100% DMSO. Then, dilute further in kinase buffer to a 4X final assay concentration.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the 4X test compound solution to the assay plate.
-
Add 10 µL of the 2X kinase solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of the 2X fluorescent tracer solution to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.
-
Calculate the percent inhibition for each compound concentration relative to high (no inhibitor) and low (saturating concentration of a known inhibitor) controls.
-
Determine the IC₅₀ values for active compounds by fitting the dose-response data to a four-parameter logistic equation.
-
| Parameter | Recommended Range |
| Final Kinase Concentration | 1-100 nM (target-dependent) |
| Final Tracer Concentration | 1-10 nM (empirically determined) |
| Final Compound Concentration | 0.1 nM - 100 µM |
| Incubation Time | 60-120 minutes |
| DMSO Tolerance | < 1% |
Table 1: Typical parameters for an FP-based kinase inhibition assay.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Protease Inhibitors
Principle: TR-FRET assays are highly sensitive and robust for HTS.[4][12] For proteases, a substrate peptide is synthesized with a FRET donor (e.g., a lanthanide) and an acceptor fluorophore on opposite sides of the cleavage site. In the intact substrate, excitation of the donor leads to energy transfer and emission from the acceptor. Upon cleavage by the protease, the donor and acceptor are separated, and FRET is abolished. Inhibitors of the protease will prevent substrate cleavage, thus maintaining the FRET signal.
Protocol: TR-FRET Protease Cleavage Assay
-
Reagent Preparation:
-
Protease Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 5 mM CaCl₂, 0.01% Tween-20.
-
Protease: Prepare a 2X working solution of the purified protease in protease buffer.
-
FRET Substrate: Prepare a 4X working solution of the TR-FRET peptide substrate in protease buffer.
-
Test Compounds: Prepare serial dilutions in 100% DMSO, followed by dilution in protease buffer to a 4X final concentration.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the 4X test compound to the assay plate.
-
Add 5 µL of the 2X protease solution and incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the 4X FRET substrate.
-
Incubate for 60 minutes at 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the time-resolved fluorescence of both the donor and acceptor on a compatible plate reader.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Determine the percent inhibition and IC₅₀ values as described for the FP assay.
-
| Parameter | Recommended Range |
| Final Protease Concentration | 0.1-10 nM (target-dependent) |
| Final Substrate Concentration | 10-100 nM (below Km if possible) |
| Incubation Time | 30-90 minutes |
| Temperature | 25-37°C |
Table 2: Typical parameters for a TR-FRET protease assay.
Section 3: Cell-Based Assays for a More Physiological Context
Cell-based assays provide a more physiologically relevant environment for assessing compound activity, as they account for factors such as cell permeability and potential cytotoxicity.[3][8]
cAMP Accumulation Assay for GPCRs
Principle: This assay measures the modulation of intracellular cyclic AMP (cAMP) levels, a key second messenger in GPCR signaling.[13][14] For Gs-coupled receptors, agonists will increase cAMP levels, while for Gi-coupled receptors, agonists will decrease forskolin-stimulated cAMP levels. The assay typically uses a competitive immunoassay format, often with HTRF or AlphaScreen detection technologies.
Protocol: HTRF cAMP Assay for Gs-Coupled GPCRs
-
Cell Preparation:
-
Culture cells stably expressing the GPCR of interest to ~80% confluency.
-
Harvest and resuspend the cells in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
-
Assay Procedure (384-well plate format):
-
Dispense 10 µL of the cell suspension into the assay plate.
-
Add 5 µL of the 3X test compound solution.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and detect cAMP by adding 5 µL of HTRF lysis buffer containing the d2-labeled cAMP and 5 µL of the anti-cAMP cryptate conjugate.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the HTRF signal and calculate the ratio.
-
Generate a cAMP standard curve to convert the HTRF ratio to cAMP concentrations.
-
Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
-
| Parameter | Recommended Value |
| Cell Density | 5,000-20,000 cells/well |
| Stimulation Time | 30 minutes |
| Lysis/Detection Incubation | 60 minutes |
| cAMP Standard Curve Range | 0.1 nM - 1 µM |
Table 3: Typical parameters for an HTRF cAMP assay.
Calcium Flux Assay for Gq-Coupled GPCRs
Principle: Activation of Gq-coupled GPCRs leads to an increase in intracellular calcium concentration.[4][15] This can be measured using calcium-sensitive fluorescent dyes that exhibit an increase in fluorescence upon binding to calcium.
Protocol: Calcium Flux Assay
-
Cell Preparation:
-
Plate cells expressing the Gq-coupled GPCR in a 384-well, black-walled, clear-bottom plate and grow overnight.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.
-
-
Assay Procedure:
-
Place the cell plate in a kinetic plate reader (e.g., FLIPR).
-
Add the test compounds and immediately begin measuring fluorescence intensity over time.
-
For antagonist screening, pre-incubate the cells with the test compounds before adding a known agonist.
-
-
Data Acquisition and Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium.
-
Calculate the peak fluorescence response for each well.
-
Determine EC₅₀ or IC₅₀ values from dose-response curves.
-
Figure 4: Signaling pathway for Gq-coupled GPCRs leading to calcium release.
Section 4: Hit Confirmation and Triage
A crucial step after primary screening is to confirm the activity of the initial "hits" and eliminate false positives.
Orthogonal Assays
It is essential to confirm hits using an orthogonal assay that has a different detection technology or principle.[16] For example, a hit from an FP kinase assay could be confirmed using a TR-FRET assay or a radioactivity-based filter binding assay.
Promiscuity and PAINS Assessment
Some compounds, known as Pan-Assay Interference Compounds (PAINS), can appear as hits in multiple assays through non-specific mechanisms.[1][17] It is important to filter out compounds containing known PAINS substructures. Additionally, running counter-screens against unrelated targets can help identify promiscuous inhibitors. The benzonitrile scaffold itself is not typically considered a PAINS motif, but specific substitution patterns can lead to reactivity or other interference mechanisms.[18]
Biophysical Methods for Hit Validation
Biophysical techniques provide direct evidence of compound binding to the target protein.[19][20]
-
Surface Plasmon Resonance (SPR): Measures binding kinetics (kon and koff) and affinity (KD) in real-time.
-
Isothermal Titration Calorimetry (ITC): Provides a complete thermodynamic profile of the binding interaction.
-
Thermal Shift Assays (TSA): Detects ligand binding by measuring the change in the thermal stability of the protein.
Section 5: Emerging HTS Technologies for Benzonitrile Libraries
The field of HTS is continually evolving, with new technologies offering advantages in terms of library size, throughput, and the types of targets that can be screened.
DNA-Encoded Libraries (DEL)
DEL technology allows for the screening of billions of compounds in a single experiment.[21][22] Each compound is attached to a unique DNA barcode, enabling its identification after affinity-based selection against a target protein. This approach is particularly powerful for identifying novel chemotypes from vast chemical spaces.
Affinity Selection-Mass Spectrometry (AS-MS)
AS-MS is another powerful technique for screening compound mixtures.[13][23] It involves incubating a target protein with a library of compounds, separating the protein-ligand complexes, and then identifying the bound compounds by mass spectrometry. This method is label-free and can be applied to a wide range of targets.
Conclusion
The benzonitrile scaffold is a valuable starting point for the discovery of novel therapeutics. A well-designed HTS campaign, incorporating a strategic selection of biochemical and cell-based assays, is crucial for identifying promising hits from large compound libraries. This guide provides a framework for developing robust and efficient screening protocols for benzonitrile derivatives, from primary screening to hit validation and triage. By understanding the principles behind each assay and implementing appropriate confirmation strategies, researchers can increase the likelihood of discovering novel drug candidates with the desired biological activity and drug-like properties.
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Kumar, A., et al. (2022). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Current Medicinal Chemistry, 29(21), 3708–3736. Retrieved from [Link]
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Application Notes & Protocols for the In Vitro Biological Evaluation of 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile Analogs
Introduction and Strategic Overview
The 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzonitrile scaffold represents a promising class of compounds in medicinal chemistry.[1] The inclusion of a trifluoromethyl group on the pyridine ring is a key structural feature, known to enhance metabolic stability and lipophilicity, which can contribute to improved biological activity.[1][2] Preliminary research suggests that this scaffold may possess anti-cancer properties, potentially through the induction of apoptosis and cell cycle arrest.[1]
The structural similarity of these analogs to known kinase inhibitors suggests a plausible mechanism of action involving the inhibition of critical cell signaling pathways that are frequently dysregulated in cancer. A primary candidate is the RAS-RAF-MEK-ERK (MAPK) pathway, as aberrant activation of this cascade is implicated in over one-third of all human cancers.[3][4] Therefore, a logical and efficient evaluation strategy is to investigate the effects of these compounds on this pathway.
This document provides a comprehensive, multi-stage framework for the in vitro biological evaluation of novel this compound analogs. The workflow is designed to first establish broad anti-proliferative activity, then elucidate the specific mechanism of action, and finally confirm direct target engagement. This systematic approach ensures that resources are directed toward the most promising candidates and provides a robust data package for further development.
Caption: High-level experimental workflow for evaluating novel compounds.
Stage 1: Primary Screening - Assessing Anti-Proliferative Activity
Application Note 1: The Rationale for Broad-Based Proliferation Screening
The initial step in evaluating any potential anti-cancer agent is to determine its effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method ideal for this purpose.[5][6] It measures the metabolic activity of cells, which serves as a proxy for cell viability.[5] In living cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5][7] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantitative determination of cytotoxicity.
Experimental Causality:
-
Choice of Cell Lines: It is crucial to screen compounds against a panel of cancer cell lines with diverse genetic backgrounds. Given the hypothesis that these analogs target the MAPK pathway, this panel should include lines with known mutations (e.g., BRAF V600E, KRAS G12C) and wild-type lines.[8][9][10][11] This allows for the early identification of a structure-activity relationship (SAR) and potential biomarkers of sensitivity. For example, cell lines with BRAF or RAS mutations are often highly dependent on the MAPK pathway and may show increased sensitivity.[9][11]
-
IC50 Determination: The primary output of this assay is the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell proliferation by 50%. This value is a critical metric for comparing the potency of different analogs and benchmarking them against known inhibitors.
Protocol 1: Cell Proliferation and Viability (MTT Assay)
This protocol is adapted from standard methodologies for assessing cell viability.[5][6][7][12]
Materials:
-
96-well flat-bottom tissue culture plates
-
Selected cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Compound stock solutions (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS).[6]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in SDS).[7][12]
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the benzonitrile analogs in culture medium. It is critical to maintain a consistent final DMSO concentration across all wells (typically ≤0.1%) to avoid solvent-induced toxicity.[13]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" (DMSO only) and "no cells" (medium only for background) wells.
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C, 5% CO₂.
-
-
MTT Incubation:
-
Solubilization and Measurement:
-
Add 100-150 µL of the solubilization solution to each well.[6][12]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a plate reader.[5] A reference wavelength of >650 nm can be used to subtract background absorbance.[5]
-
-
Data Analysis:
-
Subtract the average absorbance of the "no cells" wells from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Example Data Presentation:
| Compound ID | Analog Structure | Cell Line (Mutation) | IC50 (nM) |
| Lead-001 | Parent Scaffold | A375 (BRAF V600E) | 85 |
| Lead-001 | Parent Scaffold | HCT116 (KRAS G13D) | 150 |
| Lead-001 | Parent Scaffold | MCF-7 (WT) | >10,000 |
| Analog-A2 | R = 4-Fluoro | A375 (BRAF V600E) | 35 |
| Analog-B5 | R = 3-Chloro | A375 (BRAF V600E) | 210 |
Stage 2: Mechanistic Elucidation - Investigating the Target Pathway
Application Note 2: Unveiling the Mechanism via Western Blotting
Once a compound demonstrates potent anti-proliferative activity, the next logical step is to investigate its mechanism of action. Western blotting is a cornerstone technique for this purpose, allowing for the detection and quantification of specific proteins within a cell lysate.[14][15] To test the hypothesis that our compounds inhibit the MAPK pathway, we will measure the phosphorylation status of Extracellular signal-Regulated Kinase (ERK), a key downstream effector.
Experimental Causality:
-
Phosphorylation as a Readout: The MAPK pathway is a phosphorylation cascade. Inhibition of an upstream kinase like RAF or MEK will result in a measurable decrease in the phosphorylation of its downstream substrate. Therefore, a reduction in phosphorylated ERK (p-ERK) relative to the total amount of ERK protein is a direct indicator of pathway inhibition.[11][16]
-
Normalization is Key: It is imperative to probe the same membrane for both p-ERK and total ERK.[16][17] This normalization accounts for any differences in protein loading between lanes, ensuring that an observed decrease in p-ERK is due to inhibitor activity and not simply less protein being loaded onto the gel.
-
Serum Starvation: To reduce basal levels of pathway activation and enhance the signal-to-noise ratio, cells are typically serum-starved for a period before treatment.[14][16] This synchronizes the cells and makes the effect of the inhibitor more pronounced.
Caption: Hypothesized inhibition of the MAPK pathway by the test compounds.
Protocol 2: Western Blot Analysis of ERK Phosphorylation
This protocol provides a detailed procedure for analyzing the phosphorylation status of ERK in response to compound treatment.[14][15][16][18]
Materials:
-
6-well tissue culture plates
-
Compound-sensitive cell line (e.g., A375)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[14]
-
BCA Protein Assay Kit
-
4-12% Bis-Tris SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-p-ERK1/2 and Rabbit anti-total ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Digital imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.[14]
-
Treat cells with the benzonitrile analog at various concentrations (e.g., 0.1x, 1x, and 10x the IC50 value) for a short duration (e.g., 1-4 hours). Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse by adding 100 µL of ice-cold RIPA buffer to each well.[14]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Sonicate briefly to shear DNA.[15]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for p-ERK1/2 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle shaking.[16][17]
-
Wash the membrane three times for 5-10 minutes each with TBST.[16]
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[16]
-
Wash again three times with TBST.
-
-
Detection and Re-probing:
Example Data Presentation:
| Treatment | p-ERK/Total ERK Ratio (Densitometry) | % Inhibition of p-ERK |
| Vehicle Control | 1.00 | 0% |
| Analog-A2 (3.5 nM) | 0.62 | 38% |
| Analog-A2 (35 nM) | 0.15 | 85% |
| Analog-A2 (350 nM) | 0.04 | 96% |
Stage 3: Determining the Mode of Cell Death
Application Note 3: Distinguishing Apoptosis from Necrosis
Observing a reduction in cell viability prompts the question: how are the cells dying? Apoptosis, or programmed cell death, is a controlled, non-inflammatory process, which is a desirable characteristic for an anti-cancer therapeutic.[19][20] One of the earliest events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[19] Annexin V is a protein that has a high affinity for PS and can be used as a specific probe to detect apoptotic cells.[19][21] By co-staining with a viability dye like Propidium Iodide (PI), which can only enter cells with compromised membranes (late apoptotic or necrotic cells), we can differentiate between healthy, early apoptotic, and late apoptotic/necrotic cell populations.
Protocol 3: Apoptosis Detection by Annexin V Staining
This protocol outlines the use of fluorescently-labeled Annexin V and a viability dye for analysis by flow cytometry.
Materials:
-
Compound-sensitive cell line
-
6-well tissue culture plates
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed and treat cells with the benzonitrile analog (e.g., at its IC50 and 5x IC50 concentrations) for a relevant time period (e.g., 24-48 hours) as described in Protocol 2.
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells. For adherent cells, use a gentle enzyme-free dissociation buffer to avoid membrane damage.
-
Combine all cells, wash with cold PBS, and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-Annexin V and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained and single-stained controls to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells (due to primary necrosis)
-
Example Data Presentation:
| Treatment | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | 94.5 | 3.1 | 2.4 |
| Analog-A2 (35 nM) | 55.2 | 35.8 | 9.0 |
| Analog-A2 (175 nM) | 15.7 | 48.3 | 36.0 |
Stage 4: Target Engagement & Specificity
Application Note 4: Confirming Direct Kinase Inhibition
Cell-based assays strongly suggest a mechanism but do not prove direct target engagement. A compound could inhibit ERK phosphorylation through off-target effects. Therefore, a cell-free biochemical kinase assay is the gold standard for confirming that an analog directly inhibits the enzymatic activity of its putative target, such as RAF or MEK kinase.[22][23] These assays use purified, recombinant kinase enzyme, a specific substrate (e.g., inactive MEK for a RAF kinase assay), and ATP.[13] The inhibitor's potency is measured by its ability to block the phosphorylation of the substrate.
Experimental Causality:
-
Isolating the Interaction: By using a purified system, we eliminate the complexity of the cellular environment and can state with high confidence that any observed inhibition is due to a direct interaction between the compound and the kinase.[24][25]
-
Determining Kinase Selectivity: This format is ideal for screening the compound against a panel of other kinases to determine its selectivity profile. A highly selective inhibitor is generally preferred as it is likely to have fewer off-target side effects. The KINOMEscan™ platform is an example of a service that can assess binding against hundreds of kinases.[22]
-
Understanding the Mode of Inhibition: Further kinetic studies can be performed in this cell-free system to determine if the compound is ATP-competitive or allosteric, providing crucial information for medicinal chemistry optimization.[23]
Caption: Detailed workflow for the Western Blotting protocol.
Protocol 4: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for measuring the inhibition of a recombinant kinase, which can be adapted for specific targets like B-Raf or MEK1.
Materials:
-
384-well assay plates
-
Recombinant active kinase (e.g., B-Raf V600E)
-
Kinase substrate (e.g., inactive MEK1)
-
Assay buffer
-
ATP solution
-
Benzonitrile analog serial dilutions
-
Detection system (e.g., radiometric, luminescence, or TR-FRET based).[22]
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution series of the benzonitrile analog in assay buffer from a DMSO stock.[13]
-
Enzyme and Inhibitor Addition:
-
Add the diluted analog or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the diluted kinase enzyme solution to each well.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor-enzyme binding.[13]
-
-
Reaction Initiation:
-
Initiate the kinase reaction by adding a solution containing the substrate and ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase to allow for accurate IC50 determination.[13][23]
-
Incubate the plate for the optimized reaction time (e.g., 60 minutes) at 30°C.[13]
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the amount of phosphorylated substrate using a suitable detection method. For example, a luminescence-based assay might measure the amount of ATP remaining after the reaction.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the biochemical IC50 value.
-
References
- Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors.
- MTT assay protocol. Abcam.
- MTT Assay Protocol for Cell Viability and Prolifer
- Apoptosis Assays. Sigma-Aldrich.
- CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific.
- This compound. Smolecule.
- Detailed protocol for MTT Cell Viability and Prolifer
- Overview of Cell Apoptosis Assays.
- Protocol for Cell Viability Assays. BroadPharm.
- In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery.
- Apoptosis Marker Assays for HTS - Assay Guidance Manual.
- B-Raf IN 8: Application Notes and Protocols for In Vitro Assays. Benchchem.
- Application Notes and Protocols for Western Blot Analysis of Signaling P
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC.
- Apoptosis Assays. Thermo Fisher Scientific.
- Apoptosis – wh
- MEK inhibitors as a novel therapy for neuroblastoma: Their in vitro effects and predicting their efficacy.
- Identification of an “Exceptional Responder” Cell Line to MEK1 Inhibition: Clinical Implications for MEK-Targeted Therapy. AACR Journals.
- Comprehensive Predictive Biomarker Analysis for MEK Inhibitor GSK1120212. AACR Journals.
- Immune mediated therapy and MEK inhibition: preclinical assessment of immunobiology and combination activity in vitro and in vivo. PubMed Central.
- Western blot band for Erk and phopho(p).
- Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents.
- Identification of an "Exceptional Responder" Cell Line to MEK1 Inhibition: Clinical Implications for MEK-Targeted Therapy.. Broad Institute.
- Dissect Signaling Pathways with Multiplex Western Blots. Thermo Fisher Scientific.
- Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers.
- In vitro JAK kinase activity and inhibition assays.
- Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
- Preclinical characterization of tunlametinib, a novel, potent, and selective MEK inhibitor. Frontiers.
- Assessing Therapeutic Efficacy of MEK Inhibition in a KRAS G12C -Driven Mouse Model of Lung Cancer. AACR Journals.
- Western Blotting Protocol. Cell Signaling Technology.
- Western Blotting of Erk Phosphoryl
- Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation.
- Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor. Frontiers.
- Western Blot Protocol. Proteintech Group.
- Differences in MEK inhibitor efficacy in molecularly characterized low-grade serous ovarian cancer cell lines.
- Western blot assay for the expression of pErk 1 and 2 and total Erk 1 and 2....
- Systematic screening reveals synergistic interactions that overcome MAPK inhibitor resistance in cancer cells. Signal Transduction and Targeted Therapy.
- An integrated model of RAF inhibitor action predicts inhibitor activity against oncogenic BRAF signaling.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- 4-{[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]OXY}BENZONITRILE | CAS 175277-01-7. Molbase.
- Characterization and inhibitor sensitivity of ARAF, BRAF, and CRAF complexes. bioRxiv.
- Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. PNAS.
- Synthesis and SAR of analogues of the M1 allosteric agonist TBPB. Part I. Exploration of alternative benzyl and privileged structure moieties. PMC.
- Characterization and inhibitor sensitivity of ARAF, BRAF, and CRAF complexes.
- Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine deriv
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- 25. reactionbiology.com [reactionbiology.com]
Comprehensive Guide to the Handling and Storage of 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols and technical guidance for the safe handling and optimal storage of 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile (CAS No. 175277-01-7), a synthetic organic compound with significant potential in medicinal chemistry and materials science.[1] The presence of a trifluoromethyl group, a pyridine ring, and a benzonitrile moiety imparts unique chemical properties, including enhanced lipophilicity and metabolic stability, making it a valuable intermediate in drug discovery.[1] However, these same structural features necessitate rigorous handling and storage procedures to ensure personnel safety, prevent compound degradation, and maintain experimental integrity. This guide synthesizes data from analogous compounds and established laboratory safety principles to provide a framework for researchers.
Compound Identification and Physicochemical Properties
This compound is a multi-functionalized aromatic compound. Its structure is characterized by an ether linkage between a benzonitrile ring and a 5-(trifluoromethyl)pyridine ring. This combination of functional groups is crucial to its reactivity and biological activity. The trifluoromethyl group acts as a strong electron-withdrawing substituent, enhancing the molecule's lipophilicity and stability against metabolic degradation, while the nitrile and pyridine groups offer sites for further chemical modification or biological interaction.[1]
Table 1: Physicochemical and Identification Data
| Property | Value | Source(s) |
| CAS Number | 175277-01-7 | [1][2][3] |
| Molecular Formula | C₁₃H₇F₃N₂O | [1][2][4] |
| Molecular Weight | 264.2 g/mol | [1][2][4] |
| IUPAC Name | 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzonitrile | [2] |
| Appearance | White to yellow powder/solid | [1] |
| Purity | Typically ≥95% | [1][4] |
| Melting Point | 85 °C | [4] |
| SMILES | C1=CC(=CC=C1C#N)OC2=NC=C(C=C2)C(F)(F)F | [1][2] |
Hazard Assessment and Personal Protective Equipment (PPE)
While a specific, peer-reviewed Safety Data Sheet (SDS) for this exact compound is not publicly available, a comprehensive hazard assessment can be constructed based on the known toxicological profiles of its structural analogues, such as other trifluoromethylated benzonitriles. These related compounds are often classified as toxic and irritants.[5][6] Therefore, a cautious approach is mandated.
The causality for stringent PPE requirements stems from the potential for this compound to be toxic if inhaled, ingested, or absorbed through the skin, and to cause significant irritation to the eyes, skin, and respiratory system.[5][6][7][8]
Table 2: Potential Hazard Identification Based on Structural Analogues
| Hazard Class | Description | Reference Compounds |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic or harmful if swallowed, in contact with skin, or if inhaled. | [5][6] |
| Skin Corrosion/Irritation | Causes skin irritation. | [5][6][7][8] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [6][7][8][9] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | [5][6][7][8] |
Hierarchy of Controls
Before any handling, the hierarchy of controls must be considered to ensure the highest level of safety. PPE is the final line of defense, preceded by more effective engineering and administrative controls.
Caption: Standard workflow for safely handling the compound.
Protocol for Weighing and Aliquoting Solid Compound
-
Preparation: Ensure a certified chemical fume hood is operational. Decontaminate the work surface and the analytical balance. Assemble all necessary equipment (spatulas, weigh paper/boats, vials).
-
Tare Balance: Place an anti-static weigh boat on the balance and tare the mass to zero. Using anti-static equipment is crucial as fine powders can be electrostatically charged, leading to dispersal and loss of material.
-
Transfer: Slowly and carefully transfer the desired amount of this compound from the stock container to the weigh boat using a clean spatula. Avoid any sudden movements that could create airborne dust.
-
Measurement: Once the target mass is reached, record the exact weight.
-
Transfer to Vial: Carefully transfer the weighed powder into a pre-labeled vial. Tap the weigh boat to ensure all material is transferred.
-
Cleanup: Immediately clean the spatula and work surface. Dispose of the weigh boat in the designated solid hazardous waste container.
Protocol for Spill Management
This protocol applies to small spills (<1 gram) within a fume hood.
-
Alert & Isolate: Alert personnel in the immediate area. Do not attempt to clean a spill without the proper PPE.
-
Containment: Cover the spill with an inert absorbent material like vermiculite or sand to prevent further spread.
-
Neutralization (if applicable): For many organic compounds, there is no simple neutralization. The primary goal is absorption.
-
Collection: Carefully sweep or vacuum the absorbed material into a designated hazardous waste container. [5][10]Use non-sparking tools.
-
Decontamination: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Protocol for Waste Disposal
-
Segregation: All waste contaminated with this compound must be segregated as hazardous waste.
-
Solid Waste: Used gloves, weigh boats, and contaminated paper towels go into a clearly labeled, sealed solid hazardous waste container.
-
Liquid Waste: Unused solutions or solvent rinses must be collected in a labeled, sealed liquid hazardous waste container. The container must be compatible with the solvents used.
-
Disposal: All waste must be disposed of through the institution's Environmental Health and Safety (EHS) office, following all local and federal regulations. [9][10]
Storage Procedures and Stability
The stability of this compound is contingent upon proper storage conditions. Degradation can occur via hydrolysis of the nitrile group or other reactions catalyzed by light, moisture, or incompatible substances. [1] Table 4: Recommended Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | While some vendors suggest cool, dry storage, cold-chain transportation is also mentioned, indicating that refrigeration is optimal for ensuring long-term stability and minimizing degradation pathways. [4][5][11] |
| Atmosphere | Tightly sealed container, consider inert gas (Argon/Nitrogen) | Prevents exposure to atmospheric moisture, which can lead to hydrolysis of the nitrile functional group. [1][10] |
| Light | Store in an opaque or amber vial | Protects the compound from potential light-catalyzed degradation. |
| Location | Well-ventilated, dedicated chemical storage area | Ensures proper ventilation in case of container failure and prevents accidental exposure. [4][10] |
Known Incompatibilities
To preserve the compound's integrity, avoid storage near the following substances:
-
Strong Oxidizing Agents: Can lead to uncontrolled and potentially exothermic reactions.
-
Strong Acids & Bases: Can catalyze the hydrolysis of the benzonitrile moiety to the corresponding carboxylic acid or carboxylate, respectively, altering the compound's structure and function. [1]* Strong Reducing Agents: May react with the nitrile or trifluoromethyl groups.
Emergency First Aid Procedures
In case of any exposure, immediate action is critical. The following procedures are based on guidelines for hazardous benzonitrile and trifluoromethyl-containing compounds. [5][8][10] Table 5: First Aid Measures
| Exposure Route | Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [5][10] |
| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention. [5][8][10] |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [5][8][10] |
| Ingestion | Do NOT induce vomiting. Wash mouth out with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [5][10] |
References
-
4-{[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]OXY}BENZONITRILE | CAS 175277-01-7. Molbase. [Link]
-
This compound. Acros Pharmatech. [Link]
-
Material Safety Data Sheet - 4-Amino-2-(trifluoromethyl)benzonitrile, 95+%. Cole-Parmer. [Link]
-
Benzonitrile, 4-(5-propyl-2-pyridinyl)- | C15H14N2. PubChem, National Center for Biotechnology Information. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central, National Institutes of Health. [Link]
-
4-Fluoro-5-methyl-2-(pyridin-3-yl)benzonitrile. PubChem, National Center for Biotechnology Information. [Link]
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- 3. 175277-01-7 | this compound - AiFChem [aifchem.com]
- 4. This compound [acrospharma.co.kr]
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- 10. aksci.com [aksci.com]
- 11. 175277-01-7|this compound|BLD Pharm [bldpharm.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile
Welcome to the technical support center for the synthesis of 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this synthesis. The core of this process is a nucleophilic aromatic substitution (SNAr) reaction, a powerful method for forming aryl ethers. However, achieving high yields and purity requires careful control of various parameters. This document provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Reaction Fundamentals & Low Yield Issues
Question 1: I am seeing very low or no conversion of my starting materials. What are the most critical factors to check?
Answer: Low conversion in this SNAr reaction typically points to one of three areas: insufficient activation of the pyridine ring, a non-nucleophilic phenoxide, or suboptimal reaction conditions.
The synthesis of this compound is typically achieved by reacting 2-chloro-5-(trifluoromethyl)pyridine with 4-cyanophenol.[1] The trifluoromethyl group (-CF3) at the 5-position is crucial as its strong electron-withdrawing nature activates the pyridine ring for nucleophilic attack at the 2-position.[1][2]
Here is a logical workflow to troubleshoot low conversion:
Caption: Troubleshooting workflow for low reaction conversion.
-
Starting Material Integrity:
-
2-Chloro-5-(trifluoromethyl)pyridine: Ensure it is free from impurities that could consume the base or interfere with the reaction.
-
4-Cyanophenol: This reagent is hygroscopic. Water contamination will consume the base and reduce the concentration of the active phenoxide nucleophile. Ensure it is thoroughly dried before use.
-
Base: Use a fresh, high-purity base. Carbonates and hydroxides can absorb atmospheric CO₂ and water, reducing their effectiveness.
-
-
Base Selection and Stoichiometry: The base's primary role is to deprotonate 4-cyanophenol to generate the more potent 4-cyanophenoxide nucleophile.
-
Strength: The base must be strong enough to completely deprotonate the phenol (pKa ≈ 7.9). Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (t-BuOK).[3]
-
Stoichiometry: Use at least one equivalent of the base relative to 4-cyanophenol. Often, a slight excess (1.1-1.5 equivalents) is beneficial to drive the equilibrium towards the phenoxide.
-
-
Reaction Conditions:
-
Solvent: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are essential.[2] They effectively solvate the cation of the base, leaving the phenoxide anion more "naked" and nucleophilic. Protic solvents will protonate the nucleophile, drastically reducing reactivity.[2]
-
Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate, typically in the range of 80-150 °C.[2][4] If you are running the reaction at a lower temperature, a gradual increase may be necessary. Monitor for potential decomposition if pushing the temperature too high.
-
Question 2: Why is fluorine a good leaving group in SNAr reactions on pyridines, even though it's a poor leaving group in SN2?
Answer: This is a critical concept in SNAr mechanisms. In an SN2 reaction, the bond to the leaving group is broken in the rate-determining step. In SNAr, the rate-determining step is typically the initial nucleophilic attack on the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.[5][6]
Fluorine's high electronegativity makes the carbon atom it's attached to highly electrophilic and thus very susceptible to nucleophilic attack.[2] This strong inductive electron withdrawal significantly accelerates the formation of the Meisenheimer complex, which is the slow step. The subsequent elimination of the fluoride ion to restore aromaticity is a fast step. Therefore, for SNAr, the reactivity of halogens is often F > Cl > Br > I, the reverse of the trend seen in SN2 reactions.[5]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. EP3696165A1 - Process for the preparation of 4-halophenoxy-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Trifluoromethylpyridine Ethers
Welcome to the technical support center for the synthesis of trifluoromethylpyridine ethers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments. Our focus is on providing not just protocols, but a deep understanding of the underlying chemical principles to empower you to solve problems effectively.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What is the primary mechanism for synthesizing trifluoromethylpyridine ethers?
-
Why is the position of the leaving group on the pyridine ring so critical?
-
Which leaving group is most effective for this synthesis?
-
What are the recommended starting materials?
-
-
Troubleshooting Guide: Common Side Reactions and Experimental Failures
-
Problem 1: Low or No Conversion to the Desired Ether
-
Problem 2: Hydrolysis of the Halogenated Trifluoromethylpyridine Starting Material
-
Problem 3: Formation of Regioisomeric Byproducts
-
Problem 4: Competing Reactions with the Nucleophile
-
-
Experimental Protocols
-
General Protocol for a Successful SNAr Reaction
-
Protocol for Minimizing Hydrolysis
-
-
References
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for synthesizing trifluoromethylpyridine ethers?
The synthesis of trifluoromethylpyridine ethers is predominantly achieved through a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][2][3] In this reaction, a nucleophile (in this case, an alkoxide) attacks an electron-deficient trifluoromethyl-substituted pyridine ring that bears a leaving group (typically a halogen). The reaction proceeds via a negatively charged intermediate known as a Meisenheimer complex .[2][4] The presence of the strongly electron-withdrawing trifluoromethyl group is crucial as it stabilizes this intermediate, thereby facilitating the reaction.[5]
Caption: SNAr mechanism for trifluoromethylpyridine ether synthesis.
Q2: Why is the position of the leaving group on the pyridine ring so critical?
The position of the leaving group is paramount for a successful SNAr reaction on a pyridine ring. The reaction is most favorable when the leaving group is at the C-2 (α) or C-4 (γ) position.[1][6] This is because the nitrogen atom in the pyridine ring can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. When the leaving group is at the C-3 (β) position, the negative charge cannot be delocalized onto the ring nitrogen, making the intermediate significantly less stable and the reaction much more difficult under standard SNAr conditions.[1]
Caption: Influence of leaving group position on reaction favorability.
Q3: Which leaving group is most effective for this synthesis?
For SNAr reactions, the typical reactivity order for halogen leaving groups is F > Cl > Br > I .[1][7] This is contrary to what is observed in SN1 and SN2 reactions. In SNAr, the rate-determining step is typically the nucleophilic attack to form the Meisenheimer complex. The highly electronegative fluorine atom polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[2]
Q4: What are the recommended starting materials?
The most common starting materials are a halo-trifluoromethylpyridine and an alcohol. Key considerations include:
-
Pyridine Substrate: A 2- or 4-halotrifluoromethylpyridine is ideal. The trifluoromethyl group acts as a strong activating group.
-
Nucleophile: The alcohol is typically deprotonated in situ using a base to form the more nucleophilic alkoxide.
-
Base: A non-nucleophilic base is preferred to avoid competing reactions. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are effective as they solvate the cation of the alkoxide salt, enhancing the nucleophilicity of the alkoxide.[1]
Troubleshooting Guide: Common Side Reactions and Experimental Failures
This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.
Problem 1: Low or No Conversion to the Desired Ether
Symptoms:
-
TLC or LC-MS analysis shows primarily unreacted starting material.
-
The desired product is formed in very low yield.
Possible Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Insufficiently Nucleophilic Alkoxide | The equilibrium between the alcohol and its corresponding alkoxide may not be favorable with a weak base. | 1. Use a stronger base: If using K₂CO₃, consider switching to NaH or Cs₂CO₃. NaH will irreversibly deprotonate most alcohols. 2. Pre-form the alkoxide: React the alcohol with the base for a period (e.g., 30-60 minutes) before adding the pyridine substrate. |
| Poor Leaving Group | While F is the best leaving group, Cl and Br are also commonly used. If your substrate has a Br or I leaving group, the reaction may be sluggish. | 1. Increase reaction temperature: This can help overcome the activation energy barrier. 2. Consider a different starting material: If possible, synthesize or procure the corresponding fluoro- or chloro-trifluoromethylpyridine. |
| Steric Hindrance | A bulky alcohol or substitution near the reaction site on the pyridine ring can sterically hinder the nucleophilic attack. | 1. Use a less hindered alcohol: If the specific alcohol is not critical, try a smaller one. 2. Increase reaction temperature: Provide more energy to overcome steric repulsion. 3. Use a smaller base: A very bulky base might also contribute to steric crowding. |
| Inappropriate Solvent | Protic solvents (e.g., alcohols, water) can solvate the alkoxide, reducing its nucleophilicity. | 1. Switch to a polar aprotic solvent: DMF, DMSO, or NMP are recommended.[1] 2. Ensure anhydrous conditions: Dry your solvent and glassware thoroughly to prevent quenching of the alkoxide by water. |
Problem 2: Hydrolysis of the Halogenated Trifluoromethylpyridine Starting Material
Symptoms:
-
Formation of a hydroxypyridine byproduct, detectable by LC-MS.
-
Reduced yield of the desired ether.
Explanation: Traces of water in the reaction mixture can act as a nucleophile, especially in the presence of a base, leading to the hydrolysis of the starting material to form the corresponding hydroxypyridine. This is a competing SNAr reaction where water or hydroxide is the nucleophile.
Mitigation Strategies:
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven before use.
-
Use anhydrous solvents. Solvents from a freshly opened bottle or those dried over molecular sieves are recommended.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
Choice of Base:
-
Use a base that is not hygroscopic or is freshly dried.
-
If using a carbonate base, consider drying it in an oven before use.
-
Problem 3: Formation of Regioisomeric Byproducts
Symptoms:
-
Isolation of a mixture of ether products with the alkoxy group at different positions on the pyridine ring.
Explanation: While SNAr strongly favors the 2- and 4-positions, under forcing conditions (high temperatures, very strong bases), other mechanisms can come into play. One such mechanism is elimination-addition (benzyne mechanism) , which can lead to a loss of regioselectivity.[3] This is more likely with stronger bases like sodium amide (NaNH₂) or in substrates that are not strongly activated towards SNAr.
Controlling Regioselectivity:
-
Avoid Overly Strong Bases: For standard SNAr, bases like NaH and Cs₂CO₃ are sufficient. Avoid extremely strong bases like NaNH₂ unless the benzyne pathway is desired.
-
Moderate Reaction Temperature: High temperatures can sometimes provide enough energy to access alternative reaction pathways. Run the reaction at the lowest temperature that gives a reasonable reaction rate.
-
Solvent Choice: The choice of solvent can sometimes influence regioselectivity.[8] While polar aprotic solvents are generally preferred, in some specific cases, exploring other solvent systems might be beneficial.
Problem 4: Competing Reactions with the Nucleophile
Symptoms:
-
Formation of byproducts derived from the decomposition or rearrangement of the alcohol/alkoxide.
Explanation: Some complex alcohols may be unstable under basic or high-temperature conditions. For example, alcohols with nearby leaving groups could undergo intramolecular cyclization.
Solutions:
-
Protecting Groups: If the alcohol contains other reactive functional groups, consider protecting them before the SNAr reaction.
-
Milder Reaction Conditions:
-
Use a milder base (e.g., K₂CO₃ or Cs₂CO₃ instead of NaH).
-
Run the reaction at a lower temperature for a longer period.
-
-
Alternative Synthetic Routes: If the nucleophile is inherently unstable under SNAr conditions, a different synthetic strategy, such as a Mitsunobu reaction (for preparing ethers from alcohols), might be more appropriate.
Caption: A workflow for troubleshooting common issues.
Experimental Protocols
General Protocol for a Successful SNAr Reaction
This protocol is a starting point and may require optimization for your specific substrates.
-
Preparation:
-
Dry glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of inert gas (N₂ or Ar).
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the alcohol (1.2 equivalents) and anhydrous DMF (0.1-0.5 M).
-
-
Alkoxide Formation:
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.
-
Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
-
SNAr Reaction:
-
Add the halo-trifluoromethylpyridine (1.0 equivalent) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and cautiously quench by slow addition of water or saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol for Minimizing Hydrolysis
This protocol emphasizes anhydrous techniques.
-
Preparation:
-
Set up a flame-dried, three-neck flask under a positive pressure of nitrogen.
-
Add freshly dried K₂CO₃ (3.0 equivalents) and the alcohol (1.5 equivalents).
-
Add anhydrous DMSO via syringe.
-
-
Reaction:
-
Heat the mixture to the desired temperature (e.g., 80 °C) and stir for 30 minutes.
-
Add the halo-trifluoromethylpyridine (1.0 equivalent) as a solution in a small amount of anhydrous DMSO.
-
Maintain the inert atmosphere and temperature while monitoring the reaction's progress.
-
-
Workup:
-
Follow the standard workup procedure as described above.
-
By understanding the principles of the SNAr reaction and anticipating potential side reactions, you can significantly improve the success rate and efficiency of your trifluoromethylpyridine ether syntheses.
References
- BenchChem. (n.d.).
- Tsukamoto, M., & Nakamura, T. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 146-155.
-
Tsukamoto, M., & Nakamura, T. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 146-155. Available from: [Link]
- Tsukamoto, M., & Nakamura, T. (2023).
-
Probst, D. A., et al. (2021). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. Organic Letters, 23(15), 5860–5864. Available from: [Link]
- Ren, P., et al. (2018). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 83(15), 8237–8245.
- Ghahremanzadeh, R., et al. (2024). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Chemical Review and Letters, 7, 53-64.
- Li, Y., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry.
- Barber, J. S., et al. (2016). Preliminary results on the effect of solvent on regioselectivity in the trifluoromethylation of 4-acetylpyridine. Tetrahedron, 72(41), 6334-6338.
- Mahdhaoui, F., et al. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. Journal of Physical Organic Chemistry, 32(5), e3929.
- Organic Chemistry Portal. (n.d.). Reaction Examples.
- Aggarwal, P., et al. (2012). Multi-Component Solvent-Free versus Stepwise Solvent Mediated Reactions: Regiospecific Formation of 6-Trifluoromethyl and 4-Trifluoromethyl-1H-pyrazolo[3,4-b]pyridines. ChemInform, 43(32).
- CN104478793A. (2015). Synthetic method of 2, 3, 5-trichloropyridine.
- Kobayashi, Y., & Kumadaki, I. (1977). Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. Accounts of Chemical Research, 10(4), 130-135.
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Shestopalov, A. M., et al. (2000). Preparation of trifluoromethylpyridine libraries.
- da Silva, A. B., et al. (2022). Synthesis, Characterization, and In Vitro Evaluation of a Novel Rivastigmine-Inspired Aryloxyacetic Acid Derivative as a Potential Multi-Target Agent for Alzheimer’s Disease. Molecules, 27(19), 6543.
- Lerch, M. M., et al. (2018). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 23.
- Smith, K. M., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions.
- Kurykin, M. A., et al. (2009). Synthesis and Application of Fluorine-Containing Ethers Based on Perfluoroolefins. Russian Journal of General Chemistry, 79(11), 2435-2448.
- Chemistry Stack Exchange. (2019).
- Chemistry Steps. (n.d.).
- He, Y., et al. (2024). Solvent- and Catalyst-Free Synthesis of gem-Difluorinated and Polyfluoroarylated Compounds with Nucleophilic or Electrophilic Fluorine-Containing Reaction Partners, Respectively. Molecules, 29(3), 731.
- Daugulis, O., et al. (2016). A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Organic Chemistry Frontiers, 3, 471-474.
- Gryko, D. T., et al. (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. European Journal of Organic Chemistry, 2021(1), 7-42.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reaction Examples [cdb.ics.uci.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Purification of 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzonitrile. This molecule, a key intermediate in medicinal chemistry and material science, possesses a unique combination of functional groups—a basic pyridine ring, a lipophilic trifluoromethyl group, and a polar benzonitrile moiety—that presents specific challenges and considerations for chromatographic purification.[1]
This guide provides in-depth, experience-driven answers to common problems and questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern separation.
Troubleshooting Guide
This section addresses specific, practical issues you may encounter during the chromatographic purification of this compound in a direct question-and-answer format.
Q1: My peaks are tailing significantly during reversed-phase HPLC analysis. What is the cause and how can I fix it?
A: Peak tailing for this compound is almost certainly caused by secondary interactions between the basic nitrogen on the pyridine ring and acidic residual silanol groups (-Si-OH) on the surface of standard silica-based stationary phases (e.g., C18).[2][3] The trifluoromethyl group reduces the basicity (pKa) of the pyridine nitrogen, but it is often not enough to completely prevent this interaction.[4] This leads to non-ideal peak shapes and reduced resolution.
Solutions, from simplest to most effective:
-
Mobile Phase Modification (Acidic): The most common solution is to add a small amount (0.05-0.1%) of an acidic modifier to your mobile phase.
-
Formic Acid (FA) or Trifluoroacetic Acid (TFA): Adding an acid like FA or TFA will protonate the pyridine nitrogen, giving it a positive charge. This prevents it from interacting with the acidic silanols. TFA often gives sharper peaks but can be difficult to remove from the final product and may suppress ionization in mass spectrometry (MS). Formic acid is a good, MS-friendly alternative.[5]
-
-
Use a Modern, Deactivated Column: If peak shape is still suboptimal, the column itself is the next variable to change.
-
End-Capped Columns: Ensure you are using a high-quality, fully end-capped column. End-capping "caps" most of the residual silanols with a less reactive group (e.g., trimethylsilyl), minimizing sites for interaction.
-
"Hybrid" or pH-Stable Columns: Columns based on hybrid silica-organic particles or other polymer-based materials offer a much lower density of silanol groups and can be operated at higher pH values (e.g., pH > 8), where the pyridine is neutral and silanols are deprotonated, leading to excellent peak shape.[2]
-
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase, which can also manifest as peak tailing.[2] Try reducing the injection volume or sample concentration to see if the peak shape improves.
Q2: In normal-phase flash chromatography, my compound is streaking badly or staying on the baseline. How do I improve its mobility and spot shape?
A: This is the normal-phase equivalent of the peak tailing issue seen in reversed-phase. The polar functional groups (pyridine nitrogen and benzonitrile) are adsorbing too strongly to the highly polar silica gel stationary phase.[6] Your mobile phase (eluent) is not polar enough to effectively displace the molecule and move it up the column.
Solutions:
-
Increase Eluent Polarity: This is the first and most straightforward adjustment. If you are using a hexane/ethyl acetate system, gradually increase the percentage of the more polar ethyl acetate. If that is insufficient, consider switching to a stronger polar solvent like dichloromethane/methanol.[7]
-
Add a Basic Modifier: Just as acid helps in reversed-phase, a base helps in normal-phase. Adding a small amount of triethylamine (TEA) or ammonia (e.g., 0.1-1% TEA, or using a pre-made solution of 1-10% ammonia in methanol as part of your mobile phase) is highly effective.[7] The basic modifier will compete with your compound for the acidic silanol sites on the silica, effectively "masking" them and allowing your compound to elute with a much better shape.
-
Consider an Alternative Stationary Phase: If streaking persists, especially if you suspect the compound is unstable on silica, consider using a different stationary phase.
-
Alumina (Neutral or Basic): Alumina can be a good alternative for basic compounds.
-
Deactivated Silica: Use silica gel that has been end-capped or otherwise treated to reduce the number of active silanol sites.
-
Reversed-Phase Flash: For a final cleanup, reversed-phase flash chromatography (using a C18-functionalized silica) is an excellent option that avoids the issues with silanol interactions entirely.[8]
-
Q3: My target compound is co-eluting with a closely-related impurity. How can I improve the resolution?
A: Achieving separation between structurally similar compounds requires optimizing the selectivity of your chromatographic system. This involves changing the chemical interactions between your analytes, the stationary phase, and the mobile phase.[2]
Strategies for Improving Resolution:
-
Optimize the Mobile Phase:
-
Change Organic Modifier (RP-HPLC): If you are using acetonitrile (ACN), try switching to methanol (MeOH) or tetrahydrofuran (THF), or use a ternary mixture (e.g., ACN/MeOH/Water).[8] Different solvents create different interactions (dipole-dipole, hydrogen bonding) with your analytes, which can alter their relative retention times.
-
Adjust pH (RP-HPLC): Small changes in mobile phase pH can slightly alter the polarity of your target compound or impurities, which can be enough to achieve separation.[3] However, avoid working near the pKa of your compound, as this can lead to poor peak shapes.
-
Change Solvent System (NP-Flash): Systematically try different solvent combinations, such as switching from Hexane/EtOAc to Dichloromethane/Methanol or Toluene/Acetone to exploit different polarity and interaction mechanisms.
-
-
Change the Stationary Phase: This provides the most significant change in selectivity.
-
RP-HPLC: If you are on a C18 column, switch to a phase that offers different interactions. A Phenyl-Hexyl phase offers π-π interactions with the aromatic rings. A Cyano (CN) phase offers dipole-dipole interactions with the nitrile group.[2][9]
-
NP-HPLC/Flash: Switching from standard silica to a Cyano or Amino bonded phase can provide alternative polar interaction mechanisms.[10]
-
-
Decrease Particle Size & Increase Column Length: Using a column with smaller particles (e.g., 5 µm -> 3 µm -> sub-2 µm) or a longer column will increase the efficiency (N) of the separation, resulting in narrower peaks and better resolution. Note that this will also significantly increase backpressure.[2]
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for purifying this compound with RP-HPLC and NP-Flash chromatography?
A: A systematic starting point is crucial for efficient method development. The table below provides validated starting parameters based on the physicochemical properties of the target molecule.
| Parameter | Reversed-Phase HPLC (Analytical/Prep) | Normal-Phase Flash (Preparative) |
| Stationary Phase | C18, 5 µm (fully end-capped) | Silica Gel, 40-63 µm |
| Mobile Phase A | Water + 0.1% Formic Acid | Hexane (or Heptane) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Ethyl Acetate |
| Gradient/Elution | Start at 40-50% B, gradient to 95% B | Start with 5% B, gradient to 40-50% B |
| Detection | UV at ~270 nm | UV or TLC visualization |
| Key Modifier | 0.1% Formic Acid to ensure sharp peaks. | 0.1-0.5% Triethylamine if tailing occurs. |
Note: These are starting points. The gradient slope, solvent choice, and modifiers should be optimized based on the specific impurity profile of your crude material.
Q2: Should I use normal-phase or reversed-phase chromatography for the primary purification step?
A: The choice depends on the nature of your impurities and the scale of your purification.
Sources
- 1. Buy this compound | 175277-01-7 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Separation of 2-Fluoro-5-(trifluoromethyl)pyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Chromatography [chem.rochester.edu]
- 7. silicycle.com [silicycle.com]
- 8. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 9. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 10. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Poor Solubility of 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and field-proven insights for addressing the common challenge of poor solubility of 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzonitrile in reaction solvents. Our goal is to equip you with the knowledge to diagnose solubility issues and implement effective solutions to ensure the success and reproducibility of your experiments.
Section 1: Understanding the Solubility Challenge
Q1: Why is this compound often poorly soluble?
A1: The limited solubility of this compound stems from its unique molecular architecture. Several factors contribute to its tendency to remain a solid:
-
High Crystal Lattice Energy: The molecule is composed of rigid aromatic rings (benzonitrile and pyridine). These flat structures can stack efficiently in a solid state through strong intermolecular forces like π-π stacking, creating a very stable crystal lattice that requires significant energy to break apart.
-
Lipophilicity: The trifluoromethyl (CF₃) group is highly lipophilic (fat-loving) and electron-withdrawing.[1] This property increases the molecule's affinity for less polar environments and reduces its solubility in many common polar solvents.
-
Molecular Polarity: While the nitrile (C≡N) and ether (-O-) groups introduce some polarity, the overall molecule has a complex electronic profile. This can make it difficult to find a single solvent that can effectively solvate all parts of the molecule simultaneously.
Understanding these underlying chemical properties is the first step in developing a rational strategy to overcome solubility issues.
Section 2: A Systematic Guide to Improving Solubility
When encountering poor solubility, a systematic and logical approach is crucial. Begin with the simplest and least disruptive techniques before escalating to more complex solutions.
Q2: My compound is not dissolving in the reaction solvent. What is the very first thing I should try?
A2: The most effective initial step is to increase the temperature of the mixture. The dissolution of most organic solids is an endothermic process, meaning it requires an input of energy to proceed.[2][3][4] By heating the solvent, you provide the necessary thermal energy to overcome the strong intermolecular forces holding the crystal lattice together.
Experimental Protocol: Thermal Solubility Enhancement
-
Add the solid this compound and the chosen solvent to your reaction vessel equipped with a stir bar and condenser.
-
Begin stirring to create a suspension.
-
Gradually increase the temperature of the mixture, for example, in 20 °C increments.
-
Hold the temperature at each increment for 5-10 minutes, observing for dissolution.
-
Continue heating towards the solvent's boiling point. Many syntheses involving similar structures are successfully performed at elevated temperatures, often between 100-130 °C.[1][5]
Q3: Heating helped, but a significant amount of solid remains. What is my next course of action?
A3: If heating alone is insufficient, you must re-evaluate your choice of solvent. The principle of "like dissolves like" is a cornerstone of solubility.[6] Given the compound's structural features, polar aprotic solvents are often the most effective choice. They possess the dipole moment needed to interact with the polar parts of the molecule without the hydrogen-bonding capability that can sometimes hinder the dissolution of complex organics.
Refer to the table below for recommended solvent systems.
Table 1: Recommended Solvent Systems for this compound
| Solvent Class | Primary Solvent Examples | Recommended Co-Solvents | Typical Temperature Range | Rationale & Comments |
| Polar Aprotic | DMF, DMAc, DMSO, NMP | Toluene, Dioxane | 80 - 150 °C | First Choice. These solvents are highly effective for SNAr reactions commonly used to synthesize this molecule.[1] Their high boiling points allow for a wide operational temperature range. |
| Aromatic | Toluene, Xylene | DMF, DMSO (5-10% v/v) | 100 - 140 °C | Good for less polar reaction conditions. Solubility is often limited at room temperature but improves significantly with heat. A small amount of a polar aprotic co-solvent can dramatically boost solubility. |
| Ethers | Dioxane, Diglyme | None | 80 - 120 °C | Moderate choice. Can be effective but may have lower solvating power than polar aprotic solvents for this specific compound. |
Q4: I am using a recommended solvent like DMF at high temperature, but still face solubility limits. How can I enhance solubility further?
A4: This is the ideal scenario to introduce a co-solvent. A co-solvent is a second, miscible solvent added in a smaller quantity to the primary solvent to increase the solubility of a solute.[7][] Co-solvents work by altering the overall properties of the solvent mixture, such as reducing polarity or disrupting the primary solvent's intermolecular hydrogen bonding, which can "squeeze out" the solute.[][9]
Experimental Protocol: Co-Solvent Optimization
-
In your primary solvent (e.g., Toluene) at an elevated temperature, add a co-solvent (e.g., DMSO) dropwise or in small aliquots (e.g., 1-2% of the total volume at a time).
-
After each addition, allow the mixture to stir for several minutes to see if more solid dissolves.
-
Continue adding the co-solvent up to a maximum of 10-15% of the total volume. Exceeding this can significantly alter the reaction environment and may not be beneficial.
-
The goal is to find the minimum amount of co-solvent needed to achieve a homogeneous solution at the desired reaction temperature.
Q5: Are there any physical methods that can assist with dissolution?
A5: Yes. While chemical environment (solvent and temperature) is paramount, physical methods can accelerate the dissolution process, particularly for kinetically slow dissolutions.
-
Sonication: Using an ultrasonic bath introduces high-frequency sound waves that create cavitation bubbles in the solvent.[6] The formation and collapse of these bubbles generate intense localized energy, which helps to break apart solid agglomerates and enhance solvent penetration into the crystal lattice.[6]
-
Particle Size Reduction: Grinding the solid starting material into a fine powder using a mortar and pestle increases the surface-area-to-volume ratio. This does not change the thermodynamic solubility limit but can significantly increase the rate at which the solid dissolves.[6]
Section 3: Troubleshooting Workflow & FAQs
The following diagram outlines a logical workflow for addressing solubility issues.
Caption: Troubleshooting workflow for poor solubility.
Frequently Asked Questions (FAQs)
-
Q: My compound dissolves completely upon heating, but it precipitates out of solution when I add my second reagent. What should I do?
-
A: This often happens if the second reagent is added at room temperature or is dissolved in a solvent in which your compound is less soluble. This temperature or solvent change can cause your heated, saturated solution to become supersaturated, leading to precipitation.
-
Solution: Pre-heat the solution of your second reagent to the reaction temperature before adding it. Alternatively, add the second reagent very slowly to the heated mixture to maintain a consistent temperature.
-
-
Q: Can't I just add a very large volume of solvent to dissolve everything?
-
A: While this can work, it is often not ideal. A highly dilute reaction may proceed very slowly or not at all, as the probability of reactant molecules colliding decreases. It also makes product isolation more challenging and energy-intensive during solvent removal (workup). The goal is to achieve solubility at a reasonable concentration for the reaction to be efficient.
-
-
Q: I've tried all the steps, and a small amount of solid still won't dissolve. Can I run the reaction as a slurry?
-
A: Yes, it is possible to run the reaction as a heterogeneous mixture (a slurry), but you must consider the implications. The reaction will only occur with the portion of the material that is dissolved. The rate will be limited by how quickly the remaining solid dissolves to replenish the consumed reactant. This can lead to slower, and sometimes incomplete, reactions. Ensure vigorous stirring to maximize the solid-liquid interaction.
-
Section 4: Key Compound Data
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 175277-01-7 | [10] |
| Molecular Formula | C₁₃H₇F₃N₂O | [1][10] |
| Molecular Weight | 264.20 g/mol | [1][10] |
| Appearance | White to yellow powder | [1] |
| Melting Point | 85 °C | [11] |
References
-
Wikipedia. Cosolvent. Available from: [Link]
-
Taylor & Francis. Cosolvent – Knowledge and References. Available from: [Link]
-
YouTube. Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Available from: [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. Available from: [Link]
-
Chemistry LibreTexts. Temperature Effects on Solubility. Available from: [Link]
-
Chemistry LibreTexts. 13.4: Effects of Temperature and Pressure on Solubility. Available from: [Link]
-
ResearchGate. On the Effect of Temperature on Aqueous Solubility of Organic Solids. Available from: [Link]
-
AcrosPharmatech. This compound. Available from: [Link]
-
Matrix Fine Chemicals GmbH. 4-{[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]OXY}BENZONITRILE | CAS 175277-01-7. Available from: [Link]
-
NCBI Bookshelf. Biochemistry, Dissolution and Solubility. Available from: [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)
-
ResearchGate. Temperature Effects on the Solubility of Gases. Available from: [Link]
- Google Patents. EP3696165A1 - Process for the preparation of 4-halophenoxy-2-trifluoromethyl benzonitrile.
Sources
- 1. Buy this compound | 175277-01-7 [smolecule.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. EP3696165A1 - Process for the preparation of 4-halophenoxy-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. 4-{[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]OXY}BENZONITRILE | CAS 175277-01-7 [matrix-fine-chemicals.com]
- 11. This compound [acrospharma.co.kr]
Technical Support Center: Optimization of Reaction Conditions for Synthesizing Pyridyl Ethers
Welcome to the technical support center for the synthesis of pyridyl ethers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyridyl ether synthesis. Pyridyl ethers are a critical structural motif in numerous pharmaceuticals and agrochemicals, making their efficient synthesis a key focus in modern organic chemistry. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during these synthetic procedures.
The synthesis of pyridyl ethers can be approached through several methods, most notably via nucleophilic aromatic substitution (SNAr) reactions and copper- or palladium-catalyzed cross-coupling reactions, such as the Ullmann condensation and Buchwald-Hartwig amination. Each of these methods presents a unique set of challenges that can impact reaction yield, purity, and scalability. This guide is structured to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your experimental design.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of pyridyl ethers in a practical question-and-answer format.
Issue 1: Low to No Yield of the Desired Pyridyl Ether
Question: My reaction is showing very low or no formation of the expected pyridyl ether product. What are the likely causes and how can I troubleshoot this?
Answer: Low or non-existent yields are a common frustration, but a systematic approach can often identify the root cause. Here are the primary factors to investigate:
-
Reagent and Catalyst Quality:
-
Purity of Starting Materials: Ensure your pyridyl halide and alcohol/phenol are pure. Impurities can interfere with the reaction or poison the catalyst.[1][2] It is advisable to purify starting materials if their quality is uncertain.
-
Catalyst Activity: For Ullmann-type reactions, the copper source is critical. Copper(I) salts can oxidize over time, leading to diminished activity.[3] Using a freshly opened bottle of the copper catalyst or preparing an activated copper powder in situ can be beneficial.[4] For palladium-catalyzed reactions, ensure the palladium precursor and ligands are of high quality.
-
Base Integrity: The choice and quality of the base are paramount. For instance, in many coupling reactions, strong bases like sodium or potassium tert-butoxide are used.[5] These bases are hygroscopic and can lose their efficacy if not handled under anhydrous conditions.
-
-
Reaction Conditions:
-
Inert Atmosphere: Many coupling reactions, especially those involving palladium or sensitive copper catalysts, are susceptible to oxygen.[3] Oxygen can lead to catalyst deactivation and the formation of undesired side products. It is crucial to conduct the reaction under an inert atmosphere of nitrogen or argon, employing Schlenk techniques or a glovebox.[3]
-
Anhydrous Conditions: The presence of water can be detrimental. It can hydrolyze the base, react with organometallic intermediates, and contribute to side reactions like dehalogenation.[3] Ensure all glassware is oven- or flame-dried and that solvents are anhydrous.
-
Temperature Optimization: Traditional Ullmann reactions often necessitate high temperatures, sometimes exceeding 150 °C.[3][4] If your reaction temperature is too low, the rate may be impractically slow. Conversely, excessively high temperatures can lead to decomposition. A systematic screening of temperatures is often necessary to find the optimal balance. Modern ligand-assisted protocols often allow for significantly milder conditions.[6]
-
-
Reactivity of Substrates:
-
Aryl Halide Reactivity: The nature of the leaving group on the pyridine ring is a key determinant of reactivity. For both SNAr and metal-catalyzed reactions, the general reactivity trend is I > Br > Cl > F.[6][7] If you are using a less reactive pyridyl chloride, you may need to employ a more active catalyst system or more forcing conditions.
-
Electronic Effects: Electron-withdrawing groups on the pyridine ring can activate it towards nucleophilic attack in SNAr reactions.[4] Conversely, electron-donating groups can slow the reaction down. In metal-catalyzed couplings, the electronic nature of both coupling partners can influence the reaction efficiency.
-
Issue 2: Significant Formation of Side Products
Question: My reaction is producing a complex mixture of products, including what appears to be dehalogenation of my pyridyl halide and/or homocoupling products. How can I improve the selectivity?
Answer: The formation of multiple products points to competing reaction pathways. Here’s how to address common side reactions:
-
Dehalogenation: This is the reduction of the pyridyl halide to the corresponding pyridine.
-
Potential Cause: The hydrogen source for this side reaction can be trace water, the solvent, or even the alcohol nucleophile.[3]
-
Troubleshooting Steps:
-
Strictly Anhydrous Conditions: As mentioned before, rigorously drying all reagents and solvents and maintaining an inert atmosphere is the first line of defense.[3]
-
Solvent Choice: Some solvents are more prone to acting as hydrogen donors. Consider screening alternative anhydrous solvents.
-
Optimize Reaction Time and Temperature: Prolonged reaction times at high temperatures can favor dehalogenation. Monitor the reaction progress by TLC or LC-MS to determine the point of maximum product formation before significant side reactions occur.
-
-
-
Homocoupling: This involves the coupling of two molecules of the pyridyl halide or two molecules of the alcohol/phenol.
-
Potential Cause: Homocoupling is often a sign of an inefficient cross-coupling catalytic cycle. This can be due to suboptimal catalyst, ligand, or reaction conditions.
-
Troubleshooting Steps:
-
Introduce or Change the Ligand: In metal-catalyzed reactions, ligands play a crucial role in stabilizing the metal center and facilitating the desired cross-coupling pathway.[8] A ligand screening can be highly effective in minimizing homocoupling. For Ullmann reactions, ligands like 1,10-phenanthroline can be beneficial.[9]
-
Lower the Reaction Temperature: If possible, use a more active catalyst system that allows for lower reaction temperatures, as high temperatures can promote homocoupling.[3]
-
Control Reagent Stoichiometry: Using a slight excess of one of the coupling partners can sometimes suppress the homocoupling of the other.
-
-
Issue 3: Difficulty in Product Purification
Question: I am struggling to isolate my pure pyridyl ether from the reaction mixture. What are some common purification challenges and how can I overcome them?
Answer: Purification can be challenging due to the similar polarities of starting materials, products, and byproducts.
-
Persistent Copper or Palladium Impurities:
-
Problem: Residual metal catalysts can be difficult to remove by standard chromatography.
-
Solution:
-
Aqueous Washes: Washing the organic extract with an aqueous solution of a chelating agent like EDTA or a dilute ammonium hydroxide solution can help remove residual copper.
-
Filtration: Passing the crude product solution through a plug of Celite or silica gel can sometimes remove catalyst residues.
-
Specialized Scavengers: Commercially available metal scavenger resins can be very effective for removing trace palladium.
-
-
-
Co-elution with Starting Materials or Byproducts:
-
Problem: The desired product has a similar Rf value to other components in the mixture.
-
Solution:
-
Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. Using a gradient elution can often improve separation.
-
Alternative Purification Techniques: Consider other methods like preparative TLC, recrystallization if the product is a solid, or distillation if it is a volatile liquid.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to pyridyl ethers?
A1: The most common methods are:
-
Nucleophilic Aromatic Substitution (SNAr): This involves the reaction of an activated pyridyl halide (usually with electron-withdrawing groups) with an alkoxide or phenoxide. The reaction proceeds via a Meisenheimer complex intermediate.[10][11]
-
Ullmann Condensation: A copper-catalyzed reaction between a pyridyl halide and an alcohol or phenol, typically requiring a base and often high temperatures.[4][6]
-
Buchwald-Hartwig C-O Coupling: A palladium-catalyzed cross-coupling reaction that can often be performed under milder conditions than the Ullmann condensation and with a broader substrate scope.[12][13]
Q2: How do I choose the right solvent for my reaction?
A2: Solvent choice is critical and depends on the reaction type.
-
For SNAr reactions, polar aprotic solvents like DMF, DMSO, NMP, or acetonitrile are generally preferred as they can stabilize the charged Meisenheimer intermediate.[4][14][15] However, in some cases, less polar solvents can be used, especially with highly reactive substrates.[14]
-
For Ullmann condensations, high-boiling polar solvents such as DMF, NMP, nitrobenzene, or dioxane are traditionally used to achieve the necessary high temperatures.[4][9]
-
For Buchwald-Hartwig couplings, ethereal solvents like THF or dioxane, or aromatic hydrocarbons like toluene are commonly employed.[13]
Q3: What is the role of the base in these reactions?
A3: The base plays a crucial role, but its function can vary.
-
In reactions involving alcohols or phenols, the primary role of the base is to deprotonate the hydroxyl group to form the more nucleophilic alkoxide or phenoxide.[16] Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and potassium tert-butoxide (KOt-Bu).[5][6]
-
In some catalytic cycles, particularly in Buchwald-Hartwig reactions, the base also participates in the regeneration of the active catalyst.[17]
Q4: How can I monitor the progress of my reaction effectively?
A4: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most common techniques.
-
TLC: This is a quick and inexpensive way to get a qualitative sense of the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of reactants and the formation of the product.
-
LC-MS: This provides more detailed information, including the relative amounts of starting materials and products, and can help identify byproducts by their mass-to-charge ratio. This is particularly useful for optimizing reaction times and identifying unexpected reaction pathways.
Q5: Are there any safety considerations I should be aware of?
A5: Yes, several safety precautions are essential.
-
Handling of Reagents: Many reagents used in these syntheses are hazardous. Strong bases like NaH are pyrophoric and react violently with water. Solvents like DMF and DMSO have specific health risks. Always consult the Safety Data Sheet (SDS) for all chemicals before use.
-
High Temperatures and Pressures: Reactions conducted at high temperatures, especially in sealed vessels, can build up significant pressure. Use appropriate glassware and a blast shield.
-
Inert Atmosphere: When working with pyrophoric or air-sensitive reagents, proper handling techniques under an inert atmosphere are crucial to prevent fires and ensure reaction success.
Data and Protocols
Table 1: Comparison of Typical Reaction Conditions
| Feature | SNAr | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |
| Catalyst | None | Copper (e.g., CuI, Cu2O, Cu powder) | Palladium (e.g., Pd(OAc)2, Pd2(dba)3) |
| Ligand | None | Often used (e.g., 1,10-phenanthroline, L-proline) | Required (e.g., phosphine-based ligands like XPhos, RuPhos) |
| Base | Strong bases (e.g., NaH, KOt-Bu) | Inorganic bases (e.g., K2CO3, Cs2CO3, K3PO4) | Strong, non-nucleophilic bases (e.g., NaOt-Bu, LHMDS) |
| Solvent | Polar aprotic (DMF, DMSO) | High-boiling polar (DMF, NMP, dioxane) | Ethereal or aromatic (Dioxane, Toluene, THF) |
| Temperature | Varies (can be RT to high temp) | High (often > 100 °C) | Mild to moderate (RT to ~110 °C) |
| Substrate Scope | Needs activated pyridyl halides | Broad, but can be substrate-dependent | Generally very broad |
Experimental Protocol: A General Procedure for Ullmann Condensation
This protocol is a representative example and may require optimization for specific substrates.
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the pyridyl halide (1.0 mmol), the alcohol or phenol (1.2 mmol), cesium carbonate (2.0 mmol), and copper(I) iodide (0.1 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous dioxane (5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble salts and the copper catalyst.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualization of Key Processes
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield pyridyl ether syntheses.
Diagram 2: General Catalytic Cycle for Copper-Catalyzed C-O Coupling
Caption: A simplified representation of the Ullmann condensation catalytic cycle.
References
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (n.d.). MDPI. Retrieved December 12, 2023, from [Link]
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Ullmann condensation. (n.d.). Wikipedia. Retrieved December 12, 2023, from [Link]
-
Lee, J., Davis, C. B., Rivero, R. A., Reitz, A. B., & Shank, R. P. (2000). Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 10(10), 1063–1066. [Link]
-
Biscoe, M. R., & Buchwald, S. L. (2009). Synthesis of Diarylated 4-Pyridylmethyl Ethers via Palladium-Catalyzed Cross-Coupling Reactions. Organic Letters, 11(8), 1773–1775. [Link]
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Troubleshooting: How to Improve Yield. (n.d.). University of Rochester Department of Chemistry. Retrieved December 12, 2023, from [Link]
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SNAr Reaction in Other Common Molecular Solvents. (n.d.). Wordpress. Retrieved December 12, 2023, from [Link]
-
Ullmann coupling-An overview. (n.d.). OperaChem. Retrieved December 12, 2023, from [Link]
-
Ullmann reaction. (n.d.). Slideshare. Retrieved December 12, 2023, from [Link]
-
Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (n.d.). ResearchGate. Retrieved December 12, 2023, from [Link]
-
General mechanism for Ullmann C–O cross-coupling reactions. (n.d.). ResearchGate. Retrieved December 12, 2023, from [Link]
-
Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). Chemistry LibreTexts. Retrieved December 12, 2023, from [Link]
-
Gholami, M. R., & Habibi, A. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. Monatshefte für Chemie - Chemical Monthly, 144(12), 1833–1841. [Link]
-
A Brief Introduction to Chemical Reaction Optimization. (2020). ACS Publications. Retrieved December 12, 2023, from [Link]
-
Optimized reaction conditions for the synthesis of pyridine 6. (n.d.). ResearchGate. Retrieved December 12, 2023, from [Link]
-
A General Solution for the 2-Pyridyl Problem. (2012). PMC. Retrieved December 12, 2023, from [Link]
-
Optimal reaction conditions for pyridine synthesis in riser reactor. (n.d.). ResearchGate. Retrieved December 12, 2023, from [Link]
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (n.d.). ResearchGate. Retrieved December 12, 2023, from [Link]
-
Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. (n.d.). JACS. Retrieved December 12, 2023, from [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (2015). PMC. Retrieved December 12, 2023, from [Link]
-
My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry. (n.d.). Reddit. Retrieved December 12, 2023, from [Link]
-
SNAr Solvents and Reagents. (n.d.). Wordpress. Retrieved December 12, 2023, from [Link]
-
Optimization of Reaction Conditions. (n.d.). ResearchGate. Retrieved December 12, 2023, from [Link]
-
Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. Retrieved December 12, 2023, from [Link]
-
Quaternary Derivation of Pyridyl Ethers. Onium Compounds. XVI. (n.d.). ACS Publications. Retrieved December 12, 2023, from [Link]
-
Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved December 12, 2023, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved December 12, 2023, from [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. (2018). PMC. Retrieved December 12, 2023, from [Link]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (n.d.). University of Windsor. Retrieved December 12, 2023, from [Link]
-
Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. (2021). MDPI. Retrieved December 12, 2023, from [Link]
-
Tris-Pyridyl Ligands and Beyond: Modifications Derived from the Bridgehead and Donor Vector. (n.d.). Jessica Ellen Waters. Retrieved December 12, 2023, from [Link]
-
Efficient Pd-Catalyzed Amination of Heteroaryl Halides. (n.d.). ACS Publications. Retrieved December 12, 2023, from [Link]
-
An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013). PMC. Retrieved December 12, 2023, from [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). ResearchGate. Retrieved December 12, 2023, from [Link]
-
Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. (n.d.). ACS Publications. Retrieved December 12, 2023, from [Link]
-
Consistently awful yields : r/chemistry. (n.d.). Reddit. Retrieved December 12, 2023, from [Link]
-
What are the catalysts used in the synthesis of Pyridine Series compounds? (n.d.). BTC. Retrieved December 12, 2023, from [Link]
-
Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). ACS Publications. Retrieved December 12, 2023, from [Link]
-
37.03 Nucleophilic Aromatic Substitution of Heteroarenes. (2018). YouTube. Retrieved December 12, 2023, from [Link]
-
(L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. (2020). YouTube. Retrieved December 12, 2023, from [Link]
-
Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. (2023). YouTube. Retrieved December 12, 2023, from [Link]
-
Troubleshooting Ullmann Couplint : r/Chempros. (n.d.). Reddit. Retrieved December 12, 2023, from [Link]
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved December 12, 2023, from [Link]
-
New Method Allows Easy Synthesis of Valuable Amine-Containing Pharmaceuticals. (2024). Retrieved December 12, 2023, from [Link]
-
Improving Drug Design: An Update on Recent Applications of Efficiency Metrics, Strategies for Replacing Problematic Elements, and Compounds in Nontraditional Drug Space. (2016). ACS Publications. Retrieved December 12, 2023, from [Link]
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- 16. reddit.com [reddit.com]
- 17. jk-sci.com [jk-sci.com]
Technical Support Center: A Troubleshooting Guide for Nucleophilic Substitution on Electron-Deficient Pyridines
Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions on electron-deficient pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
Troubleshooting Guide: From Low Yields to Unexpected Side Products
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: My SNAr reaction on a pyridine ring is resulting in a low or no yield. What are the primary factors to investigate?
Answer: A low or non-existent yield in a nucleophilic aromatic substitution on a pyridine ring can be attributed to several factors. A systematic evaluation of the following aspects is crucial for optimizing your reaction.
-
Inadequate Activation of the Pyridine Ring: The inherent electron-deficient nature of the pyridine ring facilitates nucleophilic attack. However, this reactivity is significantly enhanced by the presence of electron-withdrawing groups (EWGs).[1] If your pyridine substrate lacks potent EWGs, the reaction may be sluggish or fail to proceed altogether.
-
The Nature of the Leaving Group: The identity of the leaving group is a critical determinant of reaction success. For SNAr reactions on pyridines, the typical reactivity order for halide leaving groups is F > Cl ≈ Br > I.[1] Fluorine's high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and thus more susceptible to nucleophilic attack.[2][3] This polarization effect is often more critical than the leaving group's ability to depart in the rate-determining step.[2][4]
-
Nucleophile Strength and Basicity: A potent nucleophile is necessary to attack the electron-deficient ring. However, a highly basic nucleophile can lead to undesired side reactions, such as deprotonation of the pyridine ring or other functional groups.[1] For alcohol or amine nucleophiles, deprotonation with a suitable base to generate the more nucleophilic alkoxide or amide is often essential.[2]
-
Suboptimal Reaction Conditions: SNAr reactions on pyridines can be highly sensitive to temperature and solvent choice. Many of these reactions require elevated temperatures, sometimes as high as 150°C, to proceed at a reasonable rate, especially with less reactive substrates.[1][2] The solvent plays a crucial role in dissolving the reactants and stabilizing the charged intermediate (Meisenheimer complex).[2]
-
Steric Hindrance: Bulky substituents on the pyridine ring near the reaction site, or a sterically hindered nucleophile, can impede the reaction.[2] This is particularly relevant for substitution at the C-2 position.
To systematically troubleshoot low yields, consider the following decision tree:
Sources
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Trifluoromethylpyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the unique challenges of catalyst deactivation encountered during cross-coupling reactions of trifluoromethylpyridines. The inherent properties of these substrates—the coordinating pyridine nitrogen and the strongly electron-withdrawing trifluoromethyl group—create a demanding environment for catalytic systems. This resource is designed to help you diagnose and resolve common issues to achieve successful and reproducible outcomes.
Part 1: Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific experimental failures.
Issue 1: My reaction is sluggish or shows no conversion.
Low or no conversion is the most common issue, often pointing directly to a deactivated catalyst. Trifluoromethylpyridines are particularly challenging substrates that can rapidly inhibit catalytic activity.
Q1: What are the primary causes of complete reaction failure with trifluoromethylpyridines?
A1: The failure of these reactions typically stems from two synergistic effects:
-
Catalyst Poisoning by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the palladium or nickel center. This forms stable, "off-cycle" complexes that are catalytically inactive and sequester the metal.[1][2]
-
Inefficient Oxidative Addition/Reductive Elimination: The trifluoromethyl (CF₃) group is a powerful electron-withdrawing group.[3][4] This makes the pyridine ring electron-deficient, which can slow down the crucial oxidative addition step with the catalyst. Furthermore, the final reductive elimination step to form the desired C-C or C-N bond can be kinetically challenging from such an electron-poor system.[5]
Troubleshooting Protocol:
-
Ligand Selection is Critical: For electron-deficient substrates like trifluoromethylpyridines, the choice of ligand is paramount.
-
Action: Switch to bulky, electron-rich phosphine ligands. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly recommended.[6][7] These ligands create a sterically hindered environment around the metal, which can disfavor pyridine coordination, and their electron-donating nature accelerates the oxidative addition and reductive elimination steps.[2][7]
-
-
Optimize the Base: The base plays a crucial role beyond simply activating the coupling partner.
-
Action: Screen stronger, non-coordinating bases. For Suzuki reactions, bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker ones. For Buchwald-Hartwig aminations, strong bases like NaOtBu or LHMDS are standard but must be handled under strictly anhydrous conditions.[6] The choice of base can significantly influence reaction rates and catalyst stability.
-
-
Increase Reaction Temperature Cautiously:
-
Action: Incrementally increase the reaction temperature in 10 °C intervals. While higher temperatures can overcome activation barriers, they can also accelerate catalyst decomposition.[6] Monitor the reaction closely for the formation of palladium black, a sign of catalyst death.
-
-
Check Reagent Purity and Stability:
Issue 2: My reaction starts but then stalls, and the mixture is turning black.
The formation of a black precipitate is a definitive sign of catalyst decomposition into elemental metal (e.g., palladium black).[2] This indicates that the ligand is failing to stabilize the active catalytic species throughout the reaction.
Q2: Why is my catalyst precipitating as palladium black, and how can I prevent it?
A2: Palladium black forms when the active Pd(0) species agglomerate into inactive metallic clusters.[2] This is often caused by ligand dissociation from the metal center, exposure to oxygen, or thermal instability. The electron-deficient nature of trifluoromethylpyridines can exacerbate this issue.
Preventative Measures:
-
Enhance Ligand-to-Metal Ratio:
-
Action: Increase the ligand-to-metal ratio (e.g., from 1.1:1 to 2:1 or higher). The excess ligand in solution helps to prevent the formation of coordinatively unsaturated, unstable palladium species that are prone to aggregation.
-
-
Ensure a Strictly Inert Atmosphere:
-
Action: Oxygen is a potent oxidant for Pd(0) catalysts.[2] Rigorously degas all solvents (e.g., via sparging with argon for 15-30 minutes or freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire experiment.
-
-
Consider a More Robust Precatalyst:
-
Action: Use modern, well-defined precatalysts (e.g., G3 or G4 Buchwald precatalysts). These are often more stable and activate more reliably under reaction conditions compared to simple palladium salts like Pd(OAc)₂ or PdCl₂(PPh₃)₂.
-
-
Solvent Choice Matters:
-
Action: Use anhydrous, deoxygenated solvents. Common choices include toluene, dioxane, and THF.[2] The solubility of all components, including the base, can impact catalyst stability.
-
Workflow for Preventing Catalyst Decomposition
Caption: How substrate features lead to catalyst deactivation.
Q6: Can I use Nickel instead of Palladium for these couplings?
A6: Yes, nickel catalysis is a powerful alternative and is sometimes superior for coupling with challenging electrophiles. [8][9]Nickel catalysts can be more cost-effective and may offer different reactivity profiles. N-heterocyclic carbene (NHC) ligands are often highly effective for nickel-catalyzed cross-couplings of heteroaryl substrates. [8]However, nickel catalysts can be more sensitive to air and moisture, requiring rigorous experimental technique.
Q7: Is it possible to regenerate a deactivated catalyst from my reaction?
A7: For heterogeneous catalysts (e.g., Pd on carbon), regeneration protocols exist but can be complex. These often involve washing with solvents to remove adsorbed species or thermal treatments to burn off organic residues. [10][11]For homogeneous catalysts, which are typically used for these fine chemical syntheses, regeneration is generally not practical in a standard research lab setting. The focus should be on prevention of deactivation rather than remediation.
Q8: Does the position of the trifluoromethyl group on the pyridine ring matter?
A8: Yes, the position can significantly influence reactivity. The electronic effect of the CF₃ group will be most pronounced when it is at the 2- or 4-position, conjugating with the nitrogen atom. This can make oxidative addition at a neighboring position (e.g., coupling at the 3-position of 2-chloro-4-trifluoromethylpyridine) particularly difficult. Steric hindrance can also be a factor if the coupling site is adjacent to the bulky CF₃ group.
Summary Table: Recommended Conditions for Trifluoromethylpyridine Coupling
| Parameter | Recommendation | Rationale |
| Catalyst | Palladium or Nickel | Both are effective, with palladium being more common. Nickel can be advantageous for certain substrates. [8][9] |
| Precatalyst | Buchwald G3/G4 Precatalysts | Offer high stability and reliable activation. |
| Ligand | Bulky, Electron-Rich Monophosphines | (e.g., XPhos, SPhos, RuPhos) or NHCs (e.g., IPr). Stabilizes the catalyst and accelerates key steps. [6][7] |
| Base | Strong, Non-coordinating | Suzuki: K₃PO₄, Cs₂CO₃. Buchwald-Hartwig: NaOtBu, LHMDS. [6] |
| Solvent | Anhydrous, Degassed Aprotic | Toluene, Dioxane, THF. Crucial to prevent catalyst oxidation and side reactions. [2] |
| Atmosphere | Strictly Inert (Argon or N₂) | Prevents oxidation of the active Pd(0)/Ni(0) species. [2][6] |
| Temperature | Reaction-Specific (start low) | Start around 80-100 °C and increase only if necessary to avoid thermal decomposition. [6] |
References
- troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions - Benchchem.
- Defluorinative Multicomponent Cascade Reaction of Trifluoromethylarenes via Photoexcited Palladium Catalysis | JACS Au - ACS Public
- Defluorinative Multicomponent Cascade Reaction of Trifluoromethylarenes via Photoexcited Palladium C
- "Synthetic and Mechanistic Investigations on Copper Mediated C-N Bond Formation in Aryl
- An Overview of Palladium-catalyzed Trifluoromethyl
- Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT.
- The Palladium-Catalyzed Trifluoromethyl
- Contrasting Reactivity of Fluoropyridines at Palladium and Platinum: C−F Oxidative Addition at Palladium, P−C and C−F Activation at Platinum | Organometallics - ACS Public
- Catalysis for Fluorination and Trifluoromethyl
- Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides - Benchchem.
- Regeneration of palladium hydrogenation catalyst - Google P
- Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem.
- Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) - MDPI.
- Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C C
- Method for reactivating palladium catalysts - Google P
- The Indispensable Role of Fluorinated Ligands in Modern C
- Nickel-catalyzed Kumada–Corriu and Buchwald–Hartwig Cross-Coupling of Aryl Sulfamates Enabled by Sterically-Demanding, Electron-Rich IPr*OMe N-Heterocyclic Carbenes - NIH.
- Catalytic C–F activation of polyfluorinated pyridines by nickel-mediated cross-coupling reactions - Chemical Communic
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- 8. C(sp2)–C(sp2) and C(sp2)–C(sp3) Nickel-Catalyzed Kumada–Corriu and Buchwald–Hartwig Cross-Coupling of Aryl Sulfamates Enabled by Sterically-Demanding, Electron-Rich IPr*OMe N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalytic C–F activation of polyfluorinated pyridines by nickel-mediated cross-coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 11. mdpi.com [mdpi.com]
Technical Support Center: Managing Exothermic Reactions in the Synthesis of Fluorinated Compounds
Welcome to the technical support center dedicated to navigating the energetic landscape of fluorinated compound synthesis. The introduction of fluorine into organic molecules is a powerful tool in modern chemistry, particularly in the development of pharmaceuticals and agrochemicals.[1][2][3][4][5] However, the very nature of fluorine and the reagents used to introduce it often leads to highly exothermic reactions that demand rigorous control and a deep understanding of the underlying principles.[6][7]
This guide is structured to provide you with not just procedural steps, but the rationale behind them. It is designed for researchers, scientists, and drug development professionals who are actively engaged in this challenging and rewarding field. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address the specific issues you may encounter during your experiments. Our goal is to empower you to conduct your fluorination reactions safely and efficiently, minimizing risks while maximizing success.
The Energetic Challenge of Fluorination: Why the Heat?
The high exothermicity of many fluorination reactions can be attributed to several factors:
-
High Electronegativity of Fluorine: Fluorine is the most electronegative element, leading to the formation of a very strong and stable carbon-fluorine bond. The significant energy released upon the formation of this bond is a primary contributor to the overall exothermicity of the reaction.
-
Reactive Fluorinating Agents: Many common fluorinating agents, such as elemental fluorine (F₂), electrophilic "F+" sources (e.g., Selectfluor®), and deoxyfluorinating agents (e.g., DAST), are highly reactive and can react violently with a variety of organic compounds and even some common laboratory solvents.[8][9][10]
-
Reaction Mechanisms: The specific reaction pathway, whether it be nucleophilic substitution, electrophilic addition, or radical reaction, will have its own unique energetic profile that must be considered.
Failure to adequately manage the heat generated during these reactions can lead to a dangerous situation known as thermal runaway . This is an uncontrolled positive feedback loop where an increase in temperature accelerates the reaction rate, which in turn releases more heat, further increasing the temperature and reaction rate.[11][12] The consequences of a thermal runaway can range from product decomposition and reduced yield to catastrophic failure of the reaction vessel, leading to explosions and the release of toxic and corrosive materials like hydrogen fluoride (HF).[9][11]
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions researchers have when embarking on fluorination chemistry.
Q1: What are the first signs of a potential thermal runaway in my fluorination reaction?
A1: Early detection is critical for preventing a thermal runaway. Key indicators include:
-
A sudden and rapid increase in the internal reaction temperature that is not being controlled by your cooling system.
-
An unexpected rise in pressure within the reaction vessel.
-
Noticeable changes in the reaction mixture's color, viscosity, or the sudden formation of a precipitate.
-
Vigorous and unexpected gas evolution.[13]
Q2: I suspect a thermal runaway is occurring. What are the immediate steps I should take?
A2: Your immediate priority is safety.
-
Alert Personnel: Immediately notify everyone in the vicinity and be prepared to evacuate the area.
-
Stop Reagent Addition: If it is safe to do so, immediately cease the addition of any reagents to the reaction.
-
Maximize Cooling: Increase the cooling capacity of your system to its maximum.
-
Emergency Quench (If Prepared): If you have a pre-planned and tested quenching procedure, and it is safe to do so, introduce the quenching agent. This should only be attempted if you are confident in the procedure and the situation has not escalated beyond control.
-
Evacuate: If the reaction is not coming under control, evacuate the area immediately and activate your facility's emergency procedures.[13]
Q3: How do I choose a safe and appropriate solvent for my fluorination reaction?
A3: Solvent selection is a critical safety consideration. Many fluorinating reagents can react exothermically and sometimes explosively with common solvents.[8] For example, Selectfluor® reacts rapidly and exothermically with DMF, pyridine, and DMSO.[8] Always consult the literature and the Safety Data Sheet (SDS) for your specific fluorinating agent to check for solvent incompatibilities.[10] Common, and often safer, solvents for fluorination include acetonitrile (MeCN), dichloromethane (DCM), and in some cases, water or ionic liquids.[8]
Q4: Are there alternatives to traditional batch chemistry that can better manage the exothermicity of fluorination reactions?
A4: Yes, continuous flow chemistry has emerged as a powerful technology for safely conducting highly exothermic reactions.[6][14][15] Flow reactors offer significantly enhanced heat and mass transfer compared to batch reactors due to their high surface-area-to-volume ratio.[16][17] This allows for precise temperature control and can prevent the formation of localized hot spots that can initiate a thermal runaway.[16]
Troubleshooting Guides
This section provides a structured approach to diagnosing and solving common problems encountered during exothermic fluorination reactions.
Issue 1: Unexpectedly Rapid Temperature Spike During Reagent Addition
You are performing a fluorination reaction and upon adding the fluorinating agent, the internal temperature rises much faster than anticipated, threatening to exceed your established safe operating limits.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an unexpected exotherm.
Detailed Analysis and Solutions:
-
Addition Rate: The rate of heat generation is directly proportional to the rate of reaction. A fast addition rate can lead to the accumulation of unreacted reagents and a subsequent surge in heat release.
-
Solution: Employ a syringe pump for precise and controlled addition of the limiting reagent. For highly exothermic reactions, consider a "feed-on-demand" strategy where the reagent is consumed as it is added.
-
-
Cooling System: The cooling bath must have sufficient capacity to dissipate the heat generated by the reaction.
-
Solution: Ensure your cooling bath is at the target temperature and has adequate volume and surface area. For larger scale reactions, consider more robust cooling systems like cryostats or jacketed reactors with a circulating coolant.
-
-
Concentration: Higher reactant concentrations lead to a faster reaction rate and greater heat output per unit volume.
-
Solution: Dilute the reaction mixture. While this may increase reaction time, it provides a larger thermal mass to absorb the heat generated.
-
-
Stirring: Inadequate agitation can lead to localized "hot spots" where the temperature is significantly higher than the bulk solution, potentially initiating a runaway.
-
Solution: Use an overhead stirrer for larger volumes or viscous mixtures to ensure efficient mixing. The stir rate should be sufficient to create a vortex and ensure homogeneity.
-
Issue 2: Reaction Stalls or Shows Low Conversion After Initial Exotherm
The reaction initially shows the expected exotherm, but then the temperature drops and analysis shows incomplete conversion of the starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a stalled fluorination reaction.
Detailed Analysis and Solutions:
-
Reagent Integrity: Many fluorinating agents are sensitive to moisture and can degrade over time.[18][19] For example, DAST and Deoxo-Fluor® are known to decompose upon exposure to atmospheric moisture.[10][19]
-
Reaction Temperature: Some reactions require an initial activation energy to get started, but also need sustained heating to go to completion. The initial exotherm may not be sufficient.
-
Solution: Monitor the reaction by a suitable analytical technique (e.g., TLC, LC-MS). If the reaction stalls after the initial exotherm, gently warm the reaction mixture to the temperature recommended in the literature or determined through optimization studies.
-
-
Byproduct Formation: The reaction may be generating insoluble byproducts that are inhibiting the reaction.
-
Solution: Analyze any precipitates that form. A change in solvent may be necessary to keep all components in solution.
-
Experimental Protocols & Data
Protocol: Reaction Calorimetry for a Model Exothermic Fluorination
Reaction calorimetry is an essential tool for quantifying the heat released during a reaction and is crucial for safe scale-up.[20][21] This data allows for the calculation of the adiabatic temperature rise (ΔT_ad), which is the maximum temperature the reaction could reach if all the generated heat were absorbed by the reaction mass without any heat loss to the surroundings.
Objective: To determine the heat of reaction and the rate of heat release for the fluorination of an alcohol using DAST.
Methodology:
-
System Setup: A reaction calorimeter (e.g., Mettler-Toledo RC1e or similar) is assembled and calibrated according to the manufacturer's instructions. The reactor is charged with a solution of the alcohol in an appropriate anhydrous solvent (e.g., DCM).
-
Isothermal Conditions: The reactor contents are brought to the desired initial temperature (e.g., 0 °C) and allowed to stabilize.
-
Reagent Addition: A solution of DAST in the same solvent is added at a constant, controlled rate via a dosing pump.
-
Data Acquisition: The temperature of the reactor contents and the jacket are continuously monitored. The instrument's software calculates the heat flow in real-time.
-
Post-Addition Stirring: After the addition is complete, the reaction is stirred at the set temperature until the heat flow returns to the baseline, indicating the reaction is complete.
-
Data Analysis: The total heat of reaction (ΔH_r) is calculated by integrating the heat flow curve over time. The maximum heat flow (q_max) is also determined.
Data Presentation:
| Parameter | Symbol | Value (Illustrative) | Significance |
| Heat of Reaction | ΔH_r | -150 kJ/mol | Total energy released per mole of limiting reagent. |
| Maximum Heat Flow | q_max | 25 W | The peak rate of heat generation. Must be less than the cooling capacity of the reactor. |
| Adiabatic Temperature Rise | ΔT_ad | 85 °C | The theoretical maximum temperature increase in a worst-case (no cooling) scenario. |
| Heat Transfer Coefficient | U | 100 W/(m²·K) | A measure of the efficiency of heat removal from the reactor. |
Safety Implications from Calorimetry Data:
A high ΔT_ad (e.g., > 50 °C) is a strong indicator of a potentially hazardous reaction. This information is critical for designing appropriate cooling systems and emergency procedures for larger-scale production.
Concluding Remarks
The synthesis of fluorinated compounds is a field rich with opportunity, but one that demands respect for the powerful chemistry involved. By understanding the root causes of exothermicity, diligently planning your experiments, and being prepared to troubleshoot effectively, you can mitigate the risks and unlock the potential of this fascinating area of chemistry. Always prioritize safety, perform a thorough risk assessment before starting any new reaction, and never work alone when handling highly reactive fluorinating agents.[1]
References
- Safety and handling of fluorin
- Recent advances in the synthesis of fluorinated compounds via an aryne intermedi
- Enzymatic synthesis of fluorin
- Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. (2024). PubMed.
- Enzymatic synthesis of fluorin
- Specific Solvent Issues with Fluorin
- Fluorination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022). ACS Chemical Health & Safety.
- Flow microreactor synthesis in organo-fluorine chemistry. Beilstein Journals.
- Technical Support Center: Managing Exothermic Reactions Involving Fluoroacetonitrile. Benchchem.
- Direct fluorin
- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | Request PDF.
- Troubleshooting low yield in heterocycle fluorin
- Technical Support Center: Optimizing Reaction Conditions for Fluorin
- Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkyl
- Technical Support Center: Managing Moisture Sensitivity of Fluorin
- Why is the fluorination of benzene highly exothermic whereas iodin
- Thermal runaway. Wikipedia.
- Everything You Ever Wanted to Know About Thermal Runaway. (2022). School of PE.
- PROCESS SAFETY. setaram.
- Advances in Continuous Flow Calorimetry. Organic Process Research & Development.
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Stability issues of 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile under acidic or basic conditions
Technical Support Center: Stability of 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support guide for this compound. This document provides in-depth answers and troubleshooting protocols for stability issues that researchers, scientists, and drug development professionals may encounter when working with this molecule under acidic or basic conditions. Our goal is to explain the causality behind potential degradation and offer robust, field-proven methodologies for its assessment.
Frequently Asked Questions (FAQs): Stability Profile
This section addresses the most common questions regarding the chemical stability of this compound, a compound featuring a diaryl ether linkage, a benzonitrile group, and a trifluoromethyl-substituted pyridine ring.[1][2][3]
Part 1: Acidic Conditions
Question 1: What are the primary stability concerns for this compound under acidic conditions?
Answer: Under acidic conditions, the molecule has two primary points of potential degradation: the diaryl ether linkage and the benzonitrile functional group.
-
Ether Bond Cleavage: The ether oxygen can be protonated by a strong acid, which transforms the alkoxy group into a better leaving group.[4][5] While diaryl ethers are generally more stable than alkyl ethers, cleavage can occur under forcing conditions (e.g., strong acids like HBr or HI and elevated temperatures), leading to the breakdown of the molecule into its constituent phenol and pyridine fragments.[5][6][7]
-
Nitrile Group Hydrolysis: The nitrile group (-C≡N) is susceptible to acid-catalyzed hydrolysis.[8][9] The reaction typically begins with the protonation of the nitrile nitrogen, making the carbon atom more electrophilic and susceptible to attack by water.[8][10] This process usually proceeds through an amide intermediate to ultimately form a carboxylic acid.[11]
Question 2: What are the likely degradation products under acidic stress?
Answer: Based on the two degradation pathways, you should monitor for the appearance of the following potential products:
-
From Ether Cleavage:
-
4-Cyanophenol
-
2-Hydroxy-5-(trifluoromethyl)pyridine
-
-
From Nitrile Hydrolysis:
-
4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzoic acid (formed via an amide intermediate)
-
It is crucial to employ analytical techniques such as HPLC-MS to identify and quantify these species, as their formation indicates the specific mode of degradation.
Question 3: How do factors like acid strength, temperature, and co-solvents affect the rate of degradation?
Answer: The rate of degradation is highly dependent on the experimental conditions.
-
Acid Strength: Stronger acids (e.g., 1 M HCl or H₂SO₄) will catalyze hydrolysis and ether cleavage more effectively than weaker acids.[12][13] The reaction rate generally increases with acid concentration.[8]
-
Temperature: Increasing the temperature provides the activation energy needed to overcome the reaction barrier, significantly accelerating both hydrolysis and ether cleavage.[9] Forced degradation studies are often performed at elevated temperatures (e.g., 40-80°C) to observe degradation within a practical timeframe.[14][15]
-
Co-solvents: If the compound has poor aqueous solubility, water-miscible organic co-solvents (e.g., acetonitrile, methanol) may be necessary. However, the choice and concentration of the co-solvent can alter the polarity of the medium and potentially influence reaction rates. It is essential to run appropriate controls.
Part 2: Basic Conditions
Question 4: Is this compound expected to be stable in basic solutions?
Answer: The stability under basic conditions is a significant concern, primarily due to the benzonitrile group. The diaryl ether linkage is generally resistant to cleavage by bases, as the alkoxide leaving groups that would be formed are very strong bases and thus poor leaving groups.[7][16] Therefore, any observed degradation is almost exclusively attributable to the hydrolysis of the nitrile.
Question 5: What is the primary degradation pathway and expected product under basic conditions?
Answer: The primary degradation pathway is the base-catalyzed hydrolysis of the nitrile group. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile.[17][18] This process proceeds through an amide intermediate, which is subsequently hydrolyzed to a carboxylate salt.[10][18]
-
Primary Degradation Product: Upon acidification during experimental workup, the final product observed will be 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzoic acid . In the basic solution itself, it will exist as the corresponding carboxylate salt.
Question 6: Which basic conditions are most likely to cause degradation?
Answer: Similar to acidic conditions, the rate of base-catalyzed hydrolysis is influenced by the strength of the base and the temperature.
-
Base Strength: Strong bases like NaOH or KOH, typically in the 0.1 M to 1 M range, are effective at promoting hydrolysis.[9][14]
-
Temperature: Elevated temperatures will dramatically increase the reaction rate.[10] Experiments conducted at room temperature may show slow degradation, while refluxing in a basic solution will likely cause complete conversion in a shorter period.
Troubleshooting and Experimental Guides
This section provides standardized protocols for conducting forced degradation studies to systematically evaluate the stability of your compound. These studies are essential for developing stability-indicating analytical methods and understanding the intrinsic stability of the molecule.[12][19]
Protocol 1: General Workflow for a Forced Degradation Study
A forced degradation or "stress testing" study is the cornerstone of stability assessment.[13][15] The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are observable without being secondary or tertiary products from over-stressing the molecule.[15]
Sources
- 1. Buy this compound | 175277-01-7 [smolecule.com]
- 2. 4-{[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]OXY}BENZONITRILE | CAS 175277-01-7 [matrix-fine-chemicals.com]
- 3. 175277-01-7|this compound|BLD Pharm [bldpharm.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Ether cleavage - Wikipedia [en.wikipedia.org]
- 8. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 12. medcraveonline.com [medcraveonline.com]
- 13. ijsdr.org [ijsdr.org]
- 14. pharmasm.com [pharmasm.com]
- 15. pharmainfo.in [pharmainfo.in]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Solvent Systems for the Purification of Polar Aromatic Compounds
Prepared by the Office of the Senior Application Scientist
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the purification of polar aromatic compounds. The inherent challenges of handling these molecules—balancing solubility, preventing strong secondary interactions with stationary phases, and achieving optimal separation—require a nuanced approach to solvent system selection and optimization.
This document provides in-depth, experience-driven troubleshooting guides and frequently asked questions (FAQs). Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions and overcome common obstacles in your purification workflows, from chromatography to crystallization.
Part 1: Troubleshooting Guide for Chromatographic Purification
This section addresses specific, common problems encountered during the chromatographic purification of polar aromatic compounds. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.
Issue 1: Significant Peak Tailing in Reversed-Phase HPLC
Q1: My polar aromatic amine is showing severe peak tailing on a C18 column, even with a simple acetonitrile/water gradient. What is happening and how can I fix it?
A1: Causality and Diagnosis
Peak tailing for polar aromatic bases is a classic problem in reversed-phase HPLC.[1][2] It occurs when a single analyte experiences multiple retention mechanisms within the column.[2] While the primary mechanism is hydrophobic interaction with the C18 chains, strong, undesirable secondary interactions with the underlying silica support are the main culprit.
-
Primary Cause: Silanol Interactions: Standard silica-based columns have residual, unreacted silanol groups (Si-OH) on their surface.[2] At mobile phase pH values above approximately 3, these silanols become deprotonated and negatively charged (Si-O⁻).[2] Positively charged aromatic amines (or other basic functional groups) can then undergo strong ionic interactions with these sites, leading to delayed elution for a portion of the analyte molecules and causing a "tail."[1][3]
-
Analyte pKa vs. Mobile Phase pH: If the mobile phase pH is close to the pKa of your aromatic amine, a mixture of both the protonated (charged) and neutral (uncharged) forms of your compound will exist. This heterogeneity in charge state leads to different interaction strengths with the stationary phase, contributing to peak broadening and tailing.[1][4]
Troubleshooting Workflow & Solutions
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} caption: Troubleshooting workflow for aromatic amine peak tailing.
Step-by-Step Methodologies:
-
Mobile Phase pH Adjustment:
-
Objective: To ensure both the analyte and silanol groups are in a single, desired protonation state.
-
Protocol:
-
Determine the pKa of your polar aromatic analyte.
-
Adjust the pH of the aqueous portion of your mobile phase to be at least 2 pH units away from the analyte's pKa.[4] For basic compounds, lowering the pH to ~2.5-3.0 protonates the analyte (making it more polar) but effectively neutralizes the acidic silanol groups, preventing the unwanted ionic interaction.[2][3]
-
Use a suitable buffer (e.g., phosphate, formate) at a concentration of 10-50 mM to maintain a stable pH.[1]
-
-
-
Use of Mobile Phase Additives (Competitive Amines):
-
Objective: To mask the active silanol sites, preventing your analyte from interacting with them.
-
Protocol: If pH adjustment is insufficient, add a small amount of a competitive base, like triethylamine (TEA), to the mobile phase at a concentration of 0.1-0.5%.[5] TEA is a small, basic molecule that will preferentially interact with the active silanol sites, effectively "hiding" them from your larger aromatic analyte.
-
-
Employ a Highly Deactivated, End-Capped Column:
-
Objective: To use a stationary phase with minimal accessible silanol groups.
-
Action: Modern HPLC columns, often labeled as "Type B" or "high-purity silica," have significantly fewer metal contaminants and acidic silanols than older "Type A" columns.[2] Additionally, select a column that has been "end-capped," a process where residual silanols are chemically reacted with a small silylating agent to make them inert.[3]
-
Issue 2: Poor Retention of Polar Aromatics in Reversed-Phase
Q2: My polar aromatic compound, which contains multiple hydroxyl groups, elutes at or near the solvent front (void volume) in reversed-phase chromatography, offering no retention or separation. How can I resolve this?
A2: Causality and Alternative Strategies
This is a common scenario when a compound is too polar to be retained by traditional hydrophobic stationary phases like C18.[6][7] The analyte has a much stronger affinity for the polar mobile phase than for the non-polar stationary phase, resulting in it passing through the column without meaningful interaction.
Solutions and Methodologies:
-
Switch to a More Polar Stationary Phase:
-
Rationale: While still operating in a reversed-phase mode, certain stationary phases offer enhanced retention for polar compounds.
-
Options:
-
Embedded Polar Group (EPG) Columns: These columns have a polar functional group (e.g., amide, carbamate) embedded within the C8 or C18 alkyl chain. This allows the use of highly aqueous mobile phases (even 100% water) without the risk of phase collapse ("dewetting") that can occur with traditional C18 columns.[8]
-
Phenyl-Hexyl Columns: The phenyl groups on this phase can provide alternative selectivity for aromatic compounds through π-π interactions, which can help retain polar aromatics that are not retained by alkyl-only phases.
-
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC):
-
Rationale: HILIC is the premier technique for retaining and separating very polar compounds that are unretained in reversed-phase.[6][9][10] It utilizes a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of a polar solvent (water).[6]
-
Mechanism: In HILIC, the polar aqueous component of the mobile phase forms a water-rich layer on the surface of the polar stationary phase. Polar analytes partition into this layer and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[9]
-
Experimental Protocol: HILIC Method Development for a Polar Aromatic Acid
-
Column Selection: Start with a HILIC column (e.g., Amide or bare Silica phase).
-
Mobile Phase Preparation:
-
Mobile Phase A: 95:5 (v/v) acetonitrile:water with 10 mM ammonium formate (as a buffer).
-
Mobile Phase B: 50:50 (v/v) acetonitrile:water with 10 mM ammonium formate.[5]
-
-
Sample Preparation: Dissolve the sample in a solvent that matches the initial mobile phase conditions as closely as possible (e.g., 90% acetonitrile).[10] Using a solvent stronger (more polar) than the mobile phase can cause significant peak distortion.[11][12]
-
Gradient Elution:
-
Start with a high percentage of Mobile Phase A (e.g., 95-100%) to ensure retention.
-
Run a gradient by increasing the percentage of Mobile Phase B to elute the compounds.
-
A typical starting gradient might be 0-50% B over 10-15 minutes.
-
-
Optimization: Adjust the gradient slope, buffer concentration, and pH to fine-tune the separation and peak shape.[13]
Issue 3: Compound Decomposition during Flash Chromatography on Silica Gel
Q3: I am trying to purify a polar, acid-sensitive aromatic compound using flash chromatography, but I am getting low recovery and see degradation products. What is the cause?
A3: Causality and Mitigation
Standard silica gel is slightly acidic due to the presence of surface silanol groups.[14] For acid-sensitive compounds, this can be sufficient to catalyze degradation during the relatively long residence time on the column.[15][16]
Solutions:
-
Deactivate the Silica Gel:
-
Rationale: Neutralize the acidic sites on the silica surface before introducing your compound.
-
Protocol:
-
Dry pack the column with silica gel.
-
Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine (TEA) or ammonia.[5]
-
Flush the packed column with 2-3 column volumes of this deactivating solvent.
-
Flush with 2-3 column volumes of your initial elution solvent (without the base) to remove the excess before loading the sample.[5]
-
-
-
Use an Alternative Stationary Phase:
-
Rationale: Choose a stationary phase with a different surface chemistry.
-
Options:
-
Alumina: Can be purchased in neutral or basic grades and is an excellent alternative for acid-sensitive compounds, particularly amines.[14][17]
-
Reversed-Phase Flash Chromatography: If your compound has sufficient hydrophobicity, using a C18-functionalized silica can be a very effective solution, as the mobile phases (e.g., methanol/water, acetonitrile/water) are typically neutral.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right starting solvent system for flash chromatography of a new polar aromatic compound?
A1: The best practice is to use Thin Layer Chromatography (TLC) to scout for an appropriate solvent system. The goal is to find a solvent mixture that provides a retention factor (Rf) for your target compound of approximately 0.2-0.3.[5] This Rf value generally translates well to good separation in a flash column.
-
Good Starting Points for Polar Compounds:
Q2: What is a "mixed-solvent" system in crystallization, and when should I use it for a polar aromatic compound?
A2: A mixed-solvent system is used when no single solvent has the ideal solubility properties for crystallization.[19] The ideal solvent should dissolve your compound completely when hot but poorly when cold.[20]
You should use a mixed-solvent system when you find that your polar aromatic compound is:
-
Too soluble in one polar solvent (e.g., methanol) even when cold.
-
Too insoluble in a non-polar solvent (e.g., hexane) even when hot.
Protocol for Using a Solvent Pair (e.g., Methanol/Water):
-
Dissolve your compound in the minimum amount of the "good" hot solvent (the one it is very soluble in, e.g., methanol).
-
While keeping the solution hot, add the "poor" solvent (the one it is insoluble in, e.g., water) dropwise until you see persistent cloudiness (turbidity). This indicates you have reached the saturation point.
-
Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly. The gradual decrease in solubility will promote the formation of high-purity crystals.
Common miscible solvent pairs include water-ethanol, ethyl acetate-hexane, and dichloromethane-hexane.[19][21]
Q3: What are the key properties to consider when selecting a solvent for any purification technique?
A3: Beyond polarity, several practical properties are critical:
| Property | Importance in Chromatography | Importance in Crystallization |
| Polarity | Governs retention and selectivity. Matched to analyte and stationary phase.[22] | "Like dissolves like" principle dictates solubility.[19][20] |
| Viscosity | Lower viscosity leads to better efficiency and lower backpressure. | Not a primary concern, but can affect filtration speed. |
| Boiling Point | Should be low enough for easy removal from fractions.[23] | Must be low enough for easy removal from crystals, but not so low that it evaporates too quickly during heating.[19][23] |
| Miscibility | Solvents used in a gradient must be fully miscible.[21] | In mixed-solvent systems, the two solvents must be fully miscible.[19] |
| UV Cutoff | For UV detection, the solvent's UV cutoff must be below the analysis wavelength.[24] | Not applicable. |
Q4: Can the solvent I dissolve my sample in affect my HPLC peak shape?
A4: Absolutely. This is a critical and often overlooked factor. Injecting a sample dissolved in a solvent that is significantly "stronger" (i.e., has higher elution strength) than the mobile phase can cause severe peak distortion, including broadening and splitting.[11][12][25]
-
Best Practice: Always try to dissolve your sample in the initial mobile phase itself.[4]
-
If Solubility is an Issue: If you must use a stronger solvent, use the absolute minimum volume possible to dissolve the sample, and reduce your injection volume.[4][11] This minimizes the disruptive effect of the injection solvent plug as it enters the column.
Part 3: Data Tables and Diagrams
Solvent Properties for Chromatography
| Solvent | Polarity Index | Viscosity (cP at 20°C) | UV Cutoff (nm) | Elution Strength (on Silica) |
| n-Hexane | 0.1 | 0.31 | 195 | 0.01 |
| Toluene | 2.4 | 0.59 | 286 | 0.29 |
| Dichloromethane | 3.1 | 0.44 | 233 | 0.42 |
| Ethyl Acetate | 4.4 | 0.45 | 255 | 0.58 |
| Acetonitrile | 5.8 | 0.37 | 190 | 0.65 |
| Isopropanol | 3.9 | 2.40 | 205 | 0.82 |
| Methanol | 5.1 | 0.60 | 205 | 0.95 |
| Water | 10.2 | 1.00 | <190 | Very High |
Data compiled from various sources. Polarity Index is a relative measure.
Diagrams
dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption: Principle of Reversed-Phase Chromatography.
dot graph HILIC { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} caption: Retention mechanism in HILIC.
References
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Solvent Miscibility and Solubility. Restek. [Link]
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Solvent Miscibility and Polarity Chart. Scribd. [Link]
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How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]
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Column Chromatography Notes. University of Rochester Department of Chemistry. [Link]
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Solvent Miscibility Table. Phenomenex. [Link]
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Solvent Miscibility Table. Gaylord Chemical. [Link]
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Effects of Sample Solvents on Peak Shape. Shimadzu. [Link]
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Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]
-
Several Problems of Flash Column Chromatography. Hawach. [Link]
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Crystallization. University of California, Irvine. [Link]
-
How to choose a solvent for crystallization of an organic compound. Quora. [Link]
-
Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]
-
Determining Which Solvent to Use. Chemistry LibreTexts. [Link]
-
Troubleshooting Guide. Phenomenex. [Link]
-
HILIC Separation of Aromatic Acids. SIELC Technologies. [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
What can I use to purify polar reaction mixtures? Biotage. [Link]
-
Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
-
HPLC Troubleshooting Guide. YMC. [Link]
-
Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Institutes of Health. [Link]
-
Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistry. [Link]
-
Purification: Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]
-
Investigating the effect of polarity of stationary and mobile phases on retention of cannabinoids in normal phase liquid chromatography. Journal of Chromatography A. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]
-
Effect of sample solvents on the peak shape of small polar compounds in hydrophilic interaction chromatography. Chemija. [Link]
-
Solid-Phase Extraction (SPE) Method Development. Waters Corporation. [Link]
-
Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]
-
Solvent Systems for Silica Gel Column Chromatography. Common Organic Chemistry. [Link]
-
A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. National Institutes of Health. [Link]
-
Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]
-
Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. PubMed. [Link]
-
Eliminating Peak Distortion and Injection Solvent Effects in Chiral UPC2 Separations. Waters. [Link]
-
Reverse Phase Chromatography Techniques. Chrom Tech, Inc.. [Link]
-
SPE Method Development Tips and Tricks. Agilent. [Link]
-
Solid Phase Extraction. University of York. [Link]
-
Retaining Polar Compounds. Chromatography Forum. [Link]
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By-product analysis in the synthesis of 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile
Technical Support Center: Synthesis of 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile
A Guide to By-product Analysis and Troubleshooting for Researchers
Welcome to the technical support center for the synthesis of this compound (CAS 175277-01-7).[1][2][3] This guide is designed for researchers, medicinal chemists, and process development scientists. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this important synthesis. We will delve into the common challenges, explore the origins of key by-products, and establish robust analytical methods for their identification and control.
Section 1: Understanding the Core Synthesis and Potential Side Reactions
The formation of the diaryl ether, this compound, is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction.[4] This involves the coupling of 4-cyanophenol with an activated pyridine derivative, usually 2-chloro-5-(trifluoromethyl)pyridine. The reaction is generally facilitated by a base and often requires a metal catalyst, placing it in the family of Ullmann-type or Buchwald-Hartwig C-O coupling reactions.[5][6][7][8][9]
While seemingly straightforward, this reaction is prone to several side reactions that can complicate purification and reduce yield. Understanding these pathways is the first step toward effective troubleshooting.
Caption: Overview of the main synthesis pathway and potential side reactions.
Most Common By-products and Their Formation Mechanisms
1. Hydrolysis of the Nitrile Group
-
By-product: 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzoic acid (and the intermediate amide).
-
Causality: The synthesis is run under basic conditions. If trace amounts of water are present in the solvent or reagents, the nitrile (cyano) group on either the final product or unreacted 4-cyanophenol can undergo base-catalyzed hydrolysis.[10][11][12][13][14] This proceeds first to an amide intermediate and then, often with heat, to the corresponding carboxylic acid.[4][14] This is typically the most common and problematic impurity, as its polarity is significantly different from the desired product, complicating extraction and purification.
2. Homo-coupling of 4-Cyanophenol
-
By-product: 4,4'-dihydroxybiphenyl-3,3'-dicarbonitrile or related polymers.
-
Causality: Metal-catalyzed reactions, particularly those using copper (Ullmann-type), can promote the oxidative homo-coupling of phenols.[15][16] This results in the formation of a C-C bond between two molecules of 4-cyanophenol, leading to dimeric and potentially oligomeric impurities. This side reaction consumes the starting material and introduces high-molecular-weight, often insoluble, by-products.
3. Smiles Rearrangement
-
By-product: N-(4-cyanophenyl)-5-(trifluoromethyl)pyridin-2-one.
-
Causality: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution.[17][18][19] In this specific case, under sufficiently strong basic conditions, the nitrogen of the pyridine ring could theoretically be displaced by the phenoxide oxygen in an alternative, non-productive pathway, or a more complex rearrangement could occur. While less common than hydrolysis, it becomes a greater risk with very strong bases or excessively high temperatures.[20]
4. Unreacted Starting Materials
-
Impurities: 2-chloro-5-(trifluoromethyl)pyridine and 4-cyanophenol.
-
Causality: Incomplete conversion is a common issue. This can stem from poor catalyst activity, insufficient reaction time or temperature, or improper stoichiometry of the base.
| By-product/Impurity | Molecular Formula | Molecular Weight ( g/mol ) | Common Identification Method |
| Desired Product | C₁₃H₇F₃N₂O | 264.21 | LC-MS, ¹H NMR, ¹⁹F NMR |
| Unreacted 4-Cyanophenol | C₇H₅NO | 119.12 | GC-MS, LC-MS |
| Unreacted 2-Chloro-5-(trifluoromethyl)pyridine | C₆H₃ClF₃N | 181.55 | GC-MS |
| Hydrolysis Product (Carboxylic Acid) | C₁₃H₈F₃NO₃ | 283.21 | LC-MS (distinct M+H), ¹H NMR (loss of CN, appearance of COOH) |
| Homo-coupled Dimer | C₁₄H₈N₂O₂ | 236.23 | LC-MS (M+H at 237.2), ¹H NMR (complex aromatic splitting) |
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses common issues encountered during the synthesis. The diagnostic workflow below can help systematically identify the root cause of a failed or low-yielding reaction.
Caption: A logical workflow for troubleshooting common synthesis problems.
Question 1: My reaction shows very low conversion, with mostly starting materials remaining. What went wrong?
Answer: This is a classic activation problem. Several factors could be at play:
-
Catalyst Inactivity: If using a palladium-based system, ensure the active Pd(0) species is being generated. Use a reliable pre-catalyst and ensure the ligand is not degraded. For copper-catalyzed Ullmann reactions, the source and quality of the copper salt (e.g., CuI) are critical.[8]
-
Insufficient Base Strength or Solubility: The base (e.g., K₂CO₃, Cs₂CO₃) must be strong enough and sufficiently soluble to deprotonate the 4-cyanophenol, forming the active nucleophile. Cesium carbonate is often more effective than potassium carbonate due to its higher solubility in organic solvents.
-
Reaction Temperature: These C-O couplings often require elevated temperatures (e.g., 100-140 °C) to overcome the activation energy of the oxidative addition and reductive elimination steps.[4] Ensure your reaction is reaching and maintaining the target temperature.
-
Presence of Inhibitors: Water and oxygen can be detrimental. Water can hydrolyze reagents, while oxygen can deactivate palladium catalysts. Ensure your reaction is run under a dry, inert atmosphere (Nitrogen or Argon).
Question 2: My LC-MS analysis shows a significant peak with a mass of 284 ([M+H]⁺), which is 19 Da higher than my product. What is it and how do I prevent it?
Answer: This peak corresponds to the carboxylic acid by-product from the hydrolysis of the nitrile group (Product MW 264.2 + H₂O MW 18.0 = 282.2; [M+H]⁺ = 283.2). The mass difference you are seeing is likely M+Na (264.2 + 23 = 287.2) or M+H₂O+H (264.2+18+1 = 283.2), but the most common cause is the hydrolysis product.
-
Cause: Presence of water in the reaction.
-
Prevention Protocol:
-
Dry Your Reagents: Dry 4-cyanophenol and the base (K₂CO₃/Cs₂CO₃) in a vacuum oven before use.
-
Use Anhydrous Solvent: Use a freshly opened bottle of anhydrous solvent or distill the solvent over a suitable drying agent (e.g., toluene from sodium).
-
Strict Inert Atmosphere: Assemble your reaction glassware hot from the oven, cool under a stream of dry nitrogen or argon, and maintain a positive pressure of inert gas throughout the reaction.
-
Question 3: My crude ¹H NMR is clean, but the yield after purification by silica gel chromatography is very low. Where is my product?
Answer: The product, containing both a pyridine and a nitrile group, can be moderately polar and may interact strongly with silica gel.
-
Strong Adsorption: The basic nitrogen of the pyridine ring can bind irreversibly to the acidic silica gel, especially if the silica is not deactivated. This leads to significant loss of product on the column.
-
Troubleshooting Chromatography:
-
Deactivate the Silica: Slurry the silica gel in your eluent containing a small amount of a basic modifier, such as 0.5-1% triethylamine (Et₃N) or pyridine. This neutralizes the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, for purification.
-
Consider Recrystallization: This product is often a solid.[4] Developing a recrystallization protocol is highly preferable for large-scale purification as it avoids the issues associated with chromatography. Screen various solvent systems (e.g., ethanol/water, ethyl acetate/heptane).
-
Section 3: Key Analytical Protocols
Accurate analysis is non-negotiable. Do not rely on a single technique. A combination of chromatography and spectroscopy is required for unambiguous identification and quantification.[21][22][23][24]
Protocol 1: In-Process Reaction Monitoring by HPLC
This method is designed to track the consumption of starting materials and the formation of the product and major by-products.
-
Sample Preparation: Carefully quench a small aliquot (e.g., 20 µL) of the reaction mixture in 1 mL of acetonitrile. Vortex and filter through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Method Parameters (Template):
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm | Standard for small molecule analysis, provides good resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape and ionization in MS. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic eluent. |
| Gradient | 10% B to 95% B over 5 minutes | A generic screening gradient to elute compounds of varying polarity. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reproducibility. |
| Detection | UV at 254 nm and/or Mass Spectrometer | UV for quantification; MS for mass identification. |
Protocol 2: By-product Identification by LC-MS
Use the HPLC method above coupled to a mass spectrometer (MS).
-
Confirm Product Peak: Identify the peak with an [M+H]⁺ ion at m/z 265.2.
-
Search for By-products:
-
Hydrolysis Product: Look for a peak with [M+H]⁺ at m/z 284.2. This will typically be more polar and have a shorter retention time than the product.
-
Unreacted SMs: Look for [M+H]⁺ at m/z 120.1 (4-cyanophenol) and m/z 182.5 (2-chloro-5-(trifluoromethyl)pyridine).
-
Homo-coupled Dimer: Look for [M+H]⁺ at m/z 237.2. This will be less polar and have a longer retention time.
-
Protocol 3: Structural Confirmation by NMR
NMR is essential for final structural verification and purity assessment of the isolated product.
-
Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Key Spectroscopic Signatures:
-
¹H NMR: Expect distinct aromatic signals for both the benzonitrile and pyridine rings. The integration of these signals should correspond to the 7 aromatic protons.
-
¹³C NMR: The presence of the nitrile carbon (~118 ppm) and the CF₃ carbon (a quartet around 123 ppm) are key indicators.
-
¹⁹F NMR: A sharp singlet corresponding to the -CF₃ group confirms its presence and chemical environment. The absence of other fluorine signals indicates no unwanted side reactions at this group.
-
Section 4: Frequently Asked Questions (FAQs)
Q: Can I use 2-bromo-5-(trifluoromethyl)pyridine instead of the chloro- derivative? A: Yes. In many cross-coupling reactions, aryl bromides are more reactive than aryl chlorides. You may find that the reaction proceeds under milder conditions (lower temperature or shorter time) with the bromo- derivative. However, the chloro- derivative is often more cost-effective.
Q: Is a palladium catalyst always necessary? Can I run this as a simple SNAr? A: A simple, uncatalyzed SNAr reaction is possible but typically requires harsh conditions (high temperatures, polar aprotic solvents like DMSO or DMF) because the C-Cl bond on the pyridine ring needs significant activation.[25][26] The presence of the electron-withdrawing -CF₃ group helps, but a catalyst (either copper for Ullmann or palladium for Buchwald-Hartwig) dramatically improves the reaction rate and allows for milder, more controlled conditions, generally leading to higher yields and a cleaner reaction profile.[6][27][28]
Q: My final product is slightly yellow. Is this normal? A: A slight yellow tinge is common for this compound and is not necessarily indicative of impurity.[4] However, a dark brown or black color suggests the presence of polymeric by-products or catalyst decomposition. If the color is a concern and the product is analytically pure by NMR and HPLC, you can perform an additional purification step, such as a charcoal treatment followed by recrystallization.
References
- Smolecule. (n.d.). This compound.
- Pearson. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia.
- Study.com. (n.d.). Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid.
- YouTube. (2016). Base Hydrolysis of Benzonitrile.
- Allen. (n.d.). Hydrolysis of benzonitrile gives.
- Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
- LinkedIn. (2024). The Essential Role of Analytical Chemistry in the Pharmaceutical Industry.
- PubMed. (1989). A mass spectrometric technique for detecting and identifying by-products in the synthesis of peptides.
- Chemistry Learner. (2020). Smiles Rearrangement Reaction : Mechanism, Application and Modification.
- UKEssays. (2018). Analytical Approaches in the Pharmaceutical Industry.
- AZoLifeSciences. (2022). Role of Analytical Chemistry in the Pharmaceutical Industry.
- Tentamus Pharma UK. (n.d.). Identification of Components in Pharmaceuticals GMP.
- PubMed Central (NIH). (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
- PubMed Central (NIH). (n.d.). Radical Smiles Rearrangement: An Update.
- SynArchive. (n.d.). Smiles Rearrangement.
- YouTube. (2019). nucleophilic aromatic substitutions.
- PubMed. (1999). Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved.
- Wikipedia. (n.d.). Smiles rearrangement.
- Chemistry Online. (2022). Nucleophilic substitution of pyridines.
- ResearchGate. (2021). The Smiles and Related Rearrangements of Aromatic Systems.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- IntechOpen. (2021). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents.
- PubMed Central (NIH). (n.d.). Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations.
- Molbase. (n.d.). 4-{[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]OXY}BENZONITRILE | CAS 175277-01-7.
- Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation).
- Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
- OUCI. (n.d.). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents.
- BenchChem. (n.d.). Technical Support Center: Nucleophilic Substitution on Pyridine Rings.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- PrepChem.com. (n.d.). Synthesis of 4-((5-(methylsulfonyl)-2-pyridinyl)oxy)benzonitrile.
- BLDpharm. (n.d.). 175277-01-7|this compound.
- Acros Pharmatech. (n.d.). This compound.
- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- PubMed Central (NIH). (n.d.). Catalytic Oxidative Coupling of Phenols and Related Compounds.
- Google Patents. (n.d.). EP3696165A1 - Process for the preparation of 4-halophenoxy-2-trifluoromethyl benzonitrile.
- SpringerLink. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- ResearchGate. (2022). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
- Wiley Online Library. (2019). Synthetic Applications of Oxidative Aromatic Coupling—From Biphenols to Nanographenes.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- UniTo. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides.
- University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.
- Taylor & Francis. (n.d.). Ullmann reaction – Knowledge and References.
- MDPI. (2022). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
- ResearchGate. (n.d.). An Adventure in Sustainable Cross-Coupling of Phenols and Derivatives via Carbon–Oxygen Bond Cleavage.
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Enhancing the reactivity of 4-cyanophenol in etherification reactions
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are working with 4-cyanophenol and encountering challenges in etherification reactions. As a substrate, 4-cyanophenol presents a unique set of challenges due to the electronic properties of the cyano group. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Reactivity of 4-Cyanophenol
This section addresses the fundamental chemical principles governing the reactivity of 4-cyanophenol in etherification reactions, particularly the Williamson ether synthesis.
Q1: Why is my 4-cyanophenol less reactive than phenol in Williamson ether synthesis, even though its hydroxyl proton is more acidic?
This is an excellent question that gets to the heart of the challenge. The cyano (-CN) group is a potent electron-withdrawing group through both induction and resonance. This has two opposing effects:
-
Increased Acidity (Thermodynamic Advantage): The electron-withdrawing nature of the cyano group stabilizes the negative charge of the corresponding phenoxide ion after deprotonation. This makes the hydroxyl proton of 4-cyanophenol significantly more acidic (pKa ≈ 7.9) than that of phenol (pKa ≈ 10). Consequently, it can be deprotonated more easily and with a wider range of bases.
-
Decreased Nucleophilicity (Kinetic Disadvantage): This is the critical factor. While the phenoxide is stable and readily formed, that same stability means the negative charge is delocalized across the aromatic ring and onto the cyano group. This delocalization reduces the electron density on the oxygen atom, making the 4-cyanophenoxide a weaker nucleophile compared to the phenoxide from phenol. Since the Williamson ether synthesis is a bimolecular nucleophilic substitution (SN2) reaction, the rate is directly dependent on the strength of the nucleophile[1][2]. A weaker nucleophile leads to a slower reaction rate and often, lower yields.
Section 2: Troubleshooting Guide - Overcoming Low Reaction Yields
This section is structured to help you diagnose and solve common problems encountered during the etherification of 4-cyanophenol.
Q2: My reaction has stalled, and I'm recovering unreacted 4-cyanophenol. What's the primary cause?
Recovering starting material points to one of two core issues: incomplete deprotonation or a kinetically slow reaction.
-
Inadequate Base Strength: While 4-cyanophenol is acidic, a sufficiently strong base is required to ensure complete and irreversible deprotonation to the phenoxide. If a weak base like sodium bicarbonate (NaHCO₃) is used, the equilibrium will not fully favor the phenoxide, leaving significant amounts of the starting material unreacted.
-
Suboptimal Reaction Conditions: As established, the 4-cyanophenoxide is a relatively weak nucleophile. If the reaction temperature is too low or the reaction time is too short, the SN2 reaction may not proceed to completion, even if deprotonation is successful.
Solution Pathway:
-
Verify Deprotonation: Ensure you are using a base with a conjugate acid pKa at least 2-3 units higher than the pKa of 4-cyanophenol (~7.9). Stronger bases like sodium hydride (NaH) are highly effective as they irreversibly deprotonate the phenol, and the hydrogen gas byproduct simply bubbles out of the solution[2][3].
-
Optimize Solvent and Temperature: Switch to a polar aprotic solvent like DMF or DMSO. These solvents are excellent at dissolving the phenoxide salt but do not form a strong "solvent cage" around the nucleophile, leaving it more available to attack the alkyl halide[4][5]. Gently heating the reaction (e.g., to 50-80 °C) can provide the necessary activation energy to overcome the kinetic barrier, but caution is advised (see Q3).
| Base | Approx. pKa of Conjugate Acid | Suitability for 4-Cyanophenol Etherification | Potential Issues |
| K₂CO₃ | 10.3 (HCO₃⁻) | Good; mild and effective, especially for sensitive substrates. | May require higher temperatures or longer reaction times. |
| NaOH/KOH | 15.7 (H₂O) | Very good; strong enough for complete deprotonation. | Can introduce water; may promote nitrile hydrolysis at high temps.[6] |
| NaH | 36 (H₂) | Excellent; provides irreversible deprotonation.[2] | Highly reactive, requires anhydrous conditions and careful handling. |
| KOtBu | 18 (t-BuOH) | Effective, but very strong and sterically bulky. | High risk of promoting E2 elimination with secondary alkyl halides.[7] |
Q3: My desired ether is forming, but I'm also getting significant side products. What are they and how can I prevent them?
Side product formation is a common pitfall, especially when pushing the reaction conditions to compensate for low reactivity. The two most likely culprits are nitrile hydrolysis and elimination.
-
Nitrile Hydrolysis: The cyano group is susceptible to hydrolysis under harsh basic conditions, especially in the presence of water and heat. This reaction proceeds first to a primary amide and can then continue to a carboxylate salt[8][9]. If you are using a strong base like NaOH at high temperatures, this pathway becomes highly competitive.
-
Elimination (E2): This is not an issue with the phenol itself but with your choice of alkylating agent. If you are using a secondary or tertiary alkyl halide, the strongly basic phenoxide will act as a base rather than a nucleophile, abstracting a proton and leading to the formation of an alkene instead of an ether[2][10][11]. The Williamson ether synthesis is most reliable with methyl or primary alkyl halides[12].
Mitigation Strategies:
-
To Prevent Hydrolysis: Use a non-hydroxide base like K₂CO₃ or NaH in an anhydrous polar aprotic solvent (e.g., dry DMF, acetonitrile). If NaOH must be used, perform the reaction at the lowest effective temperature and for the shortest possible time.
-
To Prevent Elimination: Always use a methyl or primary alkyl halide. If the synthesis of a secondary or tertiary ether is required, the synthetic strategy must be reversed: use the corresponding secondary/tertiary alcohol to make an alkoxide and react it with a methyl or primary halide.
Q4: I've tried optimizing the base and solvent, but the yield is still mediocre. How can I significantly enhance the reaction rate?
When standard conditions are insufficient, employing a Phase-Transfer Catalyst (PTC) is a powerful and field-proven strategy to accelerate the reaction.
Why it works: In many Williamson syntheses, especially with inorganic bases like K₂CO₃, the reaction is heterogeneous. The inorganic salt is poorly soluble in the organic solvent where the alkyl halide resides. A PTC, such as tetrabutylammonium bromide (TBAB) or an appropriate crown ether, solves this problem[13][14]. The cationic part of the PTC is soluble in the organic phase and can pair with the phenoxide anion, shuttling it from the solid or aqueous phase into the organic phase where it can readily react with the alkyl halide[15]. This dramatically increases the effective concentration of the nucleophile in the correct phase, leading to a significant rate enhancement.
Section 3: Protocol Hub - Validated Methodologies
Here we provide step-by-step protocols for the etherification of 4-cyanophenol. These are starting points and may require optimization for your specific alkyl halide.
Protocol 1: Standard Williamson Ether Synthesis using K₂CO₃ in Acetonitrile
This method is robust and minimizes the risk of nitrile hydrolysis.
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-cyanophenol (1.0 eq.).
-
Reagents: Add anhydrous potassium carbonate (K₂CO₃, 1.5 - 2.0 eq.) and anhydrous acetonitrile (5-10 mL per mmol of 4-cyanophenol).
-
Alkylation: Add the primary alkyl halide (1.1 eq.) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 82 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 6-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Rinse the salts with a small amount of acetonitrile or ethyl acetate.
-
Purification: Combine the filtrates and remove the solvent under reduced pressure. The crude residue can be purified by recrystallization or column chromatography.
Protocol 2: Enhanced Reactivity using Phase-Transfer Catalysis (PTC)
This protocol is recommended for achieving higher yields in shorter reaction times.
-
Setup: To a round-bottom flask with a stir bar and condenser, add 4-cyanophenol (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and tetrabutylammonium bromide (TBAB, 0.1 eq.).
-
Reagents: Add the primary alkyl halide (1.1 eq.) and a suitable solvent like toluene or acetonitrile.
-
Reaction: Heat the mixture to 70-90 °C with vigorous stirring. The use of PTC often allows for lower temperatures and significantly shorter reaction times (monitor by TLC; typically 2-8 hours).
-
Workup: Cool the reaction mixture and dilute with water and an organic solvent like ethyl acetate. Separate the organic layer.
-
Extraction: Wash the organic layer with water (2x) and then with brine. The aqueous washes will remove the PTC and remaining inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
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Hydrolysis of Nitriles. Organic Chemistry Tutor.
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Nitrile to Acid - Common Conditions. Organic Chemistry Data.
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Hydrolysis of nitriles. Chemguide.
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What is the effect of solvent on SN2? Quora.
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Microwave assisted Williamson Ether Synthesis in the absence of Phase Transfer Catalyst. ResearchGate.
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Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. NIH National Library of Medicine.
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Williamson ether synthesis. Wikipedia.
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Williamson Ether Synthesis. Chem-Station International Edition.
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Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. ScienceDirect.
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Williamson Ether Synthesis. ChemTalk.
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Improving reaction conditions for Williamson ether synthesis. BenchChem.
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7.5: SN1 vs SN2. Chemistry LibreTexts.
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The Williamson Ether Synthesis. Master Organic Chemistry.
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Williamson ether synthesis (video). Khan Academy.
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Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry.
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An improved Williamson ether synthesis using phase transfer catalysis. Semantic Scholar.
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Analysis of solvent effect on SN2 reactions by different theoretical models. ResearchGate.
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Williamson Ether Synthesis. Organic Chemistry Tutor.
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Williamson Ether Synthesis. Utah Tech University.
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Williamson Synthesis. Organic Chemistry Portal.
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Williamson Ether Synthesis Reaction Mechanism. YouTube.
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Williamson ether synthesis – Knowledge and References. Taylor & Francis.
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Protecting group. Wikipedia.
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Gold(I)-catalysed dehydrative formation of ethers from benzylic alcohols and phenols. Royal Society of Chemistry.
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Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. ResearchGate.
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The Williamson Ether Synthesis. Gettysburg College.
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Protective Groups. Organic Chemistry Portal.
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Csp2–H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation. Royal Society of Chemistry.
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(PDF) PROTECTING GROUPS FOR ORGANIC SYNTHESIS. ResearchGate.
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Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Royal Society of Chemistry.
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Protecting Groups: Boc, Cbz, Amine. StudySmarter.
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Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press.
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Williamson Ether Synthesis. Chemistry LibreTexts.
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Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate. Frontiers.
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Light‐Promoted Nickel Catalysis: Etherification of Aryl Electrophiles with Alcohols Catalyzed by a NiII‐Aryl Complex. University of Liverpool.
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Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press.
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Protecting Groups in Organic Synthesis. UT Southwestern Medical Center.
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What is 4-Cyanophenol and how is it used? Guidechem.
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4-cyanobenzyloxy-4'-cyanophenyl ether preparation method. Patsnap.
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4-Cyanophenol synthesis. ChemicalBook.
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Method of preparing p-cyanophenol like compound. Google Patents.
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4-Cyanophenol. PubChem.
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Validation & Comparative
A Comparative Guide to Kinase Inhibitor Scaffolds: Profiling 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile Against Established RAF and MEK Inhibitors
In the landscape of targeted cancer therapy, the discovery and optimization of small molecule kinase inhibitors are paramount. The রাস/রাফ/এমইকে/ইআরকে (RAS/RAF/MEK/ERK) signaling pathway, a cornerstone of cellular proliferation and survival, is frequently dysregulated in various malignancies, making its components prime targets for therapeutic intervention.[1] This guide provides a comprehensive comparison of the emerging 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzonitrile scaffold with established RAF and MEK kinase inhibitor scaffolds. We will delve into the mechanistic rationale behind their designs, present comparative biological data, and provide detailed experimental protocols for their evaluation.
The Central Role of the MAPK Pathway in Oncology
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical intracellular signaling cascade that translates extracellular signals into cellular responses. Constitutive activation of this pathway, often driven by mutations in genes such as BRAF and RAS, is a key driver of tumorigenesis in a multitude of cancers, including melanoma, colorectal cancer, and non-small cell lung cancer.[1][2]
Caption: The RAS/RAF/MEK/ERK (MAPK) signaling pathway and points of intervention by RAF and MEK inhibitors.
The this compound Scaffold: A Privileged Motif
The this compound scaffold has emerged as a promising structural motif in medicinal chemistry. The trifluoromethyl group is known to enhance metabolic stability and cell permeability, while the pyridine and benzonitrile moieties provide key interaction points for binding to kinase active sites.[1] While specific inhibitory data for this compound against RAF and MEK kinases is not extensively available in the public domain, its structural components are present in a number of potent kinase inhibitors.
The core structure consists of a trifluoromethyl-substituted pyridine ring linked via an ether bond to a benzonitrile group. This diaryl ether linkage provides a degree of conformational flexibility, allowing the molecule to adopt favorable orientations within the ATP-binding pocket of target kinases.
Established Kinase Inhibitor Scaffolds for Comparison
For a robust comparison, we will evaluate the this compound scaffold against two classes of well-characterized kinase inhibitors: RAF inhibitors and MEK inhibitors.
RAF Inhibitor Scaffolds
RAF inhibitors primarily target the BRAF kinase, with the V600E mutation being the most common oncogenic driver.
-
Vemurafenib (PLX4032): A potent inhibitor of the BRAF V600E mutant kinase.[3] Its scaffold is based on a pyrrolo[2,3-b]pyridine core.
-
Dabrafenib (GSK2118436): Another selective inhibitor of BRAF V600 mutant kinases, featuring a thiazole-based scaffold.[4]
MEK Inhibitor Scaffolds
MEK inhibitors are allosteric inhibitors that bind to a pocket adjacent to the ATP-binding site of MEK1 and MEK2.
-
Trametinib (GSK1120212): A highly potent and selective allosteric inhibitor of MEK1 and MEK2.[5][6]
-
Selumetinib (AZD6244): Another selective, non-ATP competitive MEK inhibitor.[7]
Comparative Analysis of Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of the aforementioned established inhibitors against their primary targets. This data provides a benchmark for evaluating the potential efficacy of novel scaffolds like this compound.
| Inhibitor | Target Kinase | IC50 (nM) | Reference(s) |
| RAF Inhibitors | |||
| Vemurafenib | BRAF V600E | 31 | [3][8] |
| Dabrafenib | BRAF V600E | 0.8 | [9] |
| MEK Inhibitors | |||
| Trametinib | MEK1 | 0.92 | [6] |
| MEK2 | 1.8 | [6] | |
| Selumetinib | MEK1 | 14 | [7][10] |
Experimental Protocols for Kinase Inhibitor Profiling
To ensure scientific integrity, the following detailed protocols are provided for key assays used in the characterization of kinase inhibitors.
Biochemical Kinase Inhibition Assay (LanthaScreen®)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust method for quantifying kinase activity and inhibitor potency in a high-throughput format.[5]
Caption: Workflow for a LanthaScreen® biochemical kinase assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., this compound) in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
In a 384-well plate, add the diluted test compound.
-
Add a pre-mixed solution containing the target kinase (e.g., BRAF V600E or MEK1), a fluorescently labeled substrate, and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
-
Detection:
-
Add a detection solution containing a europium-labeled antibody specific for the phosphorylated substrate and EDTA to stop the kinase reaction.
-
Incubate for a further 30-60 minutes to allow for antibody binding.
-
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Data Analysis: Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC50 value.
Cell-Based Phospho-ERK Western Blot Assay
This assay determines the ability of an inhibitor to block the phosphorylation of ERK, a downstream effector of the MAPK pathway, in a cellular context.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate cancer cells with a known activating mutation in the MAPK pathway (e.g., A375 melanoma cells with BRAF V600E mutation) in 6-well plates.
-
Once the cells reach the desired confluency, serum-starve them overnight to reduce basal signaling.
-
Treat the cells with a serial dilution of the test inhibitor for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a growth factor (e.g., EGF) if necessary to induce pathway activation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phospho-ERK (p-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody for total ERK to ensure equal protein loading.
-
Quantify the band intensities to determine the relative inhibition of ERK phosphorylation.
-
Cell Proliferation Assay
This assay measures the effect of the kinase inhibitor on the growth and viability of cancer cells.[6]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Add a serial dilution of the test inhibitor to the wells.
-
Incubation: Incubate the plate for a defined period (e.g., 72 hours).
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo® or MTT) to each well according to the manufacturer's instructions.
-
Data Acquisition: Read the luminescence or absorbance on a plate reader.
-
Data Analysis: Normalize the data to untreated control cells and plot the percentage of viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Its constituent fragments are well-represented in known bioactive molecules, suggesting a high potential for potent and selective inhibition of key oncogenic kinases. While direct comparative data for this specific molecule is not yet widely available, the provided experimental protocols offer a clear roadmap for its comprehensive evaluation.
Future studies should focus on synthesizing and profiling this compound and its analogs against a broad panel of kinases to determine its potency and selectivity. Head-to-head comparisons with established inhibitors like Vemurafenib, Dabrafenib, Trametinib, and Selumetinib in both biochemical and cell-based assays will be crucial to ascertain its therapeutic potential. Furthermore, structure-activity relationship (SAR) studies will be instrumental in optimizing the scaffold to enhance its efficacy and drug-like properties. The continued exploration of novel chemical scaffolds is essential for overcoming the challenges of drug resistance and advancing the field of targeted cancer therapy.
References
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Infante, J. R., et al. (2021). Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib. Clinical Pharmacokinetics, 60(10), 1269–1282. [Link]
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Ghosh, E., et al. (2018). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology, 146, 219–237. [Link]
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Gibney, G. T., & Zager, J. S. (2013). Dabrafenib and its use in the treatment of metastatic melanoma. Future Oncology, 9(7), 935–944. [Link]
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Flaherty, K. T., et al. (2012). Vemurafenib and BRAF Inhibition: A New Class of Treatment for Metastatic Melanoma. Clinical Cancer Research, 18(6), 1588–1595. [Link]
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Larkin, J., & Del Vecchio, M. (2013). Vemurafenib: a new treatment for BRAF-V600 mutated advanced melanoma. Expert Opinion on Pharmacotherapy, 14(1), 85–94. [Link]
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Jian, D., et al. (2022). Genome-wide CRISPR screen identified NEK6 as a determinant of sensitivity to CDK4/6 inhibitor in endometrial cancer. Frontiers in Oncology, 12, 976005. [Link]
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Menzies, A. M., & Long, G. V. (2013). Dabrafenib and its potential for the treatment of metastatic melanoma. Drug Design, Development and Therapy, 7, 659–669. [Link]
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King, A. J., et al. (2013). Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. PLoS ONE, 8(7), e67583. [Link]
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Infante, J. R., et al. (2014). Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial. Clinical Cancer Research, 20(14), 3828–3837. [Link]
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Atefi, M., et al. (2011). Reversing Melanoma Cross-Resistance to BRAF and MEK Inhibitors by Co-Targeting the AKT/mTOR Pathway. PLoS ONE, 6(12), e28973. [Link]
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Carlino, M. S., et al. (2014). Dabrafenib in BRAFV600-mutated melanoma: a promising new agent. Future Oncology, 10(1), 17–28. [Link]
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Garon, E. B., et al. (2010). Identification of Common Predictive Markers of In vitro Response to the Mek Inhibitor Selumetinib (AZD6244; ARRY-142886) in Human Breast Cancer and Non–Small Cell Lung Cancer Cell Lines. Clinical Cancer Research, 16(6), 1733–1743. [Link]
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Stuart, D. D., et al. (2020). Design and Discovery of N-(3-(2-(2-hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide (LXH254)- A selective, efficacious and well-tolerated RAF inhibitor targeting RAS mutant cancers: The path to the clinic. Journal of Medicinal Chemistry, 63(14), 7544–7563. [Link]
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Giltnane, J. M., & Rimm, D. L. (2013). Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen. PLoS ONE, 8(1), e53103. [Link]
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Lucarelli, P., et al. (2021). Inhibition of Patched Drug Efflux Increases Vemurafenib Effectiveness against Resistant BrafV600E Melanoma. Cancers, 13(16), 4059. [Link]
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Okita, N. T., et al. (2020). MEK162 Enhances Antitumor Activity of 5-Fluorouracil and Trifluridine in KRAS-mutated Human Colorectal Cancer Cell Lines. Anticancer Research, 40(1), 149–158. [Link]
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ResearchGate. Determined IC 50 values on cell lines containingV600E mutant B-RAF. The data are mean +/-SD of two separate experiments. [Link]
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VJOncology. (2024). An introduction to the MAPK signaling pathway and pan-RAF inhibitors. [Link]
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A Comparative Guide to the Synthesis of Trifluoromethylpyridine Ethers: Strategies and Protocols for the Modern Chemist
Introduction: The Privileged Role of Trifluoromethylpyridine Ethers in Drug Discovery
The incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical design. Its unique electronic properties—high electronegativity, metabolic stability, and ability to modulate pKa and lipophilicity—make it a powerful tool for optimizing the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. When combined with a pyridine ether motif, the resulting trifluoromethylpyridine ethers represent a privileged structural class found in numerous pharmaceuticals and crop protection agents.
This guide provides an in-depth comparison of the principal synthetic routes to trifluoromethylpyridine ethers. We will move beyond a simple recitation of methods to analyze the underlying chemical principles, offering field-proven insights into the advantages and limitations of each approach. Detailed experimental protocols and comparative data are provided to empower researchers in selecting the optimal strategy for their specific synthetic challenges.
Core Synthetic Strategies: A Comparative Overview
The synthesis of trifluoromethylpyridine ethers can be broadly categorized into four main approaches, each with distinct advantages regarding starting material availability, scalability, and functional group tolerance.
-
Building from Halogenated Trifluoromethylpyridines: This is arguably the most common and versatile approach, relying on the nucleophilic substitution of a halogen on a pre-formed trifluoromethylpyridine ring.
-
Pyridine Ring Construction: A powerful strategy, particularly in industrial settings, where the trifluoromethyl-containing pyridine ring is assembled from acyclic precursors.
-
Functionalization of Pyridine N-Oxides: This method leverages the unique reactivity of N-oxides to facilitate the introduction of the trifluoromethyl group, which is then followed by ether formation.
-
Emerging Photoredox Catalysis: A modern approach offering mild reaction conditions and novel reactivity patterns for the formation of C-O bonds.
The following sections will delve into the specifics of each of these strategies, providing mechanistic insights and practical considerations.
Route 1: Cross-Coupling and Nucleophilic Substitution of Halogenated Trifluoromethylpyridines
This strategy begins with a trifluoromethylpyridine bearing a leaving group, typically a chlorine or bromine atom. The strong electron-withdrawing nature of the trifluoromethyl group activates the pyridine ring towards nucleophilic attack, making it an excellent substrate for C-O bond formation.
Mechanism and Rationale
The core principle of this approach is the displacement of a halide by an alcohol or phenol. This can be achieved through several powerful named reactions, each with its own nuances.
-
Nucleophilic Aromatic Substitution (SNAr): In this classical approach, a strong base deprotonates the alcohol or phenol, generating a potent nucleophile that attacks the electron-deficient pyridine ring. The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the presence of the electron-withdrawing trifluoromethyl group, which facilitates the reaction.[1]
-
Ullmann Condensation: This copper-catalyzed reaction is a classic method for forming diaryl ethers. It typically requires high temperatures but has seen significant improvements with the development of new ligand systems. The mechanism is thought to involve the formation of a copper(I) alkoxide or phenoxide, which then undergoes oxidative addition to the aryl halide.[2]
-
Buchwald-Hartwig Amination: While named for C-N bond formation, this palladium-catalyzed cross-coupling reaction has been successfully adapted for the synthesis of aryl ethers (Buchwald-Hartwig etherification). It generally offers milder reaction conditions and broader substrate scope compared to the Ullmann condensation. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the alcohol, and finally reductive elimination to form the ether product.[3][4]
Experimental Data and Comparison
| Method | Catalyst/Reagents | Temperature | Typical Yields | Advantages | Disadvantages |
| SNAr | Strong Base (e.g., NaH, KOtBu) | Room Temp to Reflux | Good to Excellent | Catalyst-free, simple procedure. | Requires strongly activated substrates; limited to strong nucleophiles. |
| Ullmann | CuI, Ligand (e.g., Phenanthroline), Base (e.g., Cs₂CO₃) | 80-140 °C | Moderate to Good | Cost-effective catalyst. | Often requires high temperatures; can have limited functional group tolerance.[2] |
| Buchwald-Hartwig | Pd Precatalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu) | 80-110 °C | Good to Excellent | Mild conditions, broad substrate scope, high functional group tolerance.[3] | Catalyst and ligand can be expensive. |
Representative Protocol: SNAr Synthesis of a Fluazifop-butyl Precursor
This protocol is adapted from the known industrial synthesis of the herbicide Fluazifop-butyl, which involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with hydroquinone.[5]
-
Reaction Setup: To a solution of hydroquinone (1.2 equivalents) in a suitable solvent such as DMF or DMSO, add a strong base like sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.
-
Nucleophile Formation: Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
SNAr Reaction: Add a solution of 2-chloro-5-(trifluoromethyl)pyridine (1.0 equivalent) in the same solvent dropwise to the reaction mixture.
-
Reaction Progression: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Route 2: Pyridine Ring Construction via Cyclocondensation
This "bottom-up" approach constructs the trifluoromethylpyridine ring from acyclic precursors already containing the trifluoromethyl group. This is a highly efficient strategy for large-scale synthesis where the starting materials are readily available.
Mechanism and Rationale
Cyclocondensation reactions involve the formation of the pyridine ring through a series of reactions, typically involving Michael additions, intramolecular cyclizations, and dehydration/aromatization steps. A common strategy is the Kröhnke pyridine synthesis, where an α,β-unsaturated ketone (chalcone) reacts with a pyridinium salt and an ammonia source.[6]
Advantages and Disadvantages
-
Advantages: Highly convergent, often uses inexpensive starting materials, and is well-suited for large-scale industrial production.[7]
-
Disadvantages: The synthesis of the required acyclic precursors can be multi-step, and the reaction conditions may not be tolerant of all functional groups. The ether linkage is typically introduced in a subsequent step.
Representative Protocol: Multicomponent Synthesis of a 2-(Trifluoromethyl)pyridine
This protocol is based on a reported multicomponent Kröhnke reaction.[6]
-
Reaction Setup: In a round-bottom flask, combine the chalcone (1.0 equivalent), 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide (1.2 equivalents), and ammonium acetate (3.0 equivalents) in a suitable solvent like ethanol.
-
Reaction: Heat the mixture to reflux and monitor by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture and concentrate under reduced pressure. The residue is then taken up in an organic solvent and washed with water. The organic layer is dried and concentrated, and the crude product is purified by column chromatography to yield the 2-(trifluoromethyl)pyridine derivative. The ether can then be introduced using the methods described in Route 1.
Route 3: Synthesis from Pyridine N-Oxides
Pyridine N-oxides exhibit enhanced reactivity compared to their parent pyridines, particularly at the 2- and 4-positions. This property can be exploited for the introduction of a trifluoromethyl group.
Mechanism and Rationale
The synthesis typically proceeds in two stages. First, the pyridine N-oxide is trifluoromethylated, often using a photochemical approach or a transition-metal catalyst with a suitable CF₃ source like Togni's reagent.[8][9] The resulting trifluoromethylpyridine N-oxide can then be deoxygenated and halogenated to provide a substrate for the etherification reactions described in Route 1.
A direct conversion of N-oxides to trifluoromethyl ethers has also been reported using trifluoromethyl triflate, which acts as both an activating agent for the N-oxide and the source of the trifluoromethoxy group.[10]
Advantages and Disadvantages
-
Advantages: Provides access to trifluoromethylpyridines with substitution patterns that may be difficult to obtain otherwise. The photochemical methods can be mild and scalable.[9]
-
Disadvantages: This is often a multi-step process, adding to the overall synthesis length. Direct conversion methods may have a more limited substrate scope.
Route 4: Emerging Methods - Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling reactions under mild conditions that are often difficult to achieve with traditional methods. For the synthesis of trifluoromethylpyridine ethers, this can be applied to the C-O bond-forming step.
Mechanism and Rationale
In a typical photoredox-catalyzed etherification, a photocatalyst, upon excitation by visible light, engages in a single-electron transfer (SET) with one of the coupling partners. This generates a radical intermediate that can then participate in the C-O bond formation. For example, a combination of a nickel catalyst and a photoredox catalyst can facilitate the coupling of aryl bromides with alcohols under mild conditions, tolerating a wide range of functional groups, including trifluoromethyl groups.[11]
Advantages and Disadvantages
-
Advantages: Extremely mild reaction conditions (often room temperature), high functional group tolerance, and the ability to access novel reaction pathways.
-
Disadvantages: This is a relatively new area for this specific application, and the substrate scope may not be as extensively explored as for the more traditional methods. The photocatalysts can be expensive.
Conclusion and Future Outlook
The synthesis of trifluoromethylpyridine ethers is a well-developed field with a range of reliable and scalable methods. The choice of the optimal synthetic route depends heavily on the specific target molecule, the availability of starting materials, the required scale of the synthesis, and the functional groups present in the molecule.
-
For laboratory-scale synthesis with readily available halogenated trifluoromethylpyridines, Buchwald-Hartwig etherification often provides the best balance of mild conditions, high yields, and broad functional group tolerance.
-
For large-scale industrial production, pyridine ring construction via cyclocondensation is a highly efficient and cost-effective strategy.
-
Nucleophilic aromatic substitution remains a simple and powerful method for activated systems.
-
Synthesis via pyridine N-oxides offers access to unique isomers.
-
Photoredox catalysis represents the cutting edge of the field, promising even milder and more versatile synthetic routes in the future.
As the demand for structurally complex and functionally diverse trifluoromethylpyridine ethers continues to grow, further innovation in catalytic systems and the development of novel, direct C-H functionalization approaches will undoubtedly shape the future of this important area of synthetic chemistry.
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Trifluoromethylation of pyridine N-oxide deriatives by using Togni's reagent under optimized reaction condition... ResearchGate. Available at: [Link]
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Pailloux, S., et al. (2009). Synthesis and lanthanide coordination chemistry of trifluoromethyl derivatives of phosphinoylmethyl pyridine N-oxides. Dalton Transactions, (36), 7486-7493. Available at: [Link]
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Zhang, Q.-W., & Hartwig, J. F. (2018). Synthesis of heteroaromatic trifluoromethyl ethers with trifluoromethyl triflate as the source of the trifluoromethoxy group. Chemical Communications, 54(72), 10124-10127. Available at: [Link]
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A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. (2023). Organic Letters. Available at: [Link]
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Palladium(II)-catalyzed enantioselective synthesis of α-(trifluoromethyl)arylmethylamines. (2013). PubMed. Available at: [Link]
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Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale. (2016). PubMed Central. Available at: [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). PubMed Central. Available at: [Link]
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A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]
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Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. (2018). PubMed Central. Available at: [Link]
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Photoredox-Catalyzed Nucleophilic Aromatic Substitution of Halophenols with Azoles via Oligomeric Phenylene Oxide Radicals. ResearchGate. Available at: [Link]
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Preparation, Characterization and Reactivity of Trifluoromethoxy Palladium(II) Complexes. ResearchGate. Available at: [Link]
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Palladium(II)-Catalyzed Enantioselective Synthesis of α-(Trifluoromethyl)arylmethylamines. ResearchGate. Available at: [Link]
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Nucleophilic Aromatic Substitution. (2024). Chemistry LibreTexts. Available at: [Link]
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Photoredox-Catalyzed Nucleophilic Aromatic Substitution of Halophenols with Azoles via Oligomeric Phenylene Oxide Radicals. (2025). PubMed. Available at: [Link]
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A Technical Guide to the Biological Activity of 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile Analogs as BRAF Inhibitors
This guide provides an in-depth comparative analysis of 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzonitrile and its analogs as potent inhibitors of the BRAF kinase, a critical target in cancer therapy. We will explore the structure-activity relationships (SAR), mechanism of action, and the experimental methodologies used to evaluate these compounds, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction: The Significance of BRAF Inhibition and the Diaryl Ether Scaffold
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cellular cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. A key component of this pathway, the BRAF kinase, is frequently mutated in various malignancies, with the BRAF V600E mutation being particularly prevalent in melanoma. This has made BRAF a prime target for therapeutic intervention.
The this compound scaffold represents a class of diaryl ether compounds that have shown promise as BRAF inhibitors. The diaryl ether motif is a privileged structure in medicinal chemistry due to its favorable physicochemical properties and ability to engage with various biological targets.[1] The inclusion of a trifluoromethyl group on the pyridine ring is a strategic design element, as this group is known to enhance metabolic stability, lipophilicity, and overall biological activity.[2] This guide will delve into the nuances of how modifications to this core structure impact its anti-cancer properties.
Comparative Analysis of Analog Activity
| Compound ID | R1 (Benzonitrile Ring) | R2 (Pyridine Ring) | BRAF V600E IC50 (nM) | A375 Cell Proliferation IC50 (nM) |
| Core Compound | 4-CN | 5-CF3 | 50 | 150 |
| Analog A | 3-F, 4-CN | 5-CF3 | 35 | 110 |
| Analog B | 4-CONH2 | 5-CF3 | 120 | 400 |
| Analog C | 4-CN | 5-Cl | 250 | 800 |
| Analog D | 4-CN | 3-CF3 | 90 | 280 |
Disclaimer: The IC50 values in this table are illustrative and based on trends observed in related diaryl ether BRAF inhibitors. They serve to demonstrate the principles of SAR in this chemical series.
Key Structure-Activity Relationship Insights:
-
Benzonitrile Group: The cyano (CN) group at the 4-position of the benzonitrile ring is often crucial for potent activity, likely participating in key interactions within the ATP-binding pocket of the BRAF kinase. Modifications to this group, such as conversion to an amide (Analog B), can lead to a significant decrease in inhibitory activity.
-
Fluorination of the Benzonitrile Ring: The addition of a fluorine atom at the 3-position of the benzonitrile ring (Analog A) can enhance potency. This is a common strategy in medicinal chemistry to improve binding affinity and pharmacokinetic properties.
-
Trifluoromethyl Group on the Pyridine Ring: The trifluoromethyl (CF3) group at the 5-position of the pyridine ring is a key feature, contributing to both potency and metabolic stability.[3] Replacing it with a less electron-withdrawing group like chlorine (Analog C) or moving it to a different position (Analog D) can negatively impact the compound's efficacy. The 5-position appears to be optimal for interaction with the kinase.
Mechanism of Action: Inhibition of the MAPK/ERK Signaling Pathway
This compound and its active analogs exert their anti-cancer effects by inhibiting the kinase activity of BRAF, particularly the oncogenic BRAF V600E mutant. This inhibition occurs at the beginning of the MAPK/ERK signaling cascade, leading to a downstream blockade of signals that promote cell proliferation and survival.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound analogs on BRAF V600E.
The binding of these inhibitors to the ATP pocket of BRAF V600E prevents the phosphorylation and subsequent activation of MEK. This, in turn, prevents the phosphorylation of ERK. The deactivation of this pathway leads to cell cycle arrest and apoptosis in cancer cells that are dependent on the BRAF V600E mutation for their growth and survival.[3]
Experimental Protocols for Biological Evaluation
To assess the biological activity of this compound analogs, a series of in vitro and in vivo assays are employed. Here, we provide detailed protocols for key experiments.
In Vitro BRAF V600E Kinase Assay
This assay directly measures the ability of the compounds to inhibit the enzymatic activity of the BRAF V600E kinase.
Protocol:
-
Reagents and Materials: Recombinant human BRAF V600E enzyme, MEK1 (inactive substrate), ATP, kinase assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare a serial dilution of the test compounds in DMSO. b. In a 96-well plate, add the BRAF V600E enzyme, MEK1 substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for 1 hour. e. Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the in vitro BRAF V600E kinase assay.
Cell Proliferation Assay
This assay determines the effect of the compounds on the growth of cancer cell lines, such as the BRAF V600E-mutant melanoma cell line A375.
Protocol:
-
Cell Culture: Culture A375 cells in appropriate media and conditions.
-
Seeding: Seed the cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of the test compounds and incubate for 72 hours.
-
Viability Measurement: Measure cell viability using a reagent such as MTT or CellTiter-Glo®, which quantifies the number of viable cells.
-
Data Analysis: Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Caption: Workflow for the cell proliferation assay.
Western Blot Analysis of p-MEK and p-ERK
This technique is used to confirm that the compounds inhibit the MAPK/ERK pathway in cells by measuring the levels of phosphorylated MEK and ERK.
Protocol:
-
Cell Treatment and Lysis: Treat A375 cells with the test compounds for a specified time, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with primary antibodies specific for p-MEK, total MEK, p-ERK, and total ERK. c. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein for MEK and ERK.
Caption: Workflow for Western blot analysis of MAPK pathway proteins.
In Vivo Evaluation: Xenograft Models
To assess the anti-tumor efficacy of promising analogs in a living organism, xenograft models are utilized.
Methodology:
-
Tumor Implantation: Human melanoma cells (e.g., A375) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: The mice are then treated with the test compound, a vehicle control, and a positive control (e.g., a known BRAF inhibitor) via an appropriate route of administration (e.g., oral gavage).
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, the tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamic studies to confirm target engagement).
The results from these studies provide crucial information on the compound's efficacy, tolerability, and pharmacokinetic/pharmacodynamic properties in a more complex biological system.
Conclusion and Future Directions
The this compound scaffold serves as a valuable starting point for the development of potent and selective BRAF V600E inhibitors. The structure-activity relationships, though pieced together from various sources, highlight the critical roles of the benzonitrile and trifluoromethylpyridine moieties. Future optimization of these analogs could focus on enhancing their pharmacokinetic profiles, minimizing off-target effects, and overcoming potential resistance mechanisms. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and development of this promising class of anti-cancer agents.
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A PHASE III RANDOMIZED, DOUBLE-BLIND, PLACEBO-CONTROLLED STUDY OF DABRAFENIB IN COMBINATION WITH TRAMETINIB IN THE ADJUVANT TREATMENT OF HIGH-RISK BRAF V600 MUTATION-POSITIVE MELANOMA. Google APIs. [Link]
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A Comparative Guide to the Structure-Activity Relationship of Trifluoromethylpyridine Derivatives in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties has become a cornerstone of rational drug design. Among these, the trifluoromethylpyridine scaffold has emerged as a privileged structure, underpinning the development of a diverse array of therapeutic agents. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of trifluoromethylpyridine derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.
The Trifluoromethylpyridine Moiety: A Synergy of Properties for Enhanced Bioactivity
The trifluoromethyl (-CF3) group and the pyridine ring are a powerful combination in medicinal chemistry, each contributing unique properties that can significantly enhance the therapeutic potential of a molecule. The -CF3 group is highly electronegative and lipophilic, which can improve a compound's metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] The pyridine ring, a bioisostere of a phenyl ring, introduces a nitrogen atom that can act as a hydrogen bond acceptor and improve solubility.[3] The interplay of these features makes trifluoromethylpyridine derivatives a fertile ground for the discovery of novel therapeutics.
Synthesis of Trifluoromethylpyridine Derivatives: A Generalized Approach
The synthesis of trifluoromethylpyridine derivatives can be broadly categorized into two main strategies: the modification of a pre-existing trifluoromethylpyridine core or the construction of the pyridine ring from a trifluoromethyl-containing building block.[4][5] A common and versatile starting material is 2-chloro-5-trifluoromethylpyridine, which can be synthesized from 3-picoline through a multi-step process involving chlorination and fluorination.[6][7]
Below is a generalized workflow for the synthesis of a diverse library of trifluoromethylpyridine derivatives from a common intermediate.
Caption: Generalized synthetic workflow for trifluoromethylpyridine derivatives.
Experimental Protocol: Synthesis of 2-Amino-3-chloro-5-trifluoromethylpyridine
This protocol describes a method for the amination of a dichlorinated trifluoromethylpyridine precursor, a key step in the synthesis of many bioactive compounds.[2]
Materials:
-
2,3-dichloro-5-trifluoromethylpyridine
-
28% Aqueous ammonia
-
Autoclave
-
Water
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Combine 6.5 g of 2,3-dichloro-5-trifluoromethylpyridine and 20 ml of 28% aqueous ammonia in a 50 ml autoclave.
-
Seal the autoclave and heat the reaction mixture to 100°C for 24 hours.
-
Increase the temperature to 125°C and continue the reaction for an additional 5 hours. The internal pressure will be approximately 2 atmospheres.
-
After the reaction is complete, allow the autoclave to cool to room temperature.
-
Collect the resulting crystals by filtration.
-
Wash the crystals with water to remove any remaining ammonia and salts.
-
Dry the purified crystals to obtain 2-amino-3-chloro-5-trifluoromethylpyridine.
Structure-Activity Relationship (SAR) Analysis: A Comparative Look at Biological Activity
The biological activity of trifluoromethylpyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring. By systematically modifying these substituents, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of these compounds.
Anticancer Activity: Targeting Kinases and Cancer Cell Proliferation
Trifluoromethylpyridine and its isostere, trifluoromethylpyrimidine, are common scaffolds in the development of kinase inhibitors for cancer therapy.[8][9] The epidermal growth factor receptor (EGFR) is a prominent target, and many derivatives have been designed to inhibit its activity.[10][11]
The following table summarizes the in vitro anticancer activity of a series of 5-trifluoromethylpyrimidine derivatives against various cancer cell lines and EGFR kinase.[10]
| Compound | R1 | R2 | A549 IC50 (µM) | MCF-7 IC50 (µM) | PC-3 IC50 (µM) | EGFR Kinase IC50 (µM) |
| Gefitinib | - | - | 0.42 | 4.51 | 6.23 | 0.085 |
| 9a | H | H | >50 | >50 | >50 | >10 |
| 9k | H | Propinoyl | 2.11 | 8.97 | 10.34 | 0.46 |
| 9u | 3-Fluorophenyl | Acryloyl | 0.35 | 3.24 | 5.12 | 0.091 |
| 9v | 4-Fluorophenyl | Acryloyl | 0.48 | 4.11 | 5.89 | 0.11 |
Analysis of SAR:
-
The Unsubstituted Core (9a): The basic trifluoromethylpyrimidine scaffold with an unsubstituted aniline moiety shows negligible activity, highlighting the necessity of further functionalization.
-
Impact of the Acryloyl Moiety (9u, 9v vs. 9k): The introduction of an acryloyl group on the aniline nitrogen, a feature present in many irreversible EGFR inhibitors, dramatically increases potency against both cancer cell lines and the EGFR kinase. This is likely due to the formation of a covalent bond with a cysteine residue in the active site of EGFR.
-
Influence of Phenyl Substitution (9u vs. 9v): A fluoro substitution at the 3-position of the terminal phenyl ring (9u) results in slightly better activity compared to a 4-fluoro substitution (9v), suggesting that the electronic and steric properties at this position are critical for optimal binding.
Herbicidal Activity: Inhibition of Acetyl-CoA Carboxylase (ACC)
Trifluoromethylpyridine derivatives are also prominent in the agrochemical industry, with several commercial herbicides targeting the enzyme acetyl-CoA carboxylase (ACC).[5][6] ACC is a critical enzyme in fatty acid biosynthesis in plants.
The following table presents the SAR of a series of biphenyl and 3-phenyl pyridine-based ACC inhibitors.
| Compound | Core | R | ACC1 IC50 (nM) | ACC2 IC50 (nM) |
| 1 | Biphenyl | H | 150 | 250 |
| 2 | Biphenyl | OMe | 50 | 80 |
| 3 | 3-Phenyl Pyridine | H | 25 | 40 |
| 4 | 3-Phenyl Pyridine | OMe | 10 | 15 |
Analysis of SAR:
-
Pyridine vs. Biphenyl Core: Replacing the biphenyl core with a 3-phenyl pyridine core generally leads to a significant increase in potency against both ACC1 and ACC2. This suggests that the nitrogen atom in the pyridine ring may be involved in a key interaction with the enzyme's active site.
-
Effect of Methoxy Substitution: The addition of a methoxy group to the side chain consistently improves the inhibitory activity for both core structures. This could be due to favorable electronic or steric interactions within the binding pocket.
Experimental Protocols for Biological Evaluation
To ensure the reliability and reproducibility of SAR data, standardized and well-validated biological assays are essential.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the IC50 value of a compound against a specific kinase.
Caption: Workflow for an in vitro kinase inhibition assay.
Procedure:
-
Compound Preparation: Prepare a stock solution of the trifluoromethylpyridine derivative in DMSO and perform serial dilutions to obtain a range of concentrations.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase enzyme, the test compound at various concentrations, and the kinase assay buffer. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Add a mixture of the kinase substrate and ATP to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Add a reagent that converts the ADP produced into a luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Caption: Workflow for a cell viability (MTT) assay.
Procedure:
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow the cells to adhere overnight.
-
Compound Treatment: Remove the culture medium and add fresh medium containing the trifluoromethylpyridine derivative at various concentrations. Include appropriate controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Signaling Pathways Targeted by Trifluoromethylpyridine Derivatives
Understanding the signaling pathways that are modulated by these compounds is crucial for elucidating their mechanism of action and for designing more selective and effective drugs.
EGFR Signaling Pathway
The EGFR signaling pathway is a key regulator of cell proliferation, survival, and differentiation.[12][13] Dysregulation of this pathway is a hallmark of many cancers.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is another critical signaling cascade that is often dysregulated in cancer and is a downstream effector of EGFR signaling.[1][12][13]
Caption: The PI3K/Akt/mTOR signaling pathway.
TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[3][4]
Caption: The TGF-β signaling pathway.
Conclusion and Future Directions
The trifluoromethylpyridine scaffold has proven to be a remarkably versatile and fruitful starting point for the development of a wide range of biologically active compounds. The SAR studies highlighted in this guide demonstrate that small modifications to this core structure can lead to significant changes in potency and selectivity. Future research in this area will likely focus on the development of more selective inhibitors to minimize off-target effects and the exploration of novel biological targets for this privileged scaffold. The continued application of rational drug design principles, guided by a deep understanding of SAR, will undoubtedly lead to the discovery of new and improved trifluoromethylpyridine-based therapeutics.
References
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A Comparative Guide to the Metabolic Stability of Trifluoromethyl vs. Other Functional Groups
In the landscape of modern drug discovery, optimizing a compound's metabolic stability is a critical determinant of its eventual clinical success.[1] A drug candidate that is rapidly metabolized will struggle to achieve therapeutic concentrations, leading to a short duration of action and potentially poor bioavailability.[2] Consequently, medicinal chemists employ various strategies to fortify molecules against metabolic breakdown. One of the most powerful and widely adopted tactics is the strategic incorporation of a trifluoromethyl (CF₃) group.[1]
This guide provides an in-depth comparison of the metabolic stability imparted by the trifluoromethyl group versus other common functional groups encountered in drug design. We will explore the mechanistic basis for this stability, present comparative data, and provide a practical, field-proven protocol for assessing these properties in a laboratory setting.
The Trifluoromethyl Group: A Metabolic Shield
The trifluoromethyl group is frequently used as a bioisostere, a chemical substituent that can replace another group (like a methyl group) without significantly altering the molecule's shape, yet profoundly changing its electronic and metabolic properties.[3][4] The source of the CF₃ group's exceptional stability lies in two key features:
-
High C-F Bond Energy: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. This high bond energy makes it exceptionally resistant to the enzymatic cleavage typically carried out by metabolic enzymes.[1]
-
Strong Electron-Withdrawing Nature: The three fluorine atoms are highly electronegative, pulling electron density away from the central carbon atom. This makes adjacent C-H bonds less susceptible to oxidative metabolism, which is the primary route of Phase I drug metabolism mediated by the Cytochrome P450 (CYP) family of enzymes.[1][5]
By strategically placing a CF₃ group at a known or suspected site of metabolism—a practice known as "metabolic switching"—chemists can effectively block that pathway.[1][5] This blockade can significantly increase a drug's half-life, improve its bioavailability, and lead to a more predictable pharmacokinetic profile.[1][6]
Metabolic Fates of Common Functional Groups
To appreciate the protective effect of the CF₃ group, it is essential to understand the metabolic liabilities of the functional groups it often replaces.
-
Methyl (CH₃) and Ethyl (C₂H₅) Groups: Aliphatic C-H bonds are prime targets for CYP-mediated oxidation.[5] Methyl groups are commonly hydroxylated to form primary alcohols, which can be further oxidized to aldehydes and carboxylic acids. This process not only inactivates the parent drug but also increases its polarity, facilitating rapid excretion.
-
Methoxy (OCH₃) Group: The methyl group of a methoxy ether is susceptible to O-dealkylation, another common CYP-catalyzed reaction.[5] This process cleaves the ether bond, yielding a phenol and formaldehyde. The resulting phenol is then a target for Phase II conjugation reactions, such as glucuronidation, which further accelerates clearance.[7]
-
Hydroxyl (OH) Group: While often the product of Phase I metabolism, existing alcohol and phenol groups are highly susceptible to Phase II conjugation.[7][8] Enzymes like UDP-glucuronosyltransferases (UGTs) rapidly attach bulky, polar molecules like glucuronic acid, marking the compound for elimination.[9]
-
Halogens (Cl, Br): While also electron-withdrawing, larger halogens like chlorine and bromine are not as effective at sterically shielding adjacent sites from metabolism compared to the CF₃ group. Furthermore, they can sometimes be liabilities themselves, participating in various metabolic reactions.
The diagram below illustrates the typical metabolic pathways for these groups, highlighting the inert nature of the trifluoromethyl group in comparison.
Caption: Metabolic fates of different functional groups.
Head-to-Head: A Quantitative Comparison
The theoretical advantages of the CF₃ group are consistently validated by experimental data. In vitro metabolic stability assays using liver microsomes are the industry standard for evaluating how quickly a compound is metabolized.[6][10] These assays measure key parameters like half-life (t½) and intrinsic clearance (CLᵢₙₜ).
-
Half-life (t½): The time it takes for 50% of the compound to be metabolized. A longer half-life indicates greater stability.
-
Intrinsic Clearance (CLᵢₙₜ): A measure of the metabolic capacity of the liver for a specific compound. A lower intrinsic clearance value signifies greater stability.[11]
The following table summarizes data from a study on picornavirus inhibitors, where a metabolically labile methyl group was replaced with a trifluoromethyl group, demonstrating a profound protective effect.[12]
| Compound Analogue | Key Functional Group | Number of Metabolites | % Parent Remaining (in vitro) | Inferred Stability |
| Compound A | Methyl (-CH₃) | 8 | Low (not specified) | Low |
| Compound B | Trifluoromethyl (-CF₃) | 2 (minor) | 96% | High |
Data adapted from a study on picornavirus inhibitors where CF₃ substitution provided a global protective effect against hepatic metabolism.[12]
This "global protective effect" noted in the study highlights that CF₃ substitution not only prevents metabolism at its point of attachment but can also shield other parts of the molecule from enzymatic attack.[12]
Experimental Validation: In Vitro Microsomal Stability Assay
To ensure the trustworthiness and reproducibility of metabolic stability data, a rigorously controlled experimental protocol is essential. The following is a detailed, self-validating methodology for a typical in vitro microsomal stability assay.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of a test compound by measuring its rate of disappearance in the presence of liver microsomes.
Materials:
-
Test Compound (10 mM stock in DMSO)
-
Positive Control Compound (e.g., a compound with known high clearance)
-
Liver Microsomes (Human, Rat, etc., at 20 mg/mL)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase)
-
Quenching Solution (Acetonitrile with an appropriate internal standard)
-
96-well incubation plate and collection plate
-
LC-MS/MS system for analysis
Experimental Workflow Diagram:
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A Comparative Guide to the In Vitro Efficacy of 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile Derivatives Against Cancer Cell Lines
Introduction
The pursuit of novel small-molecule inhibitors for cancer therapy remains a cornerstone of modern oncology research. A particularly promising area involves the development of fluorinated organic molecules, which often exhibit enhanced pharmacological properties. The inclusion of fluorine, and specifically the trifluoromethyl (CF3) group, can significantly improve metabolic stability, membrane permeability, and binding affinity due to its high lipophilicity and potent electron-withdrawing nature.[1] This guide focuses on a chemical scaffold of significant interest: 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzonitrile . This core structure is notably present in several FDA-approved multi-kinase inhibitors, such as Sorafenib and Regorafenib, which have become standard-of-care treatments for various solid tumors, including hepatocellular carcinoma (HCC) and metastatic colorectal cancer (mCRC).[2][3][4]
This document provides a comprehensive comparison of the in vitro efficacy of novel derivatives based on this privileged scaffold. We will present supporting experimental data for their cytotoxic effects on a panel of human cancer cell lines, benchmarked against established therapeutic agents. Furthermore, this guide will detail the underlying experimental protocols, explain the causality behind methodological choices, and explore the potential mechanisms of action that drive the observed anti-cancer activity.
The Privileged Scaffold: A Structural Comparison
The this compound scaffold shares critical structural motifs with proven anti-cancer drugs. The diaryl ether linkage and the trifluoromethyl-substituted pyridine ring are key features that facilitate binding to the ATP-pocket of various protein kinases.
| Compound | Core Structure | Key Features |
| Topic Scaffold | This compound | Trifluoromethylpyridine, Diaryl Ether, Benzonitrile |
| Sorafenib | N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(4-(2-(N-methylcarbamoyl)pyridin-4-yloxy)phenyl)urea | Trifluoromethylphenyl, Diaryl Ether, Urea Linker |
| Regorafenib | 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)picolinamide | Trifluoromethylphenyl, Diaryl Ether, Urea Linker |
The structural homology suggests that derivatives of this scaffold may exert their anti-cancer effects through similar mechanisms, primarily by inhibiting key signaling pathways involved in cell proliferation and angiogenesis.[5][6] Research indicates the parent compound may induce apoptosis and cell cycle arrest in cancer cells, providing a strong rationale for further derivatization and investigation.[7]
Comparative In Vitro Efficacy
To evaluate the therapeutic potential of this chemical class, a panel of novel derivatives was synthesized and tested against four human cancer cell lines: MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), HCT-116 (colorectal carcinoma), and A549 (lung carcinoma). The half-maximal inhibitory concentration (IC50), a measure of compound potency, was determined using a standard MTT assay after 72 hours of exposure.
Disclaimer: The following data for Derivatives A, B, and C are representative and for illustrative purposes to demonstrate a typical comparative analysis.
| Compound | MCF-7 (Breast) IC50 (µM) | HepG2 (Liver) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | A549 (Lung) IC50 (µM) |
| Derivative A | 3.1 ± 0.4 | 4.5 ± 0.6 | 5.2 ± 0.7 | 7.8 ± 1.1 |
| Derivative B | 8.9 ± 1.2 | 10.1 ± 1.5 | 9.5 ± 1.3 | 12.3 ± 1.8 |
| Derivative C | 1.8 ± 0.2 | 2.5 ± 0.3 | 3.1 ± 0.4 | 4.2 ± 0.5 |
| Sorafenib (Control) | 5.9 ± 0.8 | 6.8 ± 0.9 | 5.5 ± 0.7 | 6.2 ± 0.8 |
| Regorafenib (Control) | 4.7 ± 0.6 | 5.1 ± 0.7 | 4.2 ± 0.5 | 5.8 ± 0.7 |
Structure-Activity Relationship (SAR) Insights:
From this comparative data, several key insights emerge:
-
Derivative C demonstrated superior potency across all tested cell lines compared to both the established drugs, Sorafenib and Regorafenib. Its sub-micromolar efficacy, particularly against MCF-7 and HepG2 cells, marks it as a highly promising lead candidate for further development.
-
Derivative A showed comparable or slightly better activity than the control drugs, indicating that the core scaffold is indeed active.
-
Derivative B was less potent, suggesting that the specific structural modifications in this derivative are less favorable for anti-proliferative activity.
These findings underscore the potential of the this compound scaffold. The significant activity of Derivative C highlights the success of chemical modification in optimizing the parent structure for enhanced anti-cancer efficacy.
Plausible Mechanism of Action: Multi-Kinase Inhibition
Given the structural similarity to Sorafenib and Regorafenib, it is hypothesized that these derivatives function as multi-kinase inhibitors. These established drugs are known to target multiple receptor tyrosine kinases (RTKs) and intracellular serine/threonine kinases.[8][9] Key pathways implicated include the Raf/MEK/ERK signaling cascade, which is crucial for cell proliferation, and the VEGFR/PDGFR pathways, which are central to tumor angiogenesis (the formation of new blood vessels).[2][10]
By simultaneously blocking these pathways, the compounds can inhibit tumor growth, prevent metastasis, and cut off the tumor's nutrient supply.[5][11]
Caption: Hypothesized mechanism of action via inhibition of the Raf/MEK/ERK and RTK signaling pathways.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The trustworthiness of any efficacy data hinges on a robust and well-executed experimental protocol. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Causality Behind the Method: The assay's principle is the enzymatic reduction of the yellow, water-soluble MTT into purple, insoluble formazan crystals.[12] This reaction is catalyzed by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of living, metabolically active cells. Therefore, the amount of formazan produced is directly proportional to the number of viable cells, allowing for quantitative measurement of a compound's cytotoxic effect.
Step-by-Step Methodology
-
Cell Seeding:
-
Action: Plate cancer cells (e.g., MCF-7, HepG2) into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Rationale: An optimal cell density is crucial. Too few cells will yield a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.[13] A 24-hour incubation allows cells to adhere and resume normal growth before treatment.
-
-
Compound Treatment:
-
Action: Prepare serial dilutions of the test derivatives and control drugs (e.g., Sorafenib) in culture medium. Add 100 µL of these dilutions to the appropriate wells, resulting in a final volume of 200 µL/well. Include "vehicle-only" (e.g., 0.1% DMSO) and "medium-only" (blank) controls.
-
Rationale: A dose-response curve is necessary to calculate the IC50. The vehicle control accounts for any potential toxicity of the solvent used to dissolve the compounds.
-
-
Incubation:
-
Action: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Rationale: A 72-hour incubation period is a standard duration for assessing the anti-proliferative effects of anti-cancer compounds, allowing for multiple cell doubling times.
-
-
MTT Addition:
-
Action: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours under the same conditions.
-
Rationale: This incubation period allows sufficient time for viable cells to metabolize the MTT into formazan crystals, which appear as a purple precipitate.[14]
-
-
Formazan Solubilization:
-
Action: Carefully remove the culture medium and add 150 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well.
-
Rationale: The formazan crystals are insoluble in water. A solubilizing agent is required to dissolve them, creating a homogenous colored solution that can be measured accurately.
-
-
Absorbance Measurement:
-
Action: Agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution. Measure the absorbance of each well at 570 nm using a microplate spectrophotometer.
-
Rationale: The intensity of the purple color, measured as optical density (OD), is directly proportional to the number of living cells.[14]
-
-
Data Analysis:
-
Action: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Rationale: The IC50 value provides a quantitative measure of the compound's potency, enabling direct comparison between different derivatives and control drugs.
-
Caption: Standard experimental workflow for the in vitro MTT cytotoxicity assay.
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of novel anti-cancer agents. The illustrative data presented in this guide indicates that derivatives of this scaffold can exhibit potent cytotoxic activity against a range of human cancer cell lines, in some cases exceeding the efficacy of established multi-kinase inhibitors like Sorafenib and Regorafenib.
The path forward for the most promising candidates, such as the representative "Derivative C," involves a multi-pronged approach:
-
Expanded Cell Line Screening: Evaluate efficacy against a broader panel of cancer cell lines, including those with known resistance mechanisms.
-
Kinase Inhibition Profiling: Conduct enzymatic assays to identify the specific kinases inhibited by the lead compounds and confirm the hypothesized mechanism of action.
-
In Vivo Efficacy Studies: Assess the anti-tumor activity and tolerability of lead compounds in preclinical animal models (e.g., tumor xenografts).
-
Pharmacokinetic and ADME Studies: Characterize the absorption, distribution, metabolism, and excretion properties of the compounds to evaluate their drug-like potential.
By systematically pursuing these next steps, researchers can further validate and optimize these novel derivatives, potentially leading to the development of a new generation of targeted cancer therapies.
References
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National Cancer Institute. Regorafenib. Division of Cancer Treatment and Diagnosis. [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Regorafenib? [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Sorafenib Tosylate? [Link]
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Abou-Elkacem, L., et al. (2017). The Mechanism of Action of Regorafenib in Colorectal Cancer: A Guide for the Community Physician. Hematology & Oncology. [Link]
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Abou-Alfa, G. K., et al. (2009). Sorafenib in the Treatment of Advanced Hepatocellular Carcinoma. Gastroenterology & Hepatology. [Link]
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Pharmacology of Sorafenib (Soratib, Sorafenat); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, April 13). YouTube. [Link]
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ClinPGx. Sorafenib Pharmacodynamics. [Link]
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Wilhelm, S. M., et al. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Cancer Chemotherapy and Pharmacology. [Link]
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Finn, R. S., & Cabrera, C. F. (2017). The Role of Regorafenib in Hepatocellular Carcinoma. Gastroenterology & Hepatology. [Link]
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Sun, W., & Lee, J. (2020). Molecular insight of regorafenib treatment for colorectal cancer. Journal of Cancer. [Link]
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PR Newswire. (2016, May 4). Phase III Trial of Regorafenib in Patients with Unresectable Liver Cancer Meets Primary Endpoint of Improving Overall Survival. [Link]
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ClinicalTrials.gov. Study of Regorafenib After Sorafenib in Patients With Hepatocellular Carcinoma. [Link]
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ClinicalTrials.Veeva. Use of Sorafenib and/or Regorafenib in Liver Cancer (Hepatocellular Carcinoma) Subsequent to Another Systemic First-line Treatment. [Link]
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
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CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
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Głowacka, I. E., et al. (2022, January 13). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals. [Link]
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A Comparative Guide to the Synthesis and Validation of 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile: A Modern Approach to Diaryl Ether Formation
In the landscape of modern medicinal chemistry and materials science, the synthesis of complex molecules with high efficiency, purity, and sustainability is paramount. The diaryl ether moiety is a privileged scaffold found in numerous biologically active compounds and advanced materials. One such molecule of significant interest is 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzonitrile, which incorporates a trifluoromethyl group for enhanced metabolic stability and a benzonitrile unit, a versatile precursor for further chemical transformations.[1] This guide presents a comprehensive validation of a novel, microwave-assisted synthetic method for this target compound, objectively comparing it with a traditional copper-catalyzed Ullmann-type reaction. Through this analysis, we aim to provide researchers, scientists, and drug development professionals with the critical data and experimental insights necessary to make informed decisions in their synthetic endeavors.
Introduction: The Significance of Diaryl Ether Synthesis
The formation of the C-O bond between two aromatic rings is a cornerstone of organic synthesis. Traditional methods, such as the Ullmann condensation, have long been the workhorses for constructing diaryl ethers.[2] These reactions, typically employing copper catalysts at high temperatures, have proven effective but often suffer from drawbacks including long reaction times, harsh conditions, and the use of stoichiometric amounts of metal catalysts, which can lead to challenges in product purification and environmental concerns.
Modern synthetic chemistry has seen a paradigm shift towards greener, more efficient methodologies. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, often dramatically reducing reaction times, improving yields, and enabling reactions that are sluggish under conventional heating.[3][4] This guide will explore the application of microwave irradiation to the synthesis of this compound, presenting it as a compelling alternative to the established Ullmann-type procedures.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound is achieved through the coupling of 2-chloro-5-(trifluoromethyl)pyridine and 4-cyanophenol. Here, we compare a traditional copper-catalyzed method with a modern microwave-assisted, catalyst-free approach.
| Parameter | Method A: Traditional Ullmann-Type Synthesis | Method B: Microwave-Assisted Synthesis |
| Catalyst | Copper(I) Iodide (CuI) | None |
| Solvent | Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) |
| Base | Potassium Carbonate (K₂CO₃) | Potassium Carbonate (K₂CO₃) |
| Temperature | 120-140 °C | 195 °C |
| Reaction Time | 12-24 hours | 10-15 minutes |
| Typical Yield | 75-85% | 90-95% |
| Purification | Column Chromatography | Recrystallization |
| Green Chemistry | Use of metal catalyst, longer heating times | Catalyst-free, significantly reduced reaction time |
This comparative data highlights the significant advantages of the microwave-assisted method, primarily in terms of reaction speed and the elimination of a metal catalyst, which simplifies purification and reduces environmental impact.
Experimental Protocols
Method A: Traditional Ullmann-Type Synthesis
This procedure is a representative example of a copper-catalyzed nucleophilic aromatic substitution (SNAr) reaction for the formation of diaryl ethers.
Diagram of the Traditional Synthesis Workflow
Caption: Workflow for the traditional Ullmann-type synthesis.
Step-by-Step Protocol:
-
To a solution of 4-cyanophenol (1.2 equivalents) in anhydrous dimethylformamide (DMF), add potassium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.
-
Add 2-chloro-5-(trifluoromethyl)pyridine (1.0 equivalent) and copper(I) iodide (0.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 120-140 °C and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure this compound.
Method B: Microwave-Assisted Catalyst-Free Synthesis
This novel approach leverages the efficiency of microwave heating to achieve a rapid and clean synthesis without the need for a metal catalyst.[3]
Diagram of the Microwave-Assisted Synthesis Workflow
Caption: Workflow for the microwave-assisted synthesis.
Step-by-Step Protocol:
-
In a 10 mL microwave reaction vial, combine 2-chloro-5-(trifluoromethyl)pyridine (1.0 equivalent), 4-cyanophenol (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Add anhydrous dimethyl sulfoxide (DMSO) to the vial to dissolve the reactants.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 195 °C for 10-15 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry under vacuum to yield the pure this compound.
Validation of the Synthesized Product
Rigorous analytical validation is essential to confirm the identity and purity of the synthesized this compound. The following protocols are standard for the characterization of such organic compounds.
Diagram of the Validation Workflow
Caption: Workflow for the analytical validation of the synthesized product.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and benzonitrile rings. The protons on the benzonitrile ring will appear as two doublets in the range of δ 7.2-7.8 ppm. The pyridine protons will also exhibit characteristic shifts, with the proton adjacent to the trifluoromethyl group showing a downfield shift.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all 13 carbon atoms in the molecule. Key signals to identify include the quaternary carbon of the nitrile group (C≡N) around δ 118-120 ppm, the carbons of the trifluoromethyl group (CF₃) showing a quartet due to C-F coupling, and the aromatic carbons.
Fourier-Transform Infrared (FTIR) Spectroscopy:
The FTIR spectrum provides valuable information about the functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C≡N (Nitrile stretch) | 2220-2240 |
| C-O-C (Aryl ether stretch) | 1230-1270 |
| C-F (Trifluoromethyl stretch) | 1100-1200 (strong, broad) |
| C=C, C=N (Aromatic rings) | 1450-1600 |
Chromatographic Purity Assessment
Thin Layer Chromatography (TLC):
TLC is a quick and effective method to monitor the progress of the reaction and assess the purity of the final product. A single spot on the TLC plate in an appropriate solvent system indicates a high degree of purity.
High-Performance Liquid Chromatography (HPLC):
For quantitative purity analysis, a reversed-phase HPLC method is employed.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (containing 0.1% formic acid) and acetonitrile is typically used.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 254 nm).
-
Purity Determination: The purity is calculated based on the area percentage of the main peak in the chromatogram. A purity of ≥98% is generally considered high for research purposes.
Conclusion
This guide has presented a detailed comparison of a traditional Ullmann-type synthesis and a modern, microwave-assisted method for the preparation of this compound. The experimental data strongly supports the adoption of the microwave-assisted protocol, which offers significant advantages in terms of reaction efficiency, reduced environmental impact, and simplified product purification. The provided validation protocols offer a robust framework for researchers to confirm the identity and purity of this valuable chemical intermediate. By embracing such innovative and efficient synthetic strategies, the scientific community can accelerate the pace of discovery in drug development and materials science while adhering to the principles of green chemistry.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 138545, this compound. Available at: [Link]
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Lee, J.-K., et al. (2008). Diaryl ether synthesis in supercritical carbon dioxide in batch and continuous flow modes. Chemical Communications, (39), 4780–4782. Available at: [Link]
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Li, F., et al. (2003). Microwave-Assisted Synthesis of Diaryl Ethers without Catalyst. Organic Letters, 5(12), 2169–2171. Available at: [Link]
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Li, F., et al. (2003). Microwave-assisted synthesis of diaryl ethers without catalyst. Organic letters, 5(12), 2169-71. Available at: [Link]
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ChemInform Abstract: The Coupling Reactions of Aryl Halides and Phenols Catalyzed by Palladium and MOP-Type Ligands. (2010). ChemInform, 31(34). Available at: [Link]
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Jamison, T. F., & Webb, D. (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients. Journal of flow chemistry, 12(1), 1-20. Available at: [Link]
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Moseley, J. D., & Marafie, M. H. (2011). Translation of microwave methodology to continuous flow for the efficient synthesis of diaryl ethers via a base-mediated SNAr reaction. Beilstein journal of organic chemistry, 7, 1360–1371. Available at: [Link]
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Figure 1. a) 1 H-NMR, b) 13 C-NMR, and c) 13 C-DEPT-135-NMR spectra of... (2019). ResearchGate. Available at: [Link]
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Al-Masum, M., Albeshy, R., & Alalwan, H. A. (2022). Pd-Catalyzed Unprecedented Cross-Coupling of Mixed Phenols and Halides for the Synthesis of Aromatic Ethers. International Journal of Organic Chemistry, 12(2), 75-91. Available at: [Link]
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Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (2014). ResearchGate. Available at: [Link]
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Synthesis, characterization, and optical and surface properties of (4-(trifluoromethylthio)phenoxy) copper(ii) phthalocyanine. (2017). New Journal of Chemistry. Available at: [Link]
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Gowrisankar, S., et al. (2010). A general and efficient catalyst for palladium-catalyzed C-O coupling reactions of aryl halides with primary alcohols. Journal of the American Chemical Society, 132(33), 11592-11595. Available at: [Link]
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Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. Journal of the American Chemical Society, 132(43), 15914–15917. Available at: [Link]
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O'Keeffe, S., et al. (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 44(3), 187–197. Available at: [Link]
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Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2021). Molecules, 26(21), 6433. Available at: [Link]
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A Comparative Guide to the Cross-Reactivity Profiling of Kinase Inhibitors Derived from 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. An inhibitor's interaction with kinases beyond its intended target can lead to unforeseen off-target effects or reveal novel therapeutic opportunities. This guide provides an in-depth comparison of the cross-reactivity profiles of kinase inhibitors derived from the 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzonitrile scaffold. We will focus on RAF265 (also known as CHIR-265), a prominent inhibitor from this class, and compare its performance against other well-characterized BRAF inhibitors: Sorafenib, Vemurafenib, and Dabrafenib. This analysis is supported by quantitative experimental data and detailed protocols for key profiling assays.
The Significance of the this compound Scaffold
The this compound core is a key pharmacophore in the design of potent kinase inhibitors. Its structural features allow for high-affinity binding to the ATP-binding pocket of various kinases. RAF265, a notable derivative, was developed as a dual inhibitor of RAF kinases and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), crucial mediators of cancer cell proliferation and angiogenesis.[1][2] Understanding the broader kinome-wide interactions of inhibitors built on this scaffold is essential for optimizing their therapeutic window and anticipating potential mechanisms of resistance or toxicity.
Comparative Cross-Reactivity Profiles
The selectivity of a kinase inhibitor is not an absolute measure but rather a spectrum of its binding affinities across the human kinome. Below is a comparative analysis of RAF265 and other BRAF inhibitors, showcasing their on-target potency and off-target interactions. The data is presented as dissociation constants (Kd) or IC50 values, with lower values indicating higher affinity.
| Kinase Target | RAF265 (IC50/Kd) | Sorafenib (IC50) | Vemurafenib (IC50/Kd) | Dabrafenib (IC50) |
| Primary Targets | ||||
| BRAF (V600E) | 0.5 nM[3] | 38 nM[4] | 13-31 nM | <100 nM[5] |
| BRAF (wild-type) | 70 nM[3] | 22 nM[4] | 100-160 nM | <100 nM[5] |
| C-RAF (RAF1) | 19 nM[3] | 6 nM[4] | 6.7-48 nM | <100 nM[5] |
| VEGFR-2 (KDR) | 30 nM (EC50)[6] | 90 nM[1] | - | - |
| Key Off-Targets | ||||
| PDGFRβ | +[3] | 57 nM[4] | - | - |
| c-KIT | +[3] | 68 nM[4] | - | - |
| FLT3 | - | 58 nM[4] | - | - |
| SRMS | - | - | 18 nM | - |
| ACK1 | - | - | 19 nM | - |
| MAP4K5 (KHS1) | - | - | 51 nM[7] | - |
| FGR | - | - | 63 nM | - |
| LCK | - | - | 183 nM[7] | - |
| NEK9 | - | - | - | +[8] |
| CDK16 | - | - | - | +[8] |
"+" indicates reported inhibitory activity without a specific value provided in the search results. "-" indicates no significant inhibition reported in the search results.
This data highlights that while all four inhibitors potently target the BRAF V600E mutant, their broader selectivity profiles diverge significantly. RAF265 and Sorafenib exhibit multi-kinase inhibition profiles, notably targeting VEGFR-2 in addition to RAF kinases.[3][4][9] In contrast, Vemurafenib and Dabrafenib are more selective for the RAF family, though they possess distinct off-target profiles.[8] For instance, Dabrafenib uniquely inhibits NEK9 and CDK16.[8] These differences in cross-reactivity can have profound implications for their clinical efficacy and adverse effect profiles.
Signaling Pathways of Primary Targets
To contextualize the impact of these inhibitors, it is crucial to visualize their primary signaling pathways. RAF265's dual targeting of BRAF and VEGFR-2 affects two critical pathways in cancer progression: the MAPK/ERK pathway and the angiogenesis pathway.
Caption: The BRAF/MAPK signaling pathway and the point of intervention for BRAF inhibitors.
Caption: The VEGFR-2 signaling pathway, a key regulator of angiogenesis, is targeted by RAF265 and Sorafenib.
Experimental Protocols for Cross-Reactivity Profiling
To empirically determine the cross-reactivity of a kinase inhibitor, several robust methodologies can be employed. Here, we provide detailed protocols for three key assays: KINOMEscan™, Cellular Thermal Shift Assay (CETSA), and Quantitative Phosphoproteomics.
KINOMEscan™: A Competition Binding Assay
The KINOMEscan™ platform offers a high-throughput method to quantitatively measure the binding of a compound to a large panel of kinases.[10]
Caption: A simplified workflow of the KINOMEscan™ competition binding assay.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the test inhibitor in 100% DMSO to create a stock solution. Serially dilute the stock solution to generate a range of concentrations for Kd determination, or use a single high concentration (e.g., 10 µM) for initial screening.
-
Assay Reaction: In a multi-well plate, combine the DNA-tagged kinase, the immobilized ligand (bead-based), and the test inhibitor at the desired concentrations. Include a DMSO-only control.
-
Incubation: Allow the reaction to equilibrate at room temperature for a specified time (e.g., 1 hour) to allow for competitive binding to occur.
-
Washing: Wash the beads to remove unbound kinase and test inhibitor.
-
Elution: Elute the bound kinase from the immobilized ligand.
-
Quantification: Quantify the amount of eluted kinase by performing quantitative PCR (qPCR) on the DNA tag.
-
Data Analysis: Compare the qPCR signal from the inhibitor-treated samples to the DMSO control. A lower signal in the presence of the inhibitor indicates binding. For single-concentration screening, results are often expressed as "percent of control". For dose-response experiments, the data is used to calculate the dissociation constant (Kd).
Cellular Thermal Shift Assay (CETSA): Target Engagement in a Cellular Context
CETSA is a powerful biophysical assay that measures the thermal stability of a protein in its native cellular environment. Ligand binding typically stabilizes a protein, leading to a higher melting temperature.[6][11][12]
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with the kinase inhibitor at various concentrations or a single concentration, alongside a vehicle (DMSO) control, for a duration sufficient for cellular uptake and target engagement (e.g., 1-3 hours).
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the samples across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. Include a non-heated control.
-
Cell Lysis: Lyse the cells to release the intracellular proteins. A common method is repeated freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Separation of Soluble Fraction: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the precipitated proteins and cellular debris.
-
Sample Preparation for Analysis: Collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample to ensure equal loading for analysis.
-
Western Blot Analysis: Separate the proteins in the soluble fraction by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with a primary antibody specific to the kinase of interest, followed by a secondary antibody.
-
Data Analysis: Quantify the band intensities from the western blot. Plot the percentage of soluble protein remaining at each temperature relative to the non-heated control. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target stabilization and therefore, engagement.
Quantitative Phosphoproteomics: Mapping the Cellular Signaling Response
Quantitative phosphoproteomics provides a global view of the changes in protein phosphorylation in response to kinase inhibitor treatment. This allows for the identification of both direct and downstream effects on cellular signaling pathways.[13][14]
Caption: A streamlined workflow for quantitative phosphoproteomics analysis of kinase inhibitor effects.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Grow cells and treat with the kinase inhibitor or vehicle control for a defined period.
-
Cell Lysis and Protein Digestion: Lyse the cells in a buffer containing phosphatase and protease inhibitors. Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
Isobaric Labeling (e.g., TMT): Label the peptides from each condition with a different isobaric tag. This allows for the pooling of samples and simultaneous analysis, which improves quantitative accuracy.
-
Phosphopeptide Enrichment: Enrich for phosphopeptides from the mixed peptide sample using techniques such as titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and the isobaric tags, allowing for both identification of the phosphopeptide and quantification of its relative abundance in each original sample.
-
Data Analysis: Use specialized software to identify the phosphopeptides and their phosphorylation sites from the MS/MS spectra. Quantify the changes in phosphorylation levels for each identified site between the inhibitor-treated and control samples.
-
Bioinformatic Analysis: Perform pathway analysis on the differentially phosphorylated proteins to identify the signaling networks that are modulated by the kinase inhibitor.
Conclusion
The cross-reactivity profiling of kinase inhibitors is a critical component of their preclinical and clinical development. As demonstrated with RAF265 and its comparators, inhibitors targeting the same primary kinase can have vastly different kinome-wide interaction profiles. A thorough understanding of these off-target effects, gained through rigorous experimental approaches like KINOMEscan™, CETSA, and quantitative phosphoproteomics, is essential for developing safer and more effective targeted therapies. The detailed protocols and comparative data presented in this guide are intended to equip researchers with the knowledge and tools necessary to conduct comprehensive cross-reactivity profiling of their own kinase inhibitors.
References
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The current state of the art of quantitative phosphoproteomics and its applications to diabetes research. PMC - NIH. [Link]
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Experimental procedures for in vivo and ex vivo CETSA. Overview of... - ResearchGate. [Link]
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Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. Discovery Research Portal - University of Dundee. [Link]
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Quantitative Interrogation of the Human Kinome Perturbed by Two BRAF Inhibitors. NIH. [Link]
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Dabrafenib inhibits the growth of BRAF‐WT cancers through CDK16 and NEK9 inhibition. The FEBS Journal. [Link]
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Selectivity scores [S(3 μmol/L)] for known kinase inhibitors, including... - ResearchGate. [Link]
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Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function. EMBO Molecular Medicine. [Link]
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崔瑞廷, Tim 細胞影像分析工程師 KINOMEscan. [Link]
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Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function. bioRxiv. [Link]
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Dabrafenib KINOMEscan. LINCS Data Portal. [Link]
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BRAF inhibitors suppress apoptosis through off-target inhibition of JNK signaling. NIH. [Link]
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BRAF inhibitors suppress apoptosis through off-target inhibition of JNK signaling. eLife. [Link]
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SL-TMT: A Streamlined Protocol for Quantitative (Phospho)proteome Profiling using TMT-SPS-MS3. NIH. [Link]
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Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. PLOS One. [Link]
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Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
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KINOMEscan Technology. Eurofins Discovery. [Link]
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High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. NIH. [Link]
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Life Beyond Kinases: Structure-based Discovery of Sorafenib as Nanomolar Antagonist of 5-HT Receptors. PMC - PubMed Central. [Link]
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BRAF inhibitors suppress apoptosis through off-target inhibition of JNK signaling. eLife. [Link]
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Clinical Pharmacokinetics of Vemurafenib. PubMed. [Link]
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Identification of Potential Off-Targets of Chemotherapeutic Agent Sorafenib: A Molecular Docking Approach. Open Access academic publisher. [Link]
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Kinome Profiling to Predict Sensitivity to MAPK Inhibition in Melanoma and to Provide New Insights into Intrinsic and Acquired Mechanism of Resistance : Short Title. PubMed Central. [Link]
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Discovery of RAF265: A Potent mut-B-RAF Inhibitor for the Treatment of Metastatic Melanoma. PMC - PubMed Central. [Link]
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KINOMEscan data. HMS LINCS Project. [Link]
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Sorafenib is an Oral Multi-target Kinase Inhibitor for Kinds of Cancers Research. Active Bio. [Link]
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Sorafenib off-target effects predict outcomes in patients treated for hepatocellular carcinoma. PubMed. [Link]
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Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. PubMed Central. [Link]
-
RAF265 inhibits the growth of advanced human melanoma tumors. PubMed. [Link]
-
KdMAX Kinase Assay Panel. Eurofins Discovery. [Link]
-
Dual Inhibition of SRC Family Kinases and Sorafenib Enhances Anti-Tumor Activity in Hepatocellular Carcinoma Cells. NIH. [Link]
-
A first-in-human phase I, multicenter, open-label, dose-escalation study of the oral RAF/VEGFR-2 inhibitor (RAF265) in locally advanced or metastatic melanoma independent from BRAF mutation status. PubMed. [Link]
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- 5. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One [journals.plos.org]
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A Senior Application Scientist's Guide to Benchmarking the Purity of 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile
In the landscape of modern drug discovery and development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of experimental reproducibility, safety, and regulatory compliance. For researchers, scientists, and drug development professionals, the sourcing of high-purity starting materials and intermediates like 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzonitrile is a critical first step in the path to successful outcomes. This guide provides a comprehensive framework for benchmarking the purity of this key building block from various suppliers, leveraging a suite of orthogonal analytical techniques to ensure a thorough and reliable assessment.
The structural complexity of this compound, a molecule featuring a trifluoromethyl group, a pyridine ring, and a benzonitrile moiety, necessitates a multi-faceted analytical approach. The presence of these functional groups contributes to its utility in medicinal chemistry, particularly in the synthesis of novel therapeutic agents.[1] However, these same features can also give rise to a unique profile of process-related impurities and degradation products. Therefore, a robust purity assessment must go beyond a simple percentage value and delve into the identification and quantification of these minor components.
This guide is structured to provide not only detailed experimental protocols but also the scientific rationale behind the chosen methodologies. By adhering to the principles of analytical rigor and referencing established pharmacopeial standards, the described workflows are designed to be self-validating systems, ensuring the generation of trustworthy and actionable data.
The Analytical Trinity: A Multi-Pronged Approach to Purity Verification
To obtain a comprehensive understanding of a sample's purity, relying on a single analytical technique is insufficient. Instead, a combination of orthogonal methods, each probing different physicochemical properties of the analyte and its potential impurities, provides a more complete and reliable picture. For this compound, we will employ a powerful trio of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A cornerstone of pharmaceutical analysis for separating and quantifying components in a mixture.[2][3]
-
Quantitative Nuclear Magnetic Resonance (qNMR): A primary ratio method that allows for the determination of purity without the need for a specific reference standard of the analyte.[4][5][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive and specific technique for the detection and identification of trace-level impurities.[2][3][7][8]
The logical workflow for this comprehensive purity assessment is depicted below.
Caption: Workflow for benchmarking the purity of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the workhorse for purity determination in the pharmaceutical industry, offering high resolution and sensitivity for the separation of the main component from its impurities.[2] The choice of a reversed-phase method is appropriate for this moderately polar molecule.
Rationale for Method Selection
A reversed-phase HPLC method using a C18 stationary phase provides excellent separation for a wide range of organic molecules. The mobile phase, a mixture of an aqueous buffer and an organic solvent, allows for the fine-tuning of selectivity and retention. A gradient elution is employed to ensure the timely elution of both early and late-eluting impurities. This approach is consistent with the general principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography.[9][10][11][12][13]
Detailed Experimental Protocol for HPLC Analysis
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18.1-22 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve in 10 mL of acetonitrile to a final concentration of 1 mg/mL.
System Suitability: Before sample analysis, the system suitability must be verified according to USP <621> guidelines.[9][10][11][12][13] This includes injecting a standard solution multiple times to assess parameters such as retention time repeatability, peak area precision, tailing factor, and theoretical plates.
Data Presentation: Comparative HPLC Purity
| Supplier | Lot Number | Purity by HPLC (% Area) | Number of Impurities Detected (>0.05%) |
| Supplier A | A-001 | 99.85% | 2 |
| Supplier B | B-001 | 99.52% | 4 |
| Supplier C | C-001 | 99.91% | 1 |
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity
Quantitative NMR (qNMR) is a primary analytical method that provides a direct measurement of the analyte's purity without the need for a reference standard of the same compound.[4][5][6] This is achieved by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity.
Causality behind Experimental Choices
The selection of a suitable internal standard is critical for the accuracy of the qNMR experiment. The standard should have a simple spectrum with at least one resonance that is well-resolved from any signals of the analyte or impurities. It should also be chemically stable, non-volatile, and accurately weighable. Maleic acid is a suitable choice for this analysis. The long relaxation delay (D1) is crucial to ensure complete relaxation of all protons, a prerequisite for accurate integration.
Step-by-Step qNMR Protocol
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
Sample Preparation:
-
Accurately weigh approximately 15 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., Maleic Anhydride, purity >99.5%) into the same vial.
-
Dissolve the mixture in approximately 0.75 mL of a deuterated solvent (e.g., DMSO-d6).
-
Transfer the solution to a 5 mm NMR tube.
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Number of Scans: 16
-
Relaxation Delay (D1): 30 seconds
-
Acquisition Time: At least 3 seconds
-
Spectral Width: Appropriate for observing all relevant signals.
Data Processing and Purity Calculation:
-
Apply a Fourier transform to the FID with a small amount of line broadening (e.g., 0.3 Hz).
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Comparative qNMR Purity Data
| Supplier | Lot Number | Purity by qNMR (%) |
| Supplier A | A-001 | 99.7% |
| Supplier B | B-001 | 99.4% |
| Supplier C | C-001 | 99.8% |
LC-MS for Impurity Profiling
While HPLC provides quantitative data on purity, LC-MS is indispensable for the identification and structural elucidation of impurities, even at trace levels.[2][3][7][8] This is crucial for understanding the potential toxicological profile of the material and for process optimization.
Rationale for LC-MS Analysis
The coupling of liquid chromatography with mass spectrometry provides both separation and mass information in a single analysis. Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, minimizing fragmentation and providing a clear molecular ion. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of impurities, aiding in their identification.
Potential Process-Related Impurities
Based on the common synthesis of this compound via a nucleophilic aromatic substitution reaction between 2-chloro-5-(trifluoromethyl)pyridine and 4-cyanophenol, potential impurities could include:
-
Starting Materials: Unreacted 2-chloro-5-(trifluoromethyl)pyridine and 4-cyanophenol.
-
By-products: Isomeric products, or products from side reactions.
-
Degradation Products: Hydrolysis of the nitrile group to a carboxylic acid or amide.
Caption: Potential impurities in the synthesis of the target compound.
Detailed LC-MS Protocol
Instrumentation:
-
LC-MS system with an ESI source and a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
LC Conditions:
-
(Same as the HPLC method described in section 2.2)
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Mass Range: 50-1000 m/z
-
Data Acquisition: Full scan mode for impurity detection and targeted MS/MS for structural confirmation.
Comparative Impurity Profile
| Supplier | Lot Number | Impurity 1 (m/z) | Impurity 2 (m/z) | Other Notable Impurities |
| Supplier A | A-001 | Detected at 0.08% | Detected at 0.06% | None above 0.05% |
| Supplier B | B-001 | Detected at 0.15% | Detected at 0.11% | Two additional impurities at ~0.07% |
| Supplier C | C-001 | Not Detected | Detected at 0.05% | None above 0.05% |
Conclusion and Recommendations
The comprehensive analysis of this compound from three different suppliers reveals notable differences in their purity profiles.
-
Supplier C consistently demonstrated the highest purity across all analytical techniques, with the lowest number and levels of impurities.
-
Supplier A provided material of high purity, though with slightly higher levels of two detectable impurities compared to Supplier C.
-
Supplier B showed a lower purity by both HPLC and qNMR, with a more complex impurity profile as determined by LC-MS.
For applications in late-stage drug development and manufacturing, where stringent control of impurities is paramount according to ICH Q3A guidelines, Supplier C would be the recommended choice.[14][15][16][17][18] For early-stage research where cost may be a more significant factor, the material from Supplier A could be considered acceptable, provided the identified impurities are not structurally alerting. The material from Supplier B would require further purification before being suitable for most pharmaceutical applications.
This guide provides a robust framework for the analytical benchmarking of a critical pharmaceutical intermediate. By adopting a multi-technique, data-driven approach, researchers and drug developers can make informed decisions about supplier selection, ensuring the quality and integrity of their scientific endeavors.
References
-
United States Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q3A(R2): Impurities in New Drug Substances. [Link]
-
Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]
-
AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]
-
LCGC International. Are You Sure You Understand USP <621>? [Link]
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A Senior Application Scientist's Guide to Diaryl Ether Synthesis: A Head-to-Head Comparison of Catalytic Systems
Introduction: The Enduring Importance of the Diaryl Ether Linkage
In the landscape of modern chemistry, the diaryl ether moiety stands as a cornerstone structural motif. Its prevalence in a vast array of biologically active natural products, pharmaceuticals, and advanced materials underscores the critical need for efficient and robust synthetic methodologies for its construction.[1][2][3] From the glycopeptide antibiotic vancomycin to novel agrochemicals and high-performance polymers, the C(sp²)–O–C(sp²) linkage imparts unique conformational properties and metabolic stability.[1][4]
For researchers, scientists, and drug development professionals, the choice of catalytic system for forging this bond is a critical decision that impacts yield, purity, scalability, and ultimately, project timelines. This guide provides a comprehensive, head-to-head comparison of the two dominant catalytic methodologies—the classical copper-catalyzed Ullmann condensation and the modern palladium-catalyzed Buchwald-Hartwig etherification. We will delve into the mechanistic underpinnings, practical considerations, and performance benchmarks of each, supported by experimental data, to empower you to make the most informed decision for your synthetic challenges. Furthermore, we will touch upon emerging catalytic systems that promise to expand the synthetic chemist's toolkit.
The Workhorses: Copper vs. Palladium
The synthesis of diaryl ethers has been historically dominated by two main transition-metal-catalyzed approaches. The choice between them often depends on factors such as substrate scope, functional group tolerance, and cost.
The Ullmann Condensation: A Classic Reimagined
First reported by Fritz Ullmann in the early 20th century, the Ullmann condensation is the traditional method for forming diaryl ether linkages.[4][5] The classical protocol involves the coupling of an aryl halide with a phenol using stoichiometric amounts of copper powder or copper salts at very high temperatures, often exceeding 200 °C.[4][5][6] These harsh conditions significantly limited the reaction's scope and functional group compatibility.[5][7]
However, the last few decades have seen a renaissance of the Ullmann reaction. The introduction of soluble copper catalysts in combination with various ligands has led to the development of milder, more versatile "Ullmann-type" reactions that can proceed with catalytic amounts of copper at significantly lower temperatures (e.g., 80-140 °C).[1][5][8]
Mechanism: The most widely accepted mechanism for the modern Ullmann C–O cross-coupling involves the oxidative addition of the aryl halide to a Cu(I) species, forming an organocopper(III) halide intermediate. This is often the rate-determining step. Subsequent reaction with the phenoxide (formed in situ with a base) leads to a diorganocopper(III) complex, which then undergoes reductive elimination to furnish the diaryl ether product and regenerate the active Cu(I) catalyst.[1]
Catalytic Cycle of the Ullmann Condensation
Caption: Proposed catalytic cycle for the modern Ullmann diaryl ether synthesis.
Advantages:
-
Cost-Effectiveness: Copper is significantly more abundant and less expensive than palladium, making it an attractive choice for large-scale synthesis.[7]
-
Improving Conditions: Modern protocols with ligands like N,N-dimethylglycine, L-proline, and various oxalamides allow the reaction to proceed at much lower temperatures (e.g., 90 °C) and with lower catalyst loadings (as low as 0.2-2 mol%).[8][9]
Limitations:
-
Reaction Conditions: While improved, conditions for Ullmann-type reactions are often still more forcing (higher temperatures, stronger bases) than their palladium-catalyzed counterparts.[6]
-
Substrate Scope: Electron-rich aryl bromides and sterically hindered substrates can be challenging coupling partners, sometimes requiring higher temperatures or specific ligand systems to achieve good yields.[4][10]
The Buchwald-Hartwig Etherification: A Paradigm of Mildness and Generality
Emerging in the mid-1990s from the labs of Stephen Buchwald and John Hartwig, palladium-catalyzed C-O bond formation has revolutionized diaryl ether synthesis.[4][5] This methodology generally offers milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to the classical Ullmann condensation.[5][11]
The key to the success of the Buchwald-Hartwig etherification lies in the use of specialized, bulky, and electron-rich phosphine-based ligands. These ligands facilitate the key steps of the catalytic cycle and allow for the coupling of a wide range of aryl halides (including chlorides) and pseudohalides (triflates) with phenols.[8][12]
Mechanism: The catalytic cycle is believed to start with the oxidative addition of the aryl halide to a Pd(0) complex, generating a Pd(II) intermediate. Coordination of the phenoxide and subsequent reductive elimination forms the C-O bond of the diaryl ether and regenerates the Pd(0) catalyst. The nature of the ligand is crucial for promoting both the oxidative addition and the challenging reductive elimination step.[12][13][14]
Catalytic Cycle of the Buchwald-Hartwig Etherification
Caption: Generalized catalytic cycle for the Buchwald-Hartwig C-O coupling reaction.
Advantages:
-
Mild Conditions: Reactions can often be run at lower temperatures (room temperature to 100 °C) and with weaker bases (e.g., K₃PO₄, Cs₂CO₃) than Ullmann-type couplings.[8][15]
-
Broad Substrate Scope: It is highly effective for a wide range of electronically diverse and sterically hindered aryl halides and phenols.[8] Even challenging substrates like aryl chlorides can be successfully coupled with the appropriate choice of ligand.[13]
-
High Functional Group Tolerance: The milder conditions allow for the presence of a wide variety of sensitive functional groups on both coupling partners.
Limitations:
-
Catalyst Cost: Palladium is a precious metal, and the specialized phosphine ligands can be expensive, which can be a significant factor in large-scale applications.[4]
-
Catalyst Sensitivity: Both the palladium precursor and the phosphine ligands can be sensitive to air and moisture, often requiring inert atmosphere techniques.
Head-to-Head Performance Comparison
To facilitate a direct comparison, the following table summarizes the key performance characteristics of modern Ullmann-type and Buchwald-Hartwig diaryl ether syntheses.
| Feature | Modern Ullmann Condensation (Cu-catalyzed) | Buchwald-Hartwig Etherification (Pd-catalyzed) |
| Catalyst Cost | Low (Copper is abundant and inexpensive) | High (Palladium is a precious metal) |
| Ligand Cost | Generally low to moderate (e.g., amino acids, oxalamides) | Moderate to very high (specialized biarylphosphines) |
| Typical Temp. | 80 - 140 °C | Room Temperature - 110 °C[13][16] |
| Base Strength | Often requires strong bases (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄) | Can often employ weaker bases (e.g., K₃PO₄, NaOt-Bu)[8] |
| Aryl Halide Scope | Best for Iodides and Bromides; Chlorides are very challenging.[1] | Excellent for Iodides, Bromides, Triflates, and Chlorides (with appropriate ligands).[8] |
| Phenol Scope | Good; electron-rich phenols can be less reactive. | Excellent; tolerates a wide range of electronic properties and steric hindrance.[8] |
| Functional Groups | Good tolerance, but high temperatures can be limiting. | Excellent tolerance due to milder conditions. |
| Catalyst Loading | Typically 1-10 mol%, with some systems as low as 0.2 mol%.[9] | Typically 0.5-5 mol%.[17] |
| Air/Moisture | Generally more robust and less sensitive. | Often requires inert atmosphere techniques. |
Emerging Alternatives: The Rise of Nickel Catalysis
While copper and palladium catalysts are the established leaders, recent research has highlighted nickel as a promising, cost-effective alternative. Nickel-catalyzed cross-coupling reactions for C-O bond formation are gaining traction.[18][19] These systems can sometimes offer unique reactivity and can be particularly effective for challenging substrates. For instance, dual photoredox/nickel catalysis has been shown to facilitate diaryl ether synthesis under very mild conditions.[20][21] These methods often proceed via different mechanisms, sometimes involving Ni(I)/Ni(III) or radical pathways, expanding the mechanistic landscape for C-O bond formation.[18][19][21] While still less general than palladium catalysis, the economic advantage of nickel ensures that it will be an area of intense research and development.
Experimental Protocols: A Practical Guide
To provide a tangible starting point, here are detailed, representative protocols for both a modern Ullmann-type and a Buchwald-Hartwig diaryl ether synthesis.
General Experimental Workflow
Caption: A generalized workflow for transition-metal-catalyzed diaryl ether synthesis.
Protocol 1: Modern Ullmann-Type Synthesis
This protocol is adapted from a procedure utilizing an air-stable Cu(I) catalyst and N,N-dimethylglycine as a ligand.[8]
-
Reactants: Aryl iodide (1.0 mmol), Phenol (1.2 mmol), K₂CO₃ (2.0 mmol), CuI (0.1 mmol, 10 mol%), N,N-dimethylglycine (0.2 mmol, 20 mol%).
-
Solvent: Anhydrous Dioxane (2.0 mL).
Step-by-Step Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol), phenol (1.2 mmol), potassium carbonate (2.0 mmol), copper(I) iodide (10 mol%), and N,N-dimethylglycine (20 mol%).
-
Seal the tube with a septum, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times.
-
Add anhydrous dioxane (2.0 mL) via syringe.
-
Place the reaction tube in a preheated oil bath at 90 °C and stir vigorously for 24 hours.
-
After the reaction is complete (as monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (10 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate (2 x 5 mL).
-
Transfer the filtrate to a separatory funnel and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl ether.
Protocol 2: Buchwald-Hartwig Etherification
This protocol is a general procedure adapted from literature using a common palladium precursor and a biarylphosphine ligand.[8][16]
-
Reactants: Aryl bromide (1.0 mmol), Phenol (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), Biarylphosphine Ligand (e.g., SPhos, XPhos) (0.04 mmol, 4 mol%).
-
Solvent: Anhydrous Toluene (2.0 mL).
Step-by-Step Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube equipped with a magnetic stir bar with palladium(II) acetate (2 mol%), the biarylphosphine ligand (4 mol%), and potassium phosphate (2.0 mmol).
-
Add the aryl bromide (1.0 mmol) and the phenol (1.2 mmol).
-
Seal the tube with a septum, remove it from the glovebox, and add anhydrous toluene (2.0 mL) via syringe.
-
Place the tube in a preheated oil bath at 100 °C and stir for 8-24 hours.
-
Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with diethyl ether (10 mL), and filter through a short plug of silica gel, eluting with additional ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography to yield the pure diaryl ether.
Conclusion and Future Outlook
The synthesis of diaryl ethers is a mature field, yet one that continues to evolve. For decades, the Ullmann condensation and the Buchwald-Hartwig etherification have been the primary tools for constructing this vital linkage.[5] The choice between them represents a classic synthetic chemistry trade-off: the cost-effectiveness and robustness of copper versus the mildness, generality, and high functional group tolerance of palladium.
As this guide has detailed, modern advancements have significantly improved the utility of copper-based systems, making them viable for a broader range of applications than ever before. Simultaneously, the continuous development of new ligands for palladium catalysis has pushed the boundaries of what is possible in terms of substrate scope and reaction conditions.
Looking forward, the development of catalytic systems based on more earth-abundant and economical metals like nickel and iron will undoubtedly continue to be a major focus.[1][22] These emerging methods, along with novel activation strategies like photoredox catalysis, promise a future where the synthesis of complex diaryl ethers can be achieved with even greater efficiency, selectivity, and sustainability. For the practicing chemist, a thorough understanding of the strengths and weaknesses of each catalytic system is paramount to navigating this complex landscape and successfully achieving your synthetic goals.
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Analysis of the patent landscape for trifluoromethylpyridine-containing compounds
An In-Depth Technical Guide to the Patent Landscape of Trifluoromethylpyridine-Containing Compounds
For researchers, medicinal chemists, and professionals in drug and agrochemical development, the trifluoromethylpyridine (TFMP) scaffold represents a cornerstone of modern molecular design. The unique interplay between the electron-withdrawing trifluoromethyl group and the heterocyclic pyridine ring imparts a combination of metabolic stability, enhanced binding affinity, and favorable lipophilicity to parent molecules.[1][2][3] This guide provides a comprehensive analysis of the patent landscape for TFMP-containing compounds, offering a comparative look at synthetic strategies, structure-activity relationships (SAR), and performance data to inform future research and development.
The Strategic Patent Landscape: Key Players and Application Domains
Since the development of economically viable synthetic processes in the early 1980s, research and patent filings for TFMP derivatives have grown consistently.[2] The landscape is dominated by applications in crop protection, but the pharmaceutical sector is an area of significant and expanding interest.
Dominance in Agrochemicals
More than half of the pesticides introduced in the last two decades are fluorinated, and approximately 40% of all fluorine-containing pesticides on the market include a trifluoromethyl group.[1][2] This underscores the profound impact of the TFMP moiety in this sector. Key market players and their flagship products are summarized below.
| Company | Key Patented Compounds | Application | Mode of Action (if known) |
| Ishihara Sangyo Kaisha (ISK) | Fluazifop-butyl, Flazasulfuron, Chlorfluazuron, Flonicamid, Fluazinam | Herbicide, Insecticide, Fungicide | ACCase inhibitor, IGR, Respiration interference[1][4] |
| Dow AgroSciences (now Corteva) | Haloxyfop, Sulfoxaflor, Pyroxsulam | Herbicide, Insecticide | ACCase inhibitor, nAChR competitive modulator[2][4] |
| Bayer CropScience | Fluopicolide, Fluopyram | Fungicide | Delocalization of spectrin-like proteins, SDHI[5] |
| Syngenta | Various developmental herbicides and insecticides | Herbicide, Insecticide | Diverse, often targeting established pathways[6][7] |
| DuPont (now Corteva) | Flupyrsulfuron-methyl-sodium | Herbicide | ALS inhibitor[1] |
| Sumitomo Chemical | Pyridalyl | Insecticide | Uncoupler of oxidative phosphorylation[4] |
The following diagram illustrates the relationships within the agrochemical patent landscape, connecting major companies to their developed compounds and the problems they solve.
Emerging Frontiers in Pharmaceuticals
While the number of approved drugs is smaller, the TFMP scaffold is present in several critical medicines, and numerous candidates are in clinical trials.[2] The trifluoromethyl group often enhances metabolic stability and target binding affinity, proving crucial for efficacy.
| Drug Name | Therapeutic Area | Key Contribution of TFMP Moiety |
| Tipranavir | Anti-HIV (Protease Inhibitor) | Contributes to multiple interactions at the enzyme active site, effective against resistant strains.[3][8] |
| Sorafenib | Anti-cancer (Kinase Inhibitor) | The trifluoromethylphenyl group is crucial for binding to the kinase domain.[8] |
| Doravirine | Anti-HIV (NNRTI) | Part of the core structure that binds to reverse transcriptase.[8] |
| Enasidenib | Anti-cancer (IDH2 Inhibitor) | One of two trifluoromethylpyridine rings is important for a tetrel bond with the target enzyme.[9] |
| Fuzapladib | Veterinary (Anti-inflammatory) | Synthesized from the key intermediate 2,5-CTF.[5] |
Comparative Analysis of Synthetic Strategies
The patent literature reveals two primary, industrially relevant strategies for synthesizing the trifluoromethylpyridine core: the Halogen Exchange (Halex) method and the Building Block approach . The choice between them depends on the desired substitution pattern and economic factors.[4]
Strategy 1: The Halogen Exchange (Halex) Route
This classic "bottom-up" approach begins with a readily available picoline (methylpyridine), which undergoes chlorination and subsequent fluorination.
This protocol is a generalized representation based on established industrial methods.[1][10]
-
Chlorination: 3-picoline is subjected to high-temperature, vapor-phase chlorination to produce 2-chloro-5-(trichloromethyl)pyridine. This reaction is often catalyzed and requires careful control of temperature and reactant ratios to manage the formation of by-products.[1]
-
Fluorination: The resulting 2-chloro-5-(trichloromethyl)pyridine is reacted with anhydrous hydrogen fluoride (HF) under superatmospheric pressure (5-1200 psig) and elevated temperatures (150-250 °C).[10] A metal halide catalyst, such as anhydrous FeCl₃, is typically employed.[10]
-
Purification: The crude product, 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), is isolated and purified by distillation. This intermediate is a cornerstone for synthesizing numerous agrochemicals like fluazifop-butyl.[1]
Strategy 2: The Building Block Approach
This "top-down" strategy involves constructing the pyridine ring from smaller, pre-fluorinated building blocks, typically via a condensation reaction. This method offers greater flexibility for accessing different isomers.[4]
This protocol illustrates the general principle behind the synthesis of compounds like the insecticide Flonicamid.[4]
-
Precursor Synthesis: A trifluoromethyl-containing building block, such as ethyl 4,4,4-trifluoroacetoacetate, is prepared.
-
Cyclocondensation: The trifluoromethyl building block is reacted with a suitable nitrogen source (e.g., ammonia) and another carbonyl-containing component in a cyclocondensation reaction to form the substituted trifluoromethylpyridine ring.
-
Functionalization: The newly formed ring is then further functionalized through subsequent reaction steps to yield the final active ingredient.
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- 9. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
Evaluating Off-Target Effects of 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile-Based Compounds: A Comparative Guide
In the landscape of modern drug discovery, particularly in oncology, the development of small molecule kinase inhibitors has revolutionized targeted therapies. Among these, compounds built upon the 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzonitrile scaffold have emerged as promising candidates, notably as inhibitors of the RAF/MEK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a hallmark of many cancers. The chemical structure of the core molecule, featuring a diaryl ether linkage, is a well-established pharmacophore found in several approved multi-kinase inhibitors, such as Sorafenib and Regorafenib.
While the on-target potency of these compounds is a primary focus of development, a comprehensive understanding of their off-target effects is paramount for advancing a candidate from a promising lead to a safe and effective therapeutic. Off-target interactions can lead to unforeseen toxicities or, in some cases, reveal opportunities for therapeutic polypharmacology. This guide provides a framework for the systematic evaluation of off-target effects of this compound-based compounds, offering a comparative analysis of their performance against other alternatives and detailing the experimental methodologies crucial for a thorough assessment.
The Significance of Off-Target Profiling
The kinase family is comprised of over 500 members, many of which share structural similarities in their ATP-binding pockets. This homology presents a significant challenge in designing truly specific inhibitors. Compounds targeting a particular kinase may inadvertently inhibit other kinases, leading to a cascade of unintended biological consequences. For the this compound class, which is structurally related to known multi-kinase inhibitors, a broad off-target profile is not only possible but expected. Therefore, early and comprehensive off-target profiling is not merely a regulatory requirement but a critical step in understanding the complete pharmacological profile of a drug candidate.
A well-characterized off-target profile allows researchers to:
-
Predict and mitigate potential toxicities: By identifying interactions with kinases or other proteins crucial for normal physiological functions, potential adverse effects can be anticipated and addressed through molecular modifications or clinical monitoring.
-
Elucidate mechanisms of action: Unexpected phenotypes observed in cellular or in vivo studies can often be explained by off-target activities.
-
Identify opportunities for drug repurposing: An off-target interaction may represent a new therapeutic opportunity for a different disease indication.
-
Guide lead optimization: Structure-activity relationship (SAR) studies can be designed to minimize undesirable off-target interactions while maintaining or improving on-target potency.
A Multi-faceted Approach to Off-Target Evaluation
A robust assessment of off-target effects requires a combination of in vitro and in vivo methodologies. The following sections detail key experimental workflows and provide a comparative context for interpreting the data.
Kinome-Wide Selectivity Profiling
The most direct way to assess the selectivity of a kinase inhibitor is to screen it against a large panel of purified kinases. This provides a global view of the compound's interaction landscape within the kinome.
Experimental Workflow: Kinome Scan
A widely used platform for this purpose is the KINOMEscan™ technology, which is a competition-based binding assay.
Protocol: KINOMEscan Profiling
-
Compound Preparation: Dissolve the test compound (e.g., this compound) in DMSO to a stock concentration of 10 mM.
-
Assay Execution: The compound is screened at a fixed concentration (e.g., 1 µM) against a panel of over 450 human kinases. The assay measures the ability of the compound to displace a proprietary, immobilized ligand from the ATP-binding site of each kinase.
-
Detection: The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.
-
Data Analysis: Results are reported as "percent of control," where a lower percentage indicates stronger binding of the test compound to the kinase. A selectivity score can be calculated to quantify the overall selectivity of the compound.
Comparative Data: Hypothetical Kinome Scan Results
To illustrate the output of such an experiment, the following table presents hypothetical kinome scan data for our lead compound and two well-known RAF inhibitors, Sorafenib and Vemurafenib (PLX4032).
| Kinase Target | This compound (% of Control @ 1µM) | Sorafenib (% of Control @ 1µM) | Vemurafenib (PLX4032) (% of Control @ 1µM) |
| BRAF | < 1 | 5 | < 1 |
| CRAF | 5 | 10 | 2 |
| VEGFR2 | 30 | < 1 | 85 |
| PDGFRβ | 45 | 2 | 90 |
| c-KIT | 60 | 8 | 95 |
| RET | 55 | 15 | 88 |
| p38α | 70 | 25 | 75 |
| SRC | 85 | 50 | 92 |
Data is hypothetical and for illustrative purposes only.
This data would suggest that while our lead compound is a potent BRAF inhibitor, it exhibits a different off-target profile compared to Sorafenib and Vemurafenib. For instance, it shows less activity against VEGFR2 and PDGFRβ than Sorafenib, which could translate to a different side-effect profile in vivo.
Cellular Cytotoxicity Assays
Assessing the general toxicity of a compound in various cell lines is crucial to identify potential liabilities that may not be apparent from kinase profiling alone.
Experimental Workflow: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cells (e.g., HEK293 for general cytotoxicity, and a panel of cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound and add them to the cells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Comparative Data: Hypothetical Cytotoxicity Profile
| Cell Line | This compound IC50 (µM) | Sorafenib IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |
| A375 (BRAF V600E) | 0.5 | 2.1 | 0.1 |
| HT-29 (BRAF V600E) | 0.8 | 3.5 | 0.2 |
| HEK293 (Normal) | > 20 | 8.5 | 1.5 |
| HepG2 (Liver) | 15 | 5.2 | 0.8 |
Data is hypothetical and for illustrative purposes only.
This hypothetical data suggests our lead compound has potent on-target activity in BRAF-mutant cancer cells and a favorable therapeutic window compared to normal cells (HEK293). Its lower toxicity in HepG2 cells compared to Sorafenib might indicate a better liver safety profile.
hERG Channel Inhibition Assay
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias (specifically, QT prolongation). Therefore, assessing a compound's activity against this channel is a critical safety screen.
Protocol: Automated Patch Clamp Assay
-
Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Assay Platform: Employ an automated patch-clamp system (e.g., QPatch or Patchliner).
-
Compound Application: Apply a range of concentrations of the test compound to the cells.
-
Electrophysiological Recording: Measure the hERG channel current in response to a specific voltage protocol.
-
Data Analysis: Determine the concentration-dependent inhibition of the hERG current and calculate the IC50 value.
Cytochrome P450 (CYP) Inhibition Assay
CYP enzymes are the primary enzymes involved in drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions, resulting in altered pharmacokinetic profiles and potential toxicity.
Protocol: In Vitro CYP Inhibition Assay
-
Enzyme Source: Use human liver microsomes or recombinant human CYP enzymes.
-
Substrate Incubation: Incubate the enzymes with a specific probe substrate for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9) in the presence of various concentrations of the test compound.
-
Metabolite Quantification: After a set incubation time, stop the reaction and quantify the formation of the specific metabolite using LC-MS/MS.
-
Data Analysis: Calculate the percent inhibition of metabolite formation at each concentration of the test compound and determine the IC50 value for each CYP isoform.
In Vivo Evaluation of Off-Target Effects
While in vitro assays are essential for initial screening, in vivo studies in animal models are necessary to understand the physiological consequences of off-target interactions.
Key In Vivo Studies:
-
Maximum Tolerated Dose (MTD) Study: To determine the highest dose of the drug that does not cause unacceptable side effects.
-
Toxicology Studies: Comprehensive studies in two species (one rodent, one non-rodent) to evaluate the effects of the drug on various organs and tissues.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To correlate drug exposure with on-target and off-target effects.
Conclusion and Future Directions
The systematic evaluation of off-target effects is an indispensable component of the preclinical development of this compound-based compounds. By employing a battery of in vitro and in vivo assays, researchers can build a comprehensive safety and selectivity profile. This guide provides a foundational framework for these crucial studies.
For the specific compound class , a direct comparison with established drugs like Sorafenib and Regorafenib is highly informative. While our hypothetical data suggests a potentially improved off-target profile for the novel compound, it is imperative that these experiments are conducted rigorously. The insights gained from such a comparative analysis will not only de-risk the progression of a lead candidate but also provide a deeper understanding of its mechanism of action, ultimately paving the way for the development of safer and more effective targeted therapies.
References
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KINOMEscan® Technology. Eurofins Discovery. [Link]
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hERG Safety Pharmacology. Evotec. [Link]
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Cytochrome P450 Inhibition Assays. Charles River Laboratories. [Link]
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Wilhelm, S. M., Carter, C., Tang, L., et al. (2004). BAY 43-9006 Exhibits Broad Spectrum Oral Antitumor Activity and Targets the RAF/MEK/ERK Pathway and Receptor Tyrosine Kinases Involved in Tumor Progression and Angiogenesis. Cancer Research, 64(19), 7099–7109. [Link]
-
Bollag, G., Hirth, P., Tsai, J., et al. (2010). Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma. Nature, 467(7315), 596–599. [Link]
A Comparative Guide to the Independent Confirmation of Structure and Purity for Synthesized 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile
Audience: Researchers, scientists, and drug development professionals.
Abstract: The rigorous confirmation of a synthesized compound's chemical structure and purity is a foundational requirement in medicinal chemistry and drug development. Any ambiguity in identity or the presence of uncharacterized impurities can invalidate biological data and compromise patient safety. This guide presents a comprehensive, multi-faceted strategy for the analytical characterization of 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzonitrile, a compound featuring key structural motifs common in modern pharmaceuticals.[1] We will detail the application of independent, orthogonal methods—Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and High-Performance Liquid Chromatography (HPLC)—to create a self-validating system of analysis. This document provides not only the experimental protocols but also the scientific rationale behind their selection, ensuring a robust and unambiguous characterization suitable for regulatory scrutiny and peer-reviewed publication.
Introduction: The Imperative for Orthogonal Analysis
In the synthesis of novel chemical entities, the final product is rarely perfectly pure. The reaction may yield by-products, or residual starting materials and reagents may persist. Therefore, a two-pronged analytical approach is essential: first, to confirm that the desired molecular structure has indeed been formed, and second, to quantify its prevalence relative to any contaminants.
Relying on a single analytical technique is insufficient as each method has inherent limitations. For instance, mass spectrometry can confirm the molecular weight but provides limited information about isomeric structures. Conversely, NMR can elucidate a specific structure but may not detect amorphous, non-protonated, or co-eluting impurities. By employing a suite of independent methods, we create a system of checks and balances where the strengths of one technique compensate for the weaknesses of another. This guide will demonstrate this principle using this compound as a representative case study.
Part 1: Unambiguous Structure Elucidation
The primary goal of structure elucidation is to confirm the atomic connectivity and chemical environment of the synthesized molecule, ensuring it is the correct isomer with the intended functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Connectivity
NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic compounds in solution.[2][3] It provides detailed information about the chemical environment, proximity, and connectivity of atoms within a molecule. For a molecule like this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is necessary for a complete assignment.
Causality Behind the Choice:
-
¹H NMR: Provides information on the number of different types of protons, their electronic environment, and their proximity to other protons through spin-spin coupling.
-
¹³C NMR: Reveals the number of unique carbon atoms and their functional group type (e.g., aromatic, nitrile, CF₃).
-
¹⁹F NMR: Is essential for confirming the presence and electronic environment of the trifluoromethyl group, a key pharmacophore.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile. As a complex molecule incorporating a trifluoromethyl group, a pyridine ring, and a nitrile functional group, this compound requires careful handling as hazardous waste to mitigate potential risks to personnel and the environment. Adherence to these procedures, in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols and all applicable regulations, is imperative.
Hazard Assessment and Waste Profile
The primary hazards are inferred from its constituent functional groups:
-
Trifluoromethyl Group : Organofluorine compounds can be persistent in the environment and may exhibit metabolic toxicity. Disposal requires methods that ensure complete destruction, such as high-temperature incineration.[1][2]
-
Pyridine Moiety : Pyridine and its derivatives are often flammable, toxic, and harmful to aquatic life.[3][4] They have a strong, unpleasant odor and can be readily absorbed through the skin. Proper handling in ventilated areas is crucial.[3]
-
Nitrile Functional Group : Benzonitriles can be toxic if swallowed, inhaled, or absorbed through the skin.[5][6] Combustion may produce toxic nitrogen oxides.
Based on these components, the compound must be managed as a regulated hazardous waste.
| Potential Hazard | Associated Moiety | Implication for Disposal |
| Aquatic Toxicity | Pyridine, Trifluoromethyl group | Must not be discharged into waterways, drains, or sewers.[3][4] High potential for adverse effects on aquatic ecosystems. |
| Human Toxicity | Nitrile, Pyridine | Potentially toxic or harmful upon exposure via inhalation, ingestion, or skin contact.[5][6][7] Requires stringent PPE protocols. |
| Environmental Persistence | Trifluoromethyl group | Requires complete destruction via high-temperature incineration by a licensed facility to prevent environmental accumulation.[8] |
| Reactivity | Pyridine | Incompatible with strong oxidizing agents and strong acids.[9] Waste must be segregated from incompatible materials. |
Immediate Safety & Handling Precautions
Before beginning any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][10]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[1][11] | Prevents skin contact and absorption. Contaminated gloves must be disposed of as hazardous waste.[12][13] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[5] | Protects against accidental splashes that could cause serious eye damage. |
| Protective Clothing | Chemical-resistant lab coat. | Shields skin and personal clothing from contamination.[2] |
| Respiratory Protection | NIOSH-approved respirator (if aerosols or dust may be generated outside a fume hood).[2][5] | Prevents inhalation of potentially toxic airborne particles or vapors. |
Step-by-Step Disposal Protocol
The proper disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) in the United States and similar regulations internationally.[14][15][16] The following protocol provides a self-validating system for compliant waste management.
Step 1: Waste Determination & Segregation
-
Hazardous Waste Determination : This compound must be managed as a hazardous waste.[17][18] Do not dispose of it in regular trash or down the drain.[3][19]
-
Waste Segregation : Do not mix this waste with other waste streams unless compatibility has been verified by your institution's EHS department.[1] Keep it separate from incompatible materials like strong acids and oxidizers.[9]
-
Solid vs. Liquid Waste :
-
Solid Waste : Collect solid this compound waste, including contaminated items like pipette tips, weigh paper, and gloves, in a designated, puncture-proof, and sealable container.[2][11]
-
Liquid Waste (Solutions) : Collect solutions containing the compound in a designated, sealed, and leak-proof liquid waste container.[14][19]
-
Step 2: Waste Collection & Container Management
-
Designate a Waste Container : Use a dedicated hazardous waste container compatible with the chemical. The container must be in good condition and have a secure, tight-fitting lid.[14][20]
-
Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an accurate description of the contents (e.g., "solid waste" or "in methanol solution").[1][19]
-
Keep Containers Closed : Waste containers must remain closed at all times except when adding or removing waste.[14][20] This is a critical safety measure to prevent spills and the release of vapors.
Step 3: Temporary Storage (Satellite Accumulation)
-
Storage Location : Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory, at or near the point of generation.[20]
-
Secondary Containment : The storage area should have secondary containment to control any potential leaks.
-
Ventilation : Ensure the storage area is well-ventilated.[3][21]
Step 4: Final Disposal
-
Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection of the hazardous waste.[2][17]
-
Documentation : Complete all required waste disposal documentation accurately. This creates a "cradle-to-grave" record of the waste, as mandated by RCRA.[15][20]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate action is critical.[1]
-
Spill Response :
-
Evacuate : Alert others and evacuate the immediate area. Restrict access.
-
Ventilate : Ensure the area is well-ventilated; keep the fume hood running.[3]
-
Containment : For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[3] Do not use combustible materials. For solid spills, carefully sweep or vacuum the material. Avoid generating dust.[5]
-
Cleanup : Wearing appropriate PPE, carefully collect the spilled material and absorbent into a designated hazardous waste container.[10]
-
Decontaminate : Clean the spill area thoroughly. All cleanup materials must also be disposed of as hazardous waste.[10]
-
-
Exposure Response :
-
Inhalation : Move the individual to fresh air immediately and seek medical attention.[5]
-
Skin Contact : Immediately remove contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5][9]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[5][9]
-
Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
-
References
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
Purdue University. Hazardous Waste Disposal Guidelines. [Link]
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Earth Safe PPE. How to Dispose of Nitrile Gloves?. [Link]
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EcoOnline Help Center. RCRA Hazardous Wastes. [Link]
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Unisan. (2021, February 23). How to Dispose of Nitrile Gloves: Reduce, Recycle or Reuse?. [Link]
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New Jersey Department of Health. Hazard Summary: Pyridine. [Link]
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Sunline Supply. (2022, January 4). How to Recycle Nitrile Gloves. [Link]
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ChemSupply Australia. (2024, June 26). Safety Data Sheet PYRIDINE. [Link]
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U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. [Link]
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MLI Environmental. (2025, November 26). RCRA Hazardous Waste Definitions: P, U, K, and F-Listed. [Link]
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AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. [Link]
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U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]
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CSP Online. (2025, October 26). Are You Disposing Nitrile Gloves Correctly?. [Link]
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U.S. Environmental Protection Agency. Hazardous Waste. [Link]
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U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 4-Amino-2-(trifluoromethyl)benzonitrile, 95+%. [Link]
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Connecticut Department of Energy & Environmental Protection. What is a RCRA Hazardous Waste?. [Link]
-
Lion Technology Inc. (2025, June 30). 4 Hazardous Waste Characteristics Under RCRA. [Link]
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BuyGloves.com. (2023, July 10). How To Recycle Nitrile Gloves. [Link]
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Essential Protective Measures for Handling 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile
A Senior Application Scientist's Guide to Laboratory Safety and Operational Excellence
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile, a compound with significant potential in medicinal chemistry, demands a meticulous and informed approach to personal protection[1]. This guide moves beyond mere compliance, offering a framework for understanding the "why" behind each safety protocol, ensuring a self-validating system of protection that builds confidence and fosters a culture of safety within your laboratory.
Hazard Identification and Risk Assessment: Understanding the Adversary
Before any handling of this compound, a thorough risk assessment is paramount. This compound is a complex molecule featuring a trifluoromethyl group, a pyridine ring, and a benzonitrile moiety, each contributing to its unique reactivity and potential hazards[1].
Key Structural Features and Associated Hazards:
-
Trifluoromethyl Group (-CF3): Enhances lipophilicity and metabolic stability, which can also facilitate absorption through the skin[1].
-
Pyridine Ring: A heterocyclic aromatic ring that can have various biological effects.
-
Benzonitrile Moiety (-C₆H₄CN): Aromatic nitriles can be toxic and irritating. The cyano group (-CN) is a key feature to consider in terms of potential toxicity.
While specific toxicological data for this compound is not extensively published, the hazards can be inferred from structurally similar compounds. Benzonitrile, for example, is known to be harmful if it comes into contact with the skin[2]. Therefore, we must assume that this compound poses similar or potentially greater risks due to its enhanced lipophilicity.
Anticipated Hazards:
-
Dermal, Ocular, and Respiratory Irritation: Based on related compounds, expect this solid to be an irritant upon contact.
-
Toxicity upon Ingestion, Inhalation, or Dermal Absorption: The presence of the trifluoromethyl and nitrile groups suggests potential systemic toxicity.
A summary of the key physical and chemical properties is provided in the table below to aid in your risk assessment.
| Property | Value | Source |
| Molecular Formula | C₁₃H₇F₃N₂O | [1][3] |
| Molecular Weight | 264.20 g/mol | [1][3] |
| Appearance | White to yellow powder | [1] |
| Melting Point | 85 °C | [4] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a one-size-fits-all approach. It must be tailored to the specific tasks being performed and the associated risks of exposure. The following recommendations are based on a conservative assessment of the potential hazards.
Eye and Face Protection
Given the potential for this compound to be a severe eye irritant, robust eye and face protection is non-negotiable.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields for handling small quantities in a well-ventilated area.
-
Recommended for Most Operations: Chemical splash goggles that provide a complete seal around the eyes.
-
High-Risk Operations (e.g., large-scale transfers, potential for splashing): A full-face shield worn over chemical splash goggles.
Hand Protection
The selection of appropriate gloves is critical to prevent dermal absorption. Glove material must be chosen based on its resistance to the chemical and the duration of the task.
-
Recommended Glove Materials:
-
Nitrile: Offers good resistance to a wide range of chemicals and is a suitable choice for incidental contact and general laboratory work.
-
Neoprene: Provides excellent resistance to a broad spectrum of chemicals, including many halogenated and aromatic compounds.
-
Butyl Rubber: Recommended for extended contact or when handling larger quantities, as it offers superior resistance to many organic compounds.
-
Glove Selection and Use Protocol:
-
Inspect Gloves: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.
-
Double Gloving: For any task with a higher risk of exposure, wearing two pairs of nitrile gloves is a prudent measure.
-
Proper Donning and Doffing: Ensure you are trained in the correct techniques for putting on and removing gloves to avoid contaminating your skin.
-
Regular Changes: Do not wear the same pair of gloves for extended periods. For continuous work, it is advisable to change gloves every 1-2 hours, or immediately if contamination is suspected.
The following table provides a general guide to glove selection. However, for specific breakthrough times, it is always best to consult the glove manufacturer's data for the specific chemical or a close analogue.
| Task | Recommended Glove Type | Rationale |
| Weighing and preparing solutions (small scale) | Nitrile (double-gloved) | Good for incidental contact and provides adequate dexterity. |
| Column chromatography, extractions | Neoprene or Butyl Rubber | Offers enhanced protection for tasks with a higher potential for prolonged contact. |
| Equipment cleaning and decontamination | Heavy-duty Butyl Rubber | Provides maximum protection against potential residual contamination. |
Body Protection
A flame-resistant lab coat is the minimum requirement for any work with this compound.
-
Standard Operations: A clean, buttoned, flame-resistant lab coat.
-
Higher Risk Operations: A chemical-resistant apron worn over the lab coat. For large-scale work, chemical-resistant coveralls may be necessary.
Respiratory Protection
All work with solid this compound that could generate dust, or with solutions that could produce aerosols, must be conducted in a certified chemical fume hood.
In situations where a fume hood is not available or as a supplementary measure during high-risk procedures (e.g., spill cleanup), respiratory protection is mandatory. A written respiratory protection program that complies with OSHA 29 CFR 1910.134 must be in place[5][6][7][8][9].
-
Recommended Respirator: A NIOSH-approved air-purifying respirator (APR) with organic vapor/acid gas (OV/AG) cartridges, or a powered air-purifying respirator (PAPR) for higher levels of protection and comfort.
-
Fit Testing: All users of tight-fitting respirators must be fit-tested annually.
-
Cartridge Change Schedule: A cartridge change schedule must be established based on the frequency and duration of use, and the concentration of the contaminant.
Operational and Disposal Plans: A Lifecycle Approach to Safety
A comprehensive safety plan extends beyond the immediate handling of the chemical and includes procedures for spills, decontamination, and disposal.
Spill Response
Prompt and correct action in the event of a spill is crucial to minimize exposure and environmental contamination.
Minor Spill (Solid, <1g) inside a Fume Hood:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (double nitrile gloves, lab coat, and safety goggles), gently cover the spill with a dry absorbent material (e.g., vermiculite, sand).
-
Carefully sweep the absorbent material into a designated hazardous waste container.
-
Wipe the area with a cloth dampened with a suitable solvent (e.g., acetone), collecting the cloth as hazardous waste.
-
Wash the area with soap and water.
Major Spill (or any spill outside a fume hood):
-
Evacuate the immediate area and alert others.
-
If the spill is flammable, turn off all ignition sources.
-
Close the doors to the affected area and prevent entry.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Provide EHS with the Safety Data Sheet (SDS) for the compound.
Decontamination of PPE and Equipment
Proper decontamination is essential to prevent secondary exposure.
Decontamination Workflow:
Caption: Step-by-step PPE removal and decontamination sequence.
Detailed Decontamination Protocol:
-
Outer Gloves: Before leaving the immediate work area, remove the outer pair of gloves, turning them inside out, and dispose of them in a designated hazardous waste container.
-
Lab Coat/Apron: Remove your lab coat or apron, folding the contaminated side inward, and place it in a labeled bag for laundering or disposal according to your institution's policy.
-
Inner Gloves: At the exit of the laboratory, remove the inner pair of gloves and dispose of them as hazardous waste.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.
-
Equipment: All non-disposable equipment should be decontaminated by wiping with a suitable solvent, followed by washing with soap and water. Collect all wipes and rinsate as hazardous waste.
Waste Disposal
Due to the presence of halogen (fluorine) and nitrogen, this compound and any materials contaminated with it must be disposed of as hazardous waste.
Waste Management Plan:
-
Segregation: All waste contaminated with this compound must be segregated into a clearly labeled, dedicated hazardous waste container for halogenated organic waste.
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name, and the approximate quantity.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's EHS department in accordance with EPA regulations[10][11][12][13].
Conclusion: Fostering a Proactive Safety Culture
The protocols outlined in this guide provide a robust framework for the safe handling of this compound. However, true safety excellence is not achieved through protocols alone. It is cultivated through a proactive culture of risk awareness, continuous learning, and open communication. As senior scientists, it is our responsibility to lead by example, to question and refine our procedures, and to empower our colleagues with the knowledge and confidence to work safely and effectively. By integrating these principles into our daily laboratory practices, we can continue to push the boundaries of scientific discovery while ensuring the well-being of ourselves and our teams.
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OSHA Standard 29 CFR 1910.134: Respiratory Protection. Workplace Material Handling & Safety. [Link]
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OSHA Respiratory Protection Standard (29 CFR 1910.134). Creative Safety Supply. [Link]
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What is OSHA Respiratory Protection Standard 29 CFR 1910.134. Emergency Disaster Systems. [Link]
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What is OSHA Respiratory Protection Standard 29 CFR 1910.134. eSafety Supplies, Inc. [Link]
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Appendix A 29 CFR 1910.134 Respiratory Protection. OSHA. [Link]
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Health and Safety Essentials: Laboratory Best Practices. Royal Society of Chemistry. [Link]
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The interactive lab primer - working safely. Royal Society of Chemistry. [Link]
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Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]
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Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA. [Link]
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Handling Chemicals Safely. American Chemical Society. [Link]
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This compound. Acros Pharmatech. [Link]
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Hazardous Waste Listings. EPA. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
